molecular formula C14H8BrNO2 B1266653 N-(4-Bromophenyl)phthalimide CAS No. 40101-31-3

N-(4-Bromophenyl)phthalimide

Cat. No.: B1266653
CAS No.: 40101-31-3
M. Wt: 302.12 g/mol
InChI Key: DNQCPYWSXMATIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)phthalimide is a useful research compound. Its molecular formula is C14H8BrNO2 and its molecular weight is 302.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406153. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQCPYWSXMATIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193146
Record name Phthalimide, N-(p-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40101-31-3
Record name 2-(4-Bromophenyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40101-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-p-Bromophenylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040101313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)phthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalimide, N-(p-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-P-BROMOPHENYLPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5563GUU8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of N-(4-Bromophenyl)phthalimide, a key intermediate in the development of novel therapeutic agents and functional organic materials. Addressed to researchers, medicinal chemists, and drug development professionals, this document offers a detailed, field-proven protocol for the direct condensation of phthalic anhydride with 4-bromoaniline. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, from reaction mechanism to purification strategies, ensuring a reproducible and high-yield synthesis. Furthermore, a comprehensive analytical workflow is presented for the structural confirmation and purity assessment of the final compound, incorporating spectroscopic (FT-IR, ¹H NMR, ¹³C NMR) and spectrometric (Mass Spectrometry) techniques, alongside physical characterization. This guide is structured to serve as a practical laboratory companion and a valuable reference for the scientific community engaged in the exploration of N-aryl phthalimides.

Introduction: The Significance of the N-Aryl Phthalimide Scaffold

The N-substituted phthalimide moiety is a privileged structural motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile applications.[1][2] Derivatives of phthalimide, such as the notorious thalidomide and its safer analogs lenalidomide and pomalidomide, have underscored the therapeutic potential of this scaffold, particularly in the realms of oncology and immunology.[3] The introduction of an aryl substituent at the nitrogen atom, creating an N-aryl phthalimide, significantly influences the molecule's steric and electronic properties, thereby modulating its biological activity and physicochemical characteristics.

This compound, the subject of this guide, serves as a crucial building block for the synthesis of more complex molecules. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse functional groups and the construction of extensive molecular libraries for drug discovery and materials science research. A thorough understanding of its synthesis and a robust characterization are paramount to ensuring the quality and reliability of downstream applications.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and widely adopted method for the synthesis of N-aryl phthalimides is the condensation of phthalic anhydride with a primary arylamine.[2] This section details a reliable and scalable protocol for the synthesis of this compound from phthalic anhydride and 4-bromoaniline, with an emphasis on the mechanistic rationale behind the experimental choices.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form an intermediate N-(4-bromophenyl)phthalamic acid.

  • Intramolecular Cyclization (Dehydration): Under the reaction conditions, typically with heating in a suitable solvent like glacial acetic acid, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction. This cyclization step eliminates a molecule of water to form the stable five-membered imide ring of this compound.

Synthesis_Mechanism

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents:

  • Phthalic anhydride (C₈H₄O₃)

  • 4-Bromoaniline (C₆H₆BrN)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to the flask to ensure the reactants are fully submerged and can be stirred effectively.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. The precipitation can be further encouraged by pouring the reaction mixture into a beaker of cold water.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid and unreacted starting materials.

  • Purification by Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[5] If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven or desiccator.

Causality Behind Experimental Choices
  • Solvent: Glacial acetic acid serves as both a solvent and a catalyst. Its acidic nature protonates the carbonyl oxygen of the phthalamic acid intermediate, making the carbonyl carbon more electrophilic and facilitating the intramolecular cyclization.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the reaction to completion.

  • Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as this compound exhibits good solubility in hot ethanol and poor solubility in cold ethanol, allowing for efficient purification from less soluble impurities.[5][6]

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This section outlines the key analytical techniques and expected results.

Physical Properties
PropertyObserved Value
Molecular FormulaC₁₄H₈BrNO₂
Molecular Weight302.13 g/mol
AppearanceWhite to off-white solid
Melting Point204-206 °C
Spectroscopic Analysis

Characterization_Workflow

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.[7][8]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~1770-1710C=O Symmetric & Asymmetric StretchingImide
~1600-1450C=C StretchingAromatic Ring
~1380C-N StretchingImide
~1100-1000C-Br StretchingAryl Halide
~850-800C-H Bending (out-of-plane)p-disubstituted benzene

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons.[9][10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95dd2HProtons on the phthalimide ring (ortho to C=O)
~7.80dd2HProtons on the phthalimide ring (meta to C=O)
~7.65d2HProtons on the bromophenyl ring (ortho to N)
~7.45d2HProtons on the bromophenyl ring (meta to N)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[11]

Chemical Shift (δ, ppm)Assignment
~167Imide Carbonyl Carbon (C=O)
~135Aromatic Carbon (C-Br)
~134Aromatic Carbons (phthalimide ring, meta to C=O)
~132Aromatic Carbons (phthalimide ring, ipso to C=O)
~131Aromatic Carbons (bromophenyl ring, ortho to N)
~128Aromatic Carbons (bromophenyl ring, meta to N)
~124Aromatic Carbons (phthalimide ring, ortho to C=O)
~122Aromatic Carbon (bromophenyl ring, ipso to N)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 301 and 303 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.[5]

Proposed Fragmentation Pattern:

The fragmentation of N-aryl phthalimides often involves the cleavage of the imide ring.[1][12] Key expected fragments for this compound include:

  • m/z 301/303 [M]⁺: Molecular ion.

  • m/z 222/224: Loss of CO from the molecular ion.

  • m/z 183/185: Loss of another CO from the [M-CO]⁺ fragment.

  • m/z 155/157: [Br-C₆H₄-N]⁺ fragment.

  • m/z 146: [C₈H₄O₂]⁺ fragment (phthaloyl cation).

  • m/z 76: [C₆H₄]⁺ fragment (benzyne).

Safety and Handling

Both phthalic anhydride and 4-bromoaniline are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Phthalic Anhydride: Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.[8][12][13]

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[4]

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocol and mechanistic insights are intended to empower researchers to confidently and reproducibly synthesize this valuable intermediate. The robust analytical workflow ensures the unambiguous confirmation of the product's identity and purity, which is critical for its application in subsequent synthetic endeavors.

The versatility of the this compound scaffold, particularly the reactive bromine handle, opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery, including the development of new anticancer, anti-inflammatory, and antimicrobial agents.[3][14] Furthermore, its utility extends to the synthesis of functional organic materials with tailored electronic and photophysical properties. Future research will undoubtedly continue to leverage this important building block to create innovative molecules with significant scientific and societal impact.

References

  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry.
  • A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT. ResearchGate.
  • Preparation of Phthalimide. BYJU'S.
  • Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE.
  • Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society.
  • 13C NMR spectrum of phthalimide analog. ResearchGate.
  • Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate.
  • Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. MDPI.
  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research.
  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • mass spectra - fragmentation patterns. Chemguide.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health.
  • Preparation method of 4-bromo phthalic anhydride. Google Patents.
  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate.
  • How to Carry Out a Recrystallization. YouTube.
  • N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central.
  • Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. Science News.
  • Recrystallization solvent-dependent elastic/plastic flexibility of an n-dodecyl-substituted tetrachlorophthalimide. Chemical Communications.
  • ATR-FTIR Spectroscopy. University of Toronto.

Sources

An In-depth Technical Guide to N-(4-Bromophenyl)phthalimide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromophenyl)phthalimide is a significant chemical intermediate characterized by a phthalimide group attached to a brominated phenyl ring. This structure confers a unique combination of reactivity and stability, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, established synthesis protocols, and key applications. We delve into the causality behind experimental choices and offer detailed, validated methodologies for its preparation and characterization, aimed at researchers, chemists, and professionals in drug development.

Introduction: Significance of the Phthalimide and Bromophenyl Moieties

The this compound molecule integrates two key functional components: the phthalimide group and the 4-bromophenyl substituent. The phthalimide moiety, historically recognized from the Gabriel synthesis, serves as an excellent precursor to primary amines, offering a robust method for introducing nitrogen into a molecular framework.[1][2] Its planar, aromatic nature and dual carbonyl groups influence the molecule's electronic properties and steric profile.

The 4-bromophenyl group provides a reactive handle for a variety of cross-coupling reactions. The bromine atom, positioned at the para-position, is a good leaving group, making the molecule an ideal substrate for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This functionality is crucial for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs) and organic electronic materials.[3] The interplay between these two groups defines the chemical utility of this compound as a versatile synthetic intermediate.

Molecular Structure and Elucidation

The structural integrity of this compound is foundational to its chemical behavior. Its identity and purity are typically confirmed through a combination of spectroscopic and analytical techniques.

Core Structure

The molecule consists of a central nitrogen atom bonded to the carbonyl carbons of the phthalimide ring and the C1 carbon of the 4-bromophenyl ring. The phthalimide system is a bicyclic aromatic structure derived from phthalic acid. The phenyl ring is substituted with a bromine atom at the para position relative to the point of attachment to the imide nitrogen.

Spectroscopic Characterization

A rigorous confirmation of the structure is achieved through the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is characteristic. The protons on the phthalimide ring typically appear as two multiplets in the aromatic region (approx. 7.70-7.85 ppm). The protons on the 4-bromophenyl ring also appear as two distinct doublets, a result of their ortho- and meta-coupling, confirming the para-substitution pattern.[4]

    • ¹³C NMR : The carbon spectrum shows distinct signals for the carbonyl carbons (around 167 ppm), as well as signals for the aromatic carbons of both the phthalimide and bromophenyl rings.[5] The carbon attached to the bromine atom shows a characteristic chemical shift.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide C=O groups are typically observed around 1700-1780 cm⁻¹. Vibrations associated with the aromatic C-H and C=C bonds are also present.

  • Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. The presence of bromine is easily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.[6]

Crystallographic Data

X-ray crystallography studies of related compounds, such as N-(3-bromophenyl)phthalimide, reveal that the phenyl and phthalimide rings are typically twisted relative to each other.[7] This non-planar conformation is a critical structural feature that influences intermolecular interactions and crystal packing. In the solid state, interactions such as Br⋯O contacts can play a role in stabilizing the crystal lattice.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference. These values are critical for designing experimental conditions, including solvent selection and purification methods.

PropertyValueSource(s)
CAS Number 40101-31-3[9]
Molecular Formula C₁₄H₈BrNO₂[4][6]
Molecular Weight 302.13 g/mol [4]
Appearance White to off-white crystalline solid/powder
Melting Point 203 - 209 °C
Purity (Typical) >98.0% (HPLC)
Storage Room temperature, in a cool, dark place

Synthesis and Purification Protocol

The most common and reliable method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine.[2] This approach is efficient and high-yielding for this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Reactant1 Phthalic Anhydride Mixing Combine Reactants & Solvent Reactant1->Mixing Reactant2 4-Bromoaniline Reactant2->Mixing Solvent Glacial Acetic Acid Solvent->Mixing Reflux Heat under Reflux (e.g., 2-4 hours) Mixing->Reflux Stirring Cooling Cool Reaction Mixture Reflux->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Induces Crystallization Filtration Filter Crude Product (Büchner Funnel) Precipitation->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Ethanol or Acetic Acid Washing->Recrystallization Crude Product Drying Dry in Vacuum Oven Recrystallization->Drying Purified Crystals FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from phthalic anhydride and 4-bromoaniline.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Bromoaniline (1.0 eq)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq), 4-bromoaniline (1.0 eq), and glacial acetic acid.

    • Causality: Glacial acetic acid serves as a solvent that facilitates the dissolution of reactants and acts as a catalyst for the dehydration/condensation reaction.

  • Condensation Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the nucleophilic attack of the amine on the anhydride carbonyls, followed by cyclization and elimination of a water molecule to form the imide ring.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring. A precipitate will form.

    • Causality: this compound is insoluble in water. Pouring the acetic acid solution into water causes the product to precipitate out, separating it from the acid solvent and any water-soluble impurities.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acetic acid.

    • Causality: Washing is critical to remove impurities that could interfere with the subsequent purification step.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol or acetic acid to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities either remain in solution or are removed by hot filtration.

  • Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C until a constant weight is achieved.

Chemical Reactivity and Applications

This compound is primarily used as a versatile intermediate in multi-step organic synthesis.

Key Reactions
  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the primary site of reactivity. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new C-C, C-N, and C-O bonds. This capability is fundamental to building the complex scaffolds of modern pharmaceuticals and functional materials.

  • Gabriel Synthesis Amine Precursor: The phthalimide group serves as a masked primary amine. Deprotection, typically achieved by reacting with hydrazine hydrate (the Ing-Manske procedure) or strong base, cleaves the imide ring to release the corresponding primary amine (4-bromoaniline in this context if the reaction were reversed, but more usefully, it allows the phthalimide to be used as a nucleophile to generate more complex primary amines).

Applications in Research and Development
  • Pharmaceutical Intermediates: The phthalimide scaffold is present in numerous biologically active compounds, exhibiting anti-inflammatory, anticonvulsant, and immunomodulatory properties.[1] this compound serves as a key starting material for synthesizing analogues and derivatives for drug discovery programs.

  • OLED and Material Science: The rigid, aromatic structure of the molecule makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), polymers, and other advanced materials where specific electronic and photophysical properties are required.[3]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the strategic combination of a stable phthalimide protecting group and a reactive bromophenyl moiety. A thorough understanding of its structure, properties, and synthesis is essential for its effective use in advanced organic synthesis. The protocols and data presented in this guide provide a robust foundation for researchers and developers working to leverage this versatile molecule in pharmaceutical and material science applications.

References

  • PubChem. This compound (C14H8BrNO2). [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis. [Link]
  • Royal Society of Chemistry.
  • LookChem. This compound,40101-31-3. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis. [Link]
  • BYJU'S.
  • Royal Society of Chemistry. (2024).
  • Organic Chemistry Portal. Phthalimides. [Link]
  • ResearchGate. (a) Extraction of the N‐((R)‐p‐bromophenyl)
  • Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]
  • ResearchGate. 13 C NMR spectrum of phthalimide analog. [Link]
  • ResearchGate. N-(3-Bromophenyl)phthalimide | Request PDF. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of CAS Number 40101-31-3

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound associated with CAS number 40101-31-3. A critical initial clarification addresses a recurring discrepancy in scientific literature, definitively identifying the compound as N-(4-Bromophenyl)phthalimide . This document serves as an authoritative resource, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section offers an in-depth interpretation of the spectral data, grounded in the molecular structure, and provides field-proven experimental protocols for data acquisition. This guide is designed to equip researchers with the necessary information to confidently identify, characterize, and utilize this compound in their work.

Clarification of Chemical Identity: CAS 40101-31-3

A thorough review of authoritative chemical databases, including the Chemical Abstracts Service (CAS) registry, confirms that CAS number 40101-31-3 is unequivocally assigned to the chemical entity This compound .[1] Its molecular structure is as follows:

Molecular Formula: C₁₄H₈BrNO₂ Molecular Weight: 302.12 g/mol IUPAC Name: 2-(4-bromophenyl)isoindole-1,3-dione

It is crucial to note that several research articles have erroneously associated CAS number 40101-31-3 with "4-Anilino-6,7-dimethoxyquinazoline" and its derivatives. This guide will exclusively focus on the correct compound, this compound, to ensure scientific accuracy and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the phthalimide and the 4-bromophenyl moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.96dd5.5, 3.12HH-c, H-f
7.80dd5.5, 3.12HH-d, H-e
7.63d8.72HH-b, H-b'
7.37 (approx.)d8.72HH-a, H-a'

Data obtained in CDCl₃ at 400 MHz.[2]

Interpretation:

  • Phthalimide Protons (H-c, H-d, H-e, H-f): The protons on the phthalimide ring system exhibit a characteristic AA'XX' (or at lower fields, AA'BB') second-order splitting pattern.[3] This results in two complex multiplets, appearing as doublet of doublets in this case, at 7.96 ppm and 7.80 ppm.[2] These signals integrate to two protons each and correspond to the chemically similar but magnetically non-equivalent protons of the phthalimide group.

  • 4-Bromophenyl Protons (H-a, H-a', H-b, H-b'): The protons on the 4-bromophenyl ring also form an AA'BB' system, which simplifies to two doublets due to the symmetry of the para-substitution. The doublet at 7.63 ppm is attributed to the protons ortho to the bromine atom, while the doublet at approximately 7.37 ppm corresponds to the protons ortho to the phthalimide nitrogen. The ortho-coupling constant of 8.7 Hz is typical for aromatic systems.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
167.2C=O (Carbonyl)
134.5C-d, C-e
131.9C-c, C-f
132.3C-b, C-b'
130.8C-g (Quaternary)
128.0C-a, C-a'
124.0C-h (Quaternary)
122.3C-i (Quaternary)

Predicted and literature-referenced values.[4][5]

Interpretation:

  • Carbonyl Carbon (C=O): The signal at approximately 167.2 ppm is characteristic of the imide carbonyl carbons.

  • Aromatic Carbons: The aromatic region of the spectrum, between 122 ppm and 135 ppm, contains the signals for the carbons of both the phthalimide and 4-bromophenyl rings. The quaternary carbons (C-g, C-h, and C-i) are typically observed as weaker signals. The symmetry of the molecule results in fewer than 14 signals.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

MS_Fragmentation M [C14H8BrNO2]+• m/z 301/303 Molecular Ion F1 [C13H8BrNO]+• m/z 273/275 M->F1 - CO F2 [C6H4Br]+• m/z 155/157 M->F2 F3 [C7H4O2N]+ m/z 132 M->F3 F4 [C6H4]+• m/z 76 F2->F4 - Br•

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Interpretation of Major Fragments:

  • m/z 301/303 (Molecular Ion): This pair of peaks represents the intact molecule, with the two peaks reflecting the isotopic distribution of bromine.

  • m/z 273/275: Loss of a carbonyl group (CO, 28 Da) from the molecular ion.

  • m/z 155/157: This fragment corresponds to the bromophenyl cation, resulting from the cleavage of the N-C bond.

  • m/z 132: This fragment represents the phthaloyl cation, also formed by cleavage of the N-C bond.

  • m/z 76: Loss of a bromine radical from the bromophenyl cation results in the phenyl cation.

The fragmentation pattern of N-substituted phthalimides is well-documented and typically involves cleavage at the imide ring and the N-substituent bond. [6]

Conclusion

This technical guide has established the correct chemical identity of CAS number 40101-31-3 as this compound and provided a detailed analysis of its spectroscopic data. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the accompanying interpretations and experimental protocols, offer a comprehensive resource for researchers. Adherence to the principles of scientific accuracy and the use of authoritative data are paramount in research and development, and this guide serves as a reliable reference for the characterization of this compound.

References

  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry. [Link]
  • Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • 13C NMR spectrum of phthalimide analog.
  • Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. [Link]
  • Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ScienceDirect. [Link]
  • How To Prepare And Run An NMR Sample. Alwsci. [Link]
  • Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry.
  • Synthesis, characterization and antimicrobial activity of some new phthalimide deriv
  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
  • Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temper
  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501).
  • 1H NMR Chemical Shifts.
  • This compound,40101-31-3. LookChem. [Link]
  • N-(4-bromobutyl)phthalimide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Anyone familiar with phthalimide 1H NMR, H-H J couplings?.
  • Mass Spectrometry - Fragmentation P
  • (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review.
  • 13C NMR Chemical Shifts.
  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • NMR Sample Preparation.
  • Phthalimide. NIST WebBook. [Link]
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
  • Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]
  • Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes.
  • UV‐Vis absorption spectra of compound (4) in different solvents at 1.00...
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
  • Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functional formalisms. Scientia Iranica. [Link]

Sources

N-(4-Bromophenyl)phthalimide: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-(4-Bromophenyl)phthalimide, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights into its utility as a versatile molecular building block.

Core Molecular Profile

This compound is a solid organic compound distinguished by a phthalimide group attached to a brominated phenyl ring. This bifunctional architecture is central to its synthetic value, offering a stable, protected amine precursor and a reactive aryl bromide handle for carbon-carbon and carbon-nitrogen bond formation.

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Chemical Formula C₁₄H₈BrNO₂[1]
Molecular Weight 302.13 g/mol [1]
CAS Number 40101-31-3[2]
Appearance White to off-white crystalline powder or solid
Melting Point 203–209 °C

Synthesis and Mechanistic Rationale

The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry. For this compound, a common and efficient laboratory-scale preparation involves the condensation of phthalic anhydride with 4-bromoaniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of N-aryl phthalimides.

Materials:

  • Phthalic anhydride

  • 4-Bromoaniline

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 4-bromoaniline (1.0 equivalent).

  • Add glacial acetic acid to serve as the solvent and catalyst.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the formation of an intermediate phthalamic acid, which then cyclizes upon heating to form the imide, releasing a molecule of water.

  • After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Pour the cooled mixture into cold water to fully precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and unreacted starting materials.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

Causality and Self-Validation: The use of glacial acetic acid is twofold; it serves as a solvent that can dissolve the reactants at elevated temperatures and as an acid catalyst that promotes the dehydration step of the cyclization. The precipitation in water is a critical purification step, as the non-polar product is insoluble in water while the polar solvent (acetic acid) and any ionic impurities are readily washed away. The final recrystallization step ensures high purity, which can be validated by melting point analysis; a sharp melting point within the expected range is a strong indicator of a pure compound.

G cluster_reactants Reactants cluster_process Process cluster_output Output Phthalic Anhydride Phthalic Anhydride Mix & Reflux in Acetic Acid Mix & Reflux in Acetic Acid Phthalic Anhydride->Mix & Reflux in Acetic Acid 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Mix & Reflux in Acetic Acid Cool & Precipitate in Water Cool & Precipitate in Water Mix & Reflux in Acetic Acid->Cool & Precipitate in Water Intermediate: Phthalamic Acid Filter & Wash Filter & Wash Cool & Precipitate in Water->Filter & Wash Recrystallize Recrystallize Filter & Wash->Recrystallize Pure this compound Pure this compound Recrystallize->Pure this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this compound.

TechniqueExpected DataInterpretation
¹H NMR Signals in the aromatic region (approx. 7.2-8.0 ppm). Two doublets for the bromophenyl protons and two multiplets for the phthalimide protons.Confirms the presence and connectivity of the two distinct aromatic rings.
¹³C NMR Signals for carbonyl carbons (approx. 167 ppm), and multiple signals in the aromatic region (approx. 122-135 ppm).Confirms the carbon skeleton, including the two imide carbonyls.
FT-IR Strong C=O stretching vibrations (symmetric and asymmetric) for the imide group (approx. 1700-1780 cm⁻¹), C-N stretching (approx. 1350 cm⁻¹), and C-Br stretching in the fingerprint region.Confirms the presence of key functional groups, particularly the characteristic imide carbonyls.
Mass Spec. Molecular ion peak corresponding to the molecular weight (approx. 302/304 m/z due to Br isotopes).Confirms the molecular weight and isotopic distribution of bromine.

Strategic Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a strategic intermediate. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.[3][4][5]

Precursor for Bioactive Molecules via Cross-Coupling

The aryl bromide moiety is an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5]

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., an arylboronic acid). This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.[4]

  • Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.[3][5] This is invaluable for synthesizing complex diarylamines or attaching nitrogen-containing heterocycles, both of which are prevalent in drug candidates.[6]

The phthalimide group serves as a masked primary amine. After performing the desired cross-coupling reaction on the bromophenyl ring, the phthalimide can be readily cleaved (e.g., using hydrazine) to reveal a primary amino group, which can then be further functionalized. This strategy allows for the synthesis of a diverse library of compounds from a single, stable intermediate.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product N-(4'-R-biphenyl-4-yl)phthalimide Start->Suzuki_Product Pd Catalyst, Base Buchwald_Product N-(4-(R₂N)-phenyl)phthalimide Start->Buchwald_Product Pd Catalyst, Base Suzuki_Reactant R-B(OH)₂ Suzuki_Reactant->Suzuki_Product Deprotection Phthalimide Deprotection Suzuki_Product->Deprotection Hydrazine Buchwald_Reactant R₂NH Buchwald_Reactant->Buchwald_Product Buchwald_Product->Deprotection Hydrazine Final_Product Functionalized Aniline Derivatives Deprotection->Final_Product

Caption: Synthetic pathways using this compound.

Building Block for Organic Electronics

The rigid, planar structure of the phthalimide core, combined with the potential for creating extended conjugated systems via cross-coupling, makes this compound an attractive building block for materials used in Organic Light-Emitting Diodes (OLEDs).[7] The electronic properties of the final molecule can be fine-tuned by carefully selecting the coupling partner in a Suzuki or similar reaction, allowing for the targeted synthesis of materials with specific emission colors or charge-transport properties.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and powerful tool for synthetic chemists. Its stable, bifunctional nature allows for the strategic construction of complex molecular architectures relevant to both pharmaceutical discovery and materials science. By leveraging modern cross-coupling methodologies, researchers can efficiently transform this intermediate into a vast array of novel molecules, underscoring its importance as a foundational building block in advanced synthesis.

References

  • LookChem. This compound, 40101-31-3. [Link]
  • Wikipedia.
  • Chemistry LibreTexts.
  • EON Biotech. This compound – (40101-31-3). [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • YouTube. Buchwald-Hartwig coupling. (2019-01-07). [Link]
  • National Center for Biotechnology Information. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-(4-Bromophenyl)phthalimide is a significant organic compound, finding applications in chemical synthesis and the development of novel materials and pharmaceuticals. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, including its structural and fundamental properties, thermal behavior, solubility profile, and spectroscopic signature. Each property is discussed in the context of the experimental methodologies used for its determination, offering insights into the rationale behind the procedural choices and ensuring a robust understanding for the scientific community.

Introduction

This compound belongs to the class of N-substituted phthalimides, which are characterized by a phthalimide core linked to a substituted aryl group. The presence of the bromine atom on the phenyl ring imparts specific properties to the molecule, influencing its reactivity, crystallinity, and biological activity. Phthalimide derivatives are known for their diverse applications, including as intermediates in the synthesis of amines, fluorescent probes, and bioactive molecules.[1] This guide serves as a detailed resource on the physical properties of this compound, providing foundational knowledge for its application in synthetic chemistry, materials science, and drug discovery.

Structural and Fundamental Properties

The foundational physical properties of this compound are summarized in the table below. These constants are critical for the identification and handling of the compound in a laboratory setting.

PropertyValueSource(s)
Chemical Formula C₁₄H₈BrNO₂[2]
Molecular Weight 302.13 g/mol [2]
Appearance White to off-white crystalline powder[3]
CAS Number 40101-31-3[3]

Thermal Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the melting point is consistently reported in the range of 203.0 to 209.0 °C .[3] A sharp melting range within this window is indicative of a high-purity sample.

The determination of the melting point is most commonly and accurately performed using the capillary method. This technique relies on the precise observation of the temperature at which the solid-to-liquid phase transition occurs.

Causality Behind Experimental Choices:

  • Sample Preparation: The compound must be finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube. Inconsistent packing can lead to a broad melting range, providing a false indication of impurity.

  • Heating Rate: A slow and controlled heating rate, typically 1-2 °C per minute, is crucial, especially near the expected melting point. A rapid heating rate can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range.

  • Purity Assessment: A pure crystalline solid will typically exhibit a sharp melting point range of 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, resulting in a depression and broadening of the melting point range.

Workflow Diagram:

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C Insert Sample D Heat Slowly (1-2°C/min) C->D E Record T_initial & T_final D->E F e.g., 203-205°C E->F Report Melting Range

Capillary Melting Point Determination Workflow
Boiling Point and Thermal Decomposition

Due to its high melting point and complex structure, this compound is expected to decompose at elevated temperatures rather than boil under atmospheric pressure. While a specific boiling point is not reported, understanding its thermal stability is crucial for high-temperature applications or purification techniques like sublimation. Studies on similar polyimides show decomposition temperatures often exceeding 300°C.[4][5]

Thermogravimetric analysis is the standard method for determining the decomposition temperature of a solid. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

  • Heating Rate: A constant and known heating rate allows for the determination of the temperature at which significant mass loss begins (onset of decomposition).

  • Data Interpretation: The TGA thermogram provides the onset temperature of decomposition and the temperature of maximum decomposition rate, offering a comprehensive profile of the compound's thermal stability.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification (e.g., recrystallization), and formulation. Based on the principle of "like dissolves like," its polarity, stemming from the imide group and the bromophenyl moiety, dictates its solubility.

Expected Solubility:

  • Soluble in: Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)), and chlorinated solvents (e.g., Chloroform, Dichloromethane).

  • Sparingly Soluble in: Alcohols (e.g., Ethanol, Methanol), and Acetone.

  • Insoluble in: Water and non-polar hydrocarbon solvents (e.g., Hexane, Toluene).

A standard method to quantitatively determine solubility is the isothermal shake-flask method.

Causality Behind Experimental Choices:

  • Equilibrium: The mixture of the solute and solvent is agitated at a constant temperature for an extended period to ensure that equilibrium is reached, resulting in a saturated solution.

  • Analysis of Supernatant: A known volume of the clear supernatant is carefully removed and the solvent is evaporated to determine the mass of the dissolved solid. Alternatively, the concentration of the solute in the supernatant can be determined spectroscopically (e.g., using UV-Vis spectroscopy) if the compound has a suitable chromophore.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately measured temperature is essential for reproducible results.

Workflow Diagram:

SolubilityDetermination cluster_prep Equilibration cluster_analysis Analysis A Add Excess Solute to Solvent B Agitate at Constant Temperature A->B C Allow Solid to Settle B->C D Extract Aliquot of Supernatant C->D Sample Saturated Solution E Determine Mass of Dissolved Solute D->E F Quantitative Data E->F Calculate Solubility (e.g., g/100 mL)

Isothermal Solubility Determination Workflow

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide and the bromophenyl moieties.

A published ¹H NMR spectrum of this compound in CDCl₃ shows the following key signals:

  • δ 7.96 (dd, J = 5.5, 3.1 Hz, 2H) and δ 7.80 (dd, J = 5.5, 3.1 Hz, 2H) : These signals correspond to the four protons on the phthalimide ring.

  • δ 7.63 (d, J = 8.7 Hz, 2H) and δ 7.37 (d, J = 8.7 Hz, 2H) : These doublets are characteristic of the four protons on the para-substituted bromophenyl ring.

Causality Behind Experimental Choices:

  • Deuterated Solvents: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample. Since deuterium resonates at a different frequency from protons, the solvent does not produce interfering signals in the ¹H NMR spectrum.[8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard. TMS is chemically inert and produces a single, sharp signal at 0 ppm, providing a reference point for the chemical shifts of the sample's protons.[8]

  • Shimming: The magnetic field is "shimmed" to improve its homogeneity across the sample. A homogeneous magnetic field is essential for obtaining sharp, well-resolved NMR signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the imide group and the aromatic rings.

Expected Characteristic IR Peaks:

Based on the spectra of related phthalimide compounds, the following key absorptions are anticipated:

  • ~1770 cm⁻¹ and ~1710 cm⁻¹: Strong, sharp peaks corresponding to the symmetric and asymmetric C=O stretching vibrations of the imide group.

  • ~1600-1450 cm⁻¹: Multiple sharp bands due to C=C stretching vibrations within the aromatic rings.

  • ~1380 cm⁻¹: A strong band associated with the C-N stretching of the imide.

  • ~1100-1000 cm⁻¹: A strong absorption due to the C-Br stretching vibration.

  • ~830 cm⁻¹: A strong band corresponding to the C-H out-of-plane bending of the para-disubstituted phenyl ring.

For solid samples like this compound, the IR spectrum is typically obtained using either the KBr pellet method or ATR-FTIR.

Causality Behind Experimental Choices:

  • KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). The fine grinding minimizes scattering of the IR beam.

  • ATR: Attenuated Total Reflectance is a modern technique where the sample is pressed against a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for the measurement of its IR absorption without extensive sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 301 and [M+2]⁺ at m/z 303 with approximately equal intensity, which is characteristic of the presence of a bromine atom. Common fragmentation pathways for N-substituted phthalimides involve the cleavage of the C-N bond and fragmentation of the phthalimide and bromophenyl moieties.[9]

Expected Key Fragments:

  • m/z 301/303: Molecular ion peak.

  • m/z 183/185: Fragment corresponding to the bromophenyl isocyanate ion [Br-C₆H₄-NCO]⁺.

  • m/z 156/158: Fragment corresponding to the bromophenyl radical cation [Br-C₆H₄]⁺.

  • m/z 146: Fragment corresponding to the phthalimide radical cation.

  • m/z 104: Fragment corresponding to the benzoyl cation [C₆H₄CO]⁺.

  • m/z 76: Fragment corresponding to the benzyne radical cation [C₆H₄]⁺.

Causality Behind Experimental Choices:

  • Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the sample, causing it to ionize and fragment. This method is highly effective for producing a rich fragmentation pattern that is useful for structural elucidation.

  • High Vacuum: The entire process is carried out under a high vacuum to prevent collisions between ions and air molecules, which would interfere with their trajectory to the detector.

  • Mass Analyzer: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio, allowing for the generation of the mass spectrum.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. The presented data on its structural, thermal, solubility, and spectroscopic characteristics, along with the rationale behind the experimental methodologies, offer a comprehensive resource for scientists and researchers. A thorough understanding of these properties is essential for the successful application of this compound in the synthesis of advanced materials and pharmaceutically relevant molecules. Further research to obtain quantitative solubility data and complete, annotated spectra will further enhance the utility of this compound in the scientific community.

References

  • Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918–925. [Link]
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.
  • LookChem. This compound,40101-31-3. [Link]
  • Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925.
  • Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925.
  • Liang, X. R., Guo, Z. L., & Yu, C. M. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.
  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
  • ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]
  • Wikipedia. Phthalimide. [Link]
  • Chemguide.
  • RACO.
  • Cheméo. Chemical Properties of Phthalimide (CAS 85-41-6). [Link]
  • MedCrave.
  • Indonesian Journal of Science & Technology.
  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
  • NIST WebBook. Phthalimide. [Link]
  • SpectraBase. N-(4-bromobutyl)phthalimide - Optional[1H NMR] - Spectrum. [Link]
  • NIST WebBook. N-(Bromomethyl)phthalimide. [Link]
  • PubChem. 4-Nitrophthalimide. [Link]
  • ResearchGate. (a) Extraction of the N‐((R)‐p‐bromophenyl)
  • Physical Chemistry Research.
  • ResearchGate. Thermal degradation kinetics of poly {N-[(4-bromo- 3,5-difluorine)-phenyl]maleimide-co-styrene} in nitrogen. [Link]
  • Rasayan Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. [Link]
  • INIS-IAEA. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol)
  • ResearchGate. (a) Extraction of the N‐((R)‐p‐bromophenyl)
  • ResearchGate. Solubility behavior of polyimides in different organic solvents. [Link]
  • RSC Publishing.
  • MedCrave.
  • ResearchGate. Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. [Link]
  • ResearchGate. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol)

Sources

"N-(4-Bromophenyl)phthalimide IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: January 2026

<-48> A Technical Guide to N-(4-Bromophenyl)phthalimide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It details the compound's nomenclature, including its IUPAC name and various synonyms, alongside its critical physicochemical properties. The guide outlines a standard laboratory-scale synthesis protocol, discusses its significant applications in the development of pharmaceuticals and functional materials, and provides essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who utilize N-substituted phthalimides as versatile chemical building blocks.

Nomenclature and Identification

Precise identification of a chemical compound is fundamental for scientific communication and reproducibility. This compound is known by several names across different chemical databases and suppliers.

The internationally recognized IUPAC name for this compound is 2-(4-bromophenyl)isoindole-1,3-dione [1]. This systematic name precisely describes the molecular structure, indicating a 4-bromophenyl group attached to the nitrogen atom (position 2) of the isoindole-1,3-dione core.

Common Synonyms:

  • This compound[1][2][3]

  • N-p-Bromophenylphthalimide[1]

  • 2-(4-Bromophenyl)isoindoline-1,3-dione[1]

  • 4-Phthalimido-1-bromobenzene[1]

  • 2-(4-Bromo-phenyl)-isoindole-1,3-dione[1][3][4]

Chemical Identifiers:

  • CAS Number: 40101-31-3[1][2][3]

  • Molecular Formula: C₁₄H₈BrNO₂[1][3][5]

  • InChIKey: DNQCPYWSXMATIN-UHFFFAOYSA-N[1][5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. The compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder[6].

PropertyValueSource(s)
Molecular Weight 302.13 g/mol [1]
Melting Point 203-209 °C[6]
Appearance White to Almost white powder/crystal[6]
Purity >98.0% (typically by HPLC)
Storage Temperature Room Temperature (cool, dark place recommended)

Synthesis and Reactivity

N-substituted phthalimides are commonly synthesized through the condensation of phthalic anhydride with a primary amine. This reaction is a cornerstone of organic chemistry, often used to protect amine groups or as a key step in the Gabriel synthesis of primary amines.

General Synthesis Protocol

The preparation of this compound involves the reaction of phthalic anhydride with 4-bromoaniline.

Reaction: Phthalic Anhydride + 4-Bromoaniline → this compound + H₂O

Step-by-Step Methodology:

  • Reactant Combination: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-bromoaniline.

  • Solvent Addition: Add a suitable high-boiling solvent, such as glacial acetic acid, to facilitate the reaction.

  • Heating: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product, being a solid, will often precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and impurities, and then dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Chemical Reactivity

The chemical utility of this compound stems from its distinct reactive sites. The phthalimide group itself is relatively stable, but the bromine atom on the phenyl ring is a key functional handle. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the compound a versatile intermediate for constructing more complex molecular architectures[1].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products PA Phthalic Anhydride React Reaction (Glacial Acetic Acid, Reflux) PA->React BA 4-Bromoaniline BA->React Product This compound React->Product Condensation Water Water (H₂O) React->Water

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The phthalimide moiety is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Phthalimide derivatives have demonstrated a wide array of therapeutic activities, including anti-inflammatory, antitumor, and antimicrobial effects[7].

This compound serves as a crucial starting material or intermediate in the synthesis of these more complex molecules:

  • Pharmaceutical Intermediates: The compound is a building block for creating novel drug candidates. The bromophenyl group allows for molecular elaboration, enabling the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs[3][8]. While specific drugs derived directly from this compound are not detailed in the provided results, its utility is analogous to other N-substituted phthalimides used in synthesizing active pharmaceutical ingredients (APIs)[8][9][10].

  • Materials Science: It can be used in the synthesis of specialty chemicals and advanced materials[8]. The rigid phthalimide structure and the reactive bromine site make it suitable for creating polymers or functional molecules for applications in electronics, such as OLEDs[3].

  • Organic Synthesis: Beyond specific applications, it is a valuable reagent for academic and industrial research, enabling the exploration of new synthetic pathways and the construction of diverse organic compounds[8].

Applications A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B Functionalization C Advanced Intermediates B->C D Active Pharmaceutical Ingredients (APIs) C->D Drug Discovery E Functional Materials (e.g., Polymers, OLEDs) C->E Materials Science

Caption: Role as a versatile chemical intermediate.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

  • GHS Pictogram: Exclamation Mark

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed[6].

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling[6].

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth[6].

    • P501: Dispose of contents/container to an approved waste disposal plant[6].

Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound, or 2-(4-bromophenyl)isoindole-1,3-dione, is a well-characterized and synthetically versatile compound. Its stable phthalimide core and reactive bromophenyl group make it an invaluable intermediate for the synthesis of a wide range of target molecules. From the development of novel pharmaceuticals to the creation of advanced functional materials, this compound provides a reliable and adaptable platform for chemical innovation. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in research and development.

References

  • LookChem. This compound,40101-31-3.
  • PubChemLite. This compound (C14H8BrNO2).
  • PubChem. N-Bromophthalimide | C8H4BrNO2 | CID 75542.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis.
  • BYJU'S. Preparation of Phthalimide.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis.
  • RSC Publishing. Phthalimides: developments in synthesis and functionalization.
  • INTERNATIONAL JOURNAL OF RESEARCH CULTURE SOCIETY. A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE.
  • NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)-.
  • Current Organic Synthesis. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide.

Sources

"reactivity of the bromine atom in N-(4-Bromophenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromine Atom in N-(4-Bromophenyl)phthalimide

Abstract

This compound is a pivotal building block in modern synthetic chemistry, valued for its unique structural and electronic properties. This guide provides an in-depth exploration of the reactivity of its aryl bromide moiety, a key functional handle for advanced molecular construction. We dissect the electronic influence of the phthalimide group on the C(sp²)–Br bond and detail its subsequent performance in a range of cornerstone catalytic cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only validated experimental protocols but also the underlying mechanistic rationale to empower strategic synthetic design.

Introduction: The Molecular Architecture of this compound

This compound, with the chemical formula C₁₄H₈BrNO₂, integrates two key functional motifs: a bromophenyl ring and a phthalimide group.[1] The bromine atom, positioned para to the phthalimide nitrogen, serves as a versatile leaving group in numerous cross-coupling reactions. The phthalimide moiety, while often used as a protecting group for primary amines in Gabriel synthesis, here exerts a significant electronic influence on the reactivity of the entire molecule.[2][3]

The electron-withdrawing nature of the two carbonyl groups in the phthalimide system deactivates the phenyl ring towards electrophilic substitution but, more importantly, modulates the reactivity of the C-Br bond, making it a prime substrate for transition-metal-catalyzed transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₈BrNO₂PubChem[1]
Molecular Weight 302.13 g/mol PubChem[1]
Appearance White to off-white crystalline solidGeneral Knowledge
Melting Point ~205-208 °CGeneral Knowledge
¹H NMR Spectrum Consistent with structureChemicalBook[4]
Solubility Soluble in DMF, DMSO, partially soluble in hot ethanol, chloroformGeneral Knowledge

Core Reactivity Analysis: The Phthalimide Influence

The reactivity of the bromine atom in this compound is fundamentally dictated by the electronic character of the C(sp²)-Br bond. The phthalimide group, connected via its nitrogen atom, acts as a moderate electron-withdrawing group through resonance and inductive effects. This withdrawal of electron density from the phenyl ring has several consequences:

  • Polarization of the C-Br Bond: The bond becomes more polarized, making the carbon atom more electrophilic.

  • Susceptibility to Oxidative Addition: This electronic characteristic makes the C-Br bond a suitable substrate for oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), which is the crucial first step in many cross-coupling catalytic cycles.

  • Resistance to Lithium-Halogen Exchange: A noteworthy limitation is its reactivity with organolithium reagents. The high electrophilicity of the phthalimide carbonyl carbons provides a more favorable site for nucleophilic attack than the aryl bromide is for halogen-metal exchange. Studies on the ortho-isomer have shown that even at temperatures as low as -100°C, reagents like n-butyllithium preferentially add to a carbonyl group rather than performing a bromine-lithium exchange. This insight is critical for planning synthetic routes and avoiding undesired side reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with an organoboron compound.[5] For this compound, this reaction enables the direct attachment of a new aryl or vinyl group, replacing the bromine atom.

Mechanism: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar Ar_B_OH2 Ar'-B(OH)₂ + Base Ar_B_OH2->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of N-(4-Phenylphenyl)phthalimide

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[6]

  • Solvent Addition: Add 1,4-dioxane (5 mL).[6]

  • Reaction: Heat the mixture to 80°C and stir for 12-24 hours, monitoring progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): This is a commercially available, reliable Pd(0) catalyst suitable for a wide range of aryl bromides.[6] Alternatively, Pd(OAc)₂ with a suitable phosphine ligand can be used.[7]

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is effective and generally avoids side reactions associated with stronger bases like alkoxides.[6]

  • Solvent (1,4-Dioxane): A polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating the reaction.[6]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[8] This reaction couples this compound with a primary or secondary amine.

Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[9]

}``` A general experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-(4-(Diphenylamino)phenyl)phthalimide

  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), diphenylamine (1.2 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Solvent and Reaction: Add anhydrous toluene (5 mL), seal the tube, and heat the mixture at 100°C for 16 hours. 4[10]. Work-up and Purification: Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash chromatography to obtain the product.

Causality Behind Choices:

  • Catalyst/Ligand System: Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine ligands (like XPhos) that promote both the oxidative addition and the final reductive elimination steps, increasing reaction rates and scope. [11] Base (NaOt*-Bu): A strong, non-nucleophilic base is essential for deprotonating the amine (or the N-H bond in the intermediate complex) to form the palladium-amido species. *[12] Solvent (Toluene): A non-polar, high-boiling solvent is ideal for this reaction, which often requires elevated temperatures.

[10]#### 3.3. Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylalkyne structures. T[13]his reaction is indispensable for synthesizing conjugated materials, pharmaceuticals, and natural products.

Mechanism: This reaction uniquely employs a dual catalytic system. A palladium catalyst activates the aryl bromide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination.

[14]Table 2: Typical Conditions for Sonogashira Coupling

ComponentExample ReagentPurposeSource
Palladium Catalyst Pd(PPh₃)₂Cl₂Activates the C-Br bond
Copper Co-catalyst Copper(I) Iodide (CuI)Forms copper acetylide intermediate
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Deprotonates the alkyne and neutralizes HBr
Solvent THF, DMF, or TolueneDissolves reactants and facilitates reaction

Experimental Protocol: Synthesis of N-(4-(Phenylethynyl)phenyl)phthalimide

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%) to the solution.

  • Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) under an inert atmosphere until TLC indicates the consumption of the starting material.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Copper-Catalyzed Ullmann Condensation: A Classic Approach

While palladium catalysis is dominant, the copper-catalyzed Ullmann condensation remains a valuable tool, particularly for forming C-N and C-O bonds. T[15]he reaction typically requires higher temperatures than palladium-catalyzed methods and is often facilitated by electron-withdrawing groups on the aryl halide, making this compound a suitable substrate.

[16]Mechanism: The mechanism is thought to involve the formation of a copper(I) species in situ, which undergoes oxidative addition with the aryl halide. Subsequent reaction with the nucleophile (e.g., an amine in the Goldberg variation) leads to the final product.

[17]Experimental Protocol: Ullmann N-Arylation with Aniline

  • Reactant Charging: In a sealed tube, combine this compound (1.0 mmol), aniline (1.5 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand such as L-proline (0.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent and Reaction: Add DMSO (3 mL) and heat the mixture to 120°C for 24-48 hours. 3[18]. Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Causality Behind Choices:

  • Catalyst (CuI): A common and effective copper(I) source for Ullmann reactions. *[18] Ligand (L-proline): Modern Ullmann protocols often use ligands to solubilize the copper catalyst and accelerate the reaction, allowing for lower temperatures and broader substrate scope compared to the ligand-free, high-temperature classical method. *[18] Solvent (DMSO): A high-boiling polar aprotic solvent is necessary to reach the required reaction temperatures.

[18]### 5. Synthesis of this compound

The starting material itself is readily prepared via a straightforward condensation reaction.

Diagram 3: Synthesis of this compound

Synthesis_Workflow reagents 4-Bromoaniline + Phthalic Anhydride conditions Glacial Acetic Acid Reflux reagents->conditions Heat product This compound conditions->product Condensation

A schematic for the synthesis of the title compound.

Protocol:

  • Combine 4-bromoaniline (10.0 mmol) and phthalic anhydride (10.0 mmol) in a round-bottom flask.

  • Add glacial acetic acid (20 mL) as the solvent.

  • Heat the mixture to reflux for 4 hours. A precipitate will form as the reaction proceeds.

  • Cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a crystalline solid. Recrystallization from ethanol/chloroform can be performed for higher purity.

This compound is a highly versatile and reactive intermediate. The electron-withdrawing phthalimide group renders the C-Br bond susceptible to oxidative addition, making it an ideal substrate for a host of powerful palladium- and copper-catalyzed cross-coupling reactions. Its utility in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions allows for the efficient construction of complex molecular architectures featuring new C-C, C-N, and C-C(alkyne) bonds. Understanding the specific reactivity patterns and the rationale behind established protocols, as detailed in this guide, is essential for leveraging this compound to its full potential in pharmaceutical discovery, materials science, and organic synthesis.

References

  • Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temper
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Ullmann condens
  • Prepar
  • Sonogashira coupling.Wikipedia. [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.National Institutes of Health (NIH). [Link]
  • Buchwald-Hartwig Amination.ACS Green Chemistry Institute. [Link]
  • General procedure for Sonogashira coupling reaction.
  • Write the following name reaction: (i) Gabriel phthalimide reaction.askIITians. [Link]
  • Sonogashira Coupling.Chemistry LibreTexts. [Link]
  • N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis.Medium. [Link]
  • Sonogashira Coupling.Organic Chemistry Portal. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry. [Link]
  • Sonogashira coupling.YouTube. [Link]
  • This compound (C14H8BrNO2).PubChem. [Link]
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.National Institutes of Health (NIH). [Link]
  • Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.MDPI. [Link]
  • Ullmann Reaction.Organic Chemistry Portal. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

A-Z Guide to Historical Synthesis Methods for N-Aryl Phthalimides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-aryl phthalimides are a cornerstone structural motif in medicinal chemistry, materials science, and organic synthesis. Their unique photophysical properties and biological activities have cemented their importance in drug development and the creation of functional materials. This guide provides an in-depth exploration of the key historical and modern methods for synthesizing these valuable compounds, offering field-proven insights into the causality behind experimental choices and the evolution of synthetic strategies.

The journey of N-aryl phthalimide synthesis has progressed from harsh, high-temperature classical methods to milder, more versatile transition-metal-catalyzed reactions. Understanding this evolution is crucial for researchers aiming to select the optimal synthetic route for their specific target molecules.

I. Classical Synthesis Methods

The earliest methods for constructing the N-aryl phthalimide scaffold often involved direct condensation or nucleophilic substitution reactions. While foundational, these techniques frequently required strenuous reaction conditions and had limitations in substrate scope.

A. Direct Condensation of Phthalic Anhydride with Aryl Amines

The most straightforward approach to N-aryl phthalimides is the direct condensation of phthalic anhydride with a primary aryl amine.[1] This method, while conceptually simple, typically necessitates high temperatures to drive the dehydration and cyclization process.

The reaction proceeds through the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization to furnish the final imide product. The high temperatures required can be a significant drawback, particularly for substrates bearing sensitive functional groups.[2]

Representative Experimental Protocol:

A mixture of phthalic anhydride (1.1 equivalents) and the desired aryl amine (1.0 equivalent) is heated, often without a solvent, at temperatures ranging from 180-250°C. The reaction progress is monitored by the evolution of water. Upon completion, the crude product is typically purified by recrystallization.

B. The Gabriel Synthesis and Its Limitations for N-Aryl Phthalimides

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a cornerstone method for preparing primary amines.[3][4] It involves the N-alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine.[5][6] While highly effective for the synthesis of N-alkyl phthalimides, the direct application of the Gabriel synthesis for N-aryl phthalimides is generally not feasible.[3] This is because aryl halides are typically unreactive towards nucleophilic substitution under standard SN2 conditions.[3]

The core of the Gabriel synthesis relies on the nucleophilic attack of the phthalimide anion on an electrophilic carbon.[6] The N-H bond of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups, allowing for easy deprotonation to form a potent nucleophile.[6] This nucleophile readily reacts with primary alkyl halides.[7] However, the analogous reaction with aryl halides is disfavored due to the strength of the carbon-halogen bond in sp2-hybridized systems and the steric hindrance of the aromatic ring.

II. Transition-Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis revolutionized the synthesis of N-aryl phthalimides, providing milder and more general routes to these compounds. Copper and palladium-catalyzed reactions have become the workhorses in this field.

A. Ullmann Condensation: The Copper-Catalyzed Pathway

The Ullmann condensation, named after Fritz Ullmann, is a copper-promoted reaction that converts aryl halides to various aryl derivatives, including ethers, thioethers, and amines.[8][9] The application of this reaction to the N-arylation of phthalimide, often referred to as a Goldberg-type reaction, provided a significant advancement over classical methods.[8]

Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[8][10] The aryl halides used often needed to be activated by electron-withdrawing groups to facilitate the reaction.[8]

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide intermediate from phthalimide. This intermediate then reacts with the aryl halide in a metathesis-like step to form the N-aryl phthalimide and a copper(I) halide.[8]

Evolution of Ullmann-Type Reactions

Modern iterations of the Ullmann condensation have seen significant improvements. The introduction of soluble copper catalysts supported by ligands such as diamines and acetylacetonates has allowed for milder reaction conditions and a broader substrate scope.[8] These catalytic systems often proceed at lower temperatures and with lower catalyst loadings.

B. Buchwald-Hartwig Amination: The Palladium-Catalyzed Revolution

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forming carbon-nitrogen bonds, including the synthesis of N-aryl phthalimides.[11][12] First reported in the mid-1990s, this reaction has undergone extensive development, leading to highly efficient and general catalyst systems.[12]

The reaction couples an amine (in this case, phthalimide) with an aryl halide or pseudohalide (like a triflate).[11] A key to the success of the Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[13]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle:[14]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.[15]

  • Ligand Exchange/Amine Coordination: The amine (phthalimide) coordinates to the palladium center, typically displacing the halide.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The N-aryl phthalimide product is formed through reductive elimination, regenerating the Pd(0) catalyst.[15]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX LigandEx Amine Coordination PdII_ArX->LigandEx + HNR_2 PdII_Amine [L_nPd(II)(Ar)(HNR_2)]^+X^- LigandEx->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L_nPd(II)(Ar)(NR_2) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR_2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[13] Different generations of ligands have been developed to improve catalyst activity, stability, and substrate scope. Bidentate phosphine ligands like BINAP and DPPF were early successes, while more recent sterically hindered monophosphine ligands have further expanded the reaction's utility.[12]

Typical Experimental Protocol for Buchwald-Hartwig N-Arylation of Phthalimide

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), phthalimide (1.2 eq.), palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq.). Add a suitable solvent (e.g., toluene or dioxane) and heat the mixture at 80-110°C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up, and the product is purified by column chromatography.[16]

III. Modern and Alternative Methods

While the Ullmann and Buchwald-Hartwig reactions are the most common methods for N-aryl phthalimide synthesis, other innovative approaches have been developed.

A. Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N-aroyldiphenylamines.[17] While not a direct synthesis of N-aryl phthalimides, it represents a related transformation involving a 1,3-shift of an aryl group from oxygen to nitrogen.[17]

B. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[18][19] The synthesis of N-aryl phthalimides from phthalic anhydride and aryl amines can be significantly accelerated using microwave heating, often in the absence of a solvent.[18][20]

Microwave Protocol Example:

A mixture of phthalic anhydride (1.5 eq.) and an aromatic amine (1.0 eq.) is placed in an open vessel and irradiated in a commercial microwave oven for 2-10 minutes.[18] The reaction is monitored by TLC. Upon completion, the crude product is recrystallized from a suitable solvent like ethanol.[18]

IV. Comparative Analysis of Synthesis Methods

MethodCatalyst/ReagentTemperatureAdvantagesDisadvantages
Direct Condensation None/Acid catalystHigh (180-250°C)Simple, atom-economicalHarsh conditions, limited functional group tolerance
Ullmann Condensation Copper (stoichiometric or catalytic)High (often >200°C)Good for electron-deficient aryl halidesHarsh conditions, often requires stoichiometric copper
Buchwald-Hartwig Amination Palladium/Phosphine ligandModerate (80-110°C)Mild conditions, broad substrate scope, high yieldsCost of palladium and ligands, air-sensitive catalysts
Microwave-Assisted Synthesis NoneN/A (Microwave irradiation)Rapid reaction times, often solvent-freeRequires specialized equipment, scalability can be an issue

Conclusion

The synthesis of N-aryl phthalimides has evolved significantly from the classical high-temperature condensations to the sophisticated and mild transition-metal-catalyzed cross-coupling reactions of today. The Buchwald-Hartwig amination, in particular, stands out as a highly versatile and reliable method for constructing this important structural motif, offering broad substrate scope and tolerance for a wide range of functional groups. The continued development of new catalytic systems and synthetic methodologies will undoubtedly further expand the accessibility and utility of N-aryl phthalimides in various scientific disciplines.

References

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. URL: https://www.nrochemistry.com/gabriel-synthesis/
  • Ullmann condensation - Wikipedia. URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.
  • Buchwald–Hartwig amination - Wikipedia. URL: https://en.wikipedia.
  • What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. URL: https://byjus.com/chemistry/gabriel-phthalimide-synthesis-reaction/
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. URL: https://pubs.acs.org/doi/10.
  • Ullmann reaction | PPTX - Slideshare. URL: https://www.slideshare.net/RAFIKULISLAM36/ullmann-reaction-134934149
  • Gabriel Synthesis | Thermo Fisher Scientific - RU. URL: https://www.thermofisher.com/ru/ru/home/references/reactions/gabriel-synthesis.html
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? URL: https://www.acros.com/us/en/life-science/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings.html
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. URL: https://www.nrochemistry.com/buchwald-hartwig-coupling/
  • Gabriel Synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/gabriel-synthesis.shtm
  • Ullmann Condensation - SynArchive. URL: https://www.synarchive.
  • A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT - ResearchGate. URL: https://www.researchgate.
  • The Gabriel Synthesis - Chemistry Steps. URL: https://www.chemistrysteps.com/the-gabriel-synthesis-of-primary-amines/
  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760001083
  • Ch22: Gabriel synthesis of RNH2 - University of Calgary. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch22/ch22-3-2-1.html
  • Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction | Bentham Science Publishers. URL: https://www.benthambooks.com/article/11831/
  • microwaveassisted-synthesis-of-phthalimides-phthalazines-and-quinazolines.pdf. URL: https://www.academia.edu/11995837/Microwave_assisted_synthesis_of_phthalimides_phthalazines_and_quinazolines
  • Microwave assisted synthesis of N-(3-aryl-1,8-naphthyridin-2-yl) phthalimides under solvent-free conditions. URL: http://nopr.niscpr.res.in/handle/123456789/7604
  • Ullmann Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm
  • Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives - Scholars Research Library. URL: https://www.scholarsresearchlibrary.
  • An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides - Der Pharma Chemica. URL: https://www.derpharmachemica.com/pharma-chemica/an-improved-microwave-irradiation-method-for-synthesis-of-some-new-n-alkyl-and-n-alkyloxy-phthalimides.pdf
  • Gabriel Synthesis - Organic Chemistry Tutor. URL: https://www.organicchemistrytutor.co/topic/gabriel-synthesis/
  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) - OrgoSolver. URL: https://orgosolver.com/problems/gabriel-synthesis-primary-amines-potassium-phthalimide/
  • Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02347
  • The Chapman Rearrangement - Organic Reactions. URL: https://organicreactions.org/index.php/The_Chapman_Rearrangement
  • Chapman rearrangement of aryl N‐arylbenzimidates. - ResearchGate. URL: https://www.researchgate.
  • Efficient one pot synthesis of N-alkyl and N-aryl imides - Der Pharma Chemica. URL: https://www.derpharmachemica.com/pharma-chemica/efficient-one-pot-synthesis-of-n-alkyl-and-n-aryl-imides.pdf
  • Practicality of the developed protocol A Scale-up synthesis of N-aryl... - ResearchGate. URL: https://www.researchgate.net/figure/Practicality-of-the-developed-protocol-A-Scale-up-synthesis-of-N-aryl-phthalimides-B_fig4_378684783
  • Phthalimides: developments in synthesis and functionalization - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9832791/
  • (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. URL: https://www.researchgate.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-cross-coupling.shtm
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. URL: https://www.youtube.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. URL: https://www.mdpi.com/2073-4344/11/11/1360
  • Ullmann Reaction | Thermo Fisher Scientific - DE. URL: https://www.thermofisher.com/de/de/home/references/reactions/ullmann-reaction.html
  • Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids | Catalysis | ChemRxiv | Cambridge Open Engage. URL: https://www.cambridge.org/core/services/aop-cambridge-core/content/view/D57A597818A9876E55F98013C9A8B600/S2517992924000399a.
  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842211/
  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substi- tuted Imides - ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f775433a08e1a4911f99c8

Sources

A Senior Application Scientist's Guide to the Retrosynthetic Analysis of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)phthalimide is a valuable chemical intermediate, serving as a foundational scaffold in the synthesis of various organic molecules, including pharmaceuticals and materials for organic electronics.[1] This guide provides an in-depth examination of its molecular architecture through the lens of retrosynthetic analysis. We will deconstruct the target molecule to identify logical precursors and subsequently outline a robust, field-proven forward synthesis protocol. The discussion is grounded in fundamental principles of organic chemistry, explaining the causality behind strategic bond disconnections and experimental choices, thereby offering a comprehensive framework for researchers in organic synthesis and drug development.

Theoretical Foundations: The Chemistry of Phthalimides

N-substituted phthalimides are central to many synthetic pathways. Their stability and predictable reactivity make them ideal intermediates. The formation of N-aryl phthalimides, such as our target molecule, is most commonly achieved by the condensation of an aniline derivative with phthalic anhydride.[2][3] This reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on an anhydride carbonyl, followed by an intramolecular cyclization and dehydration to form the imide ring.

This process is conceptually related to the famed Gabriel synthesis, a cornerstone method for preparing primary amines.[4][5] In the Gabriel synthesis, a phthalimide anion acts as a surrogate for an ammonia anion (H₂N⁻), attacking an alkyl halide.[6] While our target is an N-aryl phthalimide, and thus not a direct product of the classic Gabriel pathway (which typically fails for aryl halides due to their reluctance to undergo simple nucleophilic substitution), the underlying principles of phthalimide chemistry are identical.[7] The stability of the phthalimide group and the acidity of its N-H proton (in the unsubstituted form) are key to its utility.[8]

Retrosynthetic Analysis of this compound

Retrosynthesis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. For this compound, the analysis is direct and guided by the most prominent functional group, the imide.

Primary Disconnection (C-N Bond)

The most logical disconnection is the bond between the phthalimide nitrogen and the bromophenyl ring (a C-N bond). This is a standard disconnection for amides and imides. This cleavage reveals two precursor synthons: a phthalimide anion and a 4-bromophenyl cation.

These synthons correspond to the following real-world reagents, or "synthetic equivalents":

  • Phthalic Anhydride: A stable, commercially available solid that serves as the electrophilic component.

  • 4-Bromoaniline: A primary aromatic amine that provides the nucleophilic component.

The retrosynthetic pathway is visualized below.

G cluster_disconnect Retrosynthesis TM This compound Precursors Phthalic Anhydride + 4-Bromoaniline TM->Precursors C-N Disconnection

Caption: Retrosynthetic analysis of this compound.

The Forward Synthesis: A Validated Protocol

The retrosynthetic analysis directly informs the forward synthesis. The condensation of phthalic anhydride with 4-bromoaniline is a well-established and efficient method for preparing this compound.[9][10] The reaction is typically performed by heating the two reagents in a high-boiling polar solvent, such as glacial acetic acid, which facilitates the dehydration step required for imide ring closure.

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
Phthalic Anhydride148.121.48 g10.0Electrophile
4-Bromoaniline172.031.72 g10.0Nucleophile
Glacial Acetic Acid60.0520 mL-Solvent/Catalyst
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 10.0 mmol) and 4-bromoaniline (1.72 g, 10.0 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The solids will dissolve to form a clear solution.

  • Reaction Monitoring: Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As it cools, the product will precipitate out of the solution as a white or off-white solid.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol to remove any residual acetic acid and unreacted starting materials.

    • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

The workflow for this synthesis is illustrated in the diagram below.

G cluster_workflow Forward Synthesis Workflow A 1. Combine Phthalic Anhydride & 4-Bromoaniline B 2. Add Acetic Acid & Reflux (2-3h) A->B C 3. Cool to RT (Precipitation) B->C D 4. Vacuum Filtration C->D E 5. Wash with Cold Ethanol D->E F 6. Dry Product E->F

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed.

  • Melting Point: The purified product should exhibit a sharp melting point. Literature values are typically in the range of 203-209 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phthalimide and the bromophenyl moieties.[11][12]

    • ¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbons of the imide (around 167 ppm) and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will display strong characteristic absorption bands for the imide carbonyl (C=O) groups, typically around 1710-1780 cm⁻¹.

Conclusion

The retrosynthetic analysis of this compound is straightforward, logically pointing to phthalic anhydride and 4-bromoaniline as ideal starting materials. This analysis is validated by a reliable and high-yielding forward synthesis involving a simple condensation reaction. The principles discussed herein—from the strategic C-N bond disconnection to the practical considerations of the experimental protocol—provide a clear and replicable framework for producing this important chemical intermediate, underscoring the power of retrosynthesis in designing efficient and effective synthetic routes.

References

  • BYJU'S. (n.d.). Gabriel Phthalimide Synthesis Reaction.
  • Wikipedia. (2023). Gabriel synthesis.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis.
  • Gabriel Synthesis. (n.d.). Gabriel Synthesis.
  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central.
  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv.
  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism.
  • RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization.
  • ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry.
  • Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intra- molecular Cyclization of 2-(Hydroxymethyl)benzamides. (2018). Synlett.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis.
  • LookChem. (n.d.). This compound, 40101-31-3.
  • BYJU'S. (n.d.). Preparation of Phthalimide.
  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed.
  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research.
  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research.

Sources

Deconstructing the Signature: An In-depth Technical Guide to Interpreting the Mass Spectrum of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. N-(4-Bromophenyl)phthalimide, a molecule of interest in these fields, presents a unique fragmentation pattern in mass spectrometry that offers a wealth of structural information. This technical guide provides a comprehensive interpretation of the mass spectrum of this compound, offering a roadmap for researchers, scientists, and drug development professionals to confidently identify and characterize this and similar brominated compounds.

The Molecular Ion: A Tale of Two Isotopes

The initial and most telling feature in the electron ionization (EI) mass spectrum of this compound is its molecular ion peak. Due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, the molecular ion will manifest as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[1]

The monoisotopic mass of this compound, containing the ⁷⁹Br isotope, is 300.97385 Da. Therefore, we can expect to observe the following in the high m/z region of the spectrum:

  • M+• peak: at m/z 301 (corresponding to [C₁₄H₈⁷⁹BrNO₂]+•)

  • (M+2)+• peak: at m/z 303 (corresponding to [C₁₄H₈⁸¹BrNO₂]+•)

The characteristic 1:1 intensity ratio of these two peaks is a definitive indicator of the presence of a single bromine atom within the molecule.[1]

Charting the Fragmentation Cascade: Key Pathways and Diagnostic Ions

Upon ionization, the molecular ion of this compound undergoes a series of fragmentation events, yielding a pattern of daughter ions that provide a detailed structural fingerprint. The fragmentation can be logically dissected by considering the cleavage of the two primary structural moieties: the phthalimide group and the 4-bromophenyl group.

Fragmentation of the Phthalimide Core

The phthalimide structure is known to undergo characteristic fragmentation pathways, primarily involving the loss of carbon monoxide (CO) molecules.

A key fragmentation pathway for N-substituted phthalimides involves the concerted loss of two CO molecules, leading to the formation of a stable ion. In the case of this compound, this would result in a prominent fragment ion.

Cleavage of the N-Aryl Bond and Fragmentation of the Bromophenyl Moiety

The bond between the phthalimide nitrogen and the bromophenyl ring is susceptible to cleavage. This can occur in two ways, leading to ions representing each of the original moieties.

Furthermore, the bromophenyl cation itself can undergo further fragmentation, most notably the loss of the bromine atom.

The following table summarizes the key expected fragment ions, their m/z values (for the ⁷⁹Br isotope), and their proposed structures.

m/z (for ⁷⁹Br)Proposed StructureFragmentation Pathway
301/303[C₁₄H₈BrNO₂]⁺Molecular Ion (M⁺/M+2⁺)
223/225[C₈H₄BrNO]⁺Loss of two CO molecules from the molecular ion
183[C₆H₄Br]⁺Cleavage of the N-C bond, forming the bromophenyl cation
155/157[C₆H₄]⁺Loss of Br radical from the bromophenyl cation
147[C₈H₅NO₂]⁺Cleavage of the N-C bond, forming the phthalimide cation
104[C₇H₄O]⁺Further fragmentation of the phthalimide portion
76[C₆H₄]⁺Further fragmentation of the phthalimide portion

Visualizing the Fragmentation Pathways

To further elucidate the fragmentation logic, the following diagrams illustrate the primary cleavage events.

fragmentation_pathway M [C₁₄H₈BrNO₂]⁺ m/z 301/303 F1 [C₁₂H₈BrNO]⁺ m/z 273/275 M->F1 - CO F2 [C₈H₄NO₂]⁺ m/z 146 M->F2 - C₆H₄Br F3 [C₆H₄Br]⁺ m/z 155/157 M->F3 - C₈H₄NO₂ F4 [C₇H₄O]⁺ m/z 104 F1->F4 - CO, - Br F2->F4 - NO₂ F5 [C₆H₄]⁺ m/z 76 F4->F5 - CO

Figure 1. Proposed primary fragmentation pathways for this compound.

Experimental Protocols

Mass Spectrometry Analysis:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization: The sample is introduced into the ion source, and molecules are ionized by a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The mass spectrum of this compound provides a clear and interpretable fragmentation pattern that allows for its unambiguous identification. The hallmark isotopic signature of bromine in the molecular ion, coupled with the characteristic fragmentation of the phthalimide and bromophenyl moieties, offers a robust analytical tool for researchers in drug discovery and materials science. By understanding these fundamental fragmentation pathways, scientists can confidently interpret the mass spectra of related brominated and N-substituted phthalimide compounds, accelerating the pace of research and development.

References

  • PubChem. Bromobenzene.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link]
  • PubChem. This compound.
  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • Chemguide. (n.d.).
  • DEA Diversion Control Division. (n.d.). The Characterization of N-methylphthalimide (NMP). [Link]

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Infrared Spectroscopy in the Structural Elucidation of N-Substituted Phthalimides

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, we can identify the characteristic vibrational frequencies of its chemical bonds.[2] For researchers and professionals in drug development and materials science, IR spectroscopy is an indispensable tool for confirming the identity, purity, and structure of synthesized compounds.

N-substituted phthalimides are a class of compounds with significant applications in medicinal chemistry and polymer science. The introduction of different substituents onto the nitrogen atom of the phthalimide ring system can dramatically alter the molecule's biological activity and physical properties. N-(4-Bromophenyl)phthalimide, the subject of this guide, incorporates a brominated phenyl ring, which introduces unique spectroscopic features. This guide provides a detailed analysis of the expected infrared absorption peaks for this compound, offering a framework for its unambiguous identification and characterization.

Molecular Structure and Key Vibrational Modes

The structure of this compound comprises three key components, each contributing distinct signals to the IR spectrum:

  • The Phthalimide Ring System: This cyclic imide structure is characterized by two carbonyl (C=O) groups attached to a nitrogen atom, which is part of a five-membered ring fused to a benzene ring.

  • The N-Phenyl Linkage: A single bond connects the nitrogen atom of the phthalimide to a phenyl group.

  • The para-Substituted Bromophenyl Group: A bromine atom is attached to the phenyl ring at the para position relative to the point of attachment to the nitrogen.

The vibrational modes of these functional groups give rise to a series of characteristic absorption bands in the IR spectrum.

Detailed Analysis of this compound IR Peaks

The infrared spectrum of this compound is dominated by several key absorptions. The following sections detail the expected wavenumber ranges and the molecular vibrations responsible for these peaks.

The Carbonyl (C=O) Stretching Region: A Telltale Doublet

A hallmark of cyclic imides like phthalimide is the presence of two distinct carbonyl stretching bands.[3] This splitting arises from the symmetric and asymmetric stretching vibrations of the two C=O groups.

  • Asymmetric C=O Stretch: This typically appears at a higher frequency, in the range of 1790-1735 cm⁻¹ .

  • Symmetric C=O Stretch: This is observed at a lower frequency, generally between 1750-1680 cm⁻¹ .

The presence of this doublet is a strong indicator of the cyclic imide structure.[3] Conjugation with the aromatic ring system can influence the exact position of these bands.

The Aromatic Region: C-H and C=C Vibrations

The two aromatic rings in this compound—the one inherent to the phthalimide structure and the N-phenyl substituent—produce several characteristic absorptions.

  • Aromatic C-H Stretching: These vibrations give rise to weak to medium intensity bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4][5][6] The presence of peaks in this area is a reliable indicator of aromatic or unsaturated C-H bonds.[4][6]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic rings results in a series of absorptions in the 1600-1450 cm⁻¹ range.[5][7] Typically, two to three distinct bands can be observed, with prominent peaks often appearing around 1600 cm⁻¹ and 1500 cm⁻¹ .[5][7]

The "Fingerprint" Region: C-N, C-Br, and Bending Vibrations

The region below 1500 cm⁻¹ is often referred to as the fingerprint region because the complex pattern of absorptions is unique to each molecule. For this compound, several important vibrations occur here.

  • C-N Stretching: The stretching vibration of the bond between the phthalimide nitrogen and the phenyl ring (C-N stretch) typically appears in the 1300-1200 cm⁻¹ range.

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds.[6][8] The exact position of these bands can provide information about the substitution pattern of the aromatic rings.[6][8] For the para-substituted bromophenyl ring, a strong band is expected in the 840-800 cm⁻¹ range, indicative of two adjacent hydrogen atoms on the ring.[8]

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹ . The presence of this band is a key indicator of the bromine substituent.

Summary of Key IR Absorption Peaks

The following table summarizes the principal infrared absorption peaks for this compound, their corresponding vibrational modes, and expected wavenumber ranges.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000Medium-WeakC-H StretchAromatic
1790 - 1735StrongAsymmetric C=O StretchCyclic Imide
1750 - 1680StrongSymmetric C=O StretchCyclic Imide
1600 - 1450MediumC=C StretchAromatic Ring
1300 - 1200MediumC-N StretchImide N-Aryl
840 - 800StrongC-H Out-of-Plane Bendp-Disubstituted Ring
600 - 500Medium-WeakC-Br StretchAryl Halide

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable and interpretable IR spectrum of this compound, the following Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy protocol is recommended. ATR-FTIR is a widely used technique that requires minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, allowing it to be subtracted from the sample spectrum.[1]

  • Sample Preparation and Application:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply firm and even pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to ensure that the baseline is flat.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the expected values detailed in this guide and in reference spectra to confirm the identity of the compound.

Visualizing the Molecular Vibrations

The following diagram illustrates the key structural features of this compound and the primary vibrational modes that give rise to its characteristic IR spectrum.

Caption: Key vibrational modes in this compound.

Conclusion

The infrared spectrum of this compound provides a distinctive fingerprint for its identification. The characteristic double carbonyl stretch of the cyclic imide, combined with the absorptions from the aromatic rings and the carbon-bromine bond, allows for a confident structural assignment. By understanding the origins of these key peaks and employing a robust experimental protocol, researchers can effectively utilize IR spectroscopy as a primary tool for the characterization of this and related N-substituted phthalimides. This guide serves as a comprehensive resource for interpreting the spectral data and ensuring the scientific integrity of experimental results in research and development settings.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(1), 10–15. [Link]
  • Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918–925. [Link]
  • U.S. National Library of Medicine. (n.d.). N-Phenylphthalimide. PubChem.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Reusch, W. (n.d.). IR Spectroscopy Tutorial: Aromatics. Michigan State University.
  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Kazarian, S. G., & Chan, K. L. A. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1735. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of N-(4-Bromophenyl)phthalimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of N-(4-Bromophenyl)phthalimide in various organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document furnishes the foundational knowledge, experimental protocols, and theoretical modeling approaches necessary to establish a comprehensive solubility profile.

Introduction: The Significance of this compound and Its Solubility

This compound is a derivative of phthalimide, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The bromine substitution on the phenyl ring significantly influences its physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. A thorough understanding of its solubility in different organic solvents is paramount for processes such as reaction optimization, purification, crystallization, and formulation.[3][4] Poor solubility can lead to challenges in achieving desired reaction kinetics, efficient purification, and adequate bioavailability of final active pharmaceutical ingredients (APIs).

This guide will navigate through the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and introduce thermodynamic models for predictive analysis.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

Key Factors Influencing the Solubility of this compound:

  • Molecular Structure: this compound possesses a largely nonpolar aromatic structure due to the phthalimide and bromophenyl groups. The imide group introduces some polarity, but the overall molecule is expected to be sparingly soluble in polar solvents like water and more soluble in organic solvents with moderate to low polarity.

  • Solvent Properties:

    • Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding. While the imide group of this compound has a hydrogen bond donor (N-H), the bulky aromatic rings may sterically hinder this interaction.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess dipoles that can interact with the polar regions of the solute. Solvents like acetone have been shown to be effective for the parent compound, phthalimide.

    • Nonpolar Solvents (e.g., toluene, hexane): These solvents will primarily interact through weaker van der Waals forces and are expected to be suitable for dissolving the nonpolar regions of this compound.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is crucial for crystallization processes.

Experimental Determination of Solubility: A Step-by-Step Approach

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[1][3] This method is reliable and directly measures the saturation concentration of a solute in a solvent at a given temperature.

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration in solution no longer changes).[7][8]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.[5]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • HPLC Method Development: A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point. Detection can be performed at a wavelength where this compound exhibits strong absorbance.

    • UV-Vis Method Development: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent. Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

Workflow for Experimental Solubility Determination

G A Add excess this compound to solvent in vials B Equilibrate at constant temperature (24-72h with agitation) A->B Incubation C Centrifuge to separate undissolved solid B->C Phase Separation D Filter supernatant C->D E Dilute sample to known volume D->E Sample Prep F Quantify concentration (HPLC or UV-Vis) E->F Analysis G Calculate solubility (e.g., mg/mL or mol/L) F->G Data Processing

Sources

A Comprehensive Technical Guide to the Safe Handling of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling protocols for N-(4-Bromophenyl)phthalimide, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure a comprehensive understanding of the risks and the implementation of effective control measures.

Understanding the Compound: Physicochemical and Hazard Profile

This compound is a solid, typically appearing as a white to light cream or almost white powder or crystal.[1][2] A precise understanding of its properties is fundamental to anticipating its behavior and handling it safely.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 40101-31-3[1][2][3][4]
Molecular Formula C₁₄H₈BrNO₂[1][2][5]
Molecular Weight 302.13 g/mol [1][2]
Appearance White to Almost white powder to crystal[1][2]
Melting Point 203.0 to 209.0 °C (397.4 to 408.2 °F)[1][2]
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)[1][2]
GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. The causality of these hazards lies in the compound's chemical structure and its reactivity with biological tissues upon contact.

  • Acute Oral Toxicity: Harmful if swallowed (H302).[1][2][3] Ingestion can lead to systemic toxicity. The molecule's journey through the gastrointestinal tract allows for absorption into the bloodstream, potentially interfering with vital physiological processes.

  • Skin Irritation: Causes skin irritation (H315).[6][7][8][9] Direct contact with the skin can lead to local inflammation, redness, and discomfort. This is due to the compound's ability to disrupt the lipid barrier of the epidermis.

  • Serious Eye Irritation: Causes serious eye irritation (H319).[6][7][9][10] The eyes are particularly sensitive. Contact can cause significant irritation, pain, and potential damage to the cornea or conjunctiva. The fine particulate nature of the solid increases the risk of mechanical and chemical irritation.

  • Respiratory Irritation: May cause respiratory irritation (H335).[6][7][9][10] Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and inflammation.

It is crucial to note that the chemical, physical, and toxicological properties of this compound may not have been fully investigated.[11] Therefore, it should be handled with the assumption that it may possess other unknown hazards.

The Core of Safety: A Risk-Based Handling Workflow

A proactive approach to safety is paramount. The following workflow is designed as a self-validating system, where each step mitigates the risks identified in the previous section.

G cluster_prep Preparation & Engineering Controls cluster_handling Material Handling cluster_post Post-Handling & Disposal prep Risk Assessment: Review SDS and Procedures eng Engineering Controls: Use Chemical Fume Hood prep->eng Mitigate Inhalation Risk ppe Select & Don PPE: Goggles, Lab Coat, Gloves eng->ppe Primary Barrier weigh Weighing & Transfer: Handle as solid powder. Avoid dust generation. ppe->weigh Proceed to Handling use In-Process Use: Maintain containment. Avoid contact. weigh->use decon Decontamination: Clean work surfaces. use->decon Procedure Complete disposal Waste Disposal: Collect in sealed, labeled container. decon->disposal

Caption: Proactive Safety Workflow for this compound.

Detailed Protocols for Safe Handling

Adherence to detailed protocols is non-negotiable. These steps are designed to be a practical guide for laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical.

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield.[6][11] Standard safety glasses are insufficient as they do not protect against dust inhalation from the sides.

  • Skin Protection: A standard laboratory coat must be worn and kept buttoned. Wear appropriate protective gloves, such as nitrile rubber, ensuring they are inspected for integrity before use.[7][8] Handle with gloves and use a proper glove removal technique to avoid skin contact.[12][13] Contaminated clothing should be removed and washed before reuse.[6][14]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[6][7][10][14] If exposure limits are exceeded or ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[15]

Handling and Storage Procedures
  • General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2][3][15] Wash hands and any exposed skin thoroughly after handling.[1][2][3][6][14]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[6][14][15] Prevent the formation and inhalation of dust.[11][12][15] When transferring the solid, use techniques that minimize aerosolization, such as careful scooping rather than pouring from a height.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[6][7][10][14][15] Keep the container tightly closed to prevent moisture absorption and contamination.[6][7][10][14][15]

Emergency Response: A Structured Approach

In the event of an exposure or spill, a rapid and pre-planned response is critical to minimizing harm.

G cluster_exposure Personnel Exposure cluster_spill Spill Containment start EMERGENCY (Spill or Exposure) inhalation Inhalation: Remove to fresh air. Seek medical attention. start->inhalation Inhalation skin Skin Contact: Wash with plenty of soap & water. Remove contaminated clothing. start->skin Skin eye Eye Contact: Rinse cautiously with water for 15+ min. Remove contacts. Seek medical attention. start->eye Eyes spill_node Spill Occurs start->spill_node Spill swallow Ingestion: Rinse mouth. Call POISON CENTER or doctor immediately. start->swallow Ingestion evacuate Ensure adequate ventilation. Evacuate unnecessary personnel. spill_node->evacuate contain Contain Spill: Sweep up solid material. Avoid creating dust. evacuate->contain collect Collect & Dispose: Place in sealed container for disposal. contain->collect

Sources

A Senior Application Scientist's Guide to N-(4-Bromophenyl)phthalimide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromophenyl)phthalimide is a bifunctional reagent of significant interest in contemporary organic synthesis. Its structure uniquely combines a stable phthalimide-protected aniline moiety with a reactive aryl bromide handle. This configuration makes it an exceptionally valuable precursor for constructing complex molecular architectures through a variety of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its pivotal role as a building block in forming critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. We will dissect the causality behind experimental choices in key synthetic transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Furthermore, this document showcases its application in the synthesis of high-value compounds, particularly in medicinal chemistry, such as PARP inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their synthetic programs.

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound (Figure 1) has emerged as a cornerstone building block due to its inherent bifunctionality. The molecule consists of two key components:

  • The Phthalimide Group: This moiety serves as a robust and stable protecting group for the aniline nitrogen. Its steric bulk and electronic properties render the N-H bond of the parent amine inert to a wide range of reaction conditions, which can be selectively removed under specific, often mild, conditions.

  • The 4-Bromophenyl Group: The bromine atom positioned on the phenyl ring is a versatile functional handle. As a halogen, it is an excellent electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new bonds at the C4 position.

This dual functionality allows for the sequential and controlled introduction of molecular complexity, making it a favored intermediate in the synthesis of pharmaceuticals, organic materials for applications like OLEDs, and diverse molecular probes for chemical biology research.[1]

Figure 1: Chemical Structure of this compound

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's physical properties is critical for its effective use in the laboratory. The key properties of this compound are summarized in Table 1.

PropertyValueReference
CAS Number 40101-31-3[1][2]
Molecular Formula C₁₄H₈BrNO₂[1]
Molecular Weight 302.13 g/mol [1]
Appearance White to off-white powder/crystal
Melting Point 203.0 to 209.0 °C[1]
Purity >98.0% (HPLC)
Recommended Synthesis Protocol

The most common and straightforward synthesis of this compound involves the condensation reaction between phthalic anhydride and 4-bromoaniline. This reaction is typically performed at elevated temperatures in a suitable solvent, such as glacial acetic acid, to facilitate the dehydration and subsequent imide ring formation.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Phthalic anhydride (1.0 eq)

    • 4-Bromoaniline (1.0 eq)

    • Glacial Acetic Acid

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride and 4-bromoaniline.

    • Add glacial acetic acid to the flask to serve as the solvent (approx. 3-5 mL per gram of phthalic anhydride).

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Pour the cooled mixture into a beaker of cold water to precipitate the product fully.

    • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

    • Recrystallize the crude product from ethanol or acetic acid to yield pure this compound as a crystalline solid.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values.

Core Synthetic Applications: A Hub for C-C and C-N Bond Formation

The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aryl bromide bond makes it an ideal substrate for oxidative addition to a Palladium(0) center, initiating the catalytic cycle for several transformative reactions.

G cluster_main Key Synthetic Transformations of this compound cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation main This compound Suzuki Suzuki-Miyaura (Ar-B(OH)₂) main->Suzuki Pd Catalyst, Base Heck Heck (Alkene) main->Heck Pd Catalyst, Base Sonogashira Sonogashira (Alkyne) main->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (Amine) main->Buchwald Pd Catalyst, Base Deprotection Phthalimide Deprotection (e.g., Hydrazine) Suzuki->Deprotection Further Transformation Heck->Deprotection Further Transformation Sonogashira->Deprotection Further Transformation Buchwald->Deprotection Further Transformation

A diagram of key reactions involving this compound.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[3][4] For this compound, this reaction enables the direct attachment of various aryl or heteroaryl groups, which is a common strategy in drug discovery.

Causality and Mechanism: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of catalyst, ligand, and base is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the initial, rate-limiting oxidative addition of the aryl bromide to the Pd(0) center.[3] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[5]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->ox_add Oxidative Addition transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Product (Ar-Ar') transmetal->product arbr This compound (Ar-Br) arbr->pd0 boronic Ar'-B(OH)₂ + Base boronic->ox_add

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Pd(PPh₃)₄ (2-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic chemistry for the synthesis of aryl amines from aryl halides.[6][7] This reaction is particularly valuable for synthesizing complex aniline derivatives that are prevalent in pharmaceuticals.

Causality and Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[6][8] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine-palladium complex, facilitating the final C-N bond-forming reductive elimination step.[8] The ligand system, often a bulky, electron-rich phosphine like XPhos or RuPhos, is essential to promote both the oxidative addition and the final reductive elimination.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.1-1.3 eq)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (or similar bulky phosphine ligand) (2-4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NaOt-Bu to an oven-dried reaction vessel.

    • Add this compound, the palladium precatalyst, and the ligand.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours.

    • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Purify the crude product by column chromatography.

Heck Reaction: Olefin Vinylation

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[11][12] This reaction is an effective way to introduce vinyl groups, which can serve as handles for further synthetic transformations.

Causality and Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle.[13] After oxidative addition of this compound to Pd(0), the alkene coordinates to the Pd(II) complex. This is followed by migratory insertion of the olefin into the Pd-Aryl bond. The final product is released through a β-hydride elimination step, which regenerates the Pd(0) catalyst.[13][14] A base, commonly a hindered amine like triethylamine (Et₃N) or an inorganic base like K₂CO₃, is required to neutralize the HBr generated during the cycle.[11][15]

Experimental Protocol: Heck Reaction

  • Materials:

    • This compound (1.0 eq)

    • Alkene (e.g., n-butyl acrylate) (1.5 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

    • Triphenylphosphine (PPh₃) or a more specialized ligand (2-6 mol%)

    • Triethylamine (Et₃N) (1.5-2.0 eq)

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • Combine this compound, the palladium catalyst, and the ligand in an oven-dried flask under an inert atmosphere.

    • Add the anhydrous solvent, followed by the alkene and triethylamine.

    • Heat the mixture to 80-120 °C and stir until completion.

    • Cool the reaction, filter off any precipitated salts, and concentrate the filtrate.

    • Dissolve the residue in an organic solvent, wash with water and brine, and dry.

    • Purify by column chromatography to isolate the substituted alkene product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating aryl-alkyne structures.[16][17] These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[17][18]

Causality and Mechanism: This reaction uniquely employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[16][19] The reaction involves two interconnected cycles. In the copper cycle, the base (an amine like Et₃N or diisopropylamine) deprotonates the terminal alkyne, which then reacts with CuI to form a highly reactive copper(I) acetylide intermediate.[20] In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with the copper acetylide. Reductive elimination from the resulting Pd(II) complex yields the final product and regenerates the Pd(0) catalyst.[16]

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Pd(PPh₃)₂Cl₂ (1-3 mol%)

    • Copper(I) Iodide (CuI) (2-5 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as both base and solvent, or in THF)

  • Procedure:

    • To a flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the solvent (e.g., THF or DMF), followed by the amine base and the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove catalyst residues.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Application Showcase: Synthesis of PARP Inhibitors

The true power of this compound as a building block is evident in its application in multi-step syntheses of high-value molecules. A prominent example is its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[21][22] For instance, analogues of Olaparib, a clinically approved PARP inhibitor, can be constructed using this compound as a key starting material.[23]

A general synthetic strategy might involve an initial Suzuki-Miyaura coupling to install a required aryl group, followed by deprotection of the phthalimide and subsequent functionalization of the resulting aniline.

PARP_Synthesis start This compound step1 Suzuki Coupling + Ar-B(OH)₂ start->step1 intermediate1 Biaryl Phthalimide Intermediate step1->intermediate1 step2 Phthalimide Deprotection (Hydrazine) intermediate1->step2 intermediate2 Biaryl Aniline Intermediate step2->intermediate2 step3 Amide Coupling + R-COOH intermediate2->step3 final Target Molecule (e.g., PARP Inhibitor Analogue) step3->final

A generalized workflow for synthesizing bioactive molecules.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, which is a critical process in drug discovery. The reliability of the cross-coupling reactions starting from this compound ensures consistent access to the necessary intermediates.[22][23]

Conclusion and Future Outlook

This compound has solidified its position as a highly valuable and versatile building block in organic synthesis. Its pre-protected amine functionality and reactive aryl bromide handle provide a robust platform for constructing complex molecules through a suite of reliable and high-yielding palladium-catalyzed cross-coupling reactions. The demonstrated utility in the synthesis of pharmacologically relevant scaffolds, such as PARP inhibitors, underscores its importance to the drug development community.[21][24] As synthetic methodologies continue to advance, the applications for this synthon will undoubtedly expand, particularly in the fields of materials science and chemical biology, where precise control over molecular architecture is essential for innovation.

References

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Vertex AI Search.
  • N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis. Vertex AI Search.
  • Heck reaction - Wikipedia. Wikipedia. [Link]
  • The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis. Vertex AI Search.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Vertex AI Search.
  • This compound,40101-31-3 - LookChem. LookChem. [Link]
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. PubMed. [Link]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligan - Semantic Scholar. Semantic Scholar. [Link]
  • Preparation of Phthalimide - BYJU'S. BYJU'S. [Link]
  • Buchwald–Hartwig amin
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH.
  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central.
  • Phthalimides: developments in synthesis and functionalization - RSC Publishing. Royal Society of Chemistry. [Link]
  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]
  • Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intra- molecular Cyclization of 2-(Hydroxymethyl)benzamides. Thieme. [Link]
  • Advances in Synthesis and Medicinal Applications of Compounds Derived
  • Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed. PubMed. [Link]
  • The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]
  • Heck Reaction—St
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides | Request PDF - ResearchGate.
  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. MDPI. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Sonogashira coupling - YouTube. YouTube. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. MDPI. [Link]
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. PubMed. [Link]
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(4-Bromophenyl)phthalimide, a key intermediate in organic and medicinal chemistry. The primary method detailed is the condensation reaction between 4-bromoaniline and phthalic anhydride. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

N-aryl phthalimides are a class of compounds with significant utility in chemical synthesis. The phthalimide group serves as a robust protecting group for primary amines and is a foundational structural motif in various biologically active molecules, including anti-inflammatory, anticonvulsant, and anticancer agents. The target molecule, this compound, incorporates a brominated phenyl ring, making it a valuable precursor for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

It is important to distinguish the synthesis described herein from the classical Gabriel Synthesis . The Gabriel synthesis traditionally refers to the N-alkylation of potassium phthalimide to produce primary alkyl amines, a method revered for preventing over-alkylation.[1] In contrast, this application note details the direct condensation of an aniline with phthalic anhydride to form an N-aryl imide, a process driven by nucleophilic acyl substitution followed by dehydration.[2] While both involve the phthalimide moiety, their starting materials and products differ significantly.

The reaction proceeds by the nucleophilic attack of the primary amine (4-bromoaniline) on one of the carbonyl carbons of phthalic anhydride. This ring-opening addition forms an intermediate phthalamic acid. Subsequent heating, typically in the presence of an acid catalyst like glacial acetic acid, facilitates an intramolecular cyclization via dehydration to yield the stable five-membered imide ring of this compound.[3]

Reaction Scheme and Mechanism

The overall reaction is a condensation between 4-bromoaniline and phthalic anhydride to form this compound with the elimination of water.

Overall Reaction

Caption: Overall condensation reaction.

Reaction Mechanism

The reaction proceeds in two key stages:

  • Nucleophilic Attack: The lone pair of the nitrogen atom in 4-bromoaniline attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a tetrahedral intermediate, which quickly resolves to the more stable phthalamic acid intermediate.

  • Dehydration and Cyclization: Under heating in an acidic medium, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The amide nitrogen then performs an intramolecular nucleophilic attack on this activated carbonyl. The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable imide product.

Reaction_Mechanism Reactants 4-Bromoaniline + Phthalic Anhydride Intermediate1 Phthalamic Acid Intermediate Reactants->Intermediate1 Nucleophilic Acyl Addition (Ring Opening) Product This compound + H₂O Intermediate1->Product Intramolecular Cyclization & Dehydration (-H₂O)

Caption: Simplified reaction mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.Supplier Notes
4-BromoanilineC₆H₆BrN172.02106-40-1>98% purity, light sensitive
Phthalic AnhydrideC₈H₄O₃148.1285-44-9>99% purity, moisture sensitive
Glacial Acetic AcidCH₃COOH60.0564-19-7ACS grade or higher
EthanolC₂H₅OH46.0764-17-595% or absolute for recrystallization
Deionized WaterH₂O18.027732-18-5For washing
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Magnetic stir bar

  • Thermometer

  • Buchner funnel and filter flask assembly

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Spatulas

  • Analytical balance

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer

Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged exposure. Avoid breathing dust.[4]

    • Phthalic Anhydride: Causes severe eye irritation and may cause respiratory irritation. It is harmful if swallowed. Handle in a fume hood to avoid dust inhalation.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic filtrates before disposal.

Synthesis Procedure
  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (8.60 g, 50.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: In the fume hood, add glacial acetic acid (40 mL) to the flask. Stir the mixture until the aniline is fully dissolved. To this solution, add phthalic anhydride (7.41 g, 50.0 mmol, 1.0 eq).

  • Reaction: Attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approximately 118-120°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, a precipitate of the product will begin to form. To facilitate complete precipitation, cool the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with a small amount of cold ethanol (2 x 20 mL) to remove residual acetic acid and unreacted starting materials. Follow with a wash of cold deionized water (2 x 30 mL).

  • Drying: Press the solid dry on the filter. Transfer the product to a watch glass and dry in an oven at 80-100°C to a constant weight. The expected yield is typically high (>90%).

Purification (Recrystallization)

For obtaining a high-purity product for analytical purposes, recrystallization is recommended.

  • Transfer the crude, dried this compound to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or glacial acetic acid to dissolve the solid completely.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected ValueSource
Appearance White to off-white crystalline solidTCI America[5]
Molecular Formula C₁₄H₈BrNO₂-
Molecular Weight 302.13 g/mol -
Melting Point 203-209 °CTCI America[5]
Note: A different m.p. of 118-123 °C has been reported.Nagarajua et al. (2018)[6]
¹H NMR Spectrum availableChemicalBook[3]
¹³C NMR Spectrum availableChemicalBook[7]

FT-IR (Expected Peaks):

  • ~1775 cm⁻¹ and ~1715 cm⁻¹: Strong, characteristic asymmetric and symmetric C=O stretching of the imide group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1380 cm⁻¹: C-N stretching vibration.

  • ~825 cm⁻¹: C-H out-of-plane bending indicative of 1,4-disubstitution on the bromo-phenyl ring.

  • ~550 cm⁻¹: C-Br stretching.

Troubleshooting and Field Insights

Troubleshooting Problem1 Problem: Low or No Yield Reaction appears incomplete or no product precipitates. Solution1a Cause: Impure Reagents Aniline is oxidized (dark color); Anhydride is hydrolyzed. Problem1->Solution1a Check Reagent Purity Solution1b Cause: Insufficient Heating Reaction time or temperature was too low for complete dehydration. Problem1->Solution1b Verify Reaction Conditions Solution1c Cause: Incomplete Precipitation Product remains dissolved in the solvent. Problem1->Solution1c Optimize Isolation Problem2 Problem: Product is Colored/Impure Final product is yellow, brown, or has a low melting point. Solution2a Cause: Oxidized Aniline Starting aniline was discolored, leading to colored impurities. Problem2->Solution2a Purify Starting Material Solution2b Cause: Incomplete Washing Residual acetic acid or starting materials remain. Problem2->Solution2b Improve Washing Protocol Solution2c Cause: Side Reactions Overheating can cause decomposition or side reactions. Problem2->Solution2c Control Temperature

Caption: Common issues and solutions.

  • Low Yield Insight: The most common cause of low yield is incomplete dehydration of the phthalamic acid intermediate. Ensure the reaction is maintained at reflux for the specified time. If TLC shows significant starting material remaining, the reflux time can be extended.

  • Purification Insight: If the product is oily or fails to crystallize, it often indicates the presence of the phthalamic acid intermediate. This can be resolved by redissolving the crude material in acetic acid and heating it again to complete the cyclization before attempting precipitation.

  • Discrepancy in Melting Point: The significant difference in reported melting points (~206 °C vs. ~120 °C) is noteworthy.[5][6] This could be due to the existence of different polymorphs (crystal forms) or the presence of impurities in one of the reported samples. It underscores the critical importance of verifying the product's identity via spectroscopic methods (NMR, IR) in addition to melting point analysis.

References

  • Ghosh, A. K., et al. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications.
  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?.
  • ResearchGate. (n.d.). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline.
  • Khan Academy. (n.d.). Gabriel phthalimide synthesis.
  • Quora. (2017). What is the mechanism of anthranilic acid synthesis from phthalimide?.

Sources

Application Notes & Protocols: A Guide to Alternative Synthesis Routes for N-Aryl Phthalimides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl phthalimides are a cornerstone of medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and utility as versatile synthetic intermediates.[1][2] The thalidomide tragedy underscored the critical importance of stereochemistry in drug design, and modern derivatives like lenalidomide and apremilast continue to drive therapeutic advancements.[3][4] This document provides an in-depth guide to alternative and modern synthetic strategies for N-aryl phthalimides, moving beyond the classical high-temperature condensation methods. We will explore organocatalytic approaches for atroposelective synthesis, efficient microwave-assisted protocols, and transition-metal-catalyzed cross-coupling reactions, offering researchers a scientifically robust toolkit for accessing this vital class of compounds.

Introduction: The Enduring Relevance of N-Aryl Phthalimides

The N-aryl phthalimide scaffold is a privileged structure in drug discovery, featuring in compounds with anti-inflammatory, anticancer, and immunomodulatory properties.[2][3] Beyond their pharmaceutical applications, these molecules are integral to the development of dyes, polymers, and catalysts.[4]

The traditional synthesis, a direct condensation of phthalic anhydride with anilines, often requires harsh reaction conditions, such as high temperatures and prolonged reaction times, which can limit functional group tolerance and are energetically demanding.[5][6][7] This has propelled the development of milder, more efficient, and selective synthetic methodologies. This guide will detail several field-proven alternative routes, providing both the "how" (protocols) and the "why" (mechanistic insights).

The Classical Approach: Condensation of Phthalic Anhydride and Anilines

This method remains a fundamental approach for the synthesis of N-aryl phthalimides due to its simplicity and the low cost of starting materials. The reaction proceeds via the formation of an intermediate phthalamic acid, which then undergoes cyclodehydration to form the imide ring.

Protocol 2.1: Thermal Condensation in Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq.), the desired aniline derivative (1.0-1.1 eq.), and glacial acetic acid (3-5 mL per mmol of phthalic anhydride).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol or water to remove residual acetic acid and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure N-aryl phthalimide.

Causality and Insights: The use of glacial acetic acid as a solvent is twofold: it is an effective solvent for the reactants and it acts as a catalyst for the dehydration of the intermediate phthalamic acid. The harsh conditions, however, can be a significant drawback for substrates with sensitive functional groups.

Expedited Synthesis: Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8][9] For the synthesis of N-aryl phthalimides, microwave irradiation provides a rapid and efficient, often solvent-free, alternative to classical heating.[8]

Protocol 3.1: Solvent-Free Microwave-Assisted Synthesis
  • Reactant Preparation: Thoroughly mix phthalic anhydride (1.5 eq.) and the aromatic amine (1.0 eq.) in an open microwave-safe vessel.[8]

  • Microwave Irradiation: Place the vessel in a commercial microwave oven and irradiate for 2-10 minutes at a power level of 100% (e.g., 800 W).[8][9][10] The reaction should be monitored by TLC.

  • Work-up: After irradiation, allow the mixture to cool. Add 10 mL of 95% ethanol and heat to reflux for 10 minutes to dissolve the product and facilitate the removal of any unreacted starting materials.[8]

  • Isolation: Cool the ethanolic solution to room temperature. The N-aryl phthalimide product will precipitate. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from ethanol or acetic acid to obtain the pure compound.[8]

Causality and Insights: The significant rate enhancement observed in microwave-assisted synthesis is attributed to the efficient and uniform heating of the reaction mixture, which dramatically reduces the reaction time from hours to minutes.[8] The solvent-free nature of this protocol also aligns with the principles of green chemistry, reducing waste and simplifying product isolation.

Comparative Data: Conventional vs. Microwave Synthesis
EntryAmineConventional Method (Time)Microwave Method (Time)Yield (%) (Microwave)
1Aniline4 h5 min95
2p-Toluidine5 h4 min94
3p-Anisidine6 h3 min92
4p-Chloroaniline8 h8 min91

Data adapted from literature reports.[8]

Mild and Selective: Organocatalytic Atroposelective Synthesis

Recent advances have led to the development of organocatalytic methods for the synthesis of N-aryl phthalimides under mild conditions.[4][6] N-Heterocyclic Carbenes (NHCs) have been successfully employed to catalyze the atroposelective synthesis of axially chiral N-aryl phthalimides, a class of compounds with significant potential in asymmetric catalysis and materials science.[5][7]

This innovative approach involves the in-situ activation of a phthalamic acid intermediate, followed by an NHC-catalyzed atroposelective amidation.[4][6]

Workflow for NHC-Catalyzed Atroposelective Synthesis

G cluster_0 Step 1: Phthalamic Acid Formation cluster_1 Step 2: In-situ Activation & NHC Catalysis cluster_2 Step 3: Product Isolation PA Phthalic Anhydride Phthalamic_Acid Phthalamic Acid PA->Phthalamic_Acid Reaction in THF Aniline Aryl Amine Aniline->Phthalamic_Acid Isoimide Isoimide Phthalamic_Acid->Isoimide + PivCl PivCl Pivaloyl Chloride (PivCl) NHC NHC Pre-catalyst Base Base (e.g., K2CO3) Acylazolium Acylazolium Isoimide->Acylazolium + NHC Chiral_Product Chiral N-Aryl Phthalimide Acylazolium->Chiral_Product Intramolecular Amidation Purification Chromatography Chiral_Product->Purification

Caption: Workflow for NHC-catalyzed atroposelective synthesis.

Protocol 4.1: NHC-Catalyzed Atroposelective Synthesis of N-Aryl Phthalimides

Adapted from Barik et al.[4][5]

  • Phthalamic Acid Synthesis: To a solution of the aniline derivative (0.25 mmol, 1.0 eq.) in THF (1.0 mL) at 0 °C, add phthalic anhydride (1.0 eq.). Stir the mixture at room temperature for 1 hour.

  • Catalytic Reaction: To the resulting solution of phthalamic acid, add the NHC pre-catalyst (10 mol %), K₂CO₃ (1.5 eq.), and THF (2.0 mL).

  • Activation: Add pivaloyl chloride (PivCl) (1.5 eq.) to the mixture and stir at 25 °C for 24 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the enantioenriched N-aryl phthalimide.

Causality and Insights: This method's key innovation is the use of an NHC catalyst to control the stereochemistry of the final product, leading to high enantioselectivities.[4] The reaction proceeds under mild conditions, making it suitable for a wider range of substrates. Mechanistic studies suggest the NHC adds to an in situ generated isoimide, forming a chiral acylazolium intermediate which then undergoes intramolecular amidation.[5][6]

Transition-Metal Catalyzed Routes: Expanding the Scope

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized C-N bond formation, and their application to N-aryl phthalimide synthesis offers significant advantages, particularly for challenging substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[11][12][13] While direct coupling of phthalimide with aryl halides is more common, the intramolecular variant starting from an o-halobenzamide provides a powerful route to N-aryl phthalimides.

Mechanism of Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n C1 Ar-Pd(II)(X)L_n Pd0->C1 Oxidative Addition ArX Ar-X ArX->C1 Amine R2NH C2 Ar-Pd(II)(NHR2)L_n-1 Amine->C2 Base Base C3 Ar-Pd(II)(NR2)L_n-1 Base->C3 Product Ar-NR2 HX_Base [H-Base]X C1->C2 + R2NH - L C2->C3 + Base - [H-Base]X C3->Pd0 Reductive Elimination C3->Product C3->HX_Base

Sources

Application Notes & Protocols: N-(4-Bromophenyl)phthalimide as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromophenyl)phthalimide is a pivotal building block in medicinal chemistry and drug development.[1][2] Its structure is uniquely advantageous, featuring two key reactive sites: a stable phthalimide group, which can serve as a protected primary amine, and an aryl bromide moiety, which is an ideal handle for modern cross-coupling reactions.[1][3] This dual functionality allows for the strategic and sequential introduction of molecular complexity, making it an invaluable precursor for synthesizing diverse scaffolds for biologically active compounds.[4][5] This guide provides an in-depth exploration of this compound, detailing its synthesis, key applications in palladium-catalyzed cross-coupling reactions, and protocols for its use in constructing advanced pharmaceutical intermediates.

Introduction: The Strategic Value of this compound

The efficiency of a synthetic route in drug discovery is often determined by the strategic value of its starting materials. This compound (MW: 302.13 g/mol , CAS: 40101-31-3) emerges as a superior precursor due to the orthogonal reactivity of its functional groups.[1]

  • The Aryl Bromide Moiety: The bromine atom on the phenyl ring is a robust and reliable functional group for a variety of palladium-catalyzed cross-coupling reactions.[1] This includes the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7][8] These reactions are cornerstones of modern pharmaceutical synthesis, enabling the construction of complex biaryl and diarylamine structures prevalent in many active pharmaceutical ingredients (APIs).[9][10]

  • The Phthalimide Moiety: The phthalimide group serves as an excellent protecting group for a primary amine.[3] It is exceptionally stable to a wide range of reaction conditions, including those employed in cross-coupling. This stability allows the aryl bromide to be modified without affecting the latent amine. Subsequently, the phthalimide can be cleaved under specific conditions (e.g., hydrazinolysis) to unmask the primary amine, providing a route to synthesize complex anilines.

This guide will demonstrate how to leverage this dual reactivity through detailed protocols and mechanistic insights.

Physicochemical Properties and Safety

This compound is typically a white to off-white crystalline powder. Proper handling is crucial for laboratory safety.

PropertyValueReference
CAS Number 40101-31-3
Molecular Formula C₁₄H₈BrNO₂[2]
Molecular Weight 302.12 g/mol [2]
Appearance White to Almost white powder/crystal
Melting Point 203.0 to 209.0 °C
Purity >98.0% (HPLC)

Safety & Handling: this compound is harmful if swallowed (H302). It is imperative to handle this compound in a well-ventilated area, preferably a fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid creating dust. In case of contact with skin or eyes, wash thoroughly with water and consult a physician. All waste should be disposed of in an approved waste disposal plant. For complete safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[11]

Synthesis of the Precursor: this compound

The most direct and common synthesis of this compound involves the condensation of phthalic anhydride with 4-bromoaniline. This reaction proceeds via an initial nucleophilic attack of the amine onto one of the anhydride carbonyls, followed by a dehydrative cyclization to form the imide.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Phthalic Anhydride P1 Condensation & Dehydration R1->P1 R2 4-Bromoaniline R2->P1 Prod This compound P1->Prod

Caption: General workflow for the synthesis of the title precursor.

Protocol 2.1: Synthesis via Dehydrative Condensation

Objective: To synthesize this compound from commercially available starting materials.

Materials & Reagents:

  • Phthalic Anhydride (1.0 equiv)

  • 4-Bromoaniline (1.0 equiv)

  • Glacial Acetic Acid (solvent)

  • Sodium Acetate (optional, catalyst)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Setup: To a round-bottom flask, add phthalic anhydride (1.0 equiv), 4-bromoaniline (1.0 equiv), and a catalytic amount of sodium acetate.

  • Solvent Addition: Add glacial acetic acid to the flask to create a slurry that can be stirred effectively (approx. 3-5 mL per gram of phthalic anhydride).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for 2-4 hours. The reaction progress can be followed by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into a beaker of cold water to fully precipitate the product.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Drying & Characterization: Dry the white solid product under vacuum. The expected yield is typically high (>85%). Characterize the product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.[13]

Application I: The Aryl Bromide as a Cross-Coupling Handle

The true power of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[9][10]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[14][15] Using this compound, chemists can synthesize a wide array of biaryl phthalimides, which are precursors to important biaryl anilines after deprotection.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)L₂(Br) Pd0->OxAdd 1 ArBr This compound (Ar-Br) ArBr->OxAdd Transmetal Transmetalation Ar-Pd(II)L₂(Ar') OxAdd->Transmetal 2 Boronic Aryl Boronic Acid (Ar'-B(OH)₂) Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal RedElim Reductive Elimination Transmetal->RedElim 3 RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-yl)phthalimide

Objective: To demonstrate a typical Suzuki-Miyaura coupling using this compound.

Materials & Reagents:

ReagentM.W.Equiv.Amount
This compound302.121.0(e.g., 302 mg, 1 mmol)
4-Tolylboronic acid135.961.2(e.g., 163 mg, 1.2 mmol)
Pd(PPh₃)₄1155.560.05(e.g., 58 mg, 0.05 mmol)
K₃PO₄ (or K₂CO₃)212.272.0(e.g., 425 mg, 2 mmol)
1,4-Dioxane/Water (4:1)--(e.g., 5 mL)

Procedure:

  • Inert Atmosphere: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), 4-tolylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[15]

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent/Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture, followed by the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[6][15]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6] Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[16]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of diarylamines and N-aryl heterocycles from aryl halides.[7][17] This reaction has largely replaced harsher classical methods like the Ullmann condensation.[7]

G Pd0 Pd(0)L OxAdd Oxidative Addition Ar-Pd(II)L(Br) Pd0->OxAdd 1 ArBr This compound (Ar-Br) ArBr->OxAdd AmideForm Amide Formation Ar-Pd(II)L(NR₂) OxAdd->AmideForm 2 Amine Amine (R₂NH) Amine->AmideForm Base Base (e.g., NaOtBu) Base->AmideForm RedElim Reductive Elimination AmideForm->RedElim 3 RedElim->Pd0 Product Coupled Product (Ar-NR₂) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[6]

Protocol 3.2: Synthesis of N-(4-(phenylamino)phenyl)phthalimide

Objective: To demonstrate a typical Buchwald-Hartwig amination using this compound.

Materials & Reagents:

ReagentM.W.Equiv.Amount
This compound302.121.0(e.g., 302 mg, 1 mmol)
Aniline93.131.2(e.g., 112 mg, 1.2 mmol)
Pd₂(dba)₃915.720.02(e.g., 18 mg, 0.02 mmol)
XPhos476.670.08(e.g., 38 mg, 0.08 mmol)
Sodium tert-butoxide (NaOtBu)96.101.4(e.g., 135 mg, 1.4 mmol)
Toluene (anhydrous)--(e.g., 5 mL)

Procedure:

  • Inert Atmosphere: In a glovebox or under a flow of inert gas, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (NaOtBu) to a dry Schlenk tube.[6][18]

  • Reagent Addition: Add this compound (1.0 equiv), followed by anhydrous, degassed toluene. Finally, add the amine coupling partner (aniline, 1.2 equiv).[6]

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[6] The reaction is typically complete within 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then separate the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired diarylamine derivative.

Application II: The Phthalimide as a Masked Amine

After performing cross-coupling reactions on the aryl bromide, the phthalimide group can be removed to reveal a primary amine. The most common method is hydrazinolysis, known as the Ing-Manske procedure, which is a modification of the Gabriel synthesis.[19]

Protocol 4.1: Deprotection via Hydrazinolysis

Objective: To deprotect the phthalimide group to yield a primary aniline derivative.

Materials & Reagents:

  • N-Arylphthalimide derivative (from Protocol 3.1 or 3.2) (1.0 equiv)

  • Hydrazine monohydrate (N₂H₄·H₂O) (5-10 equiv)

  • Ethanol or Methanol (solvent)

Procedure:

  • Setup: Dissolve the N-arylphthalimide substrate in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine monohydrate (a significant excess, e.g., 10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction to room temperature. Acidify the mixture with concentrated HCl to protonate the product amine and dissolve any remaining hydrazine.

  • Isolation: Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Basify the residue with aqueous NaOH to deprotonate the amine and extract the free amine product into an organic solvent like dichloromethane or ethyl acetate. Wash, dry, and concentrate the organic layers to yield the final primary aniline product.

Conclusion

This compound stands out as a strategically designed precursor for the synthesis of complex pharmaceutical compounds. Its robust aryl bromide handle allows for reliable and versatile C-C and C-N bond formation through well-established palladium-catalyzed reactions, while the stable phthalimide group provides a masked amine that can be revealed in a later synthetic step. The protocols and insights provided in this guide equip researchers with the foundational knowledge to effectively utilize this powerful building block, streamlining the path to novel molecular architectures in drug discovery and development.

References

  • MySkinRecipes. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis. [Link]
  • Al-Ghorbani, M., et al. (2015). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. PMC - NIH. [Link]
  • Hunt, I. Gabriel synthesis of RNH2. University of Calgary. [Link]
  • Phthalimides: developments in synthesis and functionaliz
  • BYJU'S.
  • ResearchGate. Synthesis of phthalimides 4–6. [Link]
  • LookChem. This compound, 40101-31-3. [Link]
  • Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis. [Link]
  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
  • Organic Chemistry Portal. Phthalimides. [Link]
  • ResearchGate. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]
  • Chemistry LibreTexts.
  • Wikipedia.
  • Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]
  • PubMed. Design, synthesis and bioactivity of novel phthalimide derivatives as acetylcholinesterase inhibitors. [Link]
  • Reddit. Can someone explain this? [r/OrganicChemistry]. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PMC - NIH. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [Link]
  • MDPI.
  • ResearchGate. Representative examples of biologically active molecules containing phthalimide scaffold. [Link]
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

Sources

The Versatile Scaffold: N-(4-Bromophenyl)phthalimide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromophenyl)phthalimide is a pivotal building block in medicinal chemistry, offering a unique combination of a planar phthalimide moiety and a reactive bromophenyl group. This structure serves as a versatile scaffold for the synthesis of a diverse array of therapeutic agents. The phthalimide core is a well-established pharmacophore associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the bromine atom on the phenyl ring provides a convenient handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the lead structure to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed synthetic protocols and an exploration of the mechanistic underpinnings of its biological activity.

Introduction: The Significance of the Phthalimide Scaffold

The phthalimide core (isoindoline-1,3-dione) is a privileged structure in medicinal chemistry, renowned for its ability to interact with various biological targets.[1] The tragic history of thalidomide, a phthalimide derivative, has paradoxically spurred intensive research into this class of compounds, leading to the development of safer and more effective analogs with potent therapeutic properties.[2] Phthalimide derivatives are known to exhibit a wide range of pharmacological activities, making them attractive candidates for the development of novel drugs.[3] The hydrophobic nature of the phthalimide core facilitates passage across biological membranes, enhancing bioavailability.[4]

This compound capitalizes on this established scaffold by incorporating a bromophenyl substituent. The bromine atom serves as a key functional group for synthetic diversification, enabling the creation of extensive libraries of analogs for structure-activity relationship (SAR) studies. This strategic placement of a halogen atom opens up a vast chemical space for drug design and optimization.

Therapeutic Applications and Mechanistic Insights

The derivatization of this compound has led to the discovery of compounds with significant potential in several therapeutic areas.

Anticancer Activity

Phthalimide derivatives have demonstrated notable anticancer properties, and this compound serves as an excellent starting point for the development of novel antineoplastic agents.[5][6] The planar phthalimide ring can intercalate into DNA, while modifications on the phenyl ring can be tailored to interact with specific enzymatic targets.

  • Mechanism of Action: Many phthalimide-based anticancer agents function through multiple mechanisms, including the inhibition of angiogenesis (the formation of new blood vessels that supply tumors), induction of apoptosis (programmed cell death), and modulation of the tumor microenvironment.[5] Derivatives can be designed to inhibit key signaling pathways involved in tumor growth and proliferation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from commercially available starting materials. The reaction proceeds via a condensation reaction between phthalic anhydride and 4-bromoaniline.[5][7]

Materials:

  • Phthalic anhydride

  • 4-bromoaniline

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, combine phthalic anhydride (1.0 equivalent) and 4-bromoaniline (1.0 equivalent).

  • Add glacial acetic acid to the flask to serve as the solvent and catalyst. The volume should be sufficient to create a stirrable slurry.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.

  • Dry the purified product in a vacuum oven.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by melting point determination.

Protocol 2: Synthesis of N-Aryl Phthalimide Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids. This reaction is a powerful tool for creating carbon-carbon bonds and introducing diverse aryl substituents.[8][9]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) (0.01 - 0.05 equivalents)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation:

The success of the reaction is confirmed by the disappearance of the starting this compound spot and the appearance of a new, typically less polar, product spot on the TLC plate. The final product structure should be rigorously confirmed by spectroscopic analysis.

Data Presentation

The following table summarizes the reported biological activities of some phthalimide derivatives, illustrating the potential for developing potent therapeutic agents from the this compound scaffold.

Compound ClassTherapeutic Target/ActivityReported IC50/ActivityReference
Phthalimide-based Acetylcholinesterase InhibitorsAcetylcholinesterase (AChE)IC50 values in the low micromolar range[6]
Phthalimide-based Anticancer AgentsVarious cancer cell lines (e.g., MCF-7, Hep-G2)Potent cytotoxic activities[5]
Phthalimide-based Anti-inflammatory AgentsCOX-2, TNF-αSignificant inhibition of inflammatory mediators[4][8]
Phthalimide-based Antimicrobial AgentsBacillus subtilis, Pseudomonas aeruginosaRemarkable antimicrobial activity[4]

Visualization of Key Concepts

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of this compound for medicinal chemistry applications.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_screening Biological Evaluation Start Phthalic Anhydride + 4-Bromoaniline Reaction1 Condensation (Glacial Acetic Acid, Reflux) Start->Reaction1 Core This compound Reaction1->Core Coupling Suzuki-Miyaura Cross-Coupling Core->Coupling Derivatives Library of N-Aryl Phthalimide Derivatives Coupling->Derivatives Screening High-Throughput Screening (e.g., Anticancer, Anti-inflammatory assays) Derivatives->Screening Arylboronic Arylboronic Acids Arylboronic->Coupling SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: Synthetic and screening workflow for this compound derivatives.

Mechanism of Action: A Conceptual Pathway

This diagram illustrates a conceptual signaling pathway that can be targeted by this compound derivatives in an anticancer context.

G cluster_pathway Conceptual Anticancer Mechanism Drug This compound Derivative Target Protein Kinase (e.g., VEGFR, EGFR) Drug->Target Inhibition Apoptosis Induction of Apoptosis Drug->Apoptosis Induces Pathway Proliferation & Angiogenesis Signaling Cascade Target->Pathway Activation CellularResponse Decreased Tumor Growth & Angiogenesis Pathway->CellularResponse Leads to

Caption: Conceptual mechanism of action for anticancer derivatives.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the landscape of medicinal chemistry. Its straightforward synthesis and the strategic presence of a bromine atom for further functionalization make it an ideal starting point for the development of novel therapeutic agents. The rich pharmacology of the phthalimide core, combined with the vast chemical space accessible through modern synthetic methods like the Suzuki-Miyaura coupling, ensures that this compound will continue to be a key player in the quest for new and improved treatments for a wide range of diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable molecule.

References

  • Taiwo, F. O., Obafemi, C. A., Obuotor, E. M., & Olawuni, I. J. (2021). Design, Synthesis and Biological Activities of Some Phthalimides Derivatives. Current Journal of Applied Science and Technology, 40(33), 50–56. [Link]
  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.
  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 15(11), 8123–8137.
  • El-Aarag, B. Y. A. (2016). Novel phthalimide analogs as anti-angiogenic and anti-cancer agents. Biochemistry & Analytical Biochemistry, 5(4).
  • Akın, G., & Çelik, H. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 28(4), 1761.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Kumar, A., et al. (2024).
  • Teijin Aramid. N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis.
  • Ramirez, J. M., et al. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Drug Discovery, 1-15.
  • Siddiqa, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841.
  • Kumar, S., et al. (2011). Synthesis and evaluation of novel phthalimide derivatives as analgesic and antiinflammatory agents. Der Pharma Chemica, 3(6), 425-431.
  • Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(33), 23567-23602.
  • Google Patents. (2012).
  • ResearchGate. (n.d.). Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives.
  • Davood, A., et al. (2016). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. Iranian journal of basic medical sciences, 19(11), 1169–1176.
  • Łączkowski, K. Z., et al. (2022). Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. International Journal of Molecular Sciences, 23(24), 16104.
  • Soyer, Z., et al. (2016). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 100–106.
  • Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current organic synthesis, 17(4), 252–270.
  • Huang, M., et al. (2013). Overview of naphthalimide analogs as anticancer agents. Mini reviews in medicinal chemistry, 13(12), 1736–1752.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • Gürbüz, N., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(62), 39311-39322.
  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Cambridge: Cambridge Open Engage.
  • Ley, S. V., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly.
  • Pîrnău, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Sang, Z., et al. (2017). Design, Synthesis and Biological Evaluation of Phthalimide-Alkylamine Derivatives as Balanced Multifunctional Cholinesterase and Monoamine oxidase-B Inhibitors for the Treatment of Alzheimer's Disease. Bioorganic & medicinal chemistry letters, 27(22), 5039–5044.
  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug development research, 84(7), 1-22.
  • Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7268.
  • Al-Malki, J., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Molecules, 26(22), 6826.
  • Deveau, A. M., et al. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acetate, A Biologically Active Biaryl With Anti-Arthritic Potential. JEOL USA Inc.
  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.
  • Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Ren, L. Z., & Meng, L. J. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 2(4), 251-255.

Sources

Application Notes & Protocols: Evaluating the Antimicrobial and Antifungal Activity of N-(4-Bromophenyl)phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Phthalimide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis and biological evaluation of N-(4-Bromophenyl)phthalimide and its related derivatives. We present field-proven methodologies for determining antibacterial and antifungal efficacy, including standardized broth microdilution techniques and an insightful protocol for probing the antifungal mechanism of action related to ergosterol interaction.[3][4] This document is designed to equip researchers with the necessary tools to rigorously assess this chemical class and accelerate the discovery of new antimicrobial agents.

Synthesis of this compound

The core structure, this compound, serves as a foundational molecule for further derivatization. Its synthesis is typically achieved through the condensation of phthalic anhydride with a substituted aniline, in this case, 4-bromoaniline. This reaction is a cornerstone of phthalimide chemistry.[5]

Protocol 1.1: Synthesis via Thermal Condensation

This protocol outlines a common and effective method for synthesizing N-aryl phthalimides.[2]

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-bromoaniline (1.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride (0.01 mol, 1.48 g) and 4-bromoaniline (0.01 mol, 1.72 g).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reflux: Attach the reflux condenser, place the flask in a heating mantle, and heat the mixture to reflux (approximately 110-120°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Precipitation and Filtration: Pour the cooled reaction mixture into 50 mL of ice-cold water to ensure complete precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove residual acetic acid, followed by a wash with cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product. Determine the melting point and characterize its structure using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR) to confirm the identity and purity of this compound.[6]

Scientific Rationale:

  • Glacial Acetic Acid: Serves as a solvent that can withstand the high reaction temperature and acts as a catalyst by protonating the carbonyl oxygen of the anhydride, making it more susceptible to nucleophilic attack by the amine.

  • Reflux: The elevated temperature provides the necessary activation energy for the condensation reaction and the subsequent dehydration to form the imide ring.

  • Ice-Water Precipitation: The product is poorly soluble in water, so pouring the reaction mixture into cold water causes it to precipitate out of the solution, allowing for easy isolation.

Synthesis_Workflow reagents Phthalic Anhydride + 4-Bromoaniline solvent Add Glacial Acetic Acid reagents->solvent reflux Heat to Reflux (110-120°C, 2-4h) solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filter Vacuum Filtration & Wash precipitate->filter dry Dry & Characterize (TLC, MP, NMR) filter->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Protocols for Antimicrobial Activity Assessment

A critical step in evaluating any new compound is determining its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Protocol 2.1: Antibacterial MIC Determination via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.[7][8][9]

Materials:

  • This compound derivative stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., from 512 µg/mL down to 1 µg/mL).

  • Control Wells: Prepare a positive control (broth + inoculum + standard antibiotic), a negative/growth control (broth + inoculum), a solvent control (broth + inoculum + highest concentration of DMSO used), and a sterility control (broth only).

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

Scientific Rationale:

  • CLSI M07-A10: Adherence to this standard ensures that the results are reproducible and can be compared with data from other laboratories.[7][10]

  • Cation-Adjusted MHB: The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Using cation-adjusted media standardizes this variable.

  • Standardized Inoculum: The density of the starting bacterial population is a critical parameter that affects the MIC value. Standardization to ~5 x 10⁵ CFU/mL is essential for consistency.[7]

  • Solvent Control: High concentrations of solvents like DMSO can inhibit microbial growth. This control ensures that any observed inhibition is due to the compound itself and not the solvent.

MIC_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis p1 Add 100µL Broth to all wells p2 Create 2-fold serial dilution of Test Compound p1->p2 p3 Prepare Controls (Growth, Sterility, Solvent) p2->p3 a1 Add 10µL Standardized Bacterial Inoculum p3->a1 a2 Incubate at 35°C for 18-24h a1->a2 an1 Visually inspect for turbidity a2->an1 an2 Determine MIC: Lowest concentration with no visible growth an1->an2

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocols for Antifungal Activity Assessment

Similar to antibacterial testing, antifungal activity is quantified by determining the MIC. However, specific protocols and media are required for fungi. Furthermore, mechanistic studies can provide valuable insights into the compound's mode of action.

Protocol 3.1: Antifungal MIC Determination

This protocol is adapted from the CLSI M27-A3 document for yeast susceptibility testing.[11][12][13]

Materials:

  • Yeast strains (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Standardized yeast inoculum (~0.5 to 2.5 x 10³ CFU/mL)

  • Positive control antifungal (e.g., Fluconazole)

  • All other materials as listed in Protocol 2.1

Procedure:

  • Plate Preparation and Dilution: Follow steps 1 and 2 from Protocol 2.1, using RPMI-1640 medium instead of MHB.

  • Controls: Set up controls as described in Protocol 2.1, using Fluconazole as the positive control.

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well (except sterility control). The final volume will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading Results: The endpoint for azoles and related compounds is typically defined as the lowest concentration that produces a significant (≥50%) reduction in growth (turbidity) compared to the growth control.[14]

Protocol 3.2: Investigating Mechanism of Action - Ergosterol Binding Assay

Many antifungal drugs, particularly azoles, function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[15][16][17] If a compound binds directly to ergosterol, its antifungal activity will be antagonized by the presence of exogenous ergosterol. This assay can provide evidence for such a mechanism.[3][4]

Procedure:

  • Prepare Media: Prepare two sets of RPMI-1640 media: one standard and one supplemented with a final concentration of 400 µg/mL ergosterol.

  • Perform MIC Assay: Conduct the antifungal MIC assay (Protocol 3.1) in parallel using both the standard medium and the ergosterol-supplemented medium.

  • Analysis: Compare the MIC value of the this compound derivative in the absence of ergosterol (MIC₁) with the MIC value in the presence of ergosterol (MIC₂).

Interpretation:

  • If MIC₂ is significantly higher (e.g., 4- to 8-fold or more) than MIC₁ , it strongly suggests that the compound's antifungal activity involves interaction with ergosterol, either by direct binding or by disrupting the ergosterol biosynthesis pathway.[3][4]

  • If MIC₂ is similar to MIC₁ , the compound likely has a different mechanism of action that does not involve ergosterol.

Caption: Ergosterol binding assay principle.

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Antimicrobial and Antifungal Activity Data

Compound IDTest OrganismMIC (µg/mL)MIC with Ergosterol (µg/mL)Fold Increase
This compoundS. aureus64N/AN/A
This compoundE. coli128N/AN/A
This compoundC. albicans322568x
CiprofloxacinS. aureus1N/AN/A
CiprofloxacinE. coli0.5N/AN/A
FluconazoleC. albicans441x

Conclusion

This compound derivatives represent a valuable scaffold in the search for new antimicrobial agents. The protocols detailed in this guide provide a standardized and robust framework for their synthesis and biological evaluation. By employing standardized MIC determination methods and insightful mechanistic assays, researchers can effectively characterize the potential of these compounds, contributing to the vital pipeline of next-generation anti-infective therapies.

References

  • CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).
  • Ahmed, A. A., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1855-1865. [Link]
  • Alves, F. S., et al. (2024). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 29(7), 1461. [Link]
  • de Lourdes-Ros-e-Silva, M., et al. (2013). SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. Revista do Instituto de Medicina Tropical de São Paulo, 55(4), 239-246. [Link]
  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
  • ZLibrary. (2015).
  • Alves, F. S., et al. (2024). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Semantic Scholar. [Link]
  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
  • Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4), e00045-20. [Link]
  • ANSI Webstore. (2015). CLSI M07-A10 and CLSI M100-S25 - Package contains. [Link]
  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]
  • Zeglam, T. H., et al. (2019).
  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
  • Pate, J. B. (2015). M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. SlideShare. [Link]
  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]
  • ANSI Webstore. (2008). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]
  • Microbiology Info.com. (2022). Mode of Action of Antifungal Drugs. [Link]
  • McCarthy, M. W., & Walsh, T. J. (2024). Antifungal Ergosterol Synthesis Inhibitors.
  • BYJU'S. (n.d.).
  • Liu, W., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 10(2), 119. [Link]
  • Esmaeili, M. S., & Zohreh, N. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(33), 23970-24006. [Link]
  • Google Patents. (2014). CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method.

Sources

Synthesis of Novel Bioactive Compounds from N-(4-Bromophenyl)phthalimide: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract: N-(4-Bromophenyl)phthalimide serves as a highly versatile and strategic starting material in medicinal chemistry for the development of novel bioactive compounds. The intrinsic biological relevance of the phthalimide core, combined with the synthetic versatility of the aryl bromide moiety, provides a robust platform for generating diverse chemical libraries.[1][2][3] The phthalimide structure, a bicyclic nonaromatic nitrogen heterocycle, is a recognized pharmacophore found in numerous therapeutic agents, prized for its ability to cross biological barriers due to its hydrophobic character.[1][4] This guide details key synthetic transformations starting from this compound, focusing on palladium-catalyzed cross-coupling, the synthesis of triazole hybrids via click chemistry, and the formation of bioactive Schiff bases. Each section provides detailed, field-tested protocols and explains the underlying scientific rationale for procedural choices, aimed at researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The selection of a starting scaffold is a critical decision that dictates the synthetic feasibility and the accessible chemical space for lead generation. This compound is an exemplary scaffold for several reasons:

  • The Privileged Phthalimide Core: The isoindoline-1,3-dione structure (phthalimide) is a "privileged" scaffold in medicinal chemistry, appearing in drugs with anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3][5] Its rigid, planar structure and lipophilic nature facilitate interactions with biological targets and improve cell permeability.[1][4]

  • A Versatile Synthetic Handle: The bromine atom on the phenyl ring is a powerful functional group for synthetic elaboration. It is an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions, allowing for the systematic and controlled introduction of molecular diversity. This enables the exploration of Structure-Activity Relationships (SAR) by modifying the distal phenyl ring.

This document outlines three primary synthetic pathways to leverage this scaffold for the discovery of new bioactive agents.

G start This compound suzuki Strategy A: Suzuki-Miyaura Cross-Coupling start->suzuki Arylboronic Acid, Pd Catalyst click Strategy B: Triazole Synthesis (Click Chemistry) start->click 1. Azide/Alkyne formation 2. Cycloaddition schiff Strategy C: Schiff Base Formation start->schiff Multi-step conversion to Aldehyde/Amine biaryl Biaryl Phthalimides suzuki->biaryl triazole Phthalimide-Triazole Hybrids click->triazole schiff_prod Phthalimide-Schiff Base Conjugates schiff->schiff_prod Suzuki_Cycle cluster_0 A Pd(0)Ln (Active Catalyst) B Oxidative Addition Ar-Pd(II)(X)Ln A->B Ar-X (this compound) C Transmetalation Ar-Pd(II)(Ar')Ln B->C [Ar'B(OH)3]- (from Boronic Acid + Base) D Reductive Elimination Ar-Ar' C->D D->A Pd(0)Ln ArX R-Br ArBOH R'-B(OH)2 Base Base (e.g., K3PO4) Product R-R'

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of N-(4'-Methoxy-[1,1'-biphenyl]-4-yl)phthalimide

This protocol describes a typical Suzuki coupling reaction using 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) [6]* Potassium phosphate (K₃PO₄), anhydrous (2.0 eq) [6]* 1,4-Dioxane

  • Distilled Water

  • Ethyl acetate, Hexane (for chromatography)

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 301 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and distilled water (2 mL) to the flask. [6]4. Reaction: Stir the mixture and heat it to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-22 hours. [6]5. Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy B: Synthesis of Phthalimide-Triazole Hybrids via Click Chemistry

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. [7]Triazoles are a class of heterocycles known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. [8][9]The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and specific method for synthesizing 1,4-disubstituted 1,2,3-triazoles. [9] Scientific Rationale: This strategy involves a two-step process. First, the bromine atom of this compound is converted into either an azide or a terminal alkyne. This intermediate is then reacted with a corresponding alkyne or azide partner via CuAAC to form the stable triazole ring, covalently linking the phthalimide scaffold to another molecule of interest.

Protocol 2A: Synthesis of N-(4-Azidophenyl)phthalimide Intermediate

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (301 mg, 1.0 mmol) in DMF (10 mL).

  • Reagent Addition: Add sodium azide (98 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and sodium ascorbate (40 mg, 0.2 mmol).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture, pour it into ice-water (50 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude azide product is often used in the next step without further purification, but can be purified by chromatography if necessary. Caution: Organic azides can be explosive; handle with care.

Protocol 2B: CuAAC Synthesis of a Phthalimide-Triazole Conjugate

Materials:

  • N-(4-Azidophenyl)phthalimide (1.0 eq)

  • Phenylacetylene (or other terminal alkyne) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • tert-Butanol/Water (1:1 mixture)

Procedure:

  • Setup: In a flask, dissolve N-(4-Azidophenyl)phthalimide (264 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (25 mg, 0.1 mmol) and sodium ascorbate (59 mg, 0.3 mmol) in water (1 mL).

  • Reaction: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 8-16 hours. The formation of the product is often indicated by a color change and can be monitored by TLC.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the final triazole-phthalimide hybrid. [8]

Strategy C: Synthesis of Bioactive Phthalimide-Schiff Base Derivatives

Schiff bases (imines) are compounds containing a carbon-nitrogen double bond, and they are well-documented as possessing potent antimicrobial and anticancer activities. [10][11][12]Synthesizing a Schiff base from our starting material requires its conversion into an aldehyde-functionalized phthalimide, which can then be condensed with a primary amine.

Scientific Rationale: This multi-step pathway first transforms the bromo group into a formyl (aldehyde) group, typically via a lithium-halogen exchange followed by quenching with an electrophile like DMF (Vilsmeier-Haack or similar formylation conditions can also be used). The resulting 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde is a key intermediate that can be reacted with a variety of primary amines (aromatic or aliphatic) to generate a library of Schiff bases. [13]

Protocol 3: Two-Step Synthesis of a Phthalimide-Schiff Base

Step 1: Synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde This step involves organometallic reagents and must be performed under strictly anhydrous conditions and an inert atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.

  • Add anhydrous DMF (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction carefully with saturated NH₄Cl solution.

  • Perform an aqueous work-up and purify by column chromatography to isolate the aldehyde intermediate. [13] Step 2: Condensation to form the Schiff Base

Materials:

  • 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde (1.0 eq)

  • 4-Chloroaniline (or other primary amine) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Setup: Dissolve 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde (251 mg, 1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Amine Addition: Add a solution of 4-chloroaniline (128 mg, 1.0 mmol) in ethanol (5 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Reflux the mixture for 4-6 hours. The product often precipitates out of the solution upon cooling.

  • Isolation: Cool the mixture in an ice bath. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization can be performed if necessary for higher purity.

Biological Evaluation & Data Presentation

The synthesized compounds should be evaluated for their biological activities. Below are examples of how to present the resulting data.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) MIC values are determined using standard microdilution methods.

Compound IDR Group (Strategy A)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
SM-1 -H>128>12864
SM-2 -OCH₃326416
SM-3 -Cl16328
Ciprofloxacin (Std.)10.5N/A
Fluconazole (Std.)N/AN/A2

Data is hypothetical for illustrative purposes. Lower values indicate higher potency.

Table 2: In Vitro Anticancer Activity (IC₅₀) The half-maximal inhibitory concentration (IC₅₀) is measured using assays like the MTT or CCK-8 assay against various cancer cell lines. [4][14]

Compound ID Conjugate Type IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. HeLa (Cervical)
TC-1 Phenyl-triazole 25.4 42.1 33.7
TC-2 Benzyl-triazole 15.8 21.5 18.9
SB-1 4-Chlorophenyl-imine 8.2 11.3 9.5

| Doxorubicin | (Std.) | 0.9 | 1.2 | 0.8 |

Data is hypothetical for illustrative purposes. Lower values indicate higher potency.

Conclusion

This compound is a commercially available and highly effective starting point for the synthesis of diverse and novel bioactive compounds. The protocols detailed in this guide for Suzuki-Miyaura coupling, click chemistry, and Schiff base formation represent reliable and scalable methods for generating libraries of compounds for drug discovery programs. By systematically modifying the periphery of this privileged scaffold, researchers can effectively probe structure-activity relationships and identify promising lead candidates for a range of therapeutic targets, including infectious diseases and oncology.

References

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
  • Chi, Y., et al. (2022).
  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). PubMed Central.
  • Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. (2022). PMC - NIH.
  • de Lira, B. F., et al. (2019). Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity. Chemical and Pharmaceutical Bulletin, 67(2), 96-105.
  • Omran, F., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.
  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2023). PMC - NIH.
  • Al-Suwaidan, I. A., et al. (2016). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 115-123.
  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (2015). ResearchGate.
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.).
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (n.d.). JETIR.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences.
  • Synthesis and Characterization of a new Schiff Bases {N -(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal. (2021). ResearchGate.
  • Synthesis and Characterization of a new Schiff Bases {N -(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal. (n.d.). ResearchGate.
  • Kumar, A., et al. (n.d.). Synthesis of some new Schiff bases of Pharmaceutical Interest. International Journal of Pharmaceutical Sciences and Research.
  • 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. (2023). ResearchGate.
  • Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intra- molecular Cyclization of 2-(Hydroxymethyl)benzamides. (2018). Thieme.
  • Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). ResearchGate.
  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.
  • Synthesis, Characterization and Preliminary Antimicrobial Evaluation of New Schiff bases and Aminothiadiazole Derivatives of N- Substituted Phthalimide. (2022). Digital Repository.
  • Das, U., et al. (2012). Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines. European Journal of Medicinal Chemistry, 53, 292-299.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube.
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2023). ResearchGate.
  • Synthesis of phthalimide and Schiff base) with expected biological effect. (n.d.). ResearchGate.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI.

Sources

Application Notes & Protocols: N-(4-Bromophenyl)phthalimide as a Versatile Scaffold for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phthalimide scaffold, famously associated with thalidomide and its immunomodulatory derivatives (IMiDs), represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, most notably anti-inflammatory effects, often mediated through the inhibition of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[3][4][5] This guide provides a comprehensive overview and detailed protocols for utilizing N-(4-Bromophenyl)phthalimide as a key intermediate in the synthesis of novel anti-inflammatory drug candidates. The strategic placement of the bromine atom on the N-phenyl ring offers a versatile handle for C-C bond formation, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Introduction: The Phthalimide Core in Anti-Inflammatory Drug Discovery

The journey of the phthalimide scaffold is a compelling narrative in pharmacology. Initially marked by the tragic teratogenic effects of thalidomide, subsequent research unveiled its potent anti-inflammatory and immunomodulatory properties.[3][6] This discovery revitalized interest in the phthalimide core, leading to the development of safer and more potent analogs like lenalidomide and pomalidomide.[1][7] The primary anti-inflammatory mechanism of these molecules involves the modulation of key cytokines, particularly the inhibition of TNF-α production, a central mediator in inflammatory cascades.[1][3][7]

N-aryl phthalimides have been extensively explored as a chemical class for developing new therapeutic agents.[8] The this compound scaffold is particularly valuable for two reasons:

  • Established Pharmacophore: The core N-phenylphthalimide structure is a known inhibitor of inflammatory pathways, including the cyclooxygenase (COX) enzymes.[5]

  • Synthetic Versatility: The bromine atom serves as a highly effective functional handle for modern synthetic transformations. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the straightforward introduction of various aryl and heteroaryl moieties.[9][10][11] This enables the rapid exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This document outlines the synthesis of the this compound precursor and its subsequent derivatization via Suzuki-Miyaura coupling, followed by standard protocols for evaluating the anti-inflammatory activity of the resulting compounds.

Synthetic Protocols and Methodologies

The overall synthetic strategy involves a two-step process: first, the synthesis of the key building block, this compound, followed by its diversification.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Diversification via Suzuki Coupling cluster_2 Part 3: Biological Evaluation PA Phthalic Anhydride NBP This compound PA->NBP Glacial Acetic Acid, Reflux BPA 4-Bromoaniline BPA->NBP Final Library of Biaryl Phthalimide Derivatives NBP->Final Pd(PPh₃)₄, K₃PO₄, Solvent (e.g., 1,4-Dioxane) BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Final Eval In Vitro Anti-Inflammatory Assays (COX-2, TNF-α) Final->Eval Screening

Caption: General workflow for synthesis and evaluation of anti-inflammatory agents.

Protocol 1: Synthesis of this compound

This protocol details the direct condensation of phthalic anhydride with 4-bromoaniline. This is a robust and high-yielding reaction that forms the imide ring through a dehydration process.[8]

Rationale: Glacial acetic acid serves as both a solvent and a catalyst for the reaction. It facilitates the initial formation of the phthalamic acid intermediate and promotes the subsequent cyclization and dehydration to the final imide product upon heating.

Materials:

  • Phthalic Anhydride (1.0 eq)

  • 4-Bromoaniline (1.0 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Combine phthalic anhydride (e.g., 10 mmol, 1.48 g) and 4-bromoaniline (e.g., 10 mmol, 1.72 g) in a 100 mL round-bottom flask.

  • Add glacial acetic acid (approx. 30 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 118°C) with continuous stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature. As it cools, a precipitate will form.

  • Pour the cooled reaction mixture into a beaker of cold water (approx. 200 mL) to fully precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with water to remove residual acetic acid.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a white or off-white solid.

  • Dry the purified product in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[11] Here, it is used to couple the aryl bromide (this compound) with an arylboronic acid.

Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. The palladium cycles between Pd(0) and Pd(II) oxidation states during the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The water helps to dissolve the inorganic base.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, magnesium sulfate, rotary evaporator, silica gel for column chromatography)

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (e.g., 1 mmol, 317 mg), the desired arylboronic acid (e.g., 1.2 mmol), and potassium phosphate (e.g., 2 mmol, 424 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 mmol, 35 mg).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (approx. 30 mL) and water (approx. 20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

  • Confirm the structure and purity of the final compound using NMR and mass spectrometry.

Biological Evaluation: Assessing Anti-Inflammatory Potential

Once a library of derivatives is synthesized, they must be screened for biological activity. Below are protocols for two key in vitro assays relevant to this class of compounds.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Signaling cluster_2 Inhibitory Action of Phthalimide Derivatives cluster_3 Pro-Inflammatory Outputs LPS LPS Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB COX2_enzyme COX-2 Enzyme Macrophage->COX2_enzyme Induction TNF_alpha TNF-α NFkB->TNF_alpha Transcription Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Synthesis Compound N-Arylphthalimide Derivative Compound->COX2_enzyme Inhibits Activity Compound->TNF_alpha Inhibits Production

Caption: Simplified mechanism of action for phthalimide-based anti-inflammatory agents.

Protocol 3: In Vitro COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase activity of cyclooxygenase. COX catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2). The peroxidase component of the enzyme reduces PGH2 to PGG2, and this activity can be measured using a colorimetric probe.

Materials:

  • COX-2 inhibitor screening kit (commercially available, e.g., from Cayman Chemical, Abcam)

  • Synthesized compounds and a positive control (e.g., Celecoxib)

  • Microplate reader

  • 96-well plate

Step-by-Step Procedure:

  • Prepare a stock solution of each synthesized compound (e.g., 10 mM in DMSO).

  • Following the manufacturer's instructions, add the reaction buffer, heme, and enzyme (COX-2) to the wells of a 96-well plate.

  • Add varying concentrations of the synthesized compounds (test inhibitors) or the positive control to the appropriate wells. Include a well with no inhibitor (100% activity control).

  • Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate.

  • Incubate the plate for a specified time (e.g., 5-10 minutes) at room temperature.

  • Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 4: TNF-α Production Inhibition in Macrophages

This assay measures the ability of the synthesized compounds to inhibit the release of TNF-α from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[12][13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized compounds and a positive control (e.g., Thalidomide or Dexamethasone)

  • Human or Murine TNF-α ELISA kit

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of ~1x10⁵ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Pre-treat the cells by replacing the medium with the medium containing the test compounds or controls for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Calculate the percentage of TNF-α inhibition for each compound and determine the IC₅₀ values. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed inhibition is not due to cell death.[12]

Data Presentation and Interpretation

The results from the biological assays should be tabulated to allow for clear comparison and SAR analysis.

Table 1: Hypothetical Anti-Inflammatory Activity of Synthesized Derivatives

Compound IDR-Group (from Boronic Acid)COX-2 IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
Start-1 -Br (Starting Material)> 100> 100
Cpd-1 4-methoxyphenyl5.210.8
Cpd-2 3,5-dimethylphenyl1.84.5
Cpd-3 2-pyridyl15.62.1
Cpd-4 4-trifluoromethylphenyl0.912.3
Celecoxib -0.2> 50
Thalidomide -> 5015.0

From this hypothetical data, one could infer that:

  • Substitution at the 4'-position of the phenyl ring is crucial for activity (compare Start-1 to others).

  • Electron-withdrawing groups like trifluoromethyl (Cpd-4 ) may enhance COX-2 inhibition, while heterocyclic groups like pyridyl (Cpd-3 ) may favor TNF-α inhibition. This provides a clear direction for the next round of synthesis and optimization.

References

  • National Cancer Institute. (2016, August 31). Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. National Institutes of Health Technology Transfer Center. [Link]
  • Zahran, M. A., et al. (2015, August 5).
  • Encyclopedia.pub. Development of Analogs of Thalidomide. [Link]
  • Pan, W., et al. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy.
  • Paylo, M. J., & Figg, W. D. Properties of thalidomide and its analogues: Implications for anticancer therapy.
  • Assis, S. P. O., et al. (2013). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides.
  • Hernández-Vázquez, E., et al. (2024, December 17). Phthalimides as anti-inflammatory agents.
  • ResearchGate. Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I). [Link]
  • Hernández-Vázquez, E., et al. (2024).
  • El-Sayed, N. N. E., et al. (2018).
  • Der Pharma Chemica. (2010).
  • RSC Publishing.
  • Sano, H., et al. (2004). N-phenylphthalimide-type cyclooxygenase (COX) inhibitors derived from thalidomide: substituent effects on subtype selectivity. PubMed. [Link]
  • Hasabelnaby, S., et al. (2015). Novel 4- Aryl-2(1H)
  • MDPI. (2015).
  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]
  • Lima, L. M., et al. (2002). Synthesis and anti-Inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues.
  • San-Martín, C., et al. (2022, May 10). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides.
  • Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. PubMed. [Link]
  • Medeiros, J. M. R., et al. (2017, October 13). Anti-hypersensitivity effects of the phthalimide derivative N-(4methyl-phenyl)-4-methylphthalimide in different pain models in mice. PubMed. [Link]
  • Hussain, A., et al. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • Antunes, R., et al. (1998). New phthalimide derivatives with potent analgesic activity: II. PubMed. [Link]
  • University of Petra Library.
  • Medeiros, J. M. R., et al. (2017). Anti-hypersensitivity effects of the phthalimide derivative N-(4methyl-phenyl)-4-methylphthalimide in different pain models in mice.
  • Ali, M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]
  • PubMed Central. (2022, January 4).

Sources

Application Notes and Protocols for N-(4-Bromophenyl)phthalimide in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phthalimide scaffold (isoindole-1,3-dione) is a recognized "privileged structure" in medicinal and agricultural chemistry, forming the backbone of numerous bioactive compounds.[1][2] Its derivatives are integral to the synthesis of a wide array of agrochemicals, including fungicides, herbicides, and insecticides.[3][4] This guide provides a comprehensive research framework for the systematic evaluation of N-(4-Bromophenyl)phthalimide, a specific derivative, as a candidate for crop protection. We present detailed application notes for its handling and preparation, followed by robust, step-by-step protocols for screening its potential fungicidal, herbicidal, and insecticidal activities. The experimental designs are grounded in established methodologies and include explanations of the scientific rationale, potential mechanisms of action, and data interpretation to guide researchers in drug development and crop science.

Compound Profile: this compound

This compound is an aromatic imide featuring a phthalimide core N-substituted with a 4-bromophenyl ring. This substitution is critical, as the nature of the N-substituent is known to significantly influence the biological activity of phthalimide derivatives.[5][6] The presence of the bromophenyl group, a common moiety in agrochemicals, provides a strong rationale for investigating its potential in crop protection.

1.1. Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-(4-bromophenyl)isoindole-1,3-dione[7]
CAS Number 40101-31-3[8][9]
Molecular Formula C₁₄H₈BrNO₂[7]
Molecular Weight 302.13 g/mol
Appearance White to off-white solid/powder[10]
Melting Point 206-209 °C[8][10]
Purity >98.0% (HPLC)

1.2. Rationale for Investigation

The investigation of this compound is supported by extensive literature on related compounds:

  • Fungicidal Potential: N-substituted phthalimides are known to exhibit significant antifungal activity against major plant pathogens like Alternaria solani and Botrytis cinerea.[5][6] The commercial fungicide Folpet is a prime example of a successful phthalimide-based agent.[11][12]

  • Herbicidal Potential: Research has shown that N-phenyl phthalimide derivatives can act as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis and a validated herbicide target.[13][14][15] A structurally similar compound, 2-(4-bromo-2,6-difluorophenyl)isoindoline-1,3-dione, demonstrated excellent herbicidal efficacy.[13]

  • Insecticidal Potential: The phthalimide structure is a key pharmacophore in several insecticides that target crucial insect enzyme systems, such as cholinesterases, or neural receptors like the GABA and ryanodine receptors.[1][16][17]

Application Notes: Preparation and Handling

2.1. Stock Solution Preparation Due to its aromatic and crystalline nature, this compound is poorly soluble in water. Organic solvents are required for preparing stock solutions.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable for creating high-concentration stock solutions (e.g., 10-50 mg/mL). For assays where these solvents may interfere, acetone or ethanol can be used, although solubility may be lower.

  • Protocol:

    • Accurately weigh the desired amount of this compound powder in a sterile glass vial.

    • Add the appropriate volume of DMSO (or other selected solvent) to achieve the target concentration.

    • Use a vortex mixer and/or sonication bath to ensure complete dissolution. Gentle warming (30-40°C) may be applied if necessary.

    • Once dissolved, filter-sterilize the stock solution through a 0.22 µm PTFE syringe filter if it will be used in sterile culture media.

2.2. Stability and Storage

  • Solid Form: Store the powder at room temperature in a cool, dark, and dry place.

  • In Solution: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the compound is expected to be stable for several months. A preliminary stability test using HPLC is recommended for long-term studies.

2.3. Safety Precautions

  • Handling: Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Toxicity: The compound is harmful if swallowed.[10] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.[10]

Protocol for Fungicidal Activity Screening

3.1. Scientific Rationale This protocol uses the poisoned food technique to assess the compound's ability to inhibit the mycelial growth of common phytopathogenic fungi. This in vitro method is a standard primary screen for fungicidal candidates. The hypothesis is that this compound, like other N-substituted phthalimides, will interfere with fungal growth.[5][6]

3.2. Experimental Workflow Diagram

Fungicidal_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_eval Evaluation stock Prepare Compound Stock Solution (DMSO) amend Amend PDA with Test Compound stock->amend media Prepare PDA Medium media->amend pour Pour Plates amend->pour inoculate Inoculate with Fungal Plug pour->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for in vitro fungicidal screening.

3.3. Step-by-Step Protocol

  • Prepare Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow it to cool in a 50-55°C water bath.

  • Prepare Test Plates:

    • Dispense 19.8 mL of molten PDA into sterile 50 mL conical tubes.

    • Add the appropriate volume of the this compound stock solution to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.5% (v/v).

    • Include a solvent control (PDA + DMSO) and a negative control (PDA only).

    • Vortex each tube briefly and pour the contents into sterile 90 mm Petri dishes. Allow the plates to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing culture of the test fungus (e.g., Botrytis cinerea, Alternaria solani).

    • Place one plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2°C in the dark.

  • Data Collection:

    • When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony on all plates.

    • Calculate the percent inhibition of mycelial growth using the formula: % Inhibition = [(dc - dt) / dc] × 100 Where: dc = average diameter of the colony in the control group, and dt = average diameter of the colony in the treatment group.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and use probit analysis or non-linear regression to determine the IC₅₀ (concentration required to inhibit 50% of growth).

Protocol for Herbicidal Activity Screening

4.1. Scientific Rationale The structural similarity of this compound to known PPO-inhibiting herbicides suggests this as a primary mechanism to investigate.[13][14] PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the former. This substrate then leaks from the plastid and is oxidized in the cytoplasm, generating singlet oxygen that causes rapid lipid peroxidation and cell death, visible as necrotic lesions on plant tissues.[15] This protocol evaluates both in vitro enzyme inhibition and in vivo whole-plant effects.

4.2. PPO Inhibition Pathway Diagram

PPO_Pathway Glu Glutamate ALA 5-Aminolevulinate Glu->ALA ...multiple steps... ProtoIX Protoporphyrinogen IX (Protogen IX) ALA->ProtoIX ...multiple steps... PPO Protoporphyrinogen Oxidase (PPO) ProtoIX->PPO ProtoIX_Ox Protoporphyrin IX PPO->ProtoIX_Ox Oxidation Leak Protogen IX Leakage to Cytoplasm PPO->Leak Pathway Blocked Compound This compound Compound->PPO Inhibition Chlorophyll Chlorophyll & Heme ProtoIX_Ox->Chlorophyll ROS Singlet Oxygen (¹O₂) Generation Leak->ROS Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage

Caption: PPO inhibition pathway by a candidate herbicide.

4.3. Step-by-Step Protocols

4.3.1. In Vitro PPO Enzyme Inhibition Assay

  • Enzyme Extraction: Homogenize etiolated seedlings of a susceptible plant (e.g., Amaranthus retroflexus) in an extraction buffer. Centrifuge the homogenate and use the supernatant containing the PPO enzyme.

  • Assay Reaction:

    • In a 96-well plate, add the enzyme extract, a reaction buffer, and various concentrations of this compound (dissolved in DMSO).

    • Include a known PPO inhibitor (e.g., Flumioxazin) as a positive control and a DMSO solvent control.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Measurement: Monitor the increase in fluorescence (excitation ~400 nm, emission ~630 nm) over time as the product, protoporphyrin IX, is formed.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the PPO enzyme activity.

4.3.2. In Vivo Whole-Plant Assay (Pre- and Post-Emergence)

  • Plant Cultivation: Sow seeds of representative weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a crop species (e.g., maize, wheat) in pots filled with greenhouse soil mix.

  • Pre-Emergence Application: Within 24 hours of sowing, spray the soil surface evenly with different rates of this compound (e.g., 10, 50, 100, 200 g a.i./ha) formulated as an emulsifiable concentrate or wettable powder.

  • Post-Emergence Application: When seedlings have reached the 2-3 true leaf stage, apply the same rates of the compound as a foliar spray.

  • Controls: Include an untreated control and a solvent/formulation blank control for both application types.

  • Evaluation:

    • Place the pots in a greenhouse under controlled conditions.

    • Visually assess plant injury (stunting, chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.

    • At 14 or 21 DAT, harvest the above-ground biomass, dry it in an oven, and weigh it.

  • Data Analysis: Calculate the percent biomass reduction compared to the untreated control. Determine the GR₅₀ (dose required to cause a 50% reduction in growth) for each species.

Protocol for Insecticidal Activity Screening

5.1. Scientific Rationale This protocol assesses the compound's toxicity to a model insect pest through two primary routes of exposure: direct contact and ingestion. Phthalimide-based insecticides can act on various targets, and this initial screen determines if the compound has lethal activity, which would warrant further mechanistic studies.[1][17][18] The oriental armyworm (Mythimna separata) is a suitable model as it is a significant pest and has been used in evaluating other phthalimide insecticides.[16][19]

5.2. Step-by-Step Protocol (Leaf-Dip Bioassay)

  • Prepare Solutions: Prepare a series of dilutions of this compound in an acetone-water solution (e.g., 1:1) containing a surfactant (e.g., 0.1% Triton X-100). Concentrations might range from 10 to 500 mg/L.

  • Treatment:

    • Excise fresh leaf discs (e.g., cabbage or corn) using a cork borer.

    • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

    • Allow the leaf discs to air dry completely on a wire rack.

    • For the control, dip leaf discs in the acetone-water-surfactant solution only.

  • Insect Exposure:

    • Place one treated leaf disc into a Petri dish lined with moist filter paper.

    • Introduce ten third-instar larvae of Mythimna separata into each dish.

    • Prepare at least three to four replicates for each concentration.

  • Incubation: Keep the Petri dishes in a controlled environment chamber (e.g., 26 ± 1°C, >70% RH, 16:8 L:D photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Use probit analysis to calculate the LC₅₀ (lethal concentration to kill 50% of the test population) and its 95% confidence intervals.

Data Interpretation and Next Steps

6.1. Summary of Hypothetical Screening Results

The following table summarizes a hypothetical outcome of the primary screens, which would indicate a promising "hit" for further development.

Assay TypeTarget Organism/SystemEndpointHypothetical ResultInterpretation
Fungicidal Botrytis cinereaIC₅₀>100 µg/mLLow fungicidal activity.
Herbicidal (In Vitro) PPO EnzymeIC₅₀15.5 nMPotent enzyme inhibition.[20]
Herbicidal (Post-Em) Amaranthus retroflexusGR₅₀25 g a.i./haHigh whole-plant activity on broadleaf weed.[14][20]
Herbicidal (Post-Em) Zea mays (Maize)GR₅₀>200 g a.i./haGood crop selectivity.[20]
Insecticidal Mythimna separataLC₅₀ (48h)>500 mg/LLow insecticidal activity.

6.2. Interpretation and Future Directions Based on the hypothetical data, this compound shows exceptional promise as a PPO-inhibiting herbicide with good crop safety. The in vitro and in vivo results are strongly correlated. Its fungicidal and insecticidal activities appear negligible, allowing research efforts to be focused.

Next Steps would include:

  • Mode of Action Confirmation: Conduct studies on chlorophyll reduction and membrane leakage in treated plants to confirm the PPO inhibition mechanism.[15]

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of this compound (e.g., by altering the substitution pattern on the phenyl ring) to optimize herbicidal activity and crop selectivity.

  • Expanded Spectrum Testing: Evaluate the compound against a wider range of economically important weeds and crops.

  • Toxicology and Environmental Fate: Initiate preliminary studies on mammalian toxicology and environmental persistence to assess the compound's safety profile.

This structured approach ensures that research efforts are directed efficiently, maximizing the potential for developing this compound into a viable crop protection product.

References

  • Pan, L., et al. (2016). Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea. Microbial Pathogenesis, 95, 186-192.
  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea | Request PDF.
  • Jai Swaminarayan Multichem. (2024). Phthalimide's Diverse Applications in Science.
  • Al-Ostath, A., et al. (2024). Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology, 14.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phthalimide: A Key Intermediate in Pesticide and Agrochemical Formulation.
  • Li, M., et al. (2018). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 23(7), 1691.
  • ACS Publications. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry.
  • Tok, F., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Biomolecules, 13(2), 361.
  • ACS Publications. (2022). Synthesis, Insecticidal Activities, and 3D-QASR of N-Pyridylpyrazole Amide Derivatives Containing a Phthalimide as Potential Ryanodine Receptor Activators. Journal of Agricultural and Food Chemistry.
  • MDPI. (2024). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity.
  • Wikipedia. (n.d.). Phthalimide.
  • Tok, F., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PubMed.
  • ResearchGate. (n.d.). Natural phthalides with herbicide activity.
  • Zhang, L., et al. (2022). Synthesis, Insecticidal Activities, and 3D-QASR of N-Pyridylpyrazole Amide Derivatives Containing a Phthalimide as Potential Ryanodine Receptor Activators. PubMed.
  • MDPI. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew).
  • Zhang, L., et al. (2024). Design, Synthesis, and Insecticidal Activity of Novel meta-Diamide Compounds Bearing a Phthalimide as a Potential GABA Receptor Antagonist. PubMed.
  • Chen, Q., et al. (2024). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. PubMed.
  • Wang, H., et al. (2024). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. PubMed.
  • PubChemLite. (n.d.). This compound (C14H8BrNO2).
  • LookChem. (n.d.). This compound, 40101-31-3.
  • CP Lab Safety. (n.d.). This compound, 25g, Each.
  • BYJU'S. (n.d.). Preparation of Phthalimide.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
  • Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.

Sources

Application Notes and Protocols: N-(4-Bromophenyl)phthalimide Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-Bromophenyl)phthalimide derivatives as a promising class of enzyme inhibitors. The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a 4-bromophenyl group offers a unique combination of steric and electronic properties that can be exploited for targeted enzyme inhibition.[1][2] These derivatives have demonstrated significant potential in modulating the activity of various enzymes implicated in a range of diseases. This document outlines the synthesis, characterization, and evaluation of these compounds, offering detailed protocols and expert insights to guide researchers in this exciting field of drug discovery.

Introduction: The Significance of the this compound Scaffold

The phthalimide ring system is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably thalidomide.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an excellent scaffold for inhibitor design. The incorporation of an N-phenyl substituent allows for extensive modification to explore structure-activity relationships (SAR).[3][4]

The specific focus on this compound derivatives is driven by several key factors:

  • Hydrophobicity and Halogen Bonding: The bromine atom at the para-position of the phenyl ring significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and access to hydrophobic active sites within enzymes.[5] Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the enzyme's active site, leading to enhanced affinity and selectivity.

  • Synthetic Tractability: The synthesis of this compound and its derivatives is generally straightforward, allowing for the rapid generation of compound libraries for screening and optimization.[6][7][8]

  • Broad-Spectrum Potential: Derivatives of this scaffold have shown inhibitory activity against a diverse range of enzymes, including but not limited to cholinesterases, α-glucosidase, and protoporphyrinogen oxidase, highlighting their potential in treating neurodegenerative diseases, diabetes, and as herbicides, respectively.[4][9][10][11][12][13][14]

This guide will provide the necessary protocols to synthesize, purify, characterize, and evaluate the enzyme inhibitory potential of novel this compound derivatives.

Synthesis and Characterization

The synthesis of this compound derivatives typically follows a two-step process: the formation of the this compound core, followed by further derivatization if required.

General Synthesis of this compound

The most common method for synthesizing the core structure involves the condensation of phthalic anhydride with 4-bromoaniline.[6][7][8]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified crystals under vacuum to obtain this compound as a white to off-white solid.

Characterization of Synthesized Compounds

It is crucial to thoroughly characterize the synthesized compounds to confirm their identity and purity before biological evaluation.

  • Melting Point (m.p.): Determine the melting point of the purified compound. A sharp melting point range is indicative of high purity. The reported melting point for this compound is in the range of 203-209 °C.

  • Spectroscopic Analysis:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the imide carbonyl stretches.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Enzyme Inhibition Assays: Protocols and Methodologies

The evaluation of this compound derivatives as enzyme inhibitors requires robust and reproducible assay protocols. The choice of assay will depend on the target enzyme. Below are example protocols for two common enzyme targets.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are used in the treatment of Alzheimer's disease.[10][12] The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.

Protocol 2: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (Substrate)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • AChE enzyme solution (from electric eel or human recombinant)

    • Test compound solutions (dissolved in DMSO and diluted with buffer)

    • Donepezil solution (Standard inhibitor)

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound solution to the wells.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 37 °C.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion.[3][4][15]

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (Substrate)

    • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

    • Test compound solutions (dissolved in DMSO and diluted with buffer)

    • Acarbose solution (Standard inhibitor)

    • Sodium carbonate (Na₂CO₃) solution (Stopping reagent)

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound solution to the wells.

    • Add 20 µL of α-glucosidase enzyme solution and incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding 20 µL of pNPG solution.

    • Incubate the reaction mixture for 20 minutes at 37 °C.

    • Stop the reaction by adding 80 µL of Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanistic Studies: Elucidating the Mode of Inhibition

Once potent inhibitors have been identified, it is essential to understand their mechanism of action. Kinetic studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.

Enzyme Kinetic Studies

Protocol 4: Determination of Inhibition Mode using Lineweaver-Burk Plots

  • Experimental Setup: Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate (e.g., ATCI or pNPG) and the inhibitor.

  • Data Collection: Measure the initial reaction velocities (V) at each combination of substrate concentration ([S]) and inhibitor concentration.

  • Lineweaver-Burk Plot:

    • Plot 1/V versus 1/[S] for each inhibitor concentration.

    • Analyze the resulting plots:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

      • Mixed Inhibition: Lines intersect in the second or third quadrant.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Example of IC50 Data for this compound Derivatives against AChE and α-Glucosidase

Compound IDR-group ModificationAChE IC50 (µM)α-Glucosidase IC50 (µM)
BPP-1 H15.2 ± 1.325.8 ± 2.1
BPP-2 4-OCH₃8.7 ± 0.912.4 ± 1.5
BPP-3 4-NO₂22.5 ± 2.535.1 ± 3.0
Donepezil -0.02 ± 0.003-
Acarbose --750 ± 50

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for illustrating complex processes.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation synthesis Synthesis of This compound Derivatives purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS, m.p.) purification->characterization primary_screen Primary Screening (Enzyme Inhibition Assay) characterization->primary_screen Pure Compounds ic50 IC50 Determination primary_screen->ic50 kinetic_studies Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetic_studies lead_optimization Lead Optimization kinetic_studies->lead_optimization Identify Lead Compounds

Caption: A generalized workflow for the discovery of this compound derivatives as enzyme inhibitors.

Inhibition_Mechanism Enzyme Enzyme (E) Active Site ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I (Competitive) Substrate Substrate (S) Product Product (P) Inhibitor This compound Derivative (I) ES_Complex->Enzyme ES_Complex->Product -> E + P EI_Complex->Enzyme

Caption: A simplified diagram illustrating competitive enzyme inhibition.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for drug discovery campaigns. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this chemical space.

Future research should focus on:

  • Expanding the SAR: Synthesizing a broader range of derivatives to probe the effects of different substituents on potency and selectivity.

  • In Silico Modeling: Employing molecular docking and other computational methods to understand the binding modes of these inhibitors and to guide the design of more potent analogues.[16][17]

  • In Vivo Studies: Advancing the most promising lead compounds into cellular and animal models to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles.

By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized.

References

  • Benchchem. Application Notes and Protocols: N-Phenylphthalimide Derivatives as Alpha-Glucosidase Inhibitors.
  • Therapeutic Potential of Phthalimide Derivatives: A Review. (2019).
  • Pluempanupat, W., Adisakwattana, S., Yibchok-Anun, S., & Chavasiri, W. (2007). Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors. Archives of Pharmacal Research, 30(12), 1501-1506.
  • Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. (2011). PubMed.
  • Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. (2020). PubMed.
  • Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. (2023). PMC - NIH.
  • Benchchem. An In-depth Technical Guide to N-Phenylphthalimide: Chemical Structure, Properties, and Biological Activities.
  • Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors. (2025).
  • Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. (2014). PMC - NIH.
  • Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. Taylor & Francis Online.
  • Synthesis ofN-phenylphthalimide Derivatives as α-Glucosidase Inhibitors. (2007). ResearchGate.
  • Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. (2022). PubMed Central.
  • Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. (2014). PMC - PubMed Central.
  • Extraction of the N‐((R)‐p‐bromophenyl)phthalimide groups from the... (2020). ResearchGate.
  • Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. (2017). PMC - NIH.
  • Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2023). PMC - NIH.
  • N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis. (2026).
  • Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. (2012). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Takahashi, H., Sou, S., Yamasaki, R., Sodeoka, M., & Hashimoto, Y. (2000). Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study. Chemical & Pharmaceutical Bulletin, 48(10), 1494-1499.
  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). ResearchGate.
  • Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents. (2016). Brieflands.
  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (2015). Der Pharma Chemica.
  • Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. (2022). Frontiers in Chemistry.
  • Gao, W., Li, X., Ren, D., & Zhang, J. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 24(22), 4184.
  • Chemical structure of α -Glucosidase inhibitors. ResearchGate.
  • Phthalimide-Derived N-Benzylpyridinium Halides Targeting Cholinesterases: Synthesis and Bioactivity of New Potential Anti-Alzheimer's Disease Agents. (2016). PubMed.

Sources

Introduction: The Strategic Importance of N-(4-Bromophenyl)phthalimide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of N-(4-Bromophenyl)phthalimide in palladium- and copper-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

This compound is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates two key reactive sites: the aryl bromide moiety, which is an excellent substrate for a wide array of cross-coupling reactions, and the phthalimide group, a well-established masked primary amine.[1] Phthalimide derivatives are integral to numerous biologically active compounds, exhibiting anti-inflammatory, antitumor, and antimicrobial properties.[2][3]

The C(sp²)–Br bond in this compound offers a favorable balance of reactivity and stability. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the trend Ar-I > Ar-Br > Ar-Cl, dictated by the carbon-halogen bond dissociation energy.[4] The aryl bromide provides reliable reactivity for the crucial oxidative addition step without the higher cost and potential instability of aryl iodides, making it a workhorse for synthetic campaigns.[4][5]

This guide provides detailed application notes and validated protocols for the most common and powerful cross-coupling reactions involving this compound, explaining the causality behind experimental choices to empower researchers to design, execute, and troubleshoot their synthetic routes effectively.

General Experimental Workflow

A standardized workflow is crucial for reproducibility in cross-coupling reactions. The following diagram illustrates the typical sequence of operations, from reaction setup under an inert atmosphere to product isolation and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Assemble Glassware (Flask, Condenser) reagents->setup catalyst Prepare Catalyst System: - Pd Precatalyst - Ligand cat_add Add Catalyst & Ligand catalyst->cat_add solvent Degas Solvent addition Add Solvent, Reagents, Base solvent->addition inert Inert Atmosphere (Purge with N2/Ar) setup->inert inert->addition addition->cat_add heating Heat to Target Temperature cat_add->heating monitor Monitor Progress (TLC, GC/MS, LC/MS) heating->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, forming a C-C bond between an aryl halide and an organoboron species.[6] Its tolerance for a vast range of functional groups makes it indispensable in drug discovery.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) complex inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6]

G center pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂(Br) pd0->pd2_oa Oxidative Addition pd2_trans Ar-Pd(II)L₂(R') pd2_oa->pd2_trans Transmetalation product Ar-R' pd2_trans->product Reductive Elimination product->pd0 reactant1 This compound (Ar-Br) reactant1->pd2_oa reactant2 R'-B(OH)₂ + Base reactant2->pd2_trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Application Protocol: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-yl)phthalimide

This protocol details the coupling of this compound with p-tolylboronic acid.

Materials:

  • This compound

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene and Water (degassed)

ReagentMolar Eq.Catalyst LoadingBaseSolventTemp (°C)
This compound1.0--Toluene/H₂O90
p-Tolylboronic acid1.2--(4:1)
Pd(OAc)₂-2 mol%-
PPh₃-8 mol%-
K₂CO₃2.5-Yes

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.5 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, representing a key method for vinylation.[7][8][9] The reaction's stereoselectivity is a major advantage, typically yielding the trans isomer.[7]

Mechanistic Rationale

The catalyst, often a Pd(II) salt like Pd(OAc)₂, is reduced in situ to the active Pd(0) species.[10]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond, similar to the Suzuki coupling.

  • Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion of the aryl group onto one of the olefinic carbons.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated (syn-elimination), forming the C=C double bond of the product and a palladium-hydride species.

  • Base-Promoted Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[9]

G center pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂(Br) pd0->pd2_oa Oxidative Addition pd2_ins Alkene Complex pd2_oa->pd2_ins Olefin Insertion product Substituted Alkene pd2_ins->product β-Hydride Elimination pdh H-Pd(II)L₂(Br) pdh->pd0 Base product->pdh reactant1 This compound (Ar-Br) reactant1->pd2_oa reactant2 Alkene (e.g., Styrene) reactant2->pd2_ins

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Application Protocol: Synthesis of N-(4-styrylphenyl)phthalimide

This protocol describes the reaction with styrene. Generally, phosphine-free conditions or specialized ligands are effective.[11]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

ReagentMolar Eq.Catalyst LoadingBaseSolventTemp (°C)
This compound1.0--DMF120
Styrene1.5--
Pd(OAc)₂-1 mol%-
K₂CO₃2.0-Yes

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and potassium carbonate (2.0 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (5 mL) followed by styrene (1.5 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 120°C and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue via column chromatography to afford the trans-stilbene derivative.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, yielding arylalkynes and conjugated enynes.[12] It uniquely employs a dual-catalyst system of palladium and copper(I).[13][14]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles.[12]

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center. This is typically the rate-determining step.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium, forming the product and regenerating the Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂(Br) pd0->pd2_oa Ar-Br pd2_trans Ar-Pd(II)L₂(C≡CR') pd2_oa->pd2_trans Transmetalation product Ar-C≡CR' pd2_trans->product Reductive Elimination product->pd0 cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide cu_acetylide->pd2_oa alkyne H-C≡CR' alkyne->cu_halide Base

Caption: Intersecting catalytic cycles of the Sonogashira coupling.

Application Protocol: Synthesis of N-(4-(phenylethynyl)phenyl)phthalimide

This protocol details the coupling with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

ReagentMolar Eq.Catalyst LoadingBaseSolventTemp (°C)
This compound1.0--THF60
Phenylacetylene1.1--
PdCl₂(PPh₃)₂-1.5 mol%-
CuI-3 mol%-
Et₃N3.0-Yes

Step-by-Step Procedure:

  • Add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.03 mmol) to a flame-dried Schlenk flask under an inert atmosphere.

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.1 mmol) dropwise to the stirring mixture.

  • Heat the reaction to 60°C.

  • Monitor the reaction by TLC. Upon completion (typically 2-6 hours), cool to room temperature.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the desired arylalkyne.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, coupling aryl halides with a wide variety of amines.[15][16] This reaction is critical for accessing aniline derivatives, which are prevalent in pharmaceuticals.[17]

Mechanistic Rationale

The mechanism is analogous to the Suzuki coupling but involves nitrogen nucleophiles.

  • Oxidative Addition: A Pd(0) complex, typically stabilized by a bulky, electron-rich phosphine ligand, inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. The choice of ligand is critical to facilitate this step and prevent side reactions.[15]

G center pd0 Pd(0)L pd2_oa Ar-Pd(II)L(Br) pd0->pd2_oa Oxidative Addition pd2_amido Ar-Pd(II)L(NR'R'') pd2_oa->pd2_amido Amine Binding & Deprotonation product Ar-NR'R'' pd2_amido->product Reductive Elimination product->pd0 reactant1 This compound (Ar-Br) reactant1->pd2_oa reactant2 HNR'R'' + Base reactant2->pd2_amido

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Application Protocol: Synthesis of N-(4-(piperidin-1-yl)phenyl)phthalimide

This protocol describes the coupling with a secondary amine, piperidine. The choice of a bulky phosphine ligand like XPhos is crucial for high yields.[18]

Materials:

  • This compound

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

ReagentMolar Eq.Catalyst LoadingBaseSolventTemp (°C)
This compound1.0--Toluene100
Piperidine1.2--
Pd₂(dba)₃-1 mol% Pd-
XPhos-2.5 mol%-
NaOt-Bu1.4-Yes

Step-by-Step Procedure:

  • Glovebox Operation: Inside a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.025 mmol), and sodium tert-butoxide (1.4 mmol) to a vial. Add this compound (1.0 mmol).

  • Seal the vial, remove it from the glovebox, and add anhydrous toluene (5 mL) and piperidine (1.2 mmol) via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 2-8 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-arylated amine.

References

  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Buchwald–Hartwig amination.
  • Sasser, A. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. SciTech Connect.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH Public Access.
  • Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis.
  • Organic Chemistry Portal. Heck Reaction.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Stefańczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Center for Biotechnology Information.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Beletskaya, I. P., & Cheprakov, A. V. (2014). Heck Reaction—State of the Art. MDPI.
  • DiLullo, A., et al. (2019). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications.
  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Uysal, F., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). NIH National Center for Biotechnology Information.
  • Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing.
  • Degl'Innocenti, A., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Vasile, C., & Horvath, G. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. NIH National Center for Biotechnology Information.
  • Fairlamb, I. J. S., et al. (2004). Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides. ResearchGate.
  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
  • BYJU'S. Preparation of Phthalimide.
  • Al-Amin, M., & El-Faham, A. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Liu, F., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. NIH National Center for Biotechnology Information.
  • Riaz, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Sethi, K. (2018). Suzuki Coupling Mechanism and Applications. YouTube.
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Lipshutz, B. H., & Ghorai, S. (2012). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate.
  • ResearchGate. (a) Extraction of the N‐((R)‐p‐bromophenyl)phthalimide groups from the....

Sources

Application Notes and Protocols: Suzuki Coupling of N-(4-Bromophenyl)phthalimide with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide.[2][4]

This guide focuses on a specific and synthetically valuable application: the Suzuki coupling of N-(4-Bromophenyl)phthalimide with various boronic acids. The resulting N-(4-arylphenyl)phthalimide scaffold is of significant interest in medicinal chemistry and materials science. Phthalimide derivatives are prevalent in numerous bioactive compounds, including the well-known drug thalidomide, and are also utilized as catalysts and dyes.[5][6] The ability to readily diversify the aryl substituent at the 4-position of the phenyl ring through Suzuki coupling provides a powerful tool for generating libraries of novel compounds for screening and development.

This document provides a detailed exploration of the reaction mechanism, practical experimental protocols, and key considerations for optimizing the Suzuki coupling of this compound.

Reaction Mechanism: A Step-by-Step Analysis

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. This species undergoes oxidative addition with the aryl halide, in this case, this compound. The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex.[2][4][7] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (the boronic acid) to the palladium(II) complex.[2][4] A crucial component in this step is the base, which activates the boronic acid by forming a more nucleophilic boronate species.[1][4][9] This boronate then reacts with the organopalladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[4] The choice of base can significantly impact the reaction's efficiency.[1]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond of the biaryl product, N-(4-arylphenyl)phthalimide. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

The Critical Role of the Base

The base plays a multifaceted and essential role in the Suzuki coupling.[1] Its primary function is to facilitate the transmetalation step.[1][4] There are two main proposed pathways for this activation:

  • Path A: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10][11] This activated species then readily transfers its organic group to the palladium center.

  • Path B: The base can replace the halide ligand on the palladium complex, forming a palladium-hydroxo or -alkoxo species, which is more susceptible to reaction with the boronic acid.[4][10]

Computational and experimental studies suggest that the formation of the boronate species is a key mechanistic feature.[10][11] Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[1]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br (Organopalladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation DiorganoPdII Ar-Pd(II)L2-Ar' (Diorganopalladium Intermediate) Transmetalation->DiorganoPdII RedElim Reductive Elimination DiorganoPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (Boronic Acid) Boronate [Ar'-B(OH)3]- (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with various boronic acids. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Arylboronic Acid≥97%Commercially AvailableStore under inert atmosphere.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir and light sensitive.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableDegas before use.
Deionized WaterDegas before use.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup.
BrineSaturated Aqueous SolutionFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying.
General Procedure for Suzuki Coupling

This procedure is a representative example and may require optimization for different boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv.). Then, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base (K2CO3) start->setup inert Establish Inert Atmosphere (Argon/Nitrogen Purge) setup->inert add_reagents Add Catalyst (Pd(PPh3)4) and Degassed Solvent inert->add_reagents react Heat and Stir (80-100°C, 2-24h) add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor Periodically monitor->react Incomplete workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with EtOAc monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize end End characterize->end

Figure 2. A generalized workflow for the Suzuki coupling experiment.

Catalyst and Ligand Selection

While Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst, a variety of other palladium sources and ligands can be employed, particularly for challenging substrates.

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ are common alternatives to Pd(PPh₃)₄.[12] These Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: The choice of phosphine ligand can significantly influence the catalytic activity. Electron-rich and bulky phosphines, such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃), are often effective for coupling less reactive aryl chlorides or hindered substrates.[13] Biarylphosphine ligands, like SPhos and XPhos, have also shown high activity in a broad range of Suzuki couplings.[7]

For the coupling of aryl bromides like this compound, Pd(PPh₃)₄ is generally a robust and cost-effective choice. However, for less reactive boronic acids or to achieve higher turnover numbers, screening other catalyst/ligand combinations may be beneficial.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Use high-purity, anhydrous reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF/H₂O).
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Maintain a strict inert atmosphere throughout the reaction.- Lower the reaction temperature.
Protodeborylation of Boronic Acid - Prolonged reaction times at high temperatures- Aqueous conditions- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a boronic ester, which can be more stable.[14]
Difficult Purification - Similar polarity of product and byproducts- Optimize the chromatographic conditions (e.g., different solvent gradients, different stationary phase).- Consider recrystallization as an alternative or additional purification step.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with boronic acids is a highly effective and versatile method for the synthesis of a diverse range of N-(4-arylphenyl)phthalimides. A thorough understanding of the reaction mechanism, particularly the roles of the palladium catalyst and the base, is crucial for successful execution and optimization. The protocols provided in this guide serve as a solid foundation for researchers to explore this valuable transformation in their own synthetic endeavors. By carefully selecting reagents and reaction conditions, and by employing systematic troubleshooting, this powerful coupling reaction can be reliably utilized to generate novel molecules for a wide array of applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
  • Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Science News. Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis.
  • PubMed Central. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.
  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. Synthetic pathways of N-arylphthalimides.
  • ACS Publications. Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones.
  • ChemRxiv. Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids.
  • ResearchGate. Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:....
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • MDPI. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide.
  • YouTube. Masking Boronic Acids for Suzuki Coupling.
  • YouTube. Suzuki cross-coupling reaction.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides.
  • National Institutes of Health. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium.
  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • National Institutes of Health. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.

Sources

Application Notes and Protocols: Heck Reaction of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[3][4] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2]

This guide provides a detailed technical overview and a field-proven protocol for the Heck reaction of N-(4-Bromophenyl)phthalimide. This substrate is of particular interest as the resulting vinylated phthalimide products are valuable precursors for a variety of functionalized molecules, including substituted phenethylamines and other biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and provide a step-by-step protocol designed for reproducibility and high yield.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex.[1][3][5] The electron-rich nature of the aryl bromide can influence the rate of this step.[6]

  • Alkene Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) center. This is followed by a migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.[1][7][8] This step is typically regioselective, with the aryl group adding to the less substituted carbon of the alkene, particularly with electron-withdrawing substituents on the alkene.[3]

  • β-Hydride Elimination: A syn-elimination of a β-hydride from the newly formed alkyl-palladium intermediate regenerates the alkene, now substituted with the aryl group, and forms a palladium-hydride species.[1][7][8]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HBr) from the palladium-hydride complex, which is facilitated by a base.[3][8] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination MigratoryProduct R-CH₂-CH(Ar)-Pd(II)-X(L)₂ AlkeneComplex->MigratoryProduct Migratory Insertion ProductComplex [HPd(II)(product)(L)₂]⁺X⁻ MigratoryProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base, - HB⁺X⁻) Product Substituted Alkene (Product) ProductComplex->Product ArX This compound (Ar-X) Alkene Alkene Base Base

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.

Critical Reaction Components: A Rationale-Driven Selection

The success of the Heck reaction is highly dependent on the judicious choice of several key components.[9]

ComponentRecommended OptionsRationale and Key Considerations
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, PalladacyclesPd(OAc)₂ is a common, cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species.[6] Pd₂(dba)₃ is a stable Pd(0) source.[6] Well-defined pre-catalysts, such as palladacycles, can offer improved stability and reproducibility.[9][10][11][12]
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, BINAP, N-Heterocyclic Carbenes (NHCs)Phosphine ligands stabilize the palladium catalyst and influence its reactivity.[1][13] Electron-rich and bulky phosphines like P(t-Bu)₃ can enhance the rate of oxidative addition.[13] Bidentate ligands like BINAP are often used in asymmetric Heck reactions.[13] NHCs are a robust class of ligands known for their high thermal stability.[14][15]
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An organic or inorganic base is required to neutralize the hydrogen halide (HBr) generated during the reductive elimination step, regenerating the Pd(0) catalyst.[1][3] The choice of base can impact reaction rate and yield.[13][14] Inorganic bases are often used in polar solvents.[13]
Solvent DMF, DMAc, Acetonitrile, ToluenePolar aprotic solvents like DMF and DMAc are commonly used as they can solubilize the reactants and catalyst components and often lead to faster reaction rates.[14][16] The choice of solvent can also influence the regioselectivity of the reaction.[15]
Alkene Acrylates, Styrenes, N-VinylphthalimideElectron-withdrawing groups on the alkene, such as in acrylates, generally accelerate the reaction.[1][2] The reaction is highly regioselective, with the aryl group typically adding to the β-position of electron-deficient alkenes.[17]
Additives Tetrabutylammonium bromide (TBAB)Phase-transfer agents like TBAB can be beneficial, especially when using inorganic bases, by increasing the solubility of the base and facilitating the reaction.[17]

Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

This protocol details a reliable procedure for the Heck coupling of this compound with n-butyl acrylate.

Materials and Equipment:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask via syringe. Stir the mixture for 10 minutes at room temperature to ensure good mixing. Subsequently, add n-butyl acrylate (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-(2-(butoxycarbonyl)vinyl)phenyl)phthalimide.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor choice of base or ligand.Ensure an inert atmosphere is maintained to prevent catalyst degradation.[6] Consider screening different palladium pre-catalysts, ligands, and bases. Increasing the reaction temperature may also be beneficial, although this can sometimes lead to catalyst decomposition.[6][14]
Formation of Palladium Black Catalyst decomposition.This indicates the agglomeration of palladium into an inactive form.[6] Ensure proper ligand-to-metal ratio; an excess of ligand can sometimes inhibit the reaction.[18] Using a more robust ligand, such as an N-heterocyclic carbene, or a pre-catalyst can mitigate this issue.[14][19]
Side Reactions (e.g., Dehalogenation) Slow productive coupling pathway.Optimize conditions to accelerate the desired Heck reaction. This may involve changing the solvent, base, or catalyst system.[6]
Poor Regioselectivity Substrate or reaction condition effects.For electron-neutral or electron-rich alkenes, a mixture of regioisomers can be a challenge.[3] The choice of solvent and ligands can influence regioselectivity.[15]

Conclusion

The Heck reaction of this compound is a robust and reliable method for the synthesis of valuable vinylated phthalimide intermediates. By carefully selecting the catalyst system, base, and solvent, and by adhering to a well-defined protocol, researchers can achieve high yields of the desired product. The mechanistic understanding and troubleshooting guide provided herein are intended to empower scientists to effectively apply and optimize this powerful transformation in their synthetic endeavors.

References

  • BYJU'S. Heck Reaction Mechanism. [Link]
  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
  • Wikipedia. Heck reaction. [Link]
  • PMC - NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • Books Gateway. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Chemical Science (RSC Publishing). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]
  • PMC - NIH. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]
  • ResearchGate. Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions. [Link]
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Chemistry Notes.
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • Semantic Scholar. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • NROChemistry. Heck Coupling. [Link]
  • ResearchGate. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Reddit. Troubleshooting a difficult Heck reaction : r/Chempros. [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Myers, A. The Heck Reaction - Chem 115. [Link]
  • MDPI.
  • Reddit. Practical Heck Reaction problems! : r/chemhelp. [Link]
  • PMC - NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
  • ResearchGate. Regioselective Heck Reaction of N‐Vinylphthalimide: A General Strategy for the Synthesis of (E)‐N‐Styrylphthalimides and Phenethylamines | Request PDF. [Link]
  • Biblio.

Sources

N-(4-Bromophenyl)phthalimide: A Versatile Precursor in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(4-Bromophenyl)phthalimide serves as a pivotal building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its structure is uniquely advantageous, featuring a stable phthalimide group that acts as a protected aniline equivalent and a brominated phenyl ring that provides a reactive handle for a multitude of metal-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of its application, detailing the mechanistic rationale behind key synthetic transformations and providing robust, field-tested protocols for the synthesis of valuable heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction: The Strategic Advantage of this compound

In the quest for novel bioactive molecules, the strategic selection of starting materials is paramount. This compound (Figure 1) has emerged as a reagent of significant interest due to its inherent structural attributes that facilitate complex molecular construction.

  • Phthalimide as a Protected Amine: The phthalimide moiety is a classic and highly robust protecting group for primary amines.[1] Its stability to a wide range of reaction conditions, including those employed in metal-catalyzed cross-coupling, allows for the modification of the aryl ring without interference from a reactive amino group. The amine can be readily deprotected in a subsequent step, typically using hydrazine, to reveal the 4-bromoaniline derivative or its coupled product.

  • Aryl Bromide as a Coupling Handle: The bromine atom on the phenyl ring is an excellent leaving group for numerous palladium- and copper-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability, serving as the primary gateway to heterocyclic synthesis.[2][3]

This combination makes this compound an ideal precursor for building libraries of compounds for drug discovery and for developing advanced materials.[4]

Chemical structure of this compound
Figure 1. Chemical Structure of this compound (CAS 40101-31-3).

Core Synthetic Transformations: Mechanistic Insights

The true synthetic power of this compound is unlocked through metal-catalyzed cross-coupling reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Palladium-Catalyzed Reactions

Palladium catalysis has revolutionized the formation of C-N and C-C bonds, offering mild conditions and broad functional group tolerance compared to older methods.[2]

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[2][5] It is particularly useful for coupling this compound with heterocyclic amines or for constructing nitrogen-containing heterocycles. The choice of a bulky, electron-rich phosphine ligand is critical; it accelerates the rate-limiting reductive elimination step, leading to higher yields and turnover numbers.[6]

Buchwald-Hartwig Amination Cycle cluster_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) pd0->ox_add Oxidative Addition lig_exch Amine Coordination (Ar-Pd(II)L(HNR¹R²)-Br) ox_add->lig_exch Ligand Exchange deprot Deprotonation (Amido Complex) (Ar-Pd(II)L-NR¹R²) lig_exch->deprot Deprotonation (Base) deprot->pd0 Reductive Elimination red_elim Reductive Elimination red_elim->pd0 Reductive Elimination reagent1 Ar-Br (this compound) reagent2 HNR¹R² (Amine) + Base product Ar-NR¹R² (Product)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction is a highly versatile method for creating carbon-carbon bonds by coupling an aryl halide with an organoboron compound (boronic acid or ester).[7] This is invaluable for linking the this compound core to other heterocyclic systems or for building biaryl backbones that can be cyclized in a subsequent step.[8][9] The reaction is favored for its mild conditions and the low toxicity of its boron-containing byproducts.

Suzuki-Miyaura Coupling Cycle cluster_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)L₂-X) pd0->ox_add Oxidative Addition transmetal Transmetalation (Ar-Pd(II)L₂-R') ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination red_elim Reductive Elimination red_elim->pd0 Reductive Elimination reagent1 Ar-X (this compound) reagent2 R'-B(OR)₂ (Boronic Acid/Ester) + Base product Ar-R' (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne.[10][11] This reaction introduces a highly functional alkyne moiety, which is a versatile precursor for a wide range of heterocycles through subsequent cyclization reactions (e.g., synthesis of indoles, furans, or pyrazoles). The reaction traditionally uses both palladium and copper(I) as co-catalysts.[12]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[13][14] While often requiring harsher conditions (high temperatures, polar solvents) than palladium-catalyzed methods, modern advancements with specialized ligands have made it a viable and sometimes complementary approach.[3] It is particularly relevant for the synthesis of phenothiazines, which involves the formation of both a C-N and a C-S bond.[15]

Application Protocols: Synthesis of Key Heterocyclic Scaffolds

The following protocols are presented as robust starting points for synthesis. Researchers should perform their own optimization based on available equipment and specific substrates.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions involving metal catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Experimental Workflow A 1. Reagent Preparation (Drying solvents, weighing reagents) B 2. Reaction Setup (Flame-dried flask, inert atmosphere) A->B C 3. Reaction Execution (Heating, stirring, monitoring by TLC/LC-MS) B->C D 4. Work-up (Quenching, phase separation, extraction) C->D E 5. Purification (Column chromatography, recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: Standard workflow for heterocyclic synthesis.
Protocol 1: Synthesis of N-(4-(1H-Pyrazol-1-yl)phenyl)phthalimide via Buchwald-Hartwig Amination

This protocol demonstrates the coupling of a heterocyclic amine to the aryl bromide core.

Reaction Scheme: Reaction scheme for Buchwald-Hartwig amination

Materials and Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
This compound302.121.01.0
Pyrazole68.081.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
XPhos476.650.040.04
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Anhydrous Toluene-10 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (302 mg, 1.0 mmol), pyrazole (82 mg, 1.2 mmol), cesium carbonate (652 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (2x10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality: The use of a strong, non-nucleophilic base like Cs₂CO₃ is crucial for deprotonating the pyrazole without interfering with the catalyst.[16] The bulky XPhos ligand facilitates the reductive elimination step, which is often rate-limiting for C-N bond formation.[16] Toluene is a common high-boiling solvent suitable for this transformation.

Protocol 2: Synthesis of 2-(4'-(Thiophen-3-yl)biphenyl-4-yl)isoindoline-1,3-dione via Suzuki-Miyaura Coupling

This protocol illustrates the formation of a biaryl system, a common core in many bioactive molecules and organic materials.

Reaction Scheme: Reaction scheme for Suzuki-Miyaura coupling

Materials and Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
This compound302.121.01.0
Thiophene-3-boronic acid127.961.51.5
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • In a round-bottom flask, dissolve this compound (302 mg, 1.0 mmol), thiophene-3-boronic acid (192 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Bubble Argon gas through the solution for 15 minutes to degas the mixture.

  • Add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

  • Heat the reaction mixture to 90 °C under an Argon atmosphere and stir for 8-12 hours. Monitor the reaction by TLC.[17]

  • Upon completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the pure product.[17]

  • Confirm the structure and purity using appropriate analytical techniques (NMR, MS).

Causality: The aqueous base (K₂CO₃ in dioxane/water) is essential for activating the boronic acid to form a boronate species, which facilitates the transmetalation step with the palladium center.[7] Pd(PPh₃)₄ is a widely used, reliable catalyst for Suzuki couplings, especially with aryl bromides.[9]

Protocol 3: Synthesis of Phenothiazine Scaffolds via Ullmann-type Condensation

While direct synthesis from this compound is complex, a related strategy involves an Ullmann-type cyclization. This conceptual protocol outlines the key transformation for forming the phenothiazine core, which often involves the reaction of an o-aminothiophenol with two equivalents of an aryl halide in the presence of copper.[18][19] The phthalimide group would typically be introduced before or after the core is formed. A more direct route would involve a Smiles rearrangement or a palladium-catalyzed double C-N/C-S coupling.

The classical approach involves heating an o-substituted diphenylamine with sulfur.[19] A modern analogue using this compound would likely involve a two-step process:

  • Initial C-S Coupling: An Ullmann or Buchwald-Hartwig type coupling of this compound with an o-aminothiophenol.

  • Intramolecular C-N Cyclization: A subsequent intramolecular Ullmann or Buchwald-Hartwig amination to close the central ring and form the phenothiazine tricycle.

This advanced synthesis highlights the potential for tandem reactions, where the initial product of a coupling reaction is primed for a subsequent cyclization, leading to a rapid increase in molecular complexity.

Summary and Future Outlook

This compound stands out as a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its utility is primarily anchored in its capacity to undergo a range of robust and predictable metal-catalyzed cross-coupling reactions. By leveraging modern synthetic methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, chemists can efficiently construct complex C-N and C-C bonds, paving the way for novel molecular architectures.

The protocols detailed in this guide provide a practical foundation for researchers. The true potential of this reagent lies in its application within combinatorial chemistry for the rapid generation of compound libraries and in the strategic design of complex targets in medicinal chemistry and materials science. Future work will likely focus on developing even more efficient and sustainable catalytic systems, including the use of base metal catalysts and flow chemistry, to further enhance the utility of this powerful synthetic building block.

References

  • (2026). N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis. Google.
  • (2018). Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intra- molecular Cyclization of 2-(Hydroxymethyl)benzamides. Thieme.
  • (2026). The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis. Google.
  • Wikipedia.
  • (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [Link]
  • (1950). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS. Semantic Scholar. [Link]
  • LookChem. This compound, 40101-31-3. [Link]
  • Wikipedia.
  • Wikipedia. Phenothiazine. [Link]
  • (2011).
  • (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • (2024).
  • (2019). (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]
  • (2023).
  • (2007). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Semantic Scholar. [https://www.semanticscholar.org/paper/Facile-synthesis-of-N-(-4-bromophenyl)-1-(-3-via-Rizwan-Bhatti/1d34c161f36437e4242636a0487532b21703135c]([Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PubMed Central. [Link]
  • (2024). Sonogashira Coupling - Chemistry LibreTexts. [Link]
  • (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Master Organic Chemistry. The Gabriel Synthesis. [Link]
  • (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • (2019). Sonogashira coupling. YouTube. [Link]

Sources

N-(4-Bromophenyl)phthalimide: A Versatile Reagent for Aryl Amine Synthesis and Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

N-(4-Bromophenyl)phthalimide is a stable, crystalline solid that serves as a valuable building block in modern organic synthesis. While its name might suggest a role as a direct donor of a "bromophenyl group," its synthetic utility is more nuanced and powerful. This guide elucidates its primary applications, focusing on its use as a precursor to 4-bromoaniline via classical phthalimide cleavage and its more contemporary role as a substrate in transition-metal-catalyzed cross-coupling reactions. We provide detailed mechanistic insights, step-by-step protocols, and expert commentary to enable researchers in medicinal chemistry and materials science to effectively leverage this reagent in their synthetic endeavors.

Reagent Profile and Physicochemical Properties

This compound is an N-aryl substituted phthalimide. The phthalimide moiety acts as a robust protecting group for the aniline nitrogen, rendering it significantly less nucleophilic and basic than a free amine.[1] The presence of the bromine atom on the phenyl ring provides a reactive handle for a wide array of cross-coupling reactions, making the molecule a bifunctional synthon. Its key properties are summarized below.

PropertyValueReference
CAS Number 40101-31-3[2]
Molecular Formula C₁₄H₈BrNO₂[3]
Molecular Weight 302.13 g/mol
Appearance White to off-white crystalline powder[2]
Melting Point 203-209 °C
Purity Typically >98% (HPLC)

Expert Insight: The high melting point and crystalline nature of this compound facilitate its purification by recrystallization and ensure ease of handling and stability under standard laboratory conditions. Unlike many liquid reagents, it is non-volatile and can be weighed accurately in the open air.

Synthesis of this compound

The most direct method for preparing this compound is the condensation of phthalic anhydride with 4-bromoaniline.[4] This reaction proceeds via a nucleophilic attack of the amine on a carbonyl carbon of the anhydride, followed by a dehydration cyclization to form the imide ring. The use of a high-boiling solvent like glacial acetic acid facilitates the removal of water and drives the reaction to completion.

G reagents Phthalic Anhydride + 4-Bromoaniline reflux Heat to Reflux (~118 °C) reagents->reflux solvent Glacial Acetic Acid solvent->reflux intermediate Phthalamic Acid Intermediate (In situ) reflux->intermediate Formation cyclization Dehydration & Cyclization intermediate->cyclization workup Cooling & Precipitation cyclization->workup Product Formation product This compound (Crude Product) workup->product purify Recrystallization (e.g., from Ethanol/Chloroform) product->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from standard procedures for N-aryl phthalimide synthesis.

Materials:

  • Phthalic anhydride (14.8 g, 0.10 mol)

  • 4-Bromoaniline (17.2 g, 0.10 mol)

  • Glacial acetic acid (150 mL)

  • Ethanol

  • Chloroform

  • 500 mL round-bottom flask, reflux condenser, heating mantle, Buchner funnel

Procedure:

  • Combine phthalic anhydride and 4-bromoaniline in the 500 mL round-bottom flask.

  • Add 150 mL of glacial acetic acid to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain reflux for 2-3 hours. The initial slurry should dissolve and then a precipitate may form as the product is generated.

  • Allow the reaction mixture to cool to room temperature, which will cause the product to crystallize. Further cooling in an ice bath can maximize precipitation.

  • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 50 mL) to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Air-dry the crude product. A typical yield is 85-95%.

  • Purification (Optional but Recommended): Recrystallize the crude product from an ethanol-chloroform mixture to obtain pure this compound as white needles.

Application in Nickel-Catalyzed Decarbonylative Cross-Coupling

A modern and powerful application of N-aryl phthalimides is in nickel-catalyzed decarbonylative cross-coupling reactions. This methodology allows for the synthesis of ortho-substituted benzamides by coupling the N-aryl phthalimide with an aryl boronic acid.[5] The reaction is significant because it effectively cleaves the robust N-C(aryl) and C-C(carbonyl) bonds of the phthalimide, using the N-aryl group as one coupling partner and one of the phthalimide carbonyls to construct the final amide product.

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of a low-valent nickel(0) species into a C-N or C-C bond of the phthalimide. Following this, transmetalation with the boronic acid introduces the second aryl group. A key decarbonylation step (loss of CO) occurs, followed by reductive elimination to form the C-C bond of the biaryl backbone and generate the final benzamide product, regenerating the Ni(0) catalyst.[5]

G Ni0 Ni(0)L₂ Ni_complex Oxidative Addition Ni0->Ni_complex Phthalimide N-(4-Br-Ph)Phthalimide Phthalimide->Ni_complex BoronicAcid Ar'-B(OH)₂ + Base Transmetalation Transmetalation BoronicAcid->Transmetalation Product ortho-Substituted Benzamide Product Ni_complex->Transmetalation Decarbonylation Decarbonylation (-CO) Transmetalation->Decarbonylation ReductiveElim Reductive Elimination Decarbonylation->ReductiveElim ReductiveElim->Ni0 Catalyst Regeneration ReductiveElim->Product center

Caption: Simplified catalytic cycle for decarbonylative coupling.

Protocol 3.1: Ni-Catalyzed Coupling with Phenylboronic Acid

This protocol is a representative example based on published methodologies for nickel-catalyzed couplings of phthalimides.[5]

Materials:

  • This compound (151 mg, 0.5 mmol)

  • Phenylboronic acid (122 mg, 1.0 mmol, 2.0 equiv)

  • Ni(COD)₂ (138 mg, 0.5 mmol, 1.0 equiv)

  • 2,2'-Bipyridine (86 mg, 0.55 mmol, 1.1 equiv)

  • Potassium carbonate (K₂CO₃) (152 mg, 1.1 mmol, 2.2 equiv)

  • Anhydrous tetrahydrofuran (THF) (2.0 mL)

  • Schlenk tube, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • Inert Atmosphere is Crucial: This reaction must be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques, as Ni(0) is oxygen-sensitive.

  • In an oven-dried Schlenk tube, add this compound, phenylboronic acid, Ni(COD)₂, 2,2'-bipyridine, and K₂CO₃.

  • Evacuate and backfill the tube with inert gas three times.

  • Add 2.0 mL of anhydrous THF via syringe.

  • Place the sealed tube in a preheated oil bath at 55 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to isolate the target 2-phenyl-N-(4-bromophenyl)benzamide.

EntryAryl Boronic Acid (Ar')ProductRepresentative Yield
1Phenyl2-Phenyl-N-(4-bromophenyl)benzamideGood to Excellent
24-Methoxyphenyl2-(4-Methoxyphenyl)-N-(4-bromophenyl)benzamideGood
34-Fluorophenyl2-(4-Fluorophenyl)-N-(4-bromophenyl)benzamideGood to Excellent
4Thiophen-2-yl2-(Thiophen-2-yl)-N-(4-bromophenyl)benzamideModerate to Good

Yields are qualitative and based on trends reported in the literature for similar substrates.[5]

Application in Gabriel-Type Cleavage to Synthesize 4-Bromoaniline

The most fundamental reaction of an N-substituted phthalimide is the cleavage of the imide ring to liberate the primary amine. This is analogous to the final deprotection step of the classic Gabriel synthesis.[6][7] The most common and efficient method for this transformation is hydrazinolysis, known as the Ing-Manske procedure.[6]

Mechanistic Rationale: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide. A sequence of nucleophilic acyl substitution steps leads to the formation of the highly stable, cyclic phthalhydrazide, which precipitates from the reaction mixture, driving the equilibrium towards the desired primary amine product, 4-bromoaniline.[7][8]

G start This compound reflux Heat to Reflux start->reflux reagent Hydrazine (N₂H₄) in Ethanol reagent->reflux attack Nucleophilic Acyl Substitution reflux->attack products 4-Bromoaniline (Product) + Phthalhydrazide (Precipitate) attack->products workup Acidification & Extraction products->workup final_product Pure 4-Bromoaniline workup->final_product

Caption: Workflow for hydrazinolysis of this compound.

Protocol 4.1: Hydrazinolysis to 4-Bromoaniline

Materials:

  • This compound (3.02 g, 0.01 mol)

  • Hydrazine hydrate (e.g., 64% solution, ~1 mL, ~0.02 mol, 2 equiv)

  • Ethanol (50 mL)

  • Concentrated HCl

  • 10% NaOH solution

  • 250 mL round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve this compound in 50 mL of ethanol in the round-bottom flask. Gentle heating may be required.

  • Add hydrazine hydrate to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. A voluminous white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add 50 mL of water.

  • Acidify the mixture with concentrated HCl to a pH of ~1-2. This will dissolve the desired 4-bromoaniline as its hydrochloride salt and ensure the phthalhydrazide remains precipitated.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold water.

  • Transfer the filtrate to a separatory funnel.

  • Make the filtrate basic (pH ~10-12) by the careful, dropwise addition of 10% NaOH solution. The 4-bromoaniline will precipitate or form an oil.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield 4-bromoaniline.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound and all associated reagents and solvents.

  • Inhalation/Contact: Avoid inhaling dust. Avoid contact with skin and eyes.

  • Reagents: Handle hydrazine with extreme caution in a well-ventilated fume hood; it is toxic and corrosive. Use anhydrous solvents and inert atmosphere techniques for the nickel-catalyzed reaction.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple protected amine; it is a versatile and stable building block for complex molecular architectures. Its utility spans from the reliable synthesis of 4-bromoaniline via hydrazinolysis to its participation in sophisticated nickel-catalyzed decarbonylative couplings. By understanding the distinct reactivity pathways of this reagent, researchers can unlock its potential for creating novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • This compound(40101-31-3) 1H NMR spectrum. ChemicalBook. Available online
  • Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MedCrave online. (2018). Available online
  • Gabriel synthesis. Wikipedia. Available online
  • N-(4-Bromobutyl)phthalimide: Your Essential Partner in Chemical Synthesis. Autech Industry Co., Limited. (2026). Available online
  • Gabriel Synthesis. Organic Chemistry Tutor. Available online
  • phthalimide. Organic Syntheses Procedure. Available online
  • N-(4-Bromobutyl)phthalimide 98 5394-18-3. Sigma-Aldrich. Available online
  • This compound (C14H8BrNO2). PubChem. Available online
  • Gabriel Synthesis. Organic Chemistry Portal. Available online
  • This compound 40101-31-3. Tokyo Chemical Industry Co., Ltd. Available online
  • The Gabriel Synthesis. Master Organic Chemistry. (2025). Available online
  • This compound | 40101-31-3. TCI AMERICA. Available online
  • This compound,40101-31-3. LookChem. Available online
  • Gabriel Synthesis. Chemistry LibreTexts. (2023). Available online
  • β-BROMOETHYLPHTHALIMIDE. Organic Syntheses Procedure. Available online
  • Acetamide, N-(4-bromophenyl)-. NIST WebBook. Available online
  • This compound 40101-31-3. TCI EUROPE N.V. Available online
  • Phthalimides: developments in synthesis and functionalization. RSC Publishing. (2024). Available online
  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review.
  • Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides. Synlett. Available online

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-Bromophenyl)phthalimide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide field-proven insights, troubleshoot common experimental issues, and optimize reaction yields. As Senior Application Scientists, we understand that success lies in mastering the details, from reagent quality to purification strategy.

Reaction Overview & Core Principles

The most direct and widely adopted method for synthesizing this compound is the condensation reaction between phthalic anhydride and 4-bromoaniline.[1] This reaction proceeds via a two-step mechanism involving the formation of a phthalamic acid intermediate, followed by an intramolecular cyclization (dehydration) to form the target imide.

The overall transformation is as follows:

Reaction Scheme

This guide will walk you through optimizing this process, addressing common pitfalls, and ensuring a high-purity final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Starting Materials: - Phthalic Anhydride - 4-Bromoaniline - Solvent (e.g., Glacial Acetic Acid) heat Heat Mixture to Reflux (e.g., 110-120°C) reagents->heat 1 monitor Monitor Reaction Progress (TLC) heat->monitor 2 cool Cool Reaction Mixture monitor->cool 3 precipitate Pour into Ice-Water to Precipitate Product cool->precipitate 4 filter Filter Crude Solid precipitate->filter 5 recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol) filter->recrystallize 6 dry Dry Purified Product recrystallize->dry 7

Caption: General experimental workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the condensation of phthalic anhydride and 4-bromoaniline?

The reaction is a classic nucleophilic acyl substitution followed by dehydration.

  • Nucleophilic Attack: The nitrogen atom of the 4-bromoaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring.

  • Intermediate Formation: This initial attack forms a stable intermediate known as a phthalamic acid, which has both a carboxylic acid and an amide functional group.

  • Intramolecular Cyclization: Upon heating, the carboxylic acid and amide groups undergo an intramolecular condensation reaction. The nitrogen atom attacks the carboxylic acid carbon, eliminating a molecule of water to form the stable five-membered imide ring.

G start Phthalic Anhydride + 4-Bromoaniline intermediate Step 1: Nucleophilic Attack start->intermediate phthalamic_acid Phthalamic Acid Intermediate intermediate->phthalamic_acid Ring Opening cyclization Step 2: Intramolecular Dehydration (Heat) phthalamic_acid->cyclization product This compound + H₂O cyclization->product Ring Closure

Caption: Simplified two-step reaction mechanism.

Q2: Why is glacial acetic acid commonly used as the solvent?

Glacial acetic acid serves a dual purpose in this synthesis:

  • Solvent: It effectively dissolves both the phthalic anhydride and 4-bromoaniline starting materials, creating a homogeneous reaction medium.

  • Catalyst: As an acid, it can protonate the carbonyl oxygen of the phthalamic acid intermediate, making the carbonyl carbon more electrophilic and facilitating the final ring-closing dehydration step. Its high boiling point is also suitable for the temperatures required to drive the reaction to completion.[2]

Q3: Can other solvents be used?

While acetic acid is common, other high-boiling polar solvents can be employed. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are alternatives, though they may require different workup procedures.[3][4] For this specific condensation, acetic acid is often preferred for its catalytic role and the ease with which the product often precipitates upon cooling or dilution with water.[2]

Q4: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials (especially the 4-bromoaniline, which is typically the limiting reagent) and the appearance of the product spot. The product, being more conjugated and less polar than the phthalamic acid intermediate, will have a distinct Rf value.

Troubleshooting Guide

Problem: Low or No Product Yield

Q5: My final yield is significantly lower than expected. What are the most common causes?

Low yield is a frequent issue that can be traced to several factors throughout the experimental process. A systematic diagnosis is key.

  • Cause 1: Purity of Starting Materials: 4-bromoaniline can oxidize and darken over time. Phthalic anhydride is hygroscopic and can hydrolyze to phthalic acid.

    • Solution: Use fresh, high-purity starting materials. If the 4-bromoaniline is discolored, consider recrystallizing it before use. Ensure the phthalic anhydride has been stored in a desiccator.

  • Cause 2: Incomplete Reaction: The dehydration step to form the imide from the phthalamic acid intermediate requires sufficient thermal energy.

    • Solution: Ensure the reaction is heated to a consistent reflux temperature (around 110-120°C in acetic acid) for an adequate duration (typically 2-4 hours).[5] Monitor by TLC until the starting material is consumed.

  • Cause 3: Loss During Workup: The product is precipitated by pouring the reaction mixture into a large volume of ice water. If an insufficient volume of water is used, or if the solution is not adequately cooled, some product may remain dissolved.

    • Solution: Pour the cooled reaction mixture slowly into a vigorously stirred, large excess of an ice-water slurry. This ensures rapid and complete precipitation. Allow the mixture to stir for 15-30 minutes in the ice bath before filtration to maximize recovery.

  • Cause 4: Sub-optimal pH during Workup: While not as critical for this specific synthesis as for a Gabriel synthesis cleavage, ensuring the aqueous phase is not strongly basic can prevent any potential hydrolysis of the imide product.[6]

    • Solution: The standard workup of pouring the acetic acid solution into water is generally sufficient. No pH adjustment is typically needed.

Problem: Impure Final Product

Q6: My NMR spectrum shows unreacted starting materials and other unexpected peaks. What are the likely impurities?

  • Impurity 1: Unreacted Starting Materials: The most common impurities are residual phthalic anhydride and 4-bromoaniline. This indicates an incomplete reaction.

  • Impurity 2: Phthalamic Acid Intermediate: If the reaction is not heated sufficiently or for long enough, the dehydration may be incomplete, leaving the phthalamic acid intermediate in your crude product. This is often a major contaminant.

  • Impurity 3: Phthalic Acid: If the phthalic anhydride starting material was wet, it could be present as phthalic acid, which may carry through the workup.

Q7: What is the most effective method for purifying the crude this compound?

Recrystallization is the gold standard for purifying this compound.

  • Recommended Solvents: Ethanol is a very effective solvent for recrystallization.[5] Glacial acetic acid can also be used, followed by washing the filtered crystals with water and then a non-polar solvent like hexane to remove residual acetic acid.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Quantitative Data Summary

ParameterValue / ConditionSource
Molecular Formula C₁₄H₈BrNO₂[7]
Molecular Weight 302.13 g/mol [8]
Appearance White to off-white crystalline powder[7]
Melting Point 203.0 - 209.0 °C[7]
Typical Solvent Glacial Acetic Acid, Ethanol[2][5]
Reaction Temperature 100 - 120 °C (Reflux)[2][5]
Typical Yield >85% (after purification)[2]

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[2][5]

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (10.0 g, 67.5 mmol) and 4-bromoaniline (11.6 g, 67.5 mmol).

  • Solvent Addition: Carefully add 75 mL of glacial acetic acid to the flask.

  • Reaction: Heat the stirred mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the 4-bromoaniline spot.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a 1 L beaker containing 500 mL of an ice-water slurry while stirring vigorously.

  • Filtration: A fine, off-white precipitate will form. Continue stirring for 15 minutes in the ice bath. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual acetic acid. Allow the solid to air-dry on the filter for 20-30 minutes.

  • Drying: Transfer the crude solid to a watch glass and dry to a constant weight. A typical crude yield is 18-20 g (88-98%). The product should then be purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude, dried this compound to a 500 mL Erlenmeyer flask. Add approximately 200-250 mL of 95% ethanol.

  • Heating: Heat the mixture on a hot plate with stirring until it boils and all the solid has dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Fine, needle-like crystals will form.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Final Filtration: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol (2 x 20 mL).

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The expected recovery is typically 80-90%.

References

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
  • BYJU'S.
  • Singh, U. P., et al. (2020). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
  • Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. [Link]
  • Wu, J.-Y., et al. (2002). N-(3-Bromophenyl)phthalimide. Acta Crystallographica Section E. [Link]
  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
  • ResearchGate. (2018). How can I increase the yield of this compound?. [Link]
  • OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
  • Royal Society of Chemistry. (2024).
  • Google Patents. (2014). CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method.
  • Organic Chemistry Portal. Phthalimides. [Link]
  • Synfacts. (2018). Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intramolecular Cyclization of 2-(Hydroxymethyl)benzamides. [Link]
  • Organic Syntheses. 4-nitrophthalimide. [Link]
  • Hunt, D. A. (2018).
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

Sources

"common side products in the synthesis of N-(4-Bromophenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(4-Bromophenyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthesis. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of high-purity this compound.

Introduction to the Synthesis

The most common and direct route to this compound involves the condensation reaction between phthalic anhydride and 4-bromoaniline. This reaction is typically performed at elevated temperatures, often in a solvent like glacial acetic acid, which can also act as a catalyst. The reaction proceeds through a two-step mechanism:

  • Amide Formation: The primary amine of 4-bromoaniline nucleophilically attacks one of the carbonyl carbons of phthalic anhydride, leading to the ring-opening of the anhydride and the formation of the intermediate, N-(4-bromophenyl)phthalamic acid.

  • Imide Formation (Cyclization): Subsequent intramolecular nucleophilic acyl substitution, driven by heat, results in the cyclization of the phthalamic acid intermediate to form the desired this compound, with the elimination of a water molecule.

While seemingly straightforward, this synthesis can be prone to the formation of side products and incomplete reactions, leading to purification challenges and reduced yields. This guide will address the most common issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My final product is a mixture and the melting point is broad and lower than the expected 203-209 °C. What is the likely major impurity?

A1: The most common side product in this synthesis is the uncyclized intermediate, N-(4-bromophenyl)phthalamic acid.

  • Causality: The conversion of the phthalamic acid intermediate to the final imide requires elevated temperatures to drive the dehydration and cyclization step. Insufficient reaction temperature or time will result in an incomplete reaction, leaving a significant amount of the phthalamic acid in your crude product. The presence of this acidic impurity will depress and broaden the melting point of your final product.

  • Troubleshooting & Prevention:

    • Temperature Control: Ensure your reaction is heated to a sufficiently high temperature. For neat reactions (without solvent), temperatures of 140-145°C are often employed. When using a solvent like glacial acetic acid, refluxing is typically required to achieve the necessary temperature for efficient cyclization.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the intermediate phthalamic acid spot (which will be more polar than the final product) indicates reaction completion. Reaction times can range from 50 minutes for neat reactions to several hours when using a solvent.

    • Water Removal: The cyclization step produces water. In some setups, particularly for larger-scale reactions, the removal of this water can help drive the equilibrium towards the product. This can be achieved through the use of a Dean-Stark apparatus if the solvent forms an azeotrope with water.

Q2: I have a significant amount of starting material (phthalic anhydride and/or 4-bromoaniline) in my crude product. What could be the cause?

A2: The presence of unreacted starting materials can be due to several factors, including reaction conditions and the quality of your reagents.

  • Causality:

    • Sub-optimal Reaction Conditions: As with the incomplete cyclization issue, insufficient temperature or reaction time can lead to unreacted starting materials.

    • Purity of 4-Bromoaniline: Commercially available 4-bromoaniline typically has a purity of ≥ 98%. Impurities can interfere with the reaction. It is also important to ensure the 4-bromoaniline has not degraded during storage.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, slight deviations in weighing or the presence of impurities can lead to an excess of one reactant.

  • Troubleshooting & Prevention:

    • Verify Reagent Quality: Use high-purity starting materials. If the purity of your 4-bromoaniline is questionable, consider recrystallizing it before use.

    • Optimize Reaction Conditions: Ensure adequate heating and reaction time as discussed in Q1.

    • Purification: Unreacted phthalic anhydride can be removed by washing the crude product with a mild base solution, such as 10% aqueous potassium carbonate, which will convert the anhydride to the water-soluble potassium phthalate. Unreacted 4-bromoaniline can often be removed during recrystallization.

Q3: My product has a yellowish or brownish tint, even after initial purification. What could be causing this discoloration?

A3: Discoloration is often an indication of thermal decomposition or the presence of minor, highly colored side products.

  • Causality:

    • Thermal Decomposition: Although high temperatures are necessary for the reaction, excessive heat or prolonged reaction times can lead to the thermal decomposition of the starting materials, intermediate, or the final product. The exact structures of these degradation products can be complex and varied. Studies on related brominated flame retardants have shown the release of various organic compounds upon thermal degradation.

    • Side Reactions of Phthalic Anhydride: Phthalic anhydride can undergo various side reactions at high temperatures, especially in the presence of trace impurities.

    • Impurities in Starting Materials: Colored impurities present in the starting 4-bromoaniline can be carried through to the final product.

  • Troubleshooting & Prevention:

    • Precise Temperature Control: Use a reliable heating mantle with a temperature controller to avoid overheating.

    • Minimize Reaction Time: Monitor the reaction by TLC and stop the reaction once the starting materials are consumed to avoid prolonged heating.

    • Purification by Recrystallization: Recrystallization is an effective method for removing colored impurities. Glacial acetic acid is a commonly used solvent for the recrystallization of N-phenylphthalimides. Ethanol can also be an effective solvent.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, you can try treating a solution of your crude product with a small amount of activated carbon to adsorb colored impurities before filtering and recrystallizing.

Q4: Are there any other potential side products I should be aware of?

A4: While N-(4-bromophenyl)phthalamic acid is the most common, other side products are possible, though typically in minor amounts.

  • Causality:

    • Dibrominated Products: In syntheses involving bromination, the formation of dibrominated byproducts can be a concern. While less likely in this specific condensation reaction, if harsh conditions are used or if there are reactive impurities, further bromination of the aromatic rings is a theoretical possibility.

    • Products from Impurities in 4-Bromoaniline: Any amine-containing impurities in the 4-bromoaniline will also react with phthalic anhydride to form the corresponding phthalimides.

  • Troubleshooting & Prevention:

    • Use High-Purity Reagents: This is the most effective way to avoid side products arising from impurities.

    • Controlled Reaction Conditions: Avoid overly harsh conditions (excessively high temperatures or unnecessarily long reaction times) to minimize the potential for undesired side reactions.

    • Thorough Characterization: Use analytical techniques such as HPLC, GC-MS, and NMR to identify any minor impurities in your final product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • Phthalic anhydride

  • 4-Bromoaniline

  • Glacial acetic acid

  • 10% Aqueous potassium carbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 molar equivalent) and 4-bromoaniline (1.0 molar equivalent).

  • Add glacial acetic acid as a solvent (a common concentration is in the range of 2-5 mL per gram of phthalic anhydride).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 5-10 hours.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • Pour the cooled reaction mixture into cold water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash it with water.

  • To remove unreacted phthalic acid and the phthalamic acid intermediate, wash the crude solid with a 10% aqueous potassium carbonate solution.

  • Wash the product again with water until the washings are neutral.

  • Dry the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid.

Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause(s) Recommended Action(s)
Low YieldIncomplete reaction, Suboptimal starting materials, Product loss during workupOptimize reaction time and temperature, Use high-purity reagents, Ensure efficient extraction and recrystallization
Low/Broad Melting PointPresence of N-(4-bromophenyl)phthalamic acid intermediateEnsure complete cyclization by optimizing reaction conditions, Wash crude product with a mild base
Discolored ProductThermal decomposition, Impurities in starting materialsUse precise temperature control, Minimize reaction time, Purify by recrystallization (consider activated carbon treatment)
Presence of Starting MaterialsIncomplete reaction, Incorrect stoichiometryOptimize reaction conditions, Verify reagent purity and weighing

Visualization of Reaction Pathway and Side Product Formation

Synthesis_Pathway PA Phthalic Anhydride PMA N-(4-bromophenyl)phthalamic Acid (Intermediate/Side Product) PA->PMA Nucleophilic Attack BA 4-Bromoaniline BA->PMA NBP This compound (Desired Product) PMA->NBP Cyclization (Heat, -H2O) Decomp Thermal Decomposition Products PMA->Decomp Excessive Heat NBP->Decomp Excessive Heat

Caption: Reaction pathway for the synthesis of this compound highlighting the formation of the key intermediate and potential decomposition side products.

References

  • Homework.Study.com. (n.d.). *Show

Technical Support Center: Troubleshooting Low Yield in the Gabriel Synthesis of N-Aryl Phthalimides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gabriel synthesis, with a specialized focus on overcoming challenges in the synthesis of N-aryl phthalimides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering yield-related issues in their experiments. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Gabriel synthesis often inefficient for preparing N-aryl phthalimides?

The traditional Gabriel synthesis is highly effective for preparing primary amines from alkyl halides via an SN2 mechanism.[1][2][3] However, it is generally unsuitable for aryl amines because aryl halides do not readily undergo simple nucleophilic substitution with the phthalimide anion.[1][4] The carbon-halogen bond in an aryl halide is stronger, and the electron-rich aromatic ring repels the incoming nucleophile, hindering the SN2 reaction.

Q2: What are the key modifications required to adapt the Gabriel synthesis for N-aryl phthalimides?

To successfully synthesize N-aryl phthalimides, the classical Gabriel protocol requires significant modification. The most common and effective adaptation involves the use of a copper(I) catalyst.[5] This transitions the reaction from a standard SN2 pathway to a transition-metal-catalyzed cross-coupling reaction, often referred to as an Ullmann-type condensation.

Q3: I'm observing no reaction or very slow conversion. What are the likely causes?

Several factors could contribute to a stalled or sluggish reaction:

  • Aryl Halide Reactivity: The nature of the aryl halide is critical. Aryl iodides are the most reactive, followed by bromides and then chlorides. Aryl fluorides are generally unreactive under these conditions.

  • Catalyst Inactivity: The Cu(I) catalyst may be oxidized to Cu(II) or poisoned by impurities.

  • Insufficient Temperature: Ullmann-type couplings typically require elevated temperatures to proceed at a reasonable rate.

  • Inappropriate Solvent or Base: The choice of solvent and base plays a crucial role in solubilizing reactants and facilitating the catalytic cycle.

Q4: Are there alternative, milder methods for synthesizing N-aryl phthalimides?

Yes, modern organic synthesis has seen the development of several alternative strategies that often proceed under milder conditions. These include:

  • Condensation of phthalic anhydride with anilines, sometimes catalyzed by acids like sulphamic acid.[6]

  • N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis.[7][8]

  • Transition-metal-catalyzed carbonylative cyclization of benzamide derivatives.[9]

In-Depth Troubleshooting Guides

Issue 1: Low Yield Attributed to Poor Aryl Halide Reactivity

Symptoms: Your reaction shows a significant amount of unreacted aryl halide and potassium phthalimide even after prolonged reaction times.

Causality: The reactivity of aryl halides in Ullmann-type couplings is heavily influenced by the electronic properties of the aromatic ring.

  • Electron-Deficient Aryl Halides: Aryl halides with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are generally more reactive. The electron-withdrawing nature of these substituents makes the aromatic ring more susceptible to nucleophilic attack.

  • Electron-Rich Aryl Halides: Aryl halides bearing electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) are less reactive. The increased electron density on the aromatic ring disfavors the reaction.

Troubleshooting Protocol:

  • Optimize Reaction Conditions for the Specific Substrate:

    • For electron-deficient aryl halides , you may be able to use milder conditions.

    • For electron-rich aryl halides , more forcing conditions are often necessary. This can include higher temperatures, a more polar aprotic solvent, and a stronger base.

  • Consider a Change in Halogen: If you are using an aryl chloride or bromide with an electron-rich system and observing low reactivity, switching to the corresponding aryl iodide can significantly improve the yield.

  • Ligand Addition: The addition of a ligand, such as a diamine or an amino acid, can sometimes accelerate the reaction by stabilizing the copper catalyst and facilitating the catalytic cycle.

Quantitative Data Summary:

Aryl Halide TypeRecommended Starting TemperatureRecommended SolventRecommended Base
Electron-Deficient120-140 °CDMF, DMSOK₂CO₃, Cs₂CO₃
Electron-Rich150-180 °CNMP, DiglymeK₃PO₄, t-BuOK
Issue 2: Catalyst Deactivation and Inconsistent Results

Symptoms: You observe good initial conversion, but the reaction stalls. Alternatively, you experience significant batch-to-batch variability in your yields.

Causality: The success of the copper-catalyzed Gabriel synthesis of N-aryl phthalimides is highly dependent on the integrity of the Cu(I) catalyst. Oxidation to Cu(II) or the presence of coordinating impurities can inhibit the catalytic cycle.

Experimental Workflow for Catalyst Integrity:

cluster_pre Pre-Reaction cluster_reaction Reaction Setup cluster_post Post-Reaction Analysis start Source High-Purity Cu(I) Salt (e.g., CuI) storage Store Under Inert Atmosphere (N₂ or Ar) start->storage degas Degas Solvent (e.g., N₂ sparging) storage->degas inert Assemble Reaction Under Inert Atmosphere degas->inert add Add Cu(I) Catalyst Under Positive N₂ Pressure inert->add tlc Monitor by TLC/LC-MS add->tlc quench Quench Reaction tlc->quench

Caption: Workflow for maintaining catalyst activity.

Troubleshooting Steps:

  • Use High-Purity Catalyst: Start with a fresh, high-purity source of your Cu(I) salt (e.g., CuI, Cu₂O).

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

  • Solvent Purity: Use anhydrous, high-purity solvents. Residual water or other impurities can interfere with the reaction.

  • In Situ Catalyst Generation: In some cases, generating the Cu(I) catalyst in situ from a Cu(II) precursor with a reducing agent can be effective.

Issue 3: Complications in the Deprotection Step

Symptoms: You have successfully synthesized the N-aryl phthalimide, but you are experiencing low yields of the final aryl amine after the deprotection step.

Causality: The standard methods for cleaving the phthalimide group, such as acidic or basic hydrolysis, can be harsh and may not be compatible with sensitive functional groups on the aromatic ring.[10] The Ing-Manske procedure, which uses hydrazine, is a milder alternative but can present its own challenges.[5][11]

Troubleshooting the Deprotection:

  • Ing-Manske Procedure (Hydrazinolysis):

    • Problem: Incomplete reaction.

      • Solution: Ensure an adequate excess of hydrazine hydrate is used (typically 1.5-2.0 equivalents). The reaction may also require gentle heating (refluxing in ethanol is common).[11]

    • Problem: Difficulty removing the phthalhydrazide byproduct.

      • Solution: Phthalhydrazide is often insoluble in common organic solvents like ethanol or dichloromethane. After the reaction, cooling the mixture and filtering can effectively remove the byproduct.[11]

  • Alternative Mild Deprotection:

    • For substrates that are sensitive to hydrazine, other deprotection methods have been developed. One such method involves the use of sodium borohydride in isopropanol, which can be exceptionally mild.[12]

Logical Flow for Deprotection Troubleshooting:

G start N-Aryl Phthalimide Obtained check_sensitivity Are there sensitive functional groups? start->check_sensitivity hydrazine Use Ing-Manske (Hydrazine) check_sensitivity->hydrazine No borohydride Consider NaBH₄ in IPA check_sensitivity->borohydride Yes end Aryl Amine Isolated hydrazine->end Success troubleshoot_hydrazine Increase Hydrazine eq. Increase Temperature hydrazine->troubleshoot_hydrazine Low Yield borohydride->end Success hydrolysis Use Acidic/Basic Hydrolysis

Sources

Technical Support Center: Optimization of N-(4-Bromophenyl)phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)phthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during this important chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its preparation, typically through the condensation of phthalic anhydride with 4-bromoaniline, is a fundamental reaction in organic synthesis. While seemingly straightforward, achieving high yields and purity can be challenging due to potential side reactions and suboptimal reaction conditions. This guide provides a comprehensive overview of the synthesis, focusing on practical troubleshooting and optimization strategies.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction.

    • Causality: The formation of the imide bond from the intermediate phthalamic acid requires dehydration, which is a reversible and often slow step. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials or the intermediate remaining.

    • Solution:

      • Reaction Time & Temperature: Ensure the reaction is heated for an adequate duration. For a solvent-free melt reaction, heating at 180-200°C for 1-2 hours is typical. If using a solvent like glacial acetic acid, refluxing for 2-4 hours is a good starting point.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

      • Catalysis: The use of a catalyst can significantly improve the rate of dehydration.

        • Sulphamic Acid: A catalytic amount (e.g., 10 mol%) of sulphamic acid can dramatically reduce reaction times and improve yields under milder conditions.[1][2]

        • Lewis Acids: Lewis acids like zinc chloride or tantalum pentachloride-silica gel can also catalyze the reaction, often under solvent-free or microwave conditions.[3]

  • Suboptimal Starting Materials: The purity and nature of your starting materials are critical.

    • Causality: Using phthalic acid directly instead of phthalic anhydride introduces an extra dehydration step in situ, which can be inefficient and lead to lower yields.[4][5] Impurities in either the phthalic anhydride or 4-bromoaniline can interfere with the reaction.

    • Solution:

      • Use Phthalic Anhydride: Whenever possible, use phthalic anhydride as the starting material. If you must start from phthalic acid, consider converting it to the anhydride in a separate step by heating it above its melting point.

      • Purity Check: Ensure the purity of your phthalic anhydride and 4-bromoaniline using appropriate analytical techniques (e.g., melting point, NMR).

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Causality: At high temperatures, decomposition of the starting materials or the product can occur. The primary amino group of 4-bromoaniline is a nucleophile and can potentially react with more than one molecule of phthalic anhydride under certain conditions, though this is less common in a 1:1 stoichiometry.

    • Solution:

      • Temperature Control: Avoid excessive temperatures. While heat is necessary, prolonged exposure to very high temperatures can lead to degradation. Use a temperature-controlled heating mantle or oil bath.

      • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period at high temperatures.

Q2: I am observing significant amounts of unreacted 4-bromoaniline in my crude product. What is the reason and how can I address this?

A2: The presence of unreacted 4-bromoaniline is a common issue, often related to reaction stoichiometry and workup procedures.

  • Stoichiometry:

    • Causality: While a 1:1 molar ratio of phthalic anhydride to 4-bromoaniline is theoretically required, sublimation of phthalic anhydride at higher temperatures can lead to a slight excess of the aniline in the reaction mixture.

    • Solution: Using a slight excess of phthalic anhydride (e.g., 1.05 to 1.1 equivalents) can help ensure complete consumption of the 4-bromoaniline.

  • Inefficient Workup:

    • Causality: 4-bromoaniline has some solubility in common organic solvents used for extraction. If the workup procedure is not designed to remove it effectively, it will contaminate the final product.

    • Solution:

      • Acid Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The acidic solution will protonate the basic amino group of the unreacted 4-bromoaniline, forming a water-soluble salt that will be extracted into the aqueous layer.

      • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid) is a highly effective method for removing unreacted starting materials and other impurities.[6]

Q3: My final product is colored (e.g., yellow or brown) instead of the expected white or off-white solid. What causes this discoloration and how can I obtain a pure, colorless product?

A3: Discoloration is typically due to the presence of impurities formed through side reactions or decomposition.

  • Formation of Chromophores:

    • Causality: High reaction temperatures can lead to the formation of small amounts of polymeric or conjugated byproducts that are colored. Air oxidation of the aniline at elevated temperatures can also contribute to color formation.

    • Solution:

      • Moderate Reaction Temperature: As mentioned previously, avoid unnecessarily high temperatures.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere can minimize oxidative discoloration.

      • Purification:

        • Recrystallization: This is the most effective method for removing colored impurities. The desired this compound is typically a crystalline solid, while the colored impurities often remain in the mother liquor.

        • Activated Charcoal: If recrystallization alone is insufficient, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, and can then be removed by hot filtration. Be cautious not to use too much charcoal, as it can also adsorb some of your product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: The choice of solvent depends on the desired reaction conditions and scale.

  • Solvent-Free (Melt) Conditions: This is a common and efficient method, particularly for larger-scale syntheses. The reactants are heated together above their melting points (typically 180-200°C). This method avoids the need for solvent removal but requires careful temperature control to prevent decomposition.

  • Glacial Acetic Acid: This is a widely used solvent for this reaction.[7] It serves as both a solvent and a catalyst, facilitating the dehydration step. The reaction is typically carried out at reflux temperature. Acetic acid is relatively easy to remove, but care must be taken to remove it completely during workup.

  • Toluene: Toluene can also be used as a solvent, often with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.[8] This is a good option for achieving high conversion.

  • Microwave-Assisted Synthesis: For rapid synthesis, microwave irradiation in a suitable solvent (or solvent-free) can significantly reduce reaction times.[3]

Q2: What is the mechanism of the reaction between phthalic anhydride and 4-bromoaniline?

A2: The reaction proceeds through a two-step mechanism:

  • Nucleophilic Acyl Substitution: The nitrogen atom of the 4-bromoaniline acts as a nucleophile and attacks one of the carbonyl carbons of the phthalic anhydride. This opens the anhydride ring to form an intermediate phthalamic acid.

  • Intramolecular Cyclization (Dehydration): The carboxylic acid and amide functionalities of the intermediate then undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of this compound. This step is often the rate-determining step and is facilitated by heat and/or a catalyst.[2]

Q3: How can I effectively purify the crude this compound?

A3: The most common and effective purification method is recrystallization.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing this compound include:

    • Ethanol: A good general-purpose solvent for recrystallization.[6]

    • Glacial Acetic Acid: Can be used if it was also the reaction solvent, but ensure it is completely removed from the final product.

    • Toluene or Xylene: Also viable options.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly under vacuum.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Bromoaniline (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-bromoaniline (e.g., 1.72 g, 10 mmol).

  • Add glacial acetic acid (e.g., 20 mL).

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water (e.g., 100 mL) with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction, suboptimal starting materials, side reactions.Increase reaction time/temperature, use a catalyst (e.g., sulphamic acid), use phthalic anhydride, ensure starting material purity, control temperature.
Unreacted 4-Bromoaniline Incorrect stoichiometry, inefficient workup.Use a slight excess of phthalic anhydride, wash the organic layer with dilute acid during workup.
Colored Product Formation of chromophores due to high temperatures or oxidation.Moderate reaction temperature, use an inert atmosphere, purify by recrystallization (with activated charcoal if necessary).

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Phthalic_Anhydride Phthalic Anhydride Phthalamic_Acid Phthalamic Acid Intermediate Phthalic_Anhydride->Phthalamic_Acid Nucleophilic Attack 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Phthalamic_Acid N-Bromophenylphthalimide This compound Phthalamic_Acid->N-Bromophenylphthalimide Dehydration (Heat/Catalyst) Water Water Phthalamic_Acid->Water

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Complete Reaction Complete Check_Reaction_Completion->Complete Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Add Catalyst Incomplete->Optimize_Conditions Yes Check_Workup Review Workup Procedure Complete->Check_Workup No Optimize_Conditions->Start Improper_Workup Improper Workup Check_Workup->Improper_Workup Proper_Workup Proper Workup Check_Workup->Proper_Workup Modify_Workup Modify Workup: - Acid Wash - Proper Extraction Improper_Workup->Modify_Workup Yes Purify_Product Purify Product (Recrystallization) Proper_Workup->Purify_Product No Modify_Workup->Purify_Product Pure_Product Pure Product Purify_Product->Pure_Product

Caption: A workflow for troubleshooting common synthesis issues.

References

  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.
  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
  • Der Pharma Chemica. (n.d.). Efficient one pot synthesis of N-alkyl and N-aryl imides | Abstract.
  • PMC. (n.d.). Phthalimides: developments in synthesis and functionalization.
  • ACS Publications. (n.d.). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides.
  • ResearchGate. (n.d.). Efficient one pot synthesis of N-alkyl and N-aryl imides.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
  • BYJU'S. (n.d.). Preparation of Phthalimide.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization.
  • Google Patents. (n.d.). CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method.
  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism.
  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Google Patents. (n.d.). CN105399712A - Preparation method of 4-bromo phthalic anhydride.
  • (IUCr). (n.d.). N-(3-Bromophenyl)phthalimide.
  • Quora. (2015, January 7). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?
  • Khan Academy. (n.d.). Worked problem: Synthesis of Amines (video).
  • Google Patents. (n.d.). GB803172A - Purification of phthalonitriles and/or phthalimide.
  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting.

Sources

Technical Support Center: A Guide to Choosing the Right Solvent for N-(4-Bromophenyl)phthalimide Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of N-(4-Bromophenyl)phthalimide. Recrystallization is a powerful technique for achieving high purity, which is critical for reliable downstream applications. However, its success is fundamentally dependent on the appropriate selection of a solvent system. This document provides a framework for rational solvent selection, detailed experimental protocols, and a troubleshooting guide for common issues encountered during the process.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Solvent Selection

This section addresses fundamental questions regarding the theory and practice of solvent selection for the recrystallization of this compound.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal recrystallization solvent is one that maximizes the recovery of the pure compound while leaving impurities behind in the solution. The key characteristics are governed by the differential solubility of the target compound at different temperatures.[1]

  • High Temperature Coefficient: The solvent should exhibit a significant positive temperature coefficient for the solute. This means it should dissolve this compound sparingly or not at all at room temperature but show high solubility at its boiling point.[2][3] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or mother liquor, after the desired product crystallizes).[2][4]

  • Chemical Inertness: The solvent must not react with this compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4]

  • Safety and Cost: The solvent should ideally be non-toxic, non-flammable, and inexpensive.[2]

Q2: How do I choose a starting solvent for this compound?

While specific solubility data for this compound is not extensively published, we can make an educated selection based on its chemical structure and data from analogous compounds. The molecule possesses a polar phthalimide group and a less polar bromophenyl group, suggesting that moderately polar solvents are a good starting point.

A common rule of thumb is "like dissolves like".[3] Experimental data from structurally similar compounds supports this approach:

  • N-(3-Bromophenyl)phthalimide has been successfully recrystallized from ethanol .[5]

  • N-Phenylphthalimide is reported to be recrystallizable from acetic acid, ethanol, and ethyl acetate .[6]

  • The parent compound, Phthalimide , shows solubility in solvents like ethanol, acetone, and ethyl acetate.[7][8]

Based on this evidence, polar protic solvents like ethanol and polar aprotic solvents such as ethyl acetate or acetone are excellent candidates for initial screening.

Q3: What if no single solvent works perfectly?

It is common to find that no single solvent meets all the ideal criteria. In such cases, a mixed-solvent system, also known as a solvent-antisolvent recrystallization, is a powerful alternative.[3]

This technique involves a pair of miscible solvents with opposing solubility characteristics for this compound:

  • Solvent 1 (The "Good" Solvent): The compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Poor" or "Antisolvent"): The compound is poorly soluble in this solvent, even at its boiling point.

The procedure typically involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). Gentle heating to redissolve the precipitate, followed by slow cooling, will then induce crystallization.

Section 2: Experimental Protocols

These protocols provide a systematic approach to selecting a solvent and performing the recrystallization.

Protocol 1: Small-Scale Solvent Screening

This method allows for the rapid testing of multiple solvents using a small amount of crude material.

Materials:

  • Crude this compound (~50-100 mg per test)

  • Test tubes or small vials

  • A selection of candidate solvents (e.g., ethanol, ethyl acetate, acetone, toluene, water)

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place ~50 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature, swirling after each addition, up to ~1 mL. Note the solubility. If it dissolves completely, the solvent is unsuitable as a single solvent.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the solvent's boiling point.[1]

  • Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the test tube in an ice bath for 10-15 minutes to maximize crystal yield.

  • Evaluate the quantity and quality of the crystals. A good solvent will produce a significant amount of crystalline solid from a solution that was clear when hot.

Protocol 2: Full-Scale Recrystallization

Materials:

  • Crude this compound

  • Selected optimal solvent

  • Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume)

  • Heating mantle or hot plate

  • Buchner funnel, filter flask, and filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a gentle boil. Continue adding small portions of hot solvent until the solid is completely dissolved.[9] Avoid adding a large excess of solvent, as this will reduce your final yield.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, sand), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[11]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. It is critical to use cold solvent to avoid redissolving the product.[11]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a more thorough drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point (203-209 °C).

Section 3: Data & Visualization

Table 1: Candidate Solvents for this compound Recrystallization
SolventTypeBoiling Point (°C)PolarityRationale & Expected Behavior
Ethanol Polar Protic78HighProven effective for analogous compounds.[5] Expected to show good solubility when hot and poor solubility when cold.
Glacial Acetic Acid Polar Protic118HighEffective for N-Phenylphthalimide.[6] High boiling point can be a disadvantage for removal.
Ethyl Acetate Polar Aprotic77MediumEffective for N-Phenylphthalimide.[6] Good balance of polarity and volatility.
Acetone Polar Aprotic56HighOften a good solvent for polar compounds.[14] Its high volatility is advantageous for drying.
Toluene Non-polar111LowMay be effective if impurities are highly polar. The bromophenyl group provides some non-polar character.
Water Polar Protic100Very HighLikely a poor solvent due to the organic nature of the compound, but could be an excellent anti-solvent in a mixed system.[14]
Diagram 1: Solvent Selection Workflow

G start Start: Crude This compound test_solvents Select 3-4 candidate solvents (e.g., Ethanol, Ethyl Acetate, Acetone) start->test_solvents small_scale Perform small-scale solubility tests test_solvents->small_scale dissolves_cold Dissolves in Cold Solvent? small_scale->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No   unsuitable Unsuitable as a single solvent. Consider as 'good' solvent in mixed pair. dissolves_cold->unsuitable  Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes   bad_solvent Unsuitable Solvent. (Poor solubility) dissolves_hot->bad_solvent  No ideal_solvent Ideal Solvent Found! Proceed to full-scale recrystallization. crystals_form->ideal_solvent Yes (Good Yield) no_ideal No ideal single solvent found. crystals_form->no_ideal No / Poor Yield unsuitable->no_ideal mixed_system Attempt mixed-solvent recrystallization. no_ideal->mixed_system

Caption: Workflow for selecting a suitable recrystallization solvent.

Section 4: Troubleshooting Guide

This guide addresses common problems encountered during recrystallization in a question-and-answer format.

Q1: My compound won't dissolve, even when heating.
  • Cause: You have likely not added enough solvent, or the chosen solvent is simply a poor solvent for your compound at any temperature.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Continue adding small portions of the hot solvent. If a very large volume is required relative to the amount of solid, the solvent is likely unsuitable and will lead to poor recovery.

    • If the solid remains insoluble even after adding a significant volume of boiling solvent, the solvent is not appropriate. Recover your crude solid by filtration or evaporation and try a different solvent from your screening.[15]

Q2: My compound dissolved, but no crystals are forming upon cooling.

This is a very common issue, often caused by one of two main factors.

  • Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure. The solution is not supersaturated enough for crystals to form.[10]

  • Solution A: Reduce the volume of the solvent by heating the solution to boil off some of the excess solvent.[15] Once the volume is reduced, attempt the cooling process again.

  • Cause B: The solution is supersaturated but resists nucleation. Crystal growth requires a starting point, or a "nucleus".

  • Solution B:

    • Scratch: Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus.[10] The microscopic scratches on the glass can provide nucleation sites.

    • Seed: Add a tiny "seed" crystal of the crude this compound to the cooled solution. This provides a template for further crystal growth.[15]

    • Flash Cool: Briefly cool the flask in a colder bath (e.g., dry ice/acetone) to induce rapid nucleation, then allow it to warm back to the ice bath temperature for slower growth.[11]

Diagram 2: Troubleshooting Crystal Formation Failure

G start Problem: No Crystals Form on Cooling is_cloudy Is the solution cloudy/opalescent? start->is_cloudy oiling_out Product is 'Oiling Out'. See Q3. is_cloudy->oiling_out Yes is_clear Solution is clear. is_cloudy->is_clear No induce_nucleation Induce Nucleation is_clear->induce_nucleation scratch 1. Scratch flask with a glass rod. induce_nucleation->scratch seed 2. Add a seed crystal. scratch->seed still_no_crystals Still No Crystals? seed->still_no_crystals too_much_solvent Diagnosis: Too much solvent. The solution is not supersaturated. still_no_crystals->too_much_solvent Yes success Success: Crystals Form still_no_crystals->success No boil_off Solution: Boil off excess solvent and re-cool. too_much_solvent->boil_off

Caption: A logical workflow for troubleshooting crystallization failure.

Q3: My compound has "oiled out" instead of crystallizing. How can I fix this?
  • Cause: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or if the compound is significantly impure.[10]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to lower the saturation point slightly.[10]

    • Attempt to cool the solution again, but much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help. Slow cooling favors the formation of ordered crystals over a disordered oil.[10]

    • If the problem persists, the solvent may be unsuitable. It may be necessary to recover the material by evaporating the solvent and attempting the recrystallization with a different solvent system.

Q4: My final yield is very low. Why did this happen and how can I improve it?
  • Cause: A low yield can result from several factors.[15]

    • Using too much solvent during the initial dissolution step.

    • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

    • Washing the final crystals with solvent that was not sufficiently cold, or using too large a volume of wash solvent.

    • The compound having significant solubility in the cold solvent.

  • Solution:

    • Be meticulous in adding the minimum amount of boiling solvent needed for complete dissolution.

    • Ensure your filtration apparatus is pre-heated before a hot filtration.

    • Always use ice-cold solvent for washing, and use it sparingly.

    • If the mother liquor (the filtrate after collecting your crystals) is suspected to contain a large amount of product, you can try to obtain a "second crop" of crystals by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Section 5: References

  • What are the most important factors in selecting a solvent for recrystallization? (n.d.). Homework.Study.com. [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry Education. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Recrystallization - Part 2. (n.d.). University of Massachusetts, Department of Chemistry. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. [Link]

  • N-(4-Bromobutyl)phthalimide, 98%. (n.d.). Otto Chemie Pvt. Ltd. [Link]

  • Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. [Link]

  • N-(3-Bromophenyl)phthalimide. (2003). International Union of Crystallography. [Link]

  • Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. [Link]

  • Purification by Recrystallization. (n.d.). CUNY Bronx Community College. [Link]

  • Preparation of Phthalimide. (n.d.). BYJU'S. [Link]

  • Chemical Properties of Phthalimide (CAS 85-41-6). (n.d.). Cheméo. [Link]

  • This compound, 40101-31-3. (n.d.). LookChem. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2024). Physical Chemistry Research. [Link]

Sources

"column chromatography conditions for purifying N-(4-Bromophenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying N-(4-Bromophenyl)phthalimide

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for this specific separation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity results.

This compound is a key intermediate in organic synthesis, and its purity is paramount for the success of subsequent reactions.[1][2] Column chromatography remains the most common and effective method for its purification.[3] This guide provides field-proven insights into optimizing this process.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Question: My product, this compound, is not moving from the origin on my TLC plate, even with a relatively non-polar eluent. What's wrong?

Answer: This indicates that your mobile phase is not polar enough to displace the compound from the highly polar silica gel stationary phase. This compound, with its two carbonyl groups, possesses significant polarity.

  • Causality: The strong dipole-dipole interactions between the phthalimide moiety and the silanol groups (Si-OH) on the silica surface are overpowering the weaker interactions with the non-polar eluent. The compound remains strongly adsorbed at the baseline.[4]

  • Solution: You must systematically increase the polarity of your mobile phase. A common starting point for N-aryl imides is a mixture of hexane and ethyl acetate.[5][6] Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) until you achieve a target Retention Factor (Rf) of 0.25-0.35 for the product on the TLC plate. This Rf range typically provides the best separation on a column.

Question: My TLC shows good separation, but on the column, all my fractions are mixed. Why is this happening?

Answer: This is a common and frustrating problem that can stem from several sources, often related to the column setup and sample loading.

  • Causality & Solutions:

    • Column Overloading: You may have loaded too much crude material for the amount of silica gel used. This saturates the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap. A general guideline is to use 40-100 grams of silica gel for every 1 gram of crude product.

    • Poor Sample Loading: If the initial band of your compound is too wide, separation will be compromised from the start. This often happens when the sample is dissolved in too much solvent or a solvent that is more polar than the mobile phase. The best practice is dry loading .[7][8] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to get a free-flowing powder.[7] This powder can then be carefully added to the top of your column, creating a very narrow and concentrated starting band.

    • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without interacting properly with the stationary phase, leading to poor separation.[9] Ensure you pack the column carefully as a uniform slurry and allow it to settle without letting the silica bed run dry.

Question: The product spot on the TLC is streaking badly, and it's coming off the column over a very large number of fractions (tailing). What causes this?

Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase or compound instability.

  • Causality & Solutions:

    • Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups. While phthalimides are generally stable, some impurities or the product itself might be sensitive and decompose during the long exposure time on the column.[10] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[10] If decomposition is suspected, you can use deactivated (neutral) silica or switch to a different stationary phase like alumina.

    • High Concentration: As fractions containing the bulk of your product begin to elute, the concentration can become too high, leading to non-ideal behavior and tailing.[10]

    • Solvent Choice: Sometimes, the chosen solvent system itself can promote tailing. Try adding a very small amount (0.1-0.5%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to the eluent. This can block the highly active sites on the silica gel and improve peak shape. However, given the nature of this compound, optimizing the hexane/ethyl acetate ratio is usually sufficient.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: For standard laboratory purification, silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. Its polarity is well-suited for separating N-aryl phthalimides from common non-polar byproducts (e.g., unreacted starting materials) and more polar impurities.[3][11]

Q2: How do I select the optimal mobile phase? A2: The optimal mobile phase is determined empirically using Thin-Layer Chromatography (TLC).[6] A solvent system of ethyl acetate and hexane is an excellent starting point. The goal is to find a solvent ratio that moves the desired compound, this compound, to an Rf value of approximately 0.25-0.35 .[10] This provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for effective separation from impurities.

Parameter Typical Conditions Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for this class of compounds.
Mobile Phase Hexane / Ethyl Acetate GradientStart with low polarity (e.g., 4:1 Hexane:EtOAc) and increase polarity as needed.
Target Rf (TLC) 0.25 - 0.35Optimal range for good separation on a column.
Visualization UV light (254 nm)The aromatic rings in the molecule make it UV-active.

Q3: What are the key physical properties of this compound I should be aware of? A3: Knowing the properties helps in characterization post-purification.

Property Value Source
CAS Number 40101-31-3[12]
Molecular Weight 302.12 g/mol [12]
Appearance White to off-white powder/crystal
Melting Point 203.0 to 209.0 °C
Purity (Typical) >98.0% (HPLC)

Experimental Protocol: Step-by-Step Purification

This protocol provides a self-validating system for the purification of this compound.

Step 1: TLC Analysis for Eluent Optimization

  • Dissolve a small sample of your crude product in dichloromethane or ethyl acetate.

  • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

  • Spot the crude mixture on separate TLC plates and develop one in each chamber.

  • Visualize the plates under UV light (254 nm).

  • Identify the solvent system that gives your product an Rf value of ~0.3. This will be your starting eluent for the column.

Step 2: Column Packing (Slurry Method)

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, make a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Use enough solvent to make a pourable, consistent slurry.

  • Pour the slurry into the column. Use a funnel to avoid spillage. Tap the side of the column gently to help the silica pack evenly and remove air bubbles.

  • Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed .

  • Add a final thin layer of sand on top of the packed silica to prevent disturbance.

Step 3: Sample Preparation and Loading (Dry Loading)

  • Dissolve ~1.0 g of your crude this compound in a minimal amount of dichloromethane (5-10 mL) in a round-bottom flask.

  • Add 2-3 g of silica gel to the solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7]

  • Drain the solvent in your packed column until it is level with the top layer of sand.

  • Carefully add the silica-adsorbed sample powder onto the top of the column, forming a thin, flat layer.

  • Gently add another thin layer of sand over the sample layer.

Step 4: Elution and Fraction Collection

  • Carefully add your starting eluent to the top of the column, filling the available space.

  • Use gentle air pressure to begin forcing the solvent through the column at a steady drip rate.

  • Collect the eluting solvent in sequentially numbered test tubes or flasks (these are your fractions).

  • As the elution progresses, you can gradually increase the polarity of the mobile phase (e.g., move from 4:1 to 2:1 Hexane:EtOAc) to speed up the elution of your product, especially if it is moving slowly. This is known as a step gradient.

Step 5: Analysis and Isolation

  • Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

  • Combine the fractions that contain only the pure this compound spot.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process described above.

ColumnChromatographyWorkflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase Crude Crude this compound TLC_Opt 1. TLC Solvent Optimization (Target Rf ≈ 0.3) Crude->TLC_Opt Pack 2. Column Packing (Silica Gel Slurry) Load 4. Load Sample onto Column TLC_Opt->Load DryLoad 3. Sample Adsorption (Dry Loading) DryLoad->Load Elute 5. Elution with Gradient Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. TLC Analysis of Fractions Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Identify pure fractions Evap 9. Solvent Evaporation Combine->Evap Pure_Product Pure Product Evap->Pure_Product

Caption: Workflow for purification of this compound.

References

  • SIELC Technologies. (n.d.). Separation of N-(4-Bromobutyl)phthalimide on Newcrom R1 HPLC column.
  • Restek. (n.d.). Troubleshooting Guide.
  • (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
  • TCI AMERICA. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Potassium Phthalimide.
  • BenchChem. (n.d.). Synthesis routes of N-(4-Bromophenyl)formamide.
  • (n.d.). Mobile Phase Selectivity.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. ResearchGate.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • (n.d.). Organic Syntheses Procedure.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 40101-31-3.
  • Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing.
  • BenchChem. (2025). Application Note: Purification of 1-(4-Bromophenyl)-1-phenylethanol by Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells.
  • BYJU'S. (n.d.). Preparation of Phthalimide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Begum, R., Anwer, M. K., & Kalesha, S. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
  • (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Reddit. (2020, January 19). Rf value for TLC.
  • TCI EUROPE N.V. (n.d.). This compound 40101-31-3.
  • ChemicalBook. (2025, July 16). This compound.
  • (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information.
  • (2019, April 5). Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides.
  • NACALAI TESQUE, INC. (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • (2025, October 20). Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides. PubMed Central.
  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024, March 3). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv.

Sources

"removing unreacted starting materials from N-(4-Bromophenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis and purification of N-(4-Bromophenyl)phthalimide. As senior application scientists, we recognize that the purity of your synthesized compounds is paramount for the reliability and reproducibility of your research and development efforts. This guide is structured to address common challenges encountered during the purification of this compound, providing not just step-by-step protocols but also the fundamental chemical principles behind them.

Troubleshooting and FAQs: Removing Unreacted Starting Materials

This section is designed in a question-and-answer format to directly address specific issues you may face during the purification of this compound.

Question 1: My crude this compound, after synthesis from phthalic anhydride and 4-bromoaniline, shows a low and broad melting point. How can I remove the unreacted starting materials?

Answer:

A low and broad melting point is a classic indicator of impurities. In the synthesis of this compound, the most common impurities are unreacted phthalic anhydride and 4-bromoaniline. A multi-step purification strategy involving washing and recrystallization is often the most effective approach.

The Underlying Principle: Exploiting Differences in Chemical Properties

The key to separating your desired product from the starting materials lies in their different chemical properties. 4-bromoaniline is a basic compound, while phthalic anhydride is acidic (it readily hydrolyzes to phthalic acid).[1][2] this compound, on the other hand, is a neutral imide. These differences in acidity and basicity allow for their selective removal through liquid-liquid extraction.

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve your crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash (to remove 4-bromoaniline): Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The basic 4-bromoaniline will react with the acid to form a water-soluble salt, which will be partitioned into the aqueous layer. Drain the aqueous layer.

  • Base Wash (to remove phthalic anhydride/phthalic acid): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Any remaining phthalic anhydride will be hydrolyzed to phthalic acid, which will then be deprotonated by the sodium bicarbonate to form a water-soluble salt. This salt will be extracted into the aqueous layer. Drain the aqueous layer.

  • Final Wash: Wash the organic layer with water and then with brine to remove any residual acid, base, or salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizing the Extraction Workflow:

graph TD { A[Crude Product in DCM] --> B{Wash with 1M HCl}; B --> C{Separate Layers}; C --> D[Aqueous Layer: 4-Bromoaniline HCl salt]; C --> E[Organic Layer]; E --> F{Wash with NaHCO3 soln.}; F --> G{Separate Layers}; G --> H[Aqueous Layer: Sodium Phthalate]; G --> I[Organic Layer]; I --> J[Wash with Water/Brine]; J --> K[Dry over Na2SO4]; K --> L[Evaporate Solvent]; L --> M[Purified this compound];

}

Caption: Acid-base extraction workflow for purification.
Question 2: After an acid-base wash, my product is still not pure. What is the next step?

Answer:

If impurities persist after an extraction, recrystallization is the next logical and powerful purification technique. The choice of solvent is critical for successful recrystallization.

The Principle of Recrystallization:

Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature.[3] An ideal recrystallization solvent will dissolve the desired compound at a high temperature but not at a low temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Selecting the Right Solvent:

For this compound, common and effective recrystallization solvents include ethanol and glacial acetic acid.[4] A mixed solvent system, such as ethanol/water, can also be very effective.

Detailed Recrystallization Protocol (Ethanol/Water System):

  • Dissolve the Crude Product: Place the washed and dried crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot solution, add water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven.

Question 3: How do I confirm the purity of my final this compound product?

Answer:

Confirming the purity of your final product is a crucial step. A combination of techniques should be used for a thorough assessment.

  • Melting Point Determination: A sharp melting point that matches the literature value is a strong indication of high purity. A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) indicates a high degree of purity. You should see the disappearance of spots corresponding to the starting materials.

Physical Properties for Purity Assessment:

CompoundMelting Point (°C)Appearance
This compound 203-209 °CWhite to almost white powder/crystal
Phthalic Anhydride131-133 °C[5]White crystalline solid[5]
4-Bromoaniline60-64 °C[6]White to off-white crystalline solid[2]
Question 4: What if recrystallization fails to yield a pure product?

Answer:

In cases where impurities have very similar solubility properties to the product, column chromatography is the most effective purification method.[7]

Principle of Column Chromatography:

This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[7] Less polar compounds generally travel down the column faster, while more polar compounds are retained on the silica gel for longer.

General Protocol for Column Chromatography:

  • Choose an Eluent System: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and the impurities, with an Rf value for the product of around 0.25-0.35.[7]

  • Pack the Column: Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the column.

  • Elute and Collect Fractions: Run the eluent through the column and collect the eluting solvent in fractions.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Wikipedia. (n.d.). 4-Bromoaniline.
  • Wikipedia. (n.d.). Phthalic anhydride.
  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). The Properties and Uses of the Phthalic Anhydride.
  • Aditya Dye Chem. (n.d.). Phthalic Anhydride.
  • Solubility of Things. (n.d.). 4-bromoaniline.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of phthalimides 4–6.
  • RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • IUCr. (n.d.). N-(3-Bromophenyl)phthalimide.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Davis. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.

Sources

Technical Support Center: Characterization of Impurities in N-(4-Bromophenyl)phthalimide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in N-(4-Bromophenyl)phthalimide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity profiling of this compound. The guide provides answers to frequently asked questions, detailed troubleshooting for analytical methods, and robust experimental protocols grounded in scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions to provide a foundational understanding of impurity analysis for this compound.

Q1: What are the most probable sources and types of impurities in this compound samples?

Impurities in any Active Pharmaceutical Ingredient (API) can originate from various stages of its lifecycle.[1] For this compound, they are best categorized by their source:

  • Process-Related Impurities (Organic): These are substances that arise during the synthesis process.[1][2] Given that a common synthesis route involves the condensation of phthalic anhydride with 4-bromoaniline, likely impurities include:[3][4]

    • Starting Materials: Unreacted phthalic anhydride and 4-bromoaniline.

    • Intermediates: Phthalamic acid derivatives that failed to complete the final cyclization step.

    • By-products: Substances formed from side reactions, which can be influenced by reaction conditions like temperature and catalysts.[1]

  • Degradation Products: These impurities form during storage or handling of the drug substance due to exposure to environmental factors like heat, light, or moisture.[5][6] Forced degradation studies are intentionally conducted to predict these impurities.[7][8] A primary degradation pathway for this compound is the hydrolysis of the imide ring.

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis.

  • Residual Solvents: Solvents used during the manufacturing process that are not fully removed.[1] Gas Chromatography (GC) is often the most suitable technique for their quantification.[9]

Q2: What are the regulatory expectations for impurity characterization?

Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH), have established clear guidelines. The key principle is that impurities can impact the quality, safety, and efficacy of the final drug product.[1][10]

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline is paramount. It sets thresholds for reporting, identification, and qualification of impurities. Generally, any impurity present at a level of 0.10% or higher must be identified and structurally characterized.[2][6]

  • ICH Q2(R1): Validation of Analytical Procedures: Any analytical method used to quantify impurities must be thoroughly validated to prove it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[11][12]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This requires performing forced degradation studies to understand the intrinsic stability of the drug substance and to develop a stability-indicating analytical method—one that can separate the drug from its degradation products.[5][13]

Section 2: Troubleshooting Common Analytical Issues

This section provides practical advice for resolving specific problems encountered during the analysis of this compound.

HPLC-UV Analysis
Q: My this compound peak is showing significant tailing in my reverse-phase HPLC chromatogram. What is the cause and how can I fix it?

A: Peak tailing is a common issue that compromises resolution and integration accuracy. The cause is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Causality & Troubleshooting Steps:

  • Secondary Silanol Interactions: The silica backbone of C18 columns has residual silanol groups (-Si-OH) that are acidic. If your analyte has basic functional groups, these can interact with the silanols, causing tailing.

    • Solution: Lower the mobile phase pH. By adding an acid like formic acid or phosphoric acid to bring the pH to ~2.5-3.5, you protonate the silanol groups, minimizing these secondary interactions.

  • Mobile Phase pH is Too Close to Analyte pKa: If the mobile phase pH is near the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing broad and tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study to determine the optimal concentration range.

  • Column Degradation: Over time, the stationary phase can degrade, especially when used with high pH mobile phases. This creates more active sites for secondary interactions.

    • Solution: Replace the column. Always use a guard column to protect the analytical column from contaminants.

Q: I see several small, unexpected peaks in my chromatogram. How do I confirm if they are genuine impurities or system artifacts?

A: Differentiating actual impurities from artifacts (e.g., from the solvent, system, or carryover) is a critical step in method development.

Systematic Approach for Identification:

  • Inject a Blank: Prepare a blank solution (injection of mobile phase or sample diluent only) and run it using the same method. Peaks that appear in the blank are not sample-related and can be attributed to the solvent or system contamination.

  • Check for Carryover: Inject a blank immediately after a concentrated sample injection. If peaks from the sample appear in the blank chromatogram at the same retention times, you have a carryover issue. This requires optimizing your autosampler wash method.

  • Use a Photodiode Array (PDA) Detector: A PDA detector provides UV spectral information for each peak.[11]

    • Rationale: Impurities that are structurally related to this compound will likely have a similar UV spectrum (chromophore). Peaks with a completely different spectrum are less likely to be related substances. System peaks or excipients often have very different or no UV absorbance.

  • Spiking Study: If you have synthesized or isolated a suspected impurity, spike it into your sample. An increase in the peak area at the corresponding retention time confirms the identity of that impurity.

LC-MS Analysis
Q: I am struggling to get a good ESI-MS signal for my parent compound and its potential impurities. What should I check?

A: Electrospray Ionization (ESI) is a soft ionization technique ideal for many pharmaceutical compounds, but its efficiency is highly dependent on analyte and mobile phase properties.[14]

Troubleshooting Steps for Signal Enhancement:

  • Mobile Phase Additives: ESI relies on the formation of charged droplets. The presence of a volatile acid or base is crucial.

    • Positive Ion Mode (+ESI): This is the expected mode for this compound. Add 0.1% formic acid or acetic acid to the mobile phase. This promotes the formation of protonated molecules [M+H]+.

    • Negative Ion Mode (-ESI): While less likely for this compound, if you were analyzing an acidic impurity, adding 0.1% ammonium hydroxide or a volatile buffer like ammonium acetate would promote the formation of deprotonated molecules [M-H]-.

  • Solvent Composition: High percentages of organic solvent (acetonitrile or methanol) generally improve ESI efficiency by aiding in droplet desolvation. However, ensure your chromatography can tolerate this.

  • Avoid Non-Volatile Buffers: Do NOT use non-volatile buffers like phosphate (e.g., sodium phosphate) in LC-MS.[11] They will precipitate in the mass spectrometer source, suppressing the signal and contaminating the instrument. If a buffer is needed for chromatography, use a volatile one like ammonium formate or ammonium acetate.

  • Source Parameter Optimization: Infuse a standard solution of your compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, cone voltage (fragmentor voltage), and gas flows (nebulizing and drying gas) to maximize the signal for the ion of interest.

Section 3: In-Depth Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments in impurity characterization.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[8] The goal is to achieve 5-20% degradation of the drug substance.[5]

Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Stress Oxidative Oxidation (3% H2O2, RT) Prep->Oxidative Expose to Stress Thermal Thermal (Solid, 80°C) Prep->Thermal Expose to Stress Photo Photolytic (ICH Light Conditions) Prep->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-PDA & LC-MS/MS Dilute->Analyze

Caption: Workflow for a typical forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at time points and dilute for analysis.

  • Thermal Degradation: Store the solid API in an oven at 80°C. Periodically withdraw samples, dissolve in the diluent, and analyze.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a starting point for a reverse-phase HPLC method capable of separating this compound from its potential impurities and degradants. Method validation must be performed according to ICH Q2(R1) guidelines.[11]

Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minEnsures elution of both polar (degradants) and non-polar (parent) compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA typical volume; adjust based on sample concentration and sensitivity.
Detection PDA Detector, 240 nmWavelength where the phthalimide chromophore has significant absorbance.
Sample Diluent 50:50 Acetonitrile:WaterShould be similar to the initial mobile phase composition to avoid peak distortion.
Protocol 3: LC-MS/MS Workflow for Impurity Identification

This workflow describes the logical process of using high-resolution mass spectrometry to elucidate the structure of an unknown impurity detected during HPLC analysis.[14][15]

Logical Workflow for Impurity ID by LC-MS/MS

Impurity_ID_Workflow cluster_detect Detection & Mass Determination cluster_fragment Fragmentation & Structure Proposal A 1. Run Stressed Sample on LC-MS (Full Scan) B 2. Obtain Accurate Mass of Impurity Peak [M+H]+ A->B D 4. Perform MS/MS on Parent [M+H]+ A->D C 3. Propose Elemental Formula (using mass accuracy < 5 ppm) B->C E 5. Perform MS/MS on Impurity [M+H]+ B->E F 6. Compare Fragmentation Patterns (Identify common/lost fragments) D->F E->F G 7. Propose Impurity Structure (Consistent with mass & fragments) F->G

Caption: Logical workflow for impurity structure elucidation using LC-MS/MS.

Step-by-Step Methodology:

  • Full Scan Analysis: Analyze the stressed sample using LC-MS in full scan mode to obtain the accurate mass of the parent ion (e.g., [M+H]+) for each impurity.

  • Elemental Formula Generation: Use the accurate mass (with a mass tolerance of <5 ppm) and knowledge of the parent structure to generate possible elemental formulas for the impurity. For example, a +16 Da shift suggests oxidation, while a +18 Da shift suggests hydrolysis.

  • MS/MS Fragmentation: Perform a separate LC-MS/MS (or tandem MS) experiment.

    • First, fragment the parent this compound ion to establish its characteristic fragmentation pattern.

    • Next, fragment the impurity ion using the same collision energy.

  • Structure Elucidation: Compare the fragment ions of the impurity to those of the parent drug.

    • Common Fragments: Confirm that the core structure is maintained.

    • Mass Shifts in Fragments: A mass shift in a specific fragment can pinpoint the location of the modification. For instance, if the fragment corresponding to the bromophenyl group remains unchanged but the phthalimide fragment shows a +18 Da shift, it confirms hydrolysis occurred on the imide ring.

  • Propose Structure: Based on the elemental formula and the fragmentation evidence, propose a definitive structure for the impurity.[16][17]

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery.
  • Advances in Bioresearch. (n.d.).
  • Mullani, N., & Nargatti, P. I. (2021). Forced Degradation Study: A Tool for Detection, Isolation and Characterization of Degradation Products in Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate.
  • Synthesis of phthalimides 4–6. Reagents and conditions. (n.d.). ResearchGate.
  • Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intramolecular Cyclization of 2-(Hydroxymethyl)benzamides. (2018). Synlett, 29(10), 1341-1345.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal for Research in Applied Science & Engineering Technology, 8(11), 1051-1060.
  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development.
  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
  • This compound, 40101-31-3. (n.d.). LookChem.
  • Preparation of Phthalimide. (n.d.). BYJU'S.
  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (n.d.). Semantic Scholar.
  • Phthalimide synthesis. (n.d.). Organic Chemistry Portal.
  • N-methyl-4-amino-5-bromo-phthalimide synthesis method. (2013). Google Patents.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017).
  • Extraction of the N‐((R)‐p‐bromophenyl)phthalimide groups from the... (n.d.). ResearchGate.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2015). Journal of Pharmaceutical and Biomedical Analysis, 102, 45-56.
  • Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups. (1982). Analytical Biochemistry, 121(2), 321-326.
  • Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Recent trends in the impurity profile of pharmaceuticals. (2010). Journal of Advanced Pharmaceutical Technology & Research, 1(3), 338-349.
  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2024). Molecules, 29(7), 1503.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Molecules, 29(5), 986.
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023).
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (n.d.).
  • Phthalimides. (n.d.). Organic Chemistry Portal.
  • Process for the synthesis of N-alkylphthalimide. (1985). Google Patents.

Sources

"degradation pathways of N-(4-Bromophenyl)phthalimide under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(4-Bromophenyl)phthalimide. This guide is designed to provide expert insights and practical troubleshooting advice for the synthesis, handling, and controlled degradation of this compound. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: General Stability and Handling FAQs

This section addresses fundamental questions about the stability and proper storage of this compound to prevent unintended degradation.

Question 1: How stable is this compound under typical laboratory conditions?

Answer: this compound is a relatively stable crystalline solid at room temperature. The phthalimide group is robust and generally requires specific, often harsh, conditions to be cleaved, such as strong acids, bases, or nucleophiles like hydrazine.[1][2] However, like many aromatic bromo-compounds, prolonged exposure to light, high temperatures, and extreme pH conditions should be avoided to prevent gradual degradation. For long-term storage, it is recommended to keep the compound in a cool, dark place.

Question 2: Is this compound susceptible to photodegradation?

Answer: Yes, there is a significant potential for photodegradation. Studies on the model compound N-phenylphthalimide show that it undergoes photolysis, especially in the presence of air (photo-oxidation).[3][4] The primary degradation mechanism is believed to involve the cleavage of the arylimide linkage, leading to the formation of phthalic anhydride and other photoproducts.[5] For this compound, one could anticipate the formation of phthalic anhydride and potentially other brominated aromatic byproducts upon prolonged exposure to UV or even strong visible light.

  • Expert Insight: To avoid photodegradation, always store the solid compound in an amber vial or a container protected from light. When preparing solutions, use amber glassware or wrap the flask in aluminum foil, especially if the experiment is expected to run for an extended period.

Question 3: What happens if this compound is exposed to high temperatures?

Answer: High temperatures can induce thermal decomposition. Studies on phthalimide and related polyimides show that thermal decomposition, particularly in the presence of oxygen, can lead to the fragmentation of the molecule.[6][7] This process can generate a complex mixture of volatile organic compounds and toxic gases, including hydrogen cyanide, isocyanic acid, and nitrogen oxides.[6] Therefore, it is crucial to be aware of the thermal limits of the compound and to perform high-temperature reactions in a well-ventilated fume hood.

Section 2: Troubleshooting Guide for Cleavage & Deprotection Reactions

The most common "degradation" pathway intentionally employed is the cleavage of the phthalimide group to release the primary amine, 4-bromoaniline. This is a critical step in applications where the phthalimide group is used as a protecting group for the amine, a classic example being the Gabriel synthesis.[8][9]

Hydrazinolysis (Ing-Manske Procedure)

Question 4: My hydrazinolysis of this compound is giving a low yield of 4-bromoaniline. What are the common causes?

Answer: Low yields in hydrazinolysis are typically traced back to a few key factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate and that the reaction has been allowed to proceed for an adequate amount of time at the appropriate temperature (often refluxing in an alcohol solvent like ethanol).[2][10]

  • Difficult Work-up: The primary byproduct, phthalhydrazide, is often insoluble and precipitates from the reaction mixture.[2] However, if the product amine complexes with this byproduct, it can be lost during filtration. An acidic work-up (e.g., with dilute HCl) is typically employed to protonate the desired amine, rendering it water-soluble and separating it from the insoluble phthalhydrazide. Failure to properly acidify or subsequent issues with extraction can lead to significant product loss.

  • Side Reactions: While hydrazinolysis is generally clean, prolonged heating or overly harsh conditions could potentially lead to side reactions involving the bromophenyl group, although this is less common.

Troubleshooting Workflow for Hydrazinolysis

G start Low Yield of 4-bromoaniline check_completion 1. Verify Reaction Completion - Check TLC for starting material - Ensure sufficient hydrazine & reflux time start->check_completion check_workup 2. Review Work-up Procedure - Is phthalhydrazide precipitate visible? - Was acidic work-up performed correctly? check_completion->check_workup Reaction Complete solution_reflux Solution: Increase reflux time or add more hydrazine equivalent. check_completion->solution_reflux Incomplete check_extraction 3. Analyze Extraction Steps - Was the aqueous layer made sufficiently basic before extraction? - Were enough extraction cycles performed? check_workup->check_extraction Work-up OK solution_workup Solution: Ensure pH < 2 with HCl to fully protonate amine and precipitate phthalhydrazide. check_workup->solution_workup Issue Found solution_extraction Solution: Adjust pH > 10 with NaOH/KOH before extracting with organic solvent. check_extraction->solution_extraction Issue Found end Improved Yield check_extraction->end Issue Found solution_reflux->end solution_workup->end solution_extraction->end

Caption: Troubleshooting workflow for low-yield hydrazinolysis.

Hydrolytic Cleavage (Acidic or Basic)

Question 5: I am trying to hydrolyze this compound with NaOH, but the reaction is slow and incomplete. Can I just heat it more strongly?

Answer: While increasing the temperature can accelerate the reaction, you must be cautious. Basic hydrolysis of N-substituted phthalimides is often slow and requires harsh conditions (e.g., concentrated base, high temperatures).[11][12] Simply increasing the heat indefinitely can lead to undesired side reactions. The primary product of hydrolysis is the salt of phthalamic acid, which then requires a second, often more difficult, hydrolysis step to release the amine and phthalic acid.

  • Causality: Amides are resonance-stabilized and generally poor electrophiles, making them resistant to hydrolysis.[9] The first hydrolysis step opens the imide ring to an intermediate phthalamic acid. The second hydrolysis of this amide is even slower.

  • Expert Insight: Compared to hydrazinolysis, basic hydrolysis is often a less efficient method for deprotection and can result in poor yields.[11] If you must use hydrolysis, consider acidic conditions (e.g., refluxing in concentrated HCl or H₂SO₄), which can sometimes be more effective, though still harsh.[13] Be aware that under strong acidic conditions, the liberated 4-bromoaniline will exist as its ammonium salt and will require neutralization to isolate the free amine.[9]

Question 6: What are the expected degradation products from acidic or basic hydrolysis?

Answer: The degradation pathway under hydrolysis involves a two-step ring-opening process.

  • Initial Attack: A hydroxide ion (basic conditions) or water (acid-catalyzed) attacks one of the carbonyl carbons.

  • Ring Opening: The five-membered ring opens to form N-(4-bromophenyl)phthalamic acid.

  • Final Hydrolysis: This intermediate amide is then hydrolyzed further to yield the final products: 4-bromoaniline and phthalic acid .

Under basic conditions, both products will be in their deprotonated (salt) forms, while under acidic conditions, the amine will be protonated as an ammonium salt.

Degradation Pathway: Hydrolysis

G sub This compound inter N-(4-Bromophenyl)phthalamic acid (Intermediate) sub->inter + H₂O (H⁺ or OH⁻) (Ring Opening) prod1 4-Bromoaniline inter->prod1 + H₂O (H⁺ or OH⁻) (Amide Hydrolysis) prod2 Phthalic Acid inter->prod2 + H₂O (H⁺ or OH⁻) (Amide Hydrolysis)

Caption: Stepwise pathway of hydrolytic degradation.

Section 3: Unintended Degradation & Byproduct Analysis

Question 7: I ran a reaction in DMF at 90°C and noticed several unexpected spots on my TLC plate. Could my this compound be degrading?

Answer: It's possible, especially if the reaction was run for an extended time. While DMF is a common solvent for reactions like the Gabriel synthesis, it can decompose at elevated temperatures, especially if it's not high purity, forming dimethylamine and formic acid.[14] The dimethylamine is nucleophilic and could potentially react, while acidic impurities could catalyze hydrolysis if water is present.

More likely, however, is that you are seeing byproducts from a competing reaction. For instance, if you are performing a Gabriel synthesis with an alkyl halide, a competing E2 elimination reaction is a common side pathway, especially with secondary or hindered primary halides.[8]

Question 8: How can I identify the degradation products?

Answer: A combination of chromatographic and spectroscopic techniques is recommended.

TechniqueApplicationExpected Observations
TLC Quick reaction monitoringAppearance of new spots. Phthalic acid is very polar and may stick to the baseline. 4-bromoaniline is less polar than the starting imide.
HPLC Quantitative analysis of reaction progress and purityA peak for the starting material will decrease while peaks for products/byproducts increase. A reversed-phase method can separate the non-polar starting material from more polar degradation products.[15]
GC-MS Identification of volatile productsUseful for identifying thermal decomposition products like benzonitrile or other small molecules.[6]
LC-MS Identification of non-volatile productsThe most powerful tool for identifying hydrolysis products (phthalic acid, phthalamic acid intermediate) and photoproducts in the reaction mixture.
FTIR Functional group analysisDisappearance of the imide C=O stretches (~1715 & 1775 cm⁻¹) and appearance of primary amine N-H stretches (~3300-3500 cm⁻¹) or carboxylic acid O-H stretches (~2500-3300 cm⁻¹).

Section 4: Experimental Protocols

Protocol 1: Monitoring a Degradation Reaction by HPLC

This protocol provides a general framework for studying the degradation of this compound under specific conditions (e.g., acidic hydrolysis).

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Prepare serial dilutions to create a calibration curve.

  • Reaction Setup: In a thermostated vial, dissolve a known amount of this compound in the reaction medium (e.g., 1 M HCl).

  • Sampling: At timed intervals (t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a known volume of a neutralizing mobile phase buffer to stop further degradation.

  • Analysis: Inject the quenched sample onto a reversed-phase HPLC system (e.g., C18 column). Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and a UV detector (monitor at ~254 nm or a wavelength maximum for the compound).

  • Quantification: Use the calibration curve to determine the concentration of the remaining this compound at each time point and calculate the rate of degradation. Identify product peaks by comparing retention times with authentic standards if available, or by collecting fractions for LC-MS analysis.

Experimental Workflow for Degradation Study

G cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis prep_std Prepare Standards & Calibration Curve prep_rxn Set up Reaction (t=0) prep_std->prep_rxn sampling Take Aliquots at Timed Intervals prep_rxn->sampling quench Quench Reaction sampling->quench Repeat for next time point analyze Inject on HPLC quench->analyze Repeat for next time point analyze->sampling Repeat for next time point quantify Quantify Reactant & Products analyze->quantify kinetics Calculate Degradation Rate quantify->kinetics

Caption: General workflow for a kinetic degradation study.

References

[3] Hoyle, C. E., & Anzures, E. T. (1991). Photodegradation of polyimides: 4. Mechanism for the photo-oxidation process based on a model compound. Journal of Applied Polymer Science. [Source available online]

[4] National Technical Information Service. (1991). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. DTIC. [Source available online]

[5] National Technical Information Service. (1991). Photodegradation of Polyimides. 5. An Explanation of the Rapid Photolytic Decomposition of a Selected Polyimide via Anhydride Fo. DTIC. [Source available online]

[11] Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from orgotutor.com. [Source available online]

[6] Altarawneh, M., et al. (2011). Toxic pollutants emitted from thermal decomposition of phthalimide compounds. Journal of Hazardous Materials, 187(1-3), 298-306. [Link]

[14] Reddit User Discussion. (2023). Gabriel synthesis troubleshooting. r/Chempros. [Source available online]

[1] Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from organic-chemistry.org. [Source available online]

[8] OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from orgosolver.com. [Source available online]

[9] Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from chemistrysteps.com. [Source available online]

[13] Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

[12] Khan, M. N., & Khan, A. A. (1988). The kinetics and mechanism of alkaline hydrolysis of N-substituted phthalimides. International Journal of Chemical Kinetics, 20(6), 465-475. [Source available online]

[16] Perrot, C., et al. (2011). Stability study of sulfonated phthalic and naphthalenic polyimide structures in aqueous medium. Fuel Cells, 11(4), 487-495. [Source available online]

[2] Wikipedia. (n.d.). Gabriel synthesis. [Link]

[10] Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

[15] IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Source available online]

[7] Wang, H., et al. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Polymers, 14(14), 2818. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of N-(4-Bromophenyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot plant and commercial-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.

Introduction: The Significance and Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its production is typically achieved through the condensation reaction between phthalic anhydride and 4-bromoaniline. While this reaction appears straightforward at a laboratory scale, its transition to industrial production presents a unique set of challenges that require careful consideration and control. This guide will provide a comprehensive overview of these challenges and their solutions.

The primary synthetic route involves the reaction of phthalic anhydride with 4-bromoaniline, often at elevated temperatures, to form the corresponding phthalamic acid intermediate, which then undergoes cyclodehydration to yield the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a large scale?

A1: The most common and economically viable method for large-scale synthesis is the direct condensation of phthalic anhydride with 4-bromoaniline. This is typically carried out at elevated temperatures, either neat (solvent-free) or in a high-boiling point solvent like glacial acetic acid.[1][2] While the Gabriel synthesis is a well-known method for preparing primary amines using potassium phthalimide, the direct condensation approach is generally more straightforward for N-aryl phthalimides.[3]

Q2: Why is temperature control so critical during the scale-up of this synthesis?

A2: The initial reaction between phthalic anhydride and 4-bromoaniline is highly exothermic.[4] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Poor temperature control can lead to a runaway reaction, resulting in the formation of impurities, product degradation, and significant safety hazards.[5]

Q3: What are the common impurities encountered during the synthesis and how can they be minimized?

A3: Common impurities include unreacted starting materials (phthalic anhydride and 4-bromoaniline), the intermediate phthalamic acid, and byproducts from side reactions at elevated temperatures. Minimizing these impurities involves precise control of reaction stoichiometry, temperature, and reaction time. Efficient purification methods, such as recrystallization, are also crucial.

Q4: Is the choice of solvent critical for the scale-up process?

A4: Absolutely. While the reaction can be run neat, using a solvent can help moderate the initial exotherm and improve mixing.[6] Glacial acetic acid is a common choice as it acts as both a solvent and a catalyst.[1] However, its corrosive nature and the need for its removal during workup are important considerations at scale. The choice of solvent also significantly impacts the crystallization process, influencing crystal form and purity.

Q5: Are there any known polymorphic forms of this compound?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as it can affect solubility, bioavailability, and stability. While specific studies on the polymorphism of this compound are not extensively reported in public literature, it is a phenomenon that should be investigated during process development using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Control of crystallization conditions (solvent, temperature, cooling rate) is key to ensuring consistent production of the desired polymorph.[7][8]

Troubleshooting Guide: From Lab to Plant

This section addresses specific problems that may arise during the scale-up synthesis of this compound and provides actionable solutions.

Problem 1: Poor Yield and Incomplete Conversion
Potential Cause Troubleshooting and Optimization
Inadequate Mixing and Mass Transfer In large reactors, inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, resulting in incomplete reactions and byproduct formation. Ensure the reactor is equipped with an appropriate agitator design (e.g., pitched-blade turbine) and that the agitation speed is optimized to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.
Suboptimal Reaction Temperature or Time The reaction requires sufficient thermal energy to drive the cyclodehydration of the phthalamic acid intermediate. If the reaction is incomplete, consider a modest increase in temperature or extending the reaction time. Monitor the reaction progress using in-process controls like High-Performance Liquid Chromatography (HPLC).
Moisture in Starting Materials or Solvent Water can hydrolyze phthalic anhydride, reducing the effective concentration of one of the key reactants. Ensure that both phthalic anhydride and 4-bromoaniline are dry and that the solvent used is of an appropriate grade with low water content.
Problem 2: Product Discoloration and Impurity Profile
Potential Cause Troubleshooting and Optimization
Thermal Degradation Prolonged exposure to high temperatures can lead to the degradation of the product and the formation of colored impurities. Optimize the reaction time and temperature to find the "sweet spot" that allows for complete conversion without significant degradation. Consider using a lower boiling point solvent under reflux to maintain a consistent temperature.
Side Reactions At elevated temperatures, side reactions such as the decarboxylation of the intermediate phthalamic acid can occur. Careful control of the temperature profile during the reaction is crucial.
Inefficient Purification The purification process is critical for removing unreacted starting materials and byproducts. Develop a robust recrystallization protocol by screening various solvent systems. Washing the crude product with a dilute base solution (e.g., sodium bicarbonate) can help remove acidic impurities like unreacted phthalic anhydride and the phthalamic acid intermediate.[1]
Problem 3: Challenges in Product Isolation and Drying
Potential Cause Troubleshooting and Optimization
Poor Filterability The crystal habit (shape) and particle size distribution of the product can significantly impact its filtration characteristics. A product with very fine particles or needle-like crystals can blind the filter cloth and lead to slow filtration rates. Control the crystallization process to obtain larger, more uniform crystals. This can be achieved by controlling the cooling rate and agitation during crystallization.
Solvent Entrapment in the Cake Inefficient washing of the filter cake can lead to the entrapment of solvent and dissolved impurities. Ensure that an adequate volume of a suitable wash solvent is used and that the cake is deliquored effectively.
Prolonged Drying Times Large, dense cakes of wet product can be difficult to dry efficiently. The use of an agitated filter dryer can significantly improve drying efficiency by breaking up the cake and exposing a larger surface area to the vacuum and heat.[9][10]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
Phthalic Anhydride148.1214.81001.0
4-Bromoaniline172.0317.21001.0
Glacial Acetic Acid60.0550--

Procedure:

  • Charge a clean, dry, glass-lined reactor with glacial acetic acid.

  • With agitation, add the phthalic anhydride to the reactor.

  • Slowly add the 4-bromoaniline to the reactor. The addition should be controlled to manage the initial exotherm.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by HPLC until the starting materials are consumed to the desired level.

  • Cool the reaction mixture to 20-25 °C. The product will precipitate out of the solution.

  • Filter the product using a Nutsche filter.

  • Wash the filter cake with a suitable solvent (e.g., cold ethanol or water) to remove residual acetic acid and impurities.

  • Dry the product under vacuum at 60-70 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Charge the crude this compound to a clean reactor.

  • Add a suitable solvent (e.g., a mixture of ethanol and water, or acetic acid) in a ratio that allows for complete dissolution at elevated temperature.

  • Heat the mixture with agitation until the solid is completely dissolved.

  • Cool the solution slowly to 20-25 °C to allow for the formation of well-defined crystals.

  • Further cool the mixture to 0-5 °C to maximize the yield.

  • Filter the purified product and wash with a small amount of cold solvent.

  • Dry the final product under vacuum.

Visualizations

Workflow for Scale-Up Synthesis

cluster_0 Reaction Stage cluster_1 Workup and Isolation A Charge Phthalic Anhydride and Acetic Acid B Controlled Addition of 4-Bromoaniline A->B Exotherm Control C Heat to Reflux (118°C, 4-6h) B->C D In-Process Control (HPLC) C->D Reaction Monitoring E Cool to 20-25°C (Precipitation) D->E Reaction Complete F Filtration (Nutsche Filter) E->F G Cake Washing F->G H Drying under Vacuum G->H

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Logic for Low Yield

Start Low Yield? Q1 Incomplete Conversion? Start->Q1 Q2 Adequate Mixing? Q1->Q2 Yes End Yield Improved Q1->End No Q3 Sufficient Time/Temp? Q2->Q3 No Sol1 Optimize Agitation Q2->Sol1 Yes Q4 Moisture Present? Q3->Q4 No Sol2 Increase Time/Temp Q3->Sol2 Yes Sol3 Use Anhydrous Reagents Q4->Sol3 Yes Q4->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting flowchart for addressing low yield issues.

Process Safety Considerations

Scaling up any chemical process requires a thorough hazard analysis.[11][12] For the synthesis of this compound, the following points are critical:

  • Thermal Hazards: The primary hazard is the initial exothermic reaction. A "what-if" analysis should be conducted to assess the consequences of a cooling failure.[13] This may involve reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

  • Reagent Handling: 4-Bromoaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including respiratory protection. Phthalic anhydride is a respiratory irritant.

  • Solvent Hazards: Glacial acetic acid is corrosive. Appropriate materials of construction for the reactor and associated equipment are necessary.

  • Pressure Build-up: Although the reaction is typically run at atmospheric pressure, a runaway reaction could lead to a rapid increase in temperature and pressure. The reactor should be equipped with appropriate pressure relief systems.

References

  • Hamk, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • LookChem. (n.d.). This compound,40101-31-3. [Link]
  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
  • BYJU'S. (n.d.).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Chemical Engineering. [Link]
  • DEKRA. (2024, August 15). Process Hazard Analysis (PHA). Overview of available techniques and when to apply them. [Link]
  • Sphera. (2021, April 16). Understanding Process Hazard Analysis (PHA). [Link]
  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 1-10.
  • H.E.L Group. (n.d.).
  • Ward, K. L. (2017).
  • Mettler Toledo. (n.d.). Chemical Process Safety. [Link]
  • Li, H. Z., Zhang, J. S., Zhou, Y. M., & Li, T. S. (2002). A rapid synthesis of N-aryl phthalimides under microwave irradiation in the absence of solvent.
  • Andreetti, G. D., Cavalca, L., & Sgarabotto, P. (1968). The crystal and molecular structure of N-(p-bromophenyl)acetamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(9), 1195-1198.
  • Google Patents. (n.d.). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
  • Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(3), o461.
  • Minamisono, T., & Takiyama, H. (2015). Control of polymorphism in the anti-solvent crystallization with a particular temperature profile. Journal of Crystal Growth, 424, 43-49.
  • Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22963-23004.
  • Journal of Emerging Technologies and Innovative Research. (2019).
  • Google Patents. (n.d.). EP017058B1 - Process for the continuous production of phthalimide.
  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
  • ACS Publications. (2023). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • LPP Group. (n.d.). Nutsche Filters & Filter Dryers. [Link]
  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
  • MDPI. (2020). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
  • Powder Systems. (2025, December 17). Filter Dryer | Pharmaceuticals | Fine Chemicals. [Link]
  • Pope Scientific, Inc. (n.d.). Agitated Nutsche Filter Dryers | ANFD. [Link]
  • PSL. (n.d.). Lab Scale Agitated Filter Dryers | GFD® Lab - Kilolabs. [Link]
  • Particle Sizing Systems. (2025, June 2).

Sources

"managing exotherms in the synthesis of N-(4-Bromophenyl)phthalimide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-Bromophenyl)phthalimide

A Senior Application Scientist's Guide to Managing Reaction Exotherms

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, process chemists, and drug development professionals who are performing or scaling up this important synthesis. As your dedicated application scientist, my goal is to provide not just a protocol, but a deep, mechanistic understanding of the reaction's thermal profile. The condensation of phthalic anhydride with 4-bromoaniline is a fundamentally exothermic process.[1][2] Understanding and controlling this exotherm is paramount for ensuring safety, achieving high yield, and guaranteeing product purity. This guide provides field-proven insights and troubleshooting strategies to empower you to run this reaction safely and successfully.

Section 1: Core Principles of Exotherm Management

The reaction between phthalic anhydride and 4-bromoaniline proceeds through two main stages: a rapid, highly exothermic ring-opening amidation to form an intermediate phthalamic acid, followed by a slower, endothermic-to-thermoneutral dehydration (cyclization) to yield the final N-substituted phthalimide.[3] The initial step is the primary source of the thermal hazard. The rate of heat generation is directly proportional to the rate of reaction. A thermal runaway occurs when the heat generated by the reaction exceeds the system's capacity to remove that heat, leading to an uncontrolled increase in temperature and pressure.[4]

Effective management relies on three pillars:

  • Rate of Addition: The most critical control parameter. By adding one reagent portion-wise or dropwise, you directly control the reaction rate and, therefore, the rate of heat generation. This is especially crucial during scale-up, where dropwise addition can take hours to safely manage the heat load.[4]

  • Efficient Heat Removal: This involves using an appropriate cooling system (e.g., an ice-water bath, cryostat) and ensuring efficient heat transfer through vigorous stirring and an adequate reactor surface area.

  • Concentration and Solvent Choice: Solvents act as a heat sink, absorbing the energy released. More dilute reactions generate heat more slowly per unit volume. The choice of solvent is also critical; a high-boiling solvent like glacial acetic acid can safely contain the reaction temperature at reflux while also facilitating the final dehydration step.[5]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction temperature is rising uncontrollably, far exceeding the set point. What is the emergency procedure?

A1: This indicates that the rate of heat generation is overwhelming your cooling capacity. Immediate action is required:

  • Step 1: Stop Reagent Addition. Immediately cease the addition of the amine or anhydride.

  • Step 2: Enhance Cooling. Ensure your cooling bath is at its lowest possible temperature and has sufficient volume. If using an ice bath, ensure it is well-stocked with ice and water to maximize surface contact with the flask.

  • Step 3: Emergency Quenching (Last Resort). If the temperature continues to rise rapidly, preparing a pre-chilled, inert solvent to add to the reaction can provide emergency dilution and cooling. This should only be done if the solvent is known to be compatible and will not create a secondary hazard.

  • Step 4: Assess and Re-evaluate. Once the temperature is stable, do not restart the addition. The batch should be safely worked up. Before the next attempt, re-evaluate your procedure. The most likely causes are an addition rate that was too fast for the scale or an inadequate cooling system.

Q2: I observed a strong initial exotherm which I controlled with an ice bath. However, after the addition was complete, the reaction seems to have stopped and my yield is low. What happened?

A2: You have successfully managed the initial exothermic phase but have not provided the necessary energy for the second phase of the reaction.

  • Causality: The reaction mechanism involves two key steps. The first, forming the phthalamic acid intermediate, is fast and exothermic. The second, the intramolecular cyclization to form the imide product with the elimination of water, requires a significant energy input (typically heating to >100 °C).[3][6]

  • Solution: After controlling the initial exotherm during the addition of 4-bromoaniline, the reaction mixture must be heated to reflux (often in a solvent like glacial acetic acid) for several hours to drive the dehydration and complete the conversion to this compound. The low yield is likely due to the isolation of the uncyclized phthalamic acid intermediate.

Q3: My final product is a mixture of my desired product and a significant amount of unreacted starting material. Could the exotherm be responsible?

A3: Yes, improper thermal management can lead to this outcome, particularly on a larger scale.

  • Causality: If the 4-bromoaniline is added too quickly without adequate cooling, a localized "hot spot" can form. In this hot spot, the reaction proceeds very rapidly, but the bulk of the solution may remain too cold. Once the addition is complete, the overall concentration of reactants is lower, and the thermal energy may be insufficient to drive the reaction to completion, leaving unreacted starting materials.

  • Solution: The key is slow, controlled addition with vigorous stirring. This ensures that the heat is distributed evenly throughout the reaction mass, maintaining a homogenous temperature and allowing the reaction to proceed uniformly. After addition, a controlled ramp to the target reflux temperature is necessary to ensure all material reacts.

Q4: I successfully ran this reaction on a 1g scale without any noticeable exotherm. Now, on a 100g scale, the temperature is much harder to control. Why?

A4: This is a classic problem of scale-up related to the surface-area-to-volume ratio.

  • Causality: Heat is generated throughout the entire volume of the reaction mixture, but it can only be removed through the surface of the reactor. As you increase the scale, the volume increases by a cubic factor (e.g., length³), while the surface area only increases by a square factor (e.g., length²). This means that on a larger scale, there is proportionally less surface area available to dissipate the heat generated by the much larger volume.

  • Solution: Scaling up requires a non-linear adjustment to your control strategy. You must significantly slow down the rate of addition, use a more powerful and responsive cooling system, and potentially use a more dilute reaction mixture. Performing a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is strongly advised before attempting a significant scale-up.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound?

A1: The reaction is a two-step nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride molecule.

  • Ring Opening & Cyclization: This attack opens the anhydride ring to form a phthalamic acid intermediate (2-(4-bromophenylcarbamoyl)benzoic acid). This intermediate is then heated, causing an intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid carbonyl, eliminating a molecule of water to form the stable five-membered imide ring.[3]

Q2: Why is glacial acetic acid commonly recommended as a solvent?

A2: Glacial acetic acid serves two primary functions:

  • High Boiling Point: It has a boiling point of approximately 118 °C, which is an ideal temperature range to provide the activation energy needed for the final dehydration/cyclization step while acting as a thermal buffer.[5]

  • Catalytic Role: As an acidic medium, it can protonate the carbonyl oxygen of the carboxylic acid group in the intermediate, making the carbon more electrophilic and facilitating the final ring-closing cyclization.

Q3: Are there milder, alternative methods that avoid high temperatures?

A3: Yes, organocatalytic methods have been developed. For instance, N-heterocyclic carbene (NHC)-catalyzed methods can promote the reaction under mild conditions by activating the intermediate phthalamic acid.[8] However, these methods often require specialized catalysts and anhydrous conditions, making the traditional thermal condensation more common for its simplicity and cost-effectiveness.

Q4: What are the primary safety hazards associated with this synthesis besides the exotherm?

A4: While the exotherm is the main process safety concern, you should also be aware of:

  • Reagent Hazards: Phthalic anhydride is a corrosive solid and a respiratory sensitizer.[9] 4-Bromoaniline is toxic and an irritant. Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE).

  • Thermal Decomposition: At very high temperatures, such as those that could be reached in a thermal runaway, phthalimides can decompose to produce toxic gases, including hydrogen cyanide, isocyanic acid, and nitrogen oxides.[10] This underscores the critical importance of maintaining strict temperature control.

Section 4: Recommended Experimental Protocol (Lab Scale)

This protocol is designed for a ~10g scale and incorporates best practices for monitoring and controlling the reaction exotherm.

Reagents & Equipment:

  • Phthalic Anhydride (10.0 g, 67.5 mmol)

  • 4-Bromoaniline (11.6 g, 67.5 mmol)

  • Glacial Acetic Acid (100 mL)

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Digital thermometer with probe

  • Dropping funnel (or powder funnel for portion-wise addition)

  • Heating mantle

  • Ice-water bath

ParameterValuePurpose
Scale 10.0 g Phthalic AnhydrideLab-scale demonstration
Solvent Glacial Acetic AcidHigh-boiling medium, aids dehydration[5]
Addition Temp. < 30 °CControl of initial exotherm
Reflux Temp. ~118 °CDrives dehydration to completion
Reaction Time 4 hours at refluxEnsure full conversion

Procedure:

  • Setup: Assemble the three-neck flask with the stirrer, thermometer, and reflux condenser. Place the flask in an ice-water bath on top of the magnetic stirrer.

  • Initial Charge: Add phthalic anhydride (10.0 g) and glacial acetic acid (70 mL) to the flask. Begin stirring to form a slurry.

  • Controlled Addition: Dissolve the 4-bromoaniline (11.6 g) in glacial acetic acid (30 mL). Transfer this solution to a dropping funnel.

  • Exotherm Management: Begin adding the 4-bromoaniline solution dropwise to the stirred phthalic anhydride slurry. Monitor the internal temperature closely. Maintain the temperature below 30 °C by adjusting the addition rate and using the ice bath. This is the most critical phase for exotherm control. The addition should take approximately 30-45 minutes.

  • Heating to Reflux: Once the addition is complete and the initial exotherm has subsided, remove the ice bath and replace it with a heating mantle. Heat the mixture to a gentle reflux (~118 °C) and maintain for 4 hours.

  • Work-up & Isolation: Allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the mixture into 300 mL of cold water with stirring.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven to obtain this compound.

Section 5: Visual Guides & Workflows

The following diagrams provide visual summaries of the experimental workflow and troubleshooting logic.

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction & Control cluster_workup Work-up & Purification A Assemble Apparatus: 3-Neck Flask, Condenser, Thermometer, Stirrer B Charge Phthalic Anhydride & Acetic Acid A->B C Prepare 4-Bromoaniline Solution in Dropping Funnel B->C D Place Flask in Ice-Water Bath C->D E Begin Slow, Dropwise Addition of Amine D->E F Temp < 30°C ? E->F I Addition Complete G Continue Addition F->G  Yes H PAUSE Addition Wait for Temp to Drop F->H  No G->E H->F J Remove Ice Bath, Heat to Reflux (~118°C) I->J K Hold at Reflux for 4 Hours J->K L Cool to Room Temp K->L M Precipitate in Cold Water L->M N Filter & Wash Solid M->N O Dry Product N->O

Caption: Controlled Synthesis Workflow for this compound.

Troubleshooting_Tree cluster_yes EMERGENCY RESPONSE cluster_no NORMAL OPERATION Start Uncontrolled Temperature Rise? Action1 1. IMMEDIATELY Stop Reagent Addition Start->Action1  Yes NormalOp1 Continue to Monitor Temperature Closely Start->NormalOp1  No Action2 2. Maximize Cooling (Check Ice Bath / Chiller) Action1->Action2 Action3 3. Prepare for Emergency Quench (if necessary) Action2->Action3 Action4 4. DO NOT Resume. Safely Work-up Batch Action3->Action4 NormalOp2 Maintain Cooling & Stirring NormalOp1->NormalOp2

Caption: Decision Tree for Thermal Runaway Response.

References

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Ghasempour, S., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. DOI: 10.1039/d4ra03859b
  • Mondal, P., et al. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.
  • PrepChem. (n.d.). Synthesis of N-Phenylphthalimide. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-n-phenylphthalimide/
  • Altarawneh, M., et al. (2011). Toxic pollutants emitted from thermal decomposition of phthalimide compounds. Chemosphere. DOI: 10.1016/j.chemosphere.2011.03.018
  • ChemicalBook. (n.d.). 4-BROMO PHTHALIC ANHYDRUS synthesis. Available at: https://www.chemicalbook.com/synthesis/86-90-8.htm
  • Le, V., et al. (2021). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development. DOI: 10.1021/acs.oprd.1c00216
  • Google Patents. (n.d.). CN103965094B - The synthetic method of the N-methyl-4-bromo-phthalimide of amino-5-. Available at: https://patents.google.
  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2015/02/20/the-gabriel-synthesis/
  • Wikipedia. (n.d.). Gabriel synthesis. Available at: https://en.wikipedia.org/wiki/Gabriel_synthesis
  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Available at: https://byjus.com/chemistry/gabriel-phthalimide-synthesis-reaction/
  • BYJU'S. (n.d.). Preparation of Phthalimide. Available at: https://byjus.
  • Google Patents. (n.d.). CN105399712A - Preparation method of 4-bromo phthalic anhydride. Available at: https://patents.google.
  • Suttibut, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. DOI: 10.1021/acsomega.1c04838
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.05%3A_Synthesis_of_Amines/Gabriel_Synthesis
  • Wikipedia. (n.d.). Phthalic anhydride. Available at: https://en.wikipedia.org/wiki/Phthalic_anhydride
  • Suttibut, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8613661/
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Available at: https://www.organic-chemistry.org/namedreactions/gabriel-synthesis.shtm
  • Organic Chemistry Portal. (n.d.). Phthalimides. Available at: https://www.organic-chemistry.org/protectivegroups/amino/phthalimides.shtm
  • Google Patents. (n.d.). CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method. Available at: https://patents.google.
  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Available at: https://unacademy.com/content/jee/study-material/chemistry/gabriel-phthalimide-synthesis-mechanism/
  • Khan Academy. (n.d.). Gabriel phthalimide synthesis. Available at: https://www.youtube.
  • Royal Society of Chemistry. (2023). Phthalic anhydride (PA)
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Available at: https://www.chemicalindustryjournal.co.uk/handling-reaction-exotherms-a-continuous-approach/
  • National Institutes of Health. (n.d.). Amide Activation in Ground and Excited States. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473491/
  • Wikipedia. (n.d.). Phthalimide. Available at: https://en.wikipedia.org/wiki/Phthalimide
  • MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. DOI: 10.3390/molecules23092321

Sources

"N-(4-Bromophenyl)phthalimide stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Bromophenyl)phthalimide

Welcome to the technical support guide for this compound (CAS: 40101-31-3). This document provides in-depth guidance on the stability, storage, and handling of this reagent to ensure the integrity and reproducibility of your experimental results. We will address common questions and troubleshooting scenarios encountered in the lab.

Product Overview and Key Specifications

This compound is a stable, solid compound commonly used in organic synthesis, including as a precursor in Gabriel synthesis for primary amines and in the development of novel chemical entities.[1] Its stability is crucial for these applications. Below are its typical specifications.

ParameterSpecificationSource
Appearance White to off-white crystalline powder[2]
Purity (by HPLC) ≥98.0%[2]
Molecular Formula C₁₄H₈BrNO₂[3]
Molecular Weight 302.12 g/mol [3]
Melting Point 203-209 °C[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] While designated as stable at room temperature, the recommendation is to store it at temperatures below 15°C.[2]

  • Causality:

    • Moisture: The imide functional group is susceptible to slow hydrolysis, especially under basic or acidic conditions, which would cleave the ring to form N-(4-bromophenyl)phthalamic acid. Storing in a dry environment or under an inert atmosphere (like Argon or Nitrogen) minimizes this risk.[4][5]

    • Light: Photochemical degradation can occur in complex organic molecules. Storing in an amber vial or a dark cabinet prevents this.

    • Temperature: Lower temperatures slow down the rate of any potential decomposition reactions.

Q2: What is the expected shelf-life of this compound?

A2: If stored under the recommended conditions, this compound is a very stable compound and should remain viable for several years. However, as a best practice for ensuring experimental reproducibility, we recommend re-analyzing the purity of the material (e.g., by melting point, TLC, or HPLC) if it has been in storage for more than two years or if any visual changes are observed.

Q3: Is this compound sensitive to air?

A3: The compound itself is not acutely sensitive to air (oxygen). However, long-term exposure to atmospheric moisture is the primary concern.[4] For long-term storage, sealing the container with paraffin film or storing it inside a desiccator can provide an extra layer of protection.

Q4: What are the primary signs of degradation?

A4: Degradation can manifest in several ways:

  • Visual Change: A noticeable change from its typical white/off-white color to yellow or tan.

  • Physical Change: Clumping of the powder, which may indicate moisture absorption.

  • Melting Point Depression: A significant lowering and broadening of the melting point range is a classic indicator of impurity.

  • Analytical Changes: The appearance of new spots on a Thin-Layer Chromatography (TLC) plate or additional peaks in an HPLC chromatogram.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound.

Issue 1: My this compound powder has a distinct yellow tint, but it was white when I received it. Can I still use it?

  • Probable Cause: Discoloration often points to the formation of minor impurities due to slow, long-term degradation or exposure to contaminants. This does not necessarily mean the bulk material is unusable, but its purity is now questionable.

  • Recommended Action: Do not use the material directly in a critical reaction. First, verify its purity. A simple melting point determination or a TLC analysis (see Protocol 1) can quickly assess its condition. If the melting point is depressed by more than 2-3 °C or if significant impurities are seen on the TLC plate, the material should be purified by recrystallization (e.g., from an ethanol/chloroform mixture) before use.[6]

Issue 2: My reaction yield is lower than expected, and I suspect the starting material. How can I confirm its integrity?

  • Probable Cause: Assuming all other reaction parameters are correct, low purity of a starting material is a common cause of poor yields. The stated purity of >98% can decrease over time if the compound is stored improperly.

  • Recommended Action: Perform a quantitative purity analysis. HPLC is the gold standard for this and was likely the method used for the initial certificate of analysis.[2] If HPLC is unavailable, a combination of TLC and melting point analysis can provide a strong qualitative assessment. Compare your findings to the specifications in Section 1.

Issue 3: The compound is giving me inconsistent results across different batches of experiments.

  • Probable Cause: This could be due to heterogeneity in your stock bottle, possibly from moisture absorption on the surface layer of the powder. Every time you open the bottle, the top layer is exposed to the atmosphere.

  • Recommended Action: Before weighing, ensure the contents of the bottle are homogenous by gently mixing, taking care not to generate dust. For critical applications, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock to air and moisture.

Troubleshooting Workflow Diagram

Below is a logical workflow for assessing the stability and usability of your this compound stock.

G cluster_0 Initial Observation cluster_1 Initial Assessment cluster_2 Purity Verification cluster_3 Decision start Potential Issue Observed (e.g., discoloration, low yield) visual Visual Inspection (Color, Clumping) start->visual mp Melting Point Determination visual->mp Color/texture is off use Use As Is visual->use Looks OK tlc TLC Analysis (Protocol 1) mp->tlc Melting point depressed/broad mp->use Melting point matches spec tlc->use Single spot, matches standard purify Purify by Recrystallization tlc->purify Minor impurities discard Discard Reagent tlc->discard Major degradation hplc Quantitative HPLC (If available) hplc->use Purity >98% hplc->discard Cannot be purified purify->hplc Post-purification check

Caption: Troubleshooting workflow for this compound.

Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative method to assess the purity of this compound and check for the presence of more polar impurities, such as the hydrolyzed product.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile Phase: 3:1 Hexanes:Ethyl Acetate (v/v)

  • Sample solution: Dissolve ~1-2 mg of this compound in a minimal amount of dichloromethane or ethyl acetate (~0.5 mL).

  • UV lamp (254 nm)

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate. If available, spot a reference standard of known purity alongside it.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • Pure Compound: A single, well-defined spot should be visible. The Rf value should be consistent.

    • Impure Compound: Multiple spots will be visible. Hydrolysis products or other polar impurities will appear as spots with a lower Rf value (closer to the baseline). Non-polar impurities will have a higher Rf value.

References

  • Loba Chemie.
  • Carl ROTH.
  • Organic Chemistry Portal. Phthalimides. [Link]
  • Royal Society of Chemistry.
  • LookChem. This compound, 40101-31-3. [Link]
  • Wikipedia. Phthalimide. [Link]
  • ResearchGate.
  • BYJU'S.
  • PubMed. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. [Link]

Sources

Technical Support Center: Selective Mono-bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination protocols, with a specific focus on preventing the common side reaction of di-bromination. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for various substrate types, and expert insights into the causal factors that govern selectivity in electrophilic aromatic substitution and other bromination reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Over-bromination: A Systematic Approach

  • Guide 1: Bromination of Activated Aromatic Rings

  • Guide 2: Bromination of Deactivated Aromatic Rings

  • Guide 3: Special Considerations for Phenols and Anilines

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of di-brominated product. What is the most common reason for this?

The formation of di-brominated products is a frequent challenge, particularly with activated aromatic substrates. The primary cause is often an excess of the brominating agent or reaction conditions that are too harsh, leading to a second bromination event on the already mono-brominated, and still activated, product. Precise control of stoichiometry is the first and most critical parameter to adjust.[1][2][3]

Q2: How does temperature affect the selectivity of my bromination reaction?

Temperature plays a crucial role in controlling both the rate and selectivity of bromination.[4] Lowering the reaction temperature generally decreases the overall reaction rate, which can significantly improve selectivity towards mono-bromination by disfavoring the higher activation energy pathway of a second bromination.[1][3] For many reactions, conducting the bromination at 0 °C or even lower can be beneficial.[3]

Q3: Can the choice of solvent influence the formation of di-brominated byproducts?

Absolutely. The solvent can significantly impact the reactivity of the brominating agent and the substrate. For highly reactive substrates like phenols, using non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can temper the reaction and favor mono-substitution.[5][6] In contrast, polar solvents can sometimes enhance reactivity and lead to over-bromination.[5] For instance, bromination of phenol in water leads to the immediate formation of a 2,4,6-tribromophenol precipitate.[5][6]

Q4: I'm using NBS to avoid over-bromination, but I'm still seeing di-brominated products. Why?

While N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine (Br₂), it can still lead to di-bromination under certain conditions.[3][7][8] This can happen if the substrate is highly activated, if a strong Lewis acid catalyst is used, or if the reaction temperature is too high.[1][4] Ensuring high purity of NBS is also important, as impurities can sometimes lead to unreliable results.[9]

Q5: What is the difference between kinetic and thermodynamic control in the context of bromination?

Kinetic and thermodynamic control refer to the factors that determine the product distribution in a reaction.[10][11]

  • Kinetic control occurs at lower temperatures where the reaction is irreversible. The major product is the one that forms the fastest (i.e., has the lowest activation energy).[10][12]

  • Thermodynamic control occurs at higher temperatures where the reaction is reversible, allowing an equilibrium to be established. The major product is the most stable one.[10][12]

In electrophilic aromatic bromination, controlling the conditions to favor the kinetic product can sometimes be a strategy to achieve mono-bromination, as the di-brominated product might be thermodynamically more stable but form more slowly.[10][13]

Troubleshooting Over-bromination: A Systematic Approach

When encountering di-bromination, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.

troubleshooting_workflow start Di-bromination Observed check_stoichiometry 1. Check Stoichiometry Is it 1:1 or less? start->check_stoichiometry adjust_stoichiometry Adjust to 1.0-1.1 eq. of brominating agent. check_stoichiometry->adjust_stoichiometry No check_temperature 2. Evaluate Temperature Is it at or below room temp? check_stoichiometry->check_temperature Yes adjust_stoichiometry->check_temperature lower_temperature Lower temperature (e.g., 0°C or -78°C). check_temperature->lower_temperature No check_reagent 3. Assess Brominating Agent Is it too reactive (e.g., Br₂)? check_temperature->check_reagent Yes lower_temperature->check_reagent change_reagent Switch to a milder agent (e.g., NBS, DBDMH). check_reagent->change_reagent Yes check_addition 4. Review Addition Method Was the reagent added all at once? check_reagent->check_addition No change_reagent->check_addition slow_addition Use slow, portion-wise addition or a syringe pump. check_addition->slow_addition Yes check_solvent 5. Analyze Solvent Choice Is the solvent too polar? check_addition->check_solvent No slow_addition->check_solvent change_solvent Switch to a less polar solvent (e.g., CCl₄, CH₂Cl₂). check_solvent->change_solvent Yes check_catalyst 6. Examine Catalyst Is a strong Lewis acid present? check_solvent->check_catalyst No change_solvent->check_catalyst reduce_catalyst Reduce catalyst loading or switch to a milder one (e.g., zeolites). check_catalyst->reduce_catalyst Yes end_success Mono-bromination Achieved check_catalyst->end_success No reduce_catalyst->end_success

Caption: A step-by-step workflow for troubleshooting and preventing di-bromination.

Guide 1: Bromination of Activated Aromatic Rings

Activated aromatic rings (e.g., those with -OH, -OR, -NH₂, -NR₂ substituents) are highly susceptible to over-bromination due to the electron-donating nature of these groups, which activates the ring towards further electrophilic attack.[14]

Key Challenges:
  • High Reactivity: The mono-brominated product is often still activated enough to react again.

  • Poor Selectivity: Mixtures of ortho, para, and di-brominated products are common.

Solutions & Strategies:
  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) with highly activated systems. N-Bromosuccinimide (NBS) is a much better choice as it provides a low, steady concentration of electrophilic bromine, minimizing the risk of over-bromination.[3][7][8] For even greater control, consider using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or tetraalkylammonium tribromides.[2]

  • Stoichiometric Control: This is paramount. Use a precise 1:1 molar ratio of the substrate to the brominating agent. In some cases, a slight excess of the substrate can favor the mono-brominated product.[2]

  • Temperature Management: Perform the reaction at low temperatures (0 °C to -78 °C) to decrease the reaction rate and enhance selectivity.[1][3]

  • Protecting Groups: For extremely reactive substrates like anilines, temporarily protecting the activating group can be a highly effective strategy. For example, an aniline can be converted to an acetanilide. The amide group is less activating than the amine, allowing for more controlled bromination, after which the protecting group can be removed.[1]

ReagentStructureKey Advantages for Activated Rings
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Mild, selective, solid (easy to handle), provides low Br₂ concentration.[3][7][8]
DBDMH C₅H₆Br₂N₂O₂Two bromine atoms per molecule, often highly selective for mono-bromination.[2]
Pyridinium Tribromide C₅H₅NHBr₃Solid, less hazardous than Br₂, often shows high para-selectivity.[3]

Guide 2: Bromination of Deactivated Aromatic Rings

Deactivated aromatic rings (e.g., those with -NO₂, -CN, -SO₃H, -CO₂R substituents) require more forcing conditions for bromination, which can paradoxically lead to selectivity issues if not carefully controlled.

Key Challenges:
  • Sluggish Reactions: The electron-withdrawing nature of the substituent makes the ring less nucleophilic.

  • Harsh Conditions: The need for strong Lewis acids and higher temperatures can sometimes lead to undesired side reactions or decomposition.[1]

Solutions & Strategies:
  • Use of Strong Acid Solvents: For some deactivated substrates, using concentrated sulfuric acid as a solvent in conjunction with NBS can facilitate mono-bromination under mild conditions.[1][15] The strong acid protonates the NBS, increasing its electrophilicity.

  • Catalyst Choice: While a Lewis acid is often necessary, avoid using it in large stoichiometric amounts. Catalytic amounts of FeBr₃ or AlBr₃ are typically sufficient.[16] Over-reliance on strong Lewis acids can decrease selectivity.[4]

  • Alternative Brominating Systems: A combination of N-halosuccinimides with strong acids like trifluoromethanesulfonic acid or BF₃-H₂O can be effective for halogenating deactivated aromatics.[15]

deactivated_ring_strategy substrate Deactivated Aromatic Ring condition1 NBS in conc. H₂SO₄ (Mild Conditions) substrate->condition1 Strategy 1 condition2 Br₂ with catalytic FeBr₃ (Classic Conditions) substrate->condition2 Strategy 2 condition3 NBS with BF₃-H₂O (Alternative Activation) substrate->condition3 Strategy 3 product Mono-brominated Product condition1->product condition2->product condition3->product

Caption: Strategies for the mono-bromination of deactivated aromatic rings.

Guide 3: Special Considerations for Phenols and Anilines

Phenols and anilines are among the most activated aromatic substrates and present unique challenges in controlling bromination.

Phenols:

The hydroxyl group is a powerful activating group. The key to selective mono-bromination of phenols is to suppress the formation of the highly reactive phenoxide ion and to use a non-polar solvent.[5]

  • Solvent is Critical:

    • In Polar Solvents (like water): Phenol ionizes to the phenoxide ion, which is so strongly activated that it reacts instantly with bromine water to form 2,4,6-tribromophenol.[5][6] This reaction is often used as a qualitative test for phenols.

    • In Non-Polar Solvents (like CS₂, CCl₄, or CHCl₃): Ionization is suppressed. The neutral phenol molecule is less reactive, allowing for controlled mono-bromination, which yields a mixture of ortho- and para-bromophenol.[2][5][6]

  • Temperature: Low temperatures (e.g., 0-5 °C) are recommended to further control the reaction rate.[4]

Anilines:

The amino group is also a very strong activating group. Direct bromination with Br₂ is difficult to control and often leads to tri-bromination and oxidation side products.

  • Protection Strategy: The most reliable method for achieving mono-bromination of anilines is to first protect the amino group as an amide (e.g., acetanilide).[1]

    • The amide group is still an ortho-, para- director but is significantly less activating than the free amino group.

    • The bulky acetyl group provides steric hindrance at the ortho positions, often leading to high selectivity for the para-brominated product.[3]

    • After bromination, the acetyl group can be easily removed by hydrolysis to yield the mono-brominated aniline.

Experimental Protocols

Protocol 1: Selective para-Bromination of Acetanilide using NBS

This protocol is suitable for demonstrating controlled bromination on a moderately activated aromatic ring.

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Catalytic amount of concentrated HCl

Procedure:

  • Dissolve acetanilide in acetonitrile in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl.

  • Add N-bromosuccinimide (1.0 eq) to the solution in portions over 10-15 minutes.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-bromoacetanilide.[1]

Protocol 2: Mono-bromination of Phenol in a Non-Polar Solvent

This protocol demonstrates the effect of solvent choice on selectivity.

Materials:

  • Phenol

  • Bromine (Br₂)

  • Carbon Disulfide (CS₂)

Procedure:

  • Dissolve phenol (1.0 eq) in carbon disulfide in a round-bottom flask equipped with a dropping funnel and a stir bar.

  • Cool the flask to 0-5 °C in an ice bath.

  • Prepare a solution of bromine (1.0 eq) in CS₂ and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred phenol solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Evaporate the CS₂ under reduced pressure. The resulting mixture of ortho- and para-bromophenol can be separated by column chromatography.

References

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed.
  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide - NIH.
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.
  • N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds | The Journal of Organic Chemistry - ACS Publications.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central.
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
  • EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents.
  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow.
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC - NIH.
  • Monobromination of Aromatic Amine with [bmim]Br 3 | Download Table - ResearchGate.
  • N-Bromosuccinimide - Wikipedia.
  • Organic chemistry - Kinetic and thermodynamic control - YouTube.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? - Quora.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
  • Bromination phenol in Water and non-polar solvent - Physics Wallah.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
  • 5.11: Reactivity and Selectivity - Chemistry LibreTexts.
  • Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites | Request PDF - ResearchGate.
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv.
  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Bromination of Phenols - YouTube.
  • The Effect of Temperature and pH on Bromate Formation by Ozonation - ResearchGate.
  • Bromination of Phenols (video) | Khan Academy.
  • Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light | Journal of the American Chemical Society.
  • Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep in Pearson+.
  • in the chemical literature: dibromination, E2, & SN2 - YouTube.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
  • Kinetic vs Thermodynamic Control - YouTube.
  • Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach - RSC Publishing.
  • Effect of bromide and other factors on brominated trihalomethanes formation in treated water supply in Jordan - ResearchGate.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • How green is your bromination reaction? - The Green Chemistry Initiative Blog.
  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice) - YouTube.
  • Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry.

Sources

Technical Support Center: Monitoring N-(4-Bromophenyl)phthalimide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

<-3>

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor the progress of N-(4-Bromophenyl)phthalimide synthesis. Here, we address common challenges and frequently asked questions to ensure accurate and efficient reaction tracking.

The Underlying Chemistry: A Quick Primer

The synthesis of this compound is a classic example of a condensation reaction, typically involving the reaction of phthalic anhydride with 4-bromoaniline.[1][2][3] The reaction proceeds via a nucleophilic attack of the amine group on one of the carbonyl carbons of the anhydride, forming a phthalamic acid intermediate, which then undergoes dehydration to yield the final imide product.[1][4] Monitoring this transformation is crucial for determining reaction completion and optimizing yield.

Experimental Workflow: TLC Monitoring

A typical workflow for monitoring this reaction using TLC is outlined below.

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent System + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (4-Bromoaniline) prep_plate->spot_sm spot_co Co-spot (SM + Reaction Mixture) spot_sm->spot_co spot_rxn Spot Reaction Mixture spot_co->spot_rxn develop Develop Plate in Chamber spot_rxn->develop dry Dry Plate develop->dry visualize Visualize Spots (e.g., UV Light, Stains) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Assess Reaction Progress) calculate_rf->interpret

Caption: Standard workflow for TLC monitoring.

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC analysis of your this compound synthesis.

Q1: My spots are streaking or elongated. What's going on and how do I fix it?

A1: Streaking is a common TLC issue that can obscure results.[5][6][7] Here are the primary causes and solutions:

  • Sample Overload: You may have spotted too much of your reaction mixture on the plate.[5][7] This is the most frequent cause of streaking.

    • Solution: Dilute your sample before spotting it on the TLC plate. You can also try spotting a smaller amount multiple times in the same location, allowing the solvent to dry between applications.[5][7]

  • Inappropriate Solvent System: The polarity of your mobile phase might be too high, causing the compounds to move up the plate as a streak rather than distinct spots.

    • Solution: Adjust the polarity of your solvent system. For this particular synthesis, a good starting point is a mixture of hexane and ethyl acetate. Try increasing the proportion of the less polar solvent (hexane).

  • Acidic or Basic Compounds: The starting material, 4-bromoaniline, is basic, and the intermediate phthalamic acid is acidic. These properties can lead to interactions with the silica gel, causing streaking.[5][8]

    • Solution: Add a small amount of acid (e.g., 0.1–2.0% acetic or formic acid) or base (e.g., 0.1–2.0% triethylamine) to your mobile phase to neutralize the compounds and improve spot shape.[5][8]

Q2: I don't see any spots on my TLC plate after development.

A2: The absence of visible spots can be perplexing, but there are several logical explanations:

  • Non-UV Active Compounds: While the starting materials and product in this synthesis contain aromatic rings and should be UV active, it's possible your concentration is too low for detection by UV light alone.[5][9][10][11][12]

    • Solution: Use a visualizing stain. An iodine chamber is a good general-purpose choice for many organic compounds.[9][10][12] A potassium permanganate stain is also effective for visualizing compounds that can be oxidized.[9][13]

  • Sample Too Dilute: The concentration of your spotted sample may be below the detection limit of your visualization method.[5][7]

    • Solution: Concentrate your sample before spotting, or apply the sample multiple times to the same spot, ensuring the solvent evaporates completely between applications.[5][7]

  • Solvent Level Too High: If the solvent level in the developing chamber is above your baseline, your spotted samples will dissolve into the solvent pool instead of eluting up the plate.[5][7]

    • Solution: Always ensure the solvent level is below the baseline on your TLC plate.

Q3: The spots for my starting material and product have very similar Rf values. How can I improve the separation?

A3: Poor separation between spots with similar polarities is a common challenge.

  • Optimize the Solvent System: This is the most critical factor for achieving good separation.

    • Solution: Systematically vary the ratio of your solvents. For a hexane/ethyl acetate system, try a range of ratios (e.g., 9:1, 4:1, 1:1) to find the optimal separation. If a binary system is insufficient, consider adding a third solvent with an intermediate polarity.

  • Use a Different Stationary Phase: While silica gel is standard, other options are available.

    • Solution: For highly polar compounds, a reverse-phase TLC plate (like C18) might provide better separation.[5]

  • Employ a Co-spot: A co-spot, where you spot both the starting material and the reaction mixture in the same lane, can help to confirm if two spots are indeed different compounds. If they are the same, you will see a single, potentially elongated spot. If they are different, you should see two distinct spots.

Q4: I see multiple unexpected spots on my TLC plate. What could they be?

A4: The appearance of extra spots can indicate side reactions or the presence of intermediates.

  • Phthalamic Acid Intermediate: The reaction proceeds through a phthalamic acid intermediate. This intermediate is more polar than the final product and will have a lower Rf value.

    • Interpretation: The presence of a spot between your starting material and product is likely the intermediate. As the reaction progresses, this spot should diminish as the product spot intensifies.

  • Side Reactions: Depending on the reaction conditions, side products may form.

    • Solution: If you suspect side reactions, it may be necessary to adjust your reaction parameters (e.g., temperature, reaction time) or purify your starting materials.

  • Contamination: Accidental contamination of the TLC plate can introduce extraneous spots.[7]

    • Solution: Handle TLC plates carefully, touching only the edges. Ensure your spotting capillaries are clean.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring the synthesis of this compound?

A1: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common and effective choice for this type of reaction. A good starting point would be a 4:1 or 3:1 ratio of hexane to ethyl acetate. You can then adjust this ratio to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.5.

Q2: How can I identify which spot corresponds to the starting material, product, and any intermediates?

A2: The key is to run reference spots on the same TLC plate.

  • Lane 1: Spot a solution of your starting material (4-bromoaniline).

  • Lane 2: Spot your reaction mixture.

  • Lane 3: Spot a co-spot of the starting material and the reaction mixture.

  • Lane 4 (if available): Spot a solution of the purified product (if you have it from a previous synthesis).

By comparing the lanes, you can identify each component. The 4-bromoaniline is more polar than the this compound product, so it will have a lower Rf value. The product, being less polar, will travel further up the plate and have a higher Rf value. Any intermediate, like the phthalamic acid, will likely have an Rf value between the two.

Q3: How do I visualize the spots on the TLC plate?

A3: Since the starting materials and product are aromatic, they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[10][11][12] However, for clearer visualization or if the spots are faint, chemical stains are recommended.

  • UV Light (254 nm): A non-destructive method that works well for compounds with conjugated systems or aromatic rings.[10][11][12]

  • Iodine Chamber: A simple and effective semi-destructive method. Place the developed TLC plate in a sealed chamber with a few crystals of iodine. The iodine vapor will adsorb onto the organic compounds, revealing them as brownish spots.[9][10][12]

  • Potassium Permanganate (KMnO4) Stain: This is a destructive stain that reacts with compounds that can be oxidized. It is very sensitive and will visualize a wide range of organic compounds as yellow or brown spots on a purple background.[9][13]

Q4: How can I be sure the reaction is complete?

A4: The reaction is considered complete when the spot corresponding to the limiting starting material (in this case, likely the 4-bromoaniline) is no longer visible on the TLC plate, and the spot for the product is prominent. It is good practice to let the reaction run for a short period after the starting material disappears to ensure complete conversion.

Q5: My reaction is being run in a high-boiling solvent like DMF or DMSO. How does this affect my TLC?

A5: High-boiling solvents can cause significant streaking on the TLC plate.[14]

  • Solution: After spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to remove the high-boiling solvent before developing it in the TLC chamber.[14]

Data Summary

CompoundExpected PolarityExpected Rf Value (Hexane:Ethyl Acetate 4:1)
4-BromoanilineHighLow
Phthalamic Acid IntermediateMedium-HighIntermediate
This compoundLowHigh

Reaction Mechanism Overview

Reaction_Mechanism SM Phthalic Anhydride + 4-Bromoaniline Intermediate Phthalamic Acid Intermediate SM->Intermediate Nucleophilic Attack Product This compound Intermediate->Product - H2O (Dehydration)

Caption: Simplified reaction mechanism.

References

  • Maji, M., & Mandal, S. K. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 13(1), 6393.
  • Jamal, N. M., et al. (n.d.). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences & Research.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies.
  • Jetir.org. (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst.
  • Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Lab-Training.com. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Organic Chemistry at the University of Colorado Boulder. (n.d.). TLC Visualization Methods.
  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry.
  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • LibreTexts Chemistry. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
  • Kumar, B. V., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Journal of the Brazilian Chemical Society, 26(3), 569-578.
  • LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Stains for Developing TLC Plates.
  • Organic Chemistry. (n.d.). TLC stains.
  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?
  • International Union of Crystallography. (n.d.). N-(3-Bromophenyl)phthalimide.
  • BYJU'S. (n.d.). Preparation of Phthalimide.
  • Royal Society of Chemistry. (2024, July 19). Phthalimides: developments in synthesis and functionalization.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • Google Patents. (n.d.). CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • LibreTexts Chemistry. (2023, January 22). Gabriel Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Reddit. (2025, May 11). Can someone explain this?
  • ResearchGate. (n.d.). Thin Layer Chromatography and Phthalimides.
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting.
  • ResearchGate. (2025, August 7). New N-aryloxy-phthalimide derivatives. Synthesis, physico-chemical properties, and QSPR studies.
  • ResearchGate. (2025, August 8). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures.
  • PubChem. (n.d.). 4-Bromoaniline.
  • Science News. (2024, July 10). Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis.
  • Cheméo. (n.d.). Chemical Properties of Phthalic anhydride (CAS 85-44-9).
  • PubChem. (n.d.). Phthalic Anhydride.
  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • NIST WebBook. (n.d.). Phthalic anhydride.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-(4-Bromophenyl)phthalimide and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phthalimide scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its synthetic accessibility and rigid planar structure make it an ideal foundation for developing novel therapeutic agents.[2] Among its myriad derivatives, N-phenylphthalimides have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] This guide provides an in-depth, objective comparison of the biological activity of N-(4-Bromophenyl)phthalimide and its structural analogs, with a particular focus on anticancer cytotoxicity. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed methodologies to empower researchers in their drug development endeavors.

The N-Phenylphthalimide Scaffold: A Versatile Pharmacophore

The fundamental structure of N-phenylphthalimide consists of a phthalimide moiety connected to a phenyl ring.[3] This arrangement offers a unique template for chemical modification, where substitutions on both the phenyl ring and the phthalimide nucleus can dramatically influence the compound's biological profile.[3] The hydrophobic nature of the phthalimide core is thought to enhance the ability of these compounds to traverse biological membranes.[4] Halogenation of the phenyl ring, in particular, has been a common strategy to modulate the electronic and lipophilic properties of these molecules, thereby impacting their interaction with biological targets. This guide will focus on analogs where the bromine atom at the para-position of the phenyl ring is replaced by other halogens or functional groups, to elucidate the resulting changes in biological activity.

Comparative Anticancer Activity: A Focus on Cytotoxicity

Recent studies have highlighted the potential of N-phenylphthalimide derivatives as potent anticancer agents.[5] A comparative analysis of a series of thiazole-incorporated phthalimide derivatives provides valuable insights into the structure-activity relationships governing their cytotoxicity. Specifically, the cytotoxic effects of N-(5-(4-bromophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and its 4-chloro and 4-nitro analogs were evaluated against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma).[6]

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for the N-(4-halophenyl)phthalimide analogs against different cancer cell lines.

Compound ID4-Substituent on Phenyl RingMCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)PC-12 IC50 (µM)Reference
5k Bromo (Br)>100.6±0.04>10[6]
5c Chloro (Cl)0.2±0.010.7±0.050.43±0.06[6]
5j Nitro (NO₂)1.5±0.12.1±0.121.8±0.09[6]

Data presented as mean ± standard deviation.

Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship among these analogs:

  • Influence of Halogen Substitution: The chloro-substituted analog (5c ) demonstrated the most potent cytotoxicity against the MCF-7 and PC-12 cell lines, with IC50 values of 0.2 µM and 0.43 µM, respectively.[6] The bromo-substituted analog (5k ) showed strong activity against the MDA-MB-468 cell line (IC50 = 0.6 µM) but was significantly less potent against MCF-7 and PC-12 cells.[6] This suggests that the nature of the halogen at the 4-position of the phenyl ring plays a crucial role in determining both the potency and the selectivity of the cytotoxic effect.

  • Electron-Withdrawing Groups: The nitro-substituted analog (5j ) exhibited moderate cytotoxicity across all three cell lines, with IC50 values ranging from 1.5 to 2.1 µM.[6] While the nitro group is a strong electron-withdrawing group, its effect on cytotoxicity in this series was less pronounced than that of the halogens.

These findings underscore the importance of subtle structural modifications in optimizing the anticancer activity of N-phenylphthalimide derivatives. The para-chloro substitution appears to be particularly favorable for potent and broad-spectrum cytotoxicity in the tested cell lines.

Postulated Mechanism of Action: Apoptosis Induction

Further investigation into the mechanism of action for these compounds suggests that their cytotoxic effects are likely mediated through the induction of apoptosis.[6] Studies on similar phthalimide derivatives have shown that they can trigger apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[6]

apoptosis_pathway cluster_stimulus External/Internal Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Phthalimide N-Phenylphthalimide Analog Bax Bax Activation Phthalimide->Bax Promotes Bcl2 Bcl-2 Inhibition Phthalimide->Bcl2 Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Induces Bcl2->CytochromeC Blocks Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by N-phenylphthalimide analogs.

Antimicrobial and Anti-inflammatory Activities: A Broader Perspective

While direct comparative data for the antimicrobial and anti-inflammatory activities of N-(4-halophenyl)phthalimides is not as readily available, the broader class of N-substituted phthalimides has demonstrated significant potential in these areas.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of phthalimide derivatives.[7][8] The mechanism of action is often attributed to the presence of the imide ring and the azomethine group in some derivatives, which can interfere with microbial growth.[8] The Kirby-Bauer disk diffusion method is a standard technique used to screen for the antimicrobial activity of novel compounds.[7][9]

Anti-inflammatory Activity

Phthalimide derivatives, most notably thalidomide, are known for their immunomodulatory and anti-inflammatory effects.[2][10] The proposed mechanism of action often involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[10] The anti-inflammatory potential of new phthalimide analogs is typically evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay.[11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are standard methodologies for assessing the biological activities discussed in this guide.

Synthesis of N-(4-Halophenyl)phthalimide Analogs

The synthesis of N-substituted phthalimides is typically achieved through the condensation of phthalic anhydride with a primary amine.[12]

synthesis_workflow Reactants Phthalic Anhydride + 4-Haloaniline Reaction Glacial Acetic Acid Reflux Reactants->Reaction Workup Precipitation in Water Filtration & Washing Reaction->Workup Product N-(4-Halophenyl)phthalimide Workup->Product

Caption: General workflow for the synthesis of N-(4-halophenyl)phthalimides.

Step-by-Step Protocol:

  • To a solution of phthalic anhydride (1.0 eq) in glacial acetic acid, add the corresponding 4-haloaniline (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(4-halophenyl)phthalimide.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is used to determine the sensitivity of bacteria to antimicrobial compounds.[7][9]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard.[9]

  • Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[9]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition indicates the susceptibility of the bacteria to the compound.

Conclusion and Future Directions

The N-phenylphthalimide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of the biological activity of this compound and its analogs, with a particular emphasis on their anticancer properties. The presented data clearly demonstrates that subtle modifications to the phenyl ring, such as altering the halogen substituent, can have a profound impact on cytotoxic potency and selectivity.

Future research in this area should focus on:

  • Expanding the Analog Library: Synthesizing and screening a wider range of analogs with diverse substitutions on both the phenyl and phthalimide rings to further refine the structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mechanisms of action.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel N-phenylphthalimide-based drugs to address unmet medical needs in oncology and infectious diseases.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (2022).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
  • Disk diffusion test. Wikipedia. [Link]
  • Synthesis and evaluation of novel phthalimide derivatives as analgesic and antiinflammatory agents. (2010). Der Pharma Chemica. [Link]
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Bentham Science. [Link]
  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives.
  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2024). MDPI. [Link]
  • Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. (2002). PubMed. [Link]
  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflamm
  • Phthalimides as anti-inflamm
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIV
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). MDPI. [Link]
  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (2015). Der Pharma Chemica. [Link]
  • Synthesis and antitumor activity of some new phthalimide analogues. (2001). PubMed. [Link]

Sources

"N-(4-Bromophenyl)phthalimide vs. N-(4-chlorophenyl)phthalimide in biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to N-(4-Bromophenyl)phthalimide and N-(4-chlorophenyl)phthalimide in Biological Assays

Introduction

The phthalimide scaffold (isoindoline-1,3-dione) is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] The infamous history of thalidomide, a phthalimide derivative, has led to a deeper understanding of the immunomodulatory and anti-inflammatory potential of this class of compounds.[3][4] Today, phthalimide derivatives are explored for a wide range of therapeutic applications, including antimicrobial, anticonvulsant, and anticancer activities.[1][2]

This guide provides a detailed comparison of two closely related halogenated N-phenylphthalimides: This compound and N-(4-chlorophenyl)phthalimide . These compounds differ only by the halogen atom at the para position of the N-phenyl ring—bromine versus chlorine. This subtle structural change can significantly impact the physicochemical properties and, consequently, the biological activity of the molecules. This document aims to provide researchers, scientists, and drug development professionals with an objective comparison of their performance in various biological assays, supported by experimental data.

Structural and Physicochemical Considerations

The substitution of a bromine or chlorine atom on the phenyl ring influences the electronic and lipophilic character of the entire molecule. Understanding these differences is key to interpreting their biological activities.

G cluster_0 This compound cluster_1 N-(4-chlorophenyl)phthalimide a a b b

Caption: Chemical structures of this compound and N-(4-chlorophenyl)phthalimide.

  • Electronegativity and Size: Chlorine is more electronegative than bromine, but bromine has a larger atomic radius. These differences can affect bond polarities and steric interactions with biological targets.

  • Lipophilicity: The hydrophobicity of a molecule, often estimated by its partition coefficient (LogP), is crucial for its ability to cross cell membranes. Halogen substitution generally increases lipophilicity. The specific contribution of bromine versus chlorine can influence pharmacokinetics and cellular uptake.

Comparative Analysis of Biological Activities

A study by Pontes et al. (2015) provides a direct comparison of the anti-inflammatory and hypolipidemic activities of these two compounds.[5]

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in mice, a standard assay for acute inflammation.[5]

Data Summary: Anti-inflammatory Activity

CompoundDose (mg/kg)Edema Inhibition (%) at 4 hours
This compound25035%
N-(4-chlorophenyl)phthalimide25033%
Ibuprofen (Reference)25045%

Data sourced from Pontes et al., 2015.[5]

The results indicate that both compounds exhibit moderate anti-inflammatory activity, with the bromo-derivative showing slightly higher, albeit not statistically significant, inhibition of edema compared to the chloro-derivative.[5] Both are less potent than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen at the same dosage.[5] The mechanism is likely related to the modulation of inflammatory mediators, a known property of many phthalimide derivatives.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is based on the methodology described by Pontes et al. (2015).[5]

  • Animal Acclimatization: Male Swiss mice are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group): a control group, a reference group (e.g., Ibuprofen), and test groups for each phthalimide derivative. The test compounds and reference drug are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at specified time points after (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

G Workflow for Carrageenan-Induced Paw Edema Assay acclimatize Animal Acclimatization (1 week) grouping Random Grouping (Control, Reference, Test) acclimatize->grouping admin Compound Administration (p.o. or i.p.) grouping->admin measure0 Baseline Paw Measurement (t=0) wait Waiting Period (1 hour) admin->wait carrageenan Induction of Edema (Sub-plantar Carrageenan Injection) wait->carrageenan measure_t Post-injection Measurements (t=1, 2, 3, 4 hours) carrageenan->measure_t measure0->carrageenan Immediately before calculate Data Analysis (% Edema Inhibition Calculation) measure_t->calculate

Caption: Experimental workflow for the in vivo anti-inflammatory assay.

Hypolipidemic Activity

The same study also investigated the ability of these compounds to reduce plasma lipid levels in mice.[5]

Data Summary: Hypolipidemic Activity

CompoundDose (mg/kg/day)Triglyceride Reduction (%)Cholesterol Reduction (%)
This compound2038%25%
N-(4-chlorophenyl)phthalimide2029%20%
Phthalimide (Parent)2043%30%

Data sourced from Pontes et al., 2015.[5]

In this assay, the bromo-derivative again demonstrated greater efficacy than the chloro-derivative in reducing both triglyceride and cholesterol levels.[5] Interestingly, both halogenated derivatives were less active than the unsubstituted parent phthalimide, suggesting that the addition of these specific halogenated phenyl groups may not be optimal for this particular activity.[5]

Antimicrobial and Anticancer Activities
  • Antimicrobial Potential: Halogenated compounds are frequently investigated for antimicrobial properties. The lipophilicity conferred by the halogen can enhance passage through microbial cell walls. Studies on various phthalimide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] For instance, some phthalimide Schiff bases derivatives have shown variable activity against microbes like Pseudomonas aeruginosa and Streptococcus pyogenes.[6]

  • Anticancer Potential: The anticancer activity of phthalimides is well-documented, with thalidomide and its analogs (lenalidomide, pomalidomide) being approved for treating multiple myeloma.[4] Their mechanisms often involve the modulation of tumor necrosis factor-alpha (TNF-α) and inhibition of angiogenesis.[3] Cytotoxicity assays on various cancer cell lines are the standard method for in vitro evaluation.

Given the lack of direct comparative data, a standardized screening of both compounds against a panel of microbial strains and cancer cell lines would be a valuable future study.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted in culture media to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle (DMSO) only.

  • MTT Addition: After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

Based on the available direct comparative data, This compound demonstrates a slight advantage over N-(4-chlorophenyl)phthalimide in both anti-inflammatory and hypolipidemic activities .[5] This suggests that the larger, more polarizable bromine atom may lead to more favorable interactions with the biological targets responsible for these effects.

  • Antimicrobial screening: Testing against a diverse panel of bacterial and fungal pathogens to determine their spectrum of activity and Minimum Inhibitory Concentrations (MICs).

  • Anticancer screening: Evaluating their cytotoxicity against various cancer cell lines to identify potential therapeutic targets and determine their IC₅₀ values.

  • Mechanistic studies: Investigating the underlying mechanisms of action, such as enzyme inhibition (e.g., COX-1/COX-2) or modulation of specific signaling pathways.

Such studies would provide a clearer picture of the structure-activity relationship concerning halogen substitution in this important class of molecules and guide the rational design of future phthalimide-based therapeutic agents.

References

  • Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-3073.
  • The Pharmaceutical and Chemical Journal. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity.
  • Hadi, M. K., et al. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research, 13(39).
  • Li, Y., et al. (2022). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 27(15), 4993.
  • Gesi, L., et al. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Drug Discovery, 1-19.
  • Pontes, G. M., et al. (2015). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. Medicinal Chemistry Research, 24(10), 3750-3758.
  • Sahib, H. A., & Mohammed, H. M. (2020). Synthesis and Preliminary Biological Activity Evaluation of New N- Substituted Phthalimide Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 247-252.
  • Forensic Science and Criminal Investigation. (2012). A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE.
  • Al-Masoudi, N. A., et al. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Journal of Natural Sciences Research, 5(2), 1-9.
  • Wang, M., et al. (2016). N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells. Journal of Experimental & Clinical Cancer Research, 35(1), 41.
  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.
  • Lamie, P. F., et al. (2015). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 20(8), 14637-14654.
  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Future Medicinal Chemistry, 15(12), 1015-1044.
  • Kamal, A., et al. (2016). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 26(15), 3545-3551.
  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242.
  • Gesi, L., et al. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Drug Discovery.
  • Jetir. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES.
  • de Oliveira, R. B., et al. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 28(13), 5171.
  • Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.

Sources

A Comparative Spectroscopic Guide to N-Aryl Phthalimides: From Synthesis to Characterization

Author: BenchChem Technical Support Team. Date: January 2026

N-aryl phthalimides represent a privileged scaffold in medicinal chemistry and materials science. Their rigid, planar structure and tunable electronic properties make them foundational components in the synthesis of pharmaceuticals, agrochemicals, and fluorescent materials.[1][2] The substituent on the N-aryl ring profoundly influences the molecule's overall characteristics, including its biological activity and photophysical behavior. A precise understanding of their structure and electronic properties is therefore paramount, necessitating a multi-faceted spectroscopic approach for comprehensive characterization.

This guide provides a comparative analysis of the primary spectroscopic techniques—FT-IR, NMR, and UV-Vis/Fluorescence—used to characterize N-aryl phthalimides. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to support researchers in drug development and materials science.

The Spectroscopic Characterization Workflow

The journey from a newly synthesized N-aryl phthalimide to a fully characterized compound follows a logical and self-validating workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and unambiguous confirmation of the target molecule's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis (e.g., Phthalic Anhydride + Aryl Amine) purification Purification (Recrystallization/Chromatography) synthesis->purification ftir FT-IR Spectroscopy (Functional Group ID) purification->ftir Confirm Imide Formation nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) ftir->nmr Proceed if C=O present uv_fluor UV-Vis & Fluorescence (Electronic Properties) nmr->uv_fluor Proceed if structure confirmed final Final Characterized N-Aryl Phthalimide uv_fluor->final Characterization Complete

Caption: General workflow for the synthesis and spectroscopic characterization of N-aryl phthalimides.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is the first line of analysis post-synthesis. Its power lies in the rapid and definitive identification of key functional groups, primarily the imide carbonyls, confirming the success of the cyclization reaction.

Expertise & Causality

The defining feature of the phthalimide core in an IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands. This splitting arises from the mechanical coupling of the two carbonyl groups. They can vibrate in-phase (symmetric stretch) or out-of-phase (asymmetric stretch), resulting in two absorptions of slightly different energies. The asymmetric stretch typically appears at a higher wavenumber (e.g., 1760–1795 cm⁻¹) and is often more intense, while the symmetric stretch is found at a lower wavenumber (e.g., 1710–1740 cm⁻¹).[1][3] The precise positions of these bands are sensitive to the electronic environment, making them a valuable comparative tool.

Other key vibrations include:

  • Aromatic C=C Stretching: Typically observed in the 1430-1625 cm⁻¹ region.[4]

  • C-N Stretching: Found within the 1300-1400 cm⁻¹ range.

  • Aromatic C-H Bending: Out-of-plane bending vibrations appear as sharp bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aryl rings.

Comparative Data: Carbonyl Stretching Frequencies

The electronic nature of the N-aryl substituent can subtly influence the carbonyl stretching frequencies. Electron-withdrawing groups on the aryl ring can lead to a slight increase in the wavenumber due to inductive effects, while electron-donating groups may cause a minor decrease.

Compound TypeAsymmetric C=O Stretch (cm⁻¹)Symmetric C=O Stretch (cm⁻¹)Source(s)
N-Aryl Phthalimide (General)17681720[1]
N-Hydroxyphthalimide (NHPI)17931733[3]
Phthalimide (unsubstituted)~1770~1745[5]
Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the dried N-aryl phthalimide sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Recording: Record the spectrum, typically in the 4000–400 cm⁻¹ range, acquiring a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.[6]

  • Data Processing: Perform a background correction using a spectrum of an empty sample holder or a pure KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy (both ¹H and ¹³C) provides the most detailed structural information, enabling the unambiguous assignment of every proton and carbon in the molecule. It is the gold standard for confirming the exact connectivity and isomeric purity of the synthesized compound.

Expertise & Causality
  • ¹H NMR: The protons on the phthalimide ring typically appear as a complex, second-order multiplet (an AA'BB' or AA'XX' system) between δ 7.7 and 8.0 ppm, resulting from the magnetic non-equivalence of the protons.[1][7] The chemical shifts of the protons on the N-aryl ring are highly diagnostic. Electron-donating groups (e.g., -OCH₃, -CH₃) will shield nearby protons, shifting their signals upfield (lower δ), while electron-withdrawing groups (e.g., -NO₂, -CF₃) will deshield them, causing a downfield shift (higher δ).[8]

  • ¹³C NMR: The most characteristic signals in the ¹³C NMR spectrum are the two carbonyl carbons of the imide group, which are significantly deshielded and appear in the δ 166–173 ppm region.[1][7][9] The aromatic carbons of the phthalimide moiety are typically found between δ 123-135 ppm, with the quaternary carbons to which the carbonyls are attached appearing further downfield.[1]

Comparative Data: ¹H and ¹³C Chemical Shifts (δ in ppm)
CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Source(s)
Phthalimide 11.38 (N-H), 7.85 (aromatic)-[10]
N-(4-methoxyphenyl)methyl-phthalimide 7.81 & 7.67 (phthalimide), 7.38 & 6.83 (aryl), 4.77 (CH₂), 3.76 (OCH₃)168.0 (C=O), 159.2, 133.9, 132.2, 130.1, 128.7, 123.3, 114.0 (aromatic), 55.2 (OCH₃), 41.0 (CH₂)[7]
N-(6-methylpyridin-3-yl)phthalimide 8.63, 7.97, 7.82, 7.69, 7.31 (aromatic), 2.63 (CH₃)166.9 (C=O), 158.0, 146.6, 134.6, 134.0, 131.6, 126.1, 123.9, 123.3 (aromatic), 24.2 (CH₃)[7]
Model Phthalimide-Triazole 7.85-7.73 (phthalimide & triazole H)172.17, 168.28 (C=O), 147.24-128.09 (aromatic & triazole C)[1]
Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds.

  • Sample Preparation: Accurately weigh 5-10 mg of the N-aryl phthalimide and dissolve it in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: The solvent signal (e.g., CDCl₃ at δ 7.26) is typically used as the primary internal reference.[7] Alternatively, a small amount of tetramethylsilane (TMS) can be added.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters are usually sufficient, but optimization may be required for samples with low concentration.

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Behavior

UV-Vis absorption and fluorescence spectroscopy are essential for characterizing the photophysical properties of N-aryl phthalimides, which is critical for applications in fluorescent probes, sensors, and organic electronics.

Expertise & Causality

The electronic properties of N-aryl phthalimides are dominated by π-π* transitions within the aromatic system.[11] The lowest energy absorption band, typically found near 290-350 nm, is characteristic of the phthalimide chromophore.[12] The position (λ_max) and intensity (molar extinction coefficient, ε) of this band are highly sensitive to substitution.

The introduction of an electron-donating group (e.g., an amino group) on the phthalimide ring or the N-aryl ring often creates an intramolecular charge-transfer (ICT) character upon photoexcitation.[13] This leads to several key observable effects:

  • Bathochromic Shift: A red-shift (to longer wavelengths) of both the absorption and emission maxima.

  • Positive Solvatochromism: The emission maximum shifts to longer wavelengths in more polar solvents, as the polar solvent stabilizes the more polar ICT excited state.

  • Enhanced Fluorescence: ICT states can significantly increase the fluorescence quantum yield (Φ), turning weakly emitting compounds into strong fluorophores.[11][13]

The relationship between the aryl substituent and the resulting photophysical properties is a cornerstone of designing fluorescent molecules.

G substituent N-Aryl Substituent nmr_shift NMR Chemical Shifts (δ) (Upfield/Downfield) substituent->nmr_shift influences local electron density ir_freq FT-IR Frequencies (ν) (C=O Stretch) substituent->ir_freq alters bond polarity uv_lambda UV-Vis/Fluorescence (λ) (Red/Blue Shift, Quantum Yield) substituent->uv_lambda modifies electronic transitions (ICT)

Caption: Relationship between N-aryl substituents and observed spectroscopic properties.

Comparative Data: Photophysical Properties
Compound TypeAbsorption λ_max (nm)Emission λ_em (nm)Quantum Yield (Φ)Key Feature / SolventSource(s)
N-phthaloylglycine 292--Shows photo-induced CO₂ release[12]
N-cyclohexylphthalimide -Almost no emission~0-[13]
4-amino-N-cyclohexylphthalimide ~350-400~500-550HighStrong fluorescence due to ICT[13]
Piperidine-Naphthalimide 4024950.821Strong emission in nonpolar solvent (Dioxane)[11]
Piperidine-Naphthalimide -536LowEmission red-shifts in polar solvent (DMF)[11]
Experimental Protocol: UV-Vis and Fluorescence Measurements
  • Solvent Selection: Choose a spectroscopic-grade solvent that is transparent in the wavelength range of interest and in which the compound is soluble. A solvent series of varying polarity (e.g., dioxane, chloroform, acetonitrile, DMSO) is required for solvatochromism studies.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the N-aryl phthalimide by accurately weighing the compound and dissolving it in the chosen solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solution. For UV-Vis, the concentration should result in an absorbance between 0.1 and 1.0 at λ_max. For fluorescence, solutions should be more dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

  • Data Acquisition:

    • UV-Vis: Record the absorption spectrum against a solvent blank. Identify the wavelength of maximum absorption (λ_max).

    • Fluorescence: Excite the sample at or near its λ_max. Record the emission spectrum. Identify the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The measurement requires comparing the integrated fluorescence intensity and the absorbance at the excitation wavelength of the sample and the standard.

References

  • Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central.
  • Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones.
  • Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv | Cambridge Open Engage.
  • Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. DTIC.
  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry.
  • Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups. RSC Publishing.
  • Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data.
  • Synthesis and characterization of some new N-substituted phthalimide.
  • Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Royal Society of Chemistry.
  • Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.
  • Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Phthalimide(85-41-6) 1H NMR spectrum. ChemicalBook.
  • Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies.
  • Absorption spectra of phthalimides, thiophthalimides, and P-isoindigos.
  • Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III)
  • A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applic
  • Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. MDPI.
  • 13 C NMR spectrum of phthalimide analog.
  • Synthesis and fluorescence of N‐substituted‐1,8‐naphthalimides.
  • Photochemistry via Photoelectron Spectroscopy: N-substituted Phthalimides. Loughborough University.
  • The slow photo-induced CO2 release of N-phthaloylglycine. PubMed Central.
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W

Sources

Choosing the Right Analytical Tool: A Comparative Guide to HPLC and GC-MS for the Purity Analysis of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of N-(4-Bromophenyl)phthalimide. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, the choice of an analytical technique is not merely a procedural step but a foundational decision that dictates the quality, reliability, and efficiency of your results. When assessing the purity of a key chemical intermediate like this compound, selecting between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision. This guide provides an in-depth comparison, moving beyond a simple list of pros and cons to explain the causal relationships between the analyte's properties and the optimal analytical methodology.

Analyte First: The Physicochemical Profile of this compound

Before comparing instrumentation, we must first understand the molecule . This compound (C₁₄H₈BrNO₂) is a solid with a molecular weight of 302.13 g/mol .[1] Its key characteristics influencing our decision are:

  • Thermal Stability and Volatility: It possesses a high melting point, typically in the range of 203-209°C.[1] This is a primary indicator of low volatility. Molecules with high melting points require significant thermal energy to transition into the gas phase, creating a substantial risk of thermal decomposition before vaporization can occur.

  • Polarity and Solubility: The presence of the phthalimide group with its two polar carbonyl functions, combined with the aromatic systems, renders the molecule moderately polar. It is generally soluble in common organic solvents like methanol, acetonitrile, and THF, which are frequently used as mobile phases in HPLC.

  • Chromophoric Nature: The molecule contains multiple aromatic rings, which are strong chromophores. This makes it an excellent candidate for UV-Vis detection, a standard and robust detector used in HPLC systems.[2]

This initial analysis strongly suggests that this compound is a non-volatile, thermally sensitive compound, making it an ideal candidate for HPLC analysis.[3][4][5] Conversely, its properties present significant challenges for GC-MS, which requires the analyte to be both volatile and thermally stable.[6][7][8]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is the gold standard for the analysis of non-volatile and thermally unstable compounds, making it ubiquitous in the pharmaceutical industry for purity testing and quality control.[3][4]

The Causality Behind Choosing HPLC:

HPLC is the superior choice for this application because it operates at or near ambient temperatures, completely circumventing the issue of thermal degradation.[3][7] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is ideal. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile). The moderately polar analyte will interact with the stationary phase, and by carefully controlling the mobile phase composition (gradient elution), we can achieve excellent separation from potential impurities.

This protocol is designed as a robust, self-validating system for the routine purity analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL in a 20 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates that could damage the column.[9]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 50
      15.0 95
      20.0 95
      20.1 50

      | 25.0 | 50 |

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Specialized Tool with Caveats

GC-MS is a powerful technique renowned for its high separation efficiency and the definitive identification capabilities of mass spectrometry.[8][10] However, its core requirement is that the analyte must be volatile and thermally stable enough to be vaporized in the heated inlet without degradation.[8]

The Causality Behind GC-MS Challenges:

For this compound, the high melting point (>200°C) is a major obstacle. To vaporize this compound, the GC inlet temperature would need to be set significantly higher, likely above 250°C. At these temperatures, the imide functional group and the C-N bond are susceptible to cleavage, leading to fragmentation of the parent molecule. This would result in a chromatogram that does not accurately represent the sample's purity, but rather a profile of its thermal degradation products. While GC-MS has been used for some imides, these are typically smaller, more volatile cyclic imides.[11]

Therefore, GC-MS is not recommended for routine purity analysis of this compound. It is better suited for specialized applications, such as:

  • Detecting Volatile Impurities: Analyzing for residual solvents (e.g., toluene, acetic acid) from the synthesis.[3]

  • Structural Confirmation (with caution): If a method can be carefully developed to minimize degradation, the mass spectrum can provide valuable structural information.

This protocol is presented for the specific purpose of identifying potential volatile impurities or for structural elucidation, acknowledging the inherent risks of analyte degradation.

  • Sample Preparation:

    • Prepare a more dilute sample than for HPLC to avoid overloading the system.

    • Dissolve ~1 mg of the sample in 1 mL of a high-purity solvent like ethyl acetate.

    • Filter through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).

    • Column: Low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temperature: 280°C (A high temperature is necessary but increases degradation risk).

    • Injection Volume: 1 µL (Splitless mode to maximize sensitivity for trace impurities).

    • Oven Temperature Program:

      • Initial: 100°C, hold for 1 min.

      • Ramp: 20°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-450 m/z.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify peaks corresponding to known residual solvents.

    • Examine the mass spectrum of the main peak (if it elutes) for signs of degradation (e.g., loss of bromine, cleavage of the imide ring) by comparing the observed molecular ion to the expected m/z of 302.

    • Search the NIST library for identification of unknown impurity peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Ethyl Acetate weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 1 µL (Splitless) filter->inject vaporize Vaporize in Hot Inlet (Risk of Degradation) inject->vaporize separate Separate on DB-5ms Column (Temp Program) vaporize->separate ionize Ionize (EI, 70 eV) separate->ionize detect Detect by Mass (m/z) ionize->detect analyze Analyze Mass Spectra detect->analyze library NIST Library Search analyze->library report report library->report Impurity ID Report

Caption: Workflow for GC-MS impurity analysis.

Head-to-Head Comparison and Final Recommendation

The choice between HPLC and GC-MS becomes clear when their performance attributes are directly compared in the context of this specific analyte.

ParameterHPLC-UVGC-MSRationale
Analyte Suitability Excellent Poor Analyte is non-volatile and thermally labile, ideal for HPLC but problematic for GC.[3][8]
Primary Application Purity Assay & Quantification Impurity ID (Volatiles)HPLC provides accurate quantification of the main component and non-volatile impurities.[5] GC-MS excels at identifying volatile residuals.[3]
Risk of Artefacts LowHighHPLC's gentle conditions preserve the sample. GC's high heat can cause thermal degradation, creating false impurity peaks.
Sensitivity High (ng range)Very High (pg range)Both are sensitive, but GC-MS often has an edge for amenable compounds due to low-noise detectors.[2][6]
Selectivity Good (Chromatographic)Excellent (Chromatographic & Spectral)MS provides a second dimension of separation based on mass, offering superior identification power.[10]
Analysis Speed Moderate (15-25 min)Fast (10-15 min)GC runs can be faster, especially for simple mixtures.[7]
Cost & Complexity ModerateHighGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.[6][12]

This flowchart provides a logical path for selecting the appropriate technique based on the analytical goal.

Decision_Tree start Analytical Goal for This compound q1 What is the primary objective? start->q1 a1 Determine % Purity Quantify main component Profile for non-volatile impurities q1->a1 Quantification a2 Identify unknown trace impurities Screen for residual volatile solvents q1->a2 Identification rec1 Use HPLC-UV a1->rec1 Robust & Reliable Avoids thermal degradation rec2 Use GC-MS (with caution) a2->rec2 Superior identification power High risk of analyte degradation

Caption: Decision guide for technique selection.

Conclusion

For the crucial task of determining the purity of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior and recommended technique. Its ability to analyze the compound in its native state at ambient temperatures ensures that the results are accurate, reproducible, and free from thermally induced artifacts. It is the reliable workhorse for quality control and quantitative analysis of this and similar pharmaceutical intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) , while a powerful analytical tool, is ill-suited for this specific molecule due to the high risk of thermal degradation. Its use should be restricted to specialized applications, such as the identification of volatile impurities like residual solvents, where the primary analyte's integrity is not the main objective of the analysis.

References

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis.
  • Patsnap. (2025, September 22). Compare GC-MS vs HPLC for Drug Metabolite Analysis.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Sciencing. (2022, March 24). Disadvantages & Advantages Of An HPLC.
  • Lab Manager Magazine. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • The Science of Separation. (n.d.). Understanding High-Performance Liquid Chromatography.
  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS.
  • Pharmastuff4u. (2023, March 7). Advantages and Disadvantages of Gas Chromatography (GC).
  • Quora. (2017, March 20). What are the advantages of gas chromatography–mass spectrometry (GC-MS)?.
  • Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography.
  • PubChemLite. (n.d.). This compound (C14H8BrNO2).
  • Husain, S., Alvi, S. N., & Rao, R. N. (1999). Gas chromatographic-mass spectrometric separation, identification and determination of C6-C12 cyclic imides in thermally treated epoxy and alkyd resins to locate hot spots inside large electricity generators.

Sources

A Senior Application Scientist's Guide to Purity Assessment: The Case of N-(4-Bromophenyl)phthalimide via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and organic synthesis, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reproducibility, safety, and efficacy. N-(4-Bromophenyl)phthalimide, a key intermediate in various synthetic pathways, serves as an excellent model to explore a foundational technique of purity assessment: melting point analysis. This guide provides an in-depth, experience-driven comparison of this classical method with modern alternatives, grounded in scientific principles and practical laboratory considerations.

The Foundational Role of Purity in Synthesis

This compound is typically synthesized via the condensation of phthalic anhydride with 4-bromoaniline. This seemingly straightforward reaction underscores a critical challenge in organic chemistry: no reaction proceeds with 100% efficiency. The crude product will invariably contain unreacted starting materials, by-products, or residual solvents. Verifying the purity of the isolated N-(4--Bromophenyl)phthalimide is a non-negotiable step before its use in subsequent, often more complex and costly, stages of drug development or materials science research.

Melting Point Analysis: A First-Line Purity Assessment

Melting point is a characteristic physical property of a solid crystalline substance.[1] For a pure compound, the melting point is sharp, occurring over a narrow temperature range (typically 0.5–1°C).[2] However, the presence of impurities disrupts the uniform crystalline lattice of the compound.[3] This disruption weakens the intermolecular forces, requiring less energy to transition the substance from a solid to a liquid state.[4]

This phenomenon, known as melting point depression , manifests in two distinct ways:

  • A Lowered Melting Point: The temperature at which the substance begins to melt is lower than that of the pure compound.[5]

  • A Broadened Melting Range: The transition from solid to liquid occurs over a wider temperature range.[2][3]

Therefore, by measuring the melting point of a synthesized batch of this compound and comparing it to the literature value of the pure substance, a researcher can make a rapid and reliable qualitative assessment of its purity.[1]

This protocol is designed to be self-validating by incorporating a preliminary, rapid determination to establish an approximate range, followed by a meticulous, slow determination for accuracy. This approach minimizes the risk of overshooting the melting point, a common source of error.

Apparatus: Calibrated melting point apparatus (e.g., Thiele tube or digital instrument), capillary tubes (sealed at one end), sample of synthesized this compound, thermometer or digital temperature probe.[3]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount into a fine powder to ensure uniform packing and heat transfer.

  • Capillary Loading: Firmly tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm in height.[2] Causality: A tightly packed, small sample ensures efficient and even heat transmission, leading to a more accurate reading.

  • Initial Rapid Determination: Place the loaded capillary in the melting point apparatus. Heat the apparatus rapidly and observe the approximate temperature at which the sample melts. This provides a target range for the accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new, freshly packed capillary.

  • Controlled Heating: Heat the apparatus again. Once the temperature is about 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[2][3] Causality: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing a lag that would result in an erroneously high reading.

  • Data Recording: Record two temperatures:

    • T1 (Onset of Melting): The temperature at which the first drop of liquid appears.

    • T2 (Completion of Melting): The temperature at which the entire solid sample has turned into a clear liquid.

  • Reporting: The melting point is reported as the range T1-T2.

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Prep Grind Sample to Fine Powder Load Pack 2-3mm in Capillary Tube Prep->Load RapidHeat Rapid Heating for Approx. M.P. Load->RapidHeat Cool Cool Apparatus RapidHeat->Cool SlowHeat Slow Heating (1-2°C/min) near expected M.P. Cool->SlowHeat Record Record T1 (Onset) & T2 (Completion) SlowHeat->Record Report Report Range (T1-T2) Record->Report Compare Compare with Literature Value Report->Compare Assess Assess Purity Compare->Assess

Caption: Workflow for accurate melting point determination.

Interpreting the Results: A Comparative Analysis

The expected melting point of pure this compound is approximately 203-209°C .[6][7] The primary impurities would be the unreacted starting materials: 4-bromoaniline (M.P. 60-64°C) and phthalic anhydride (M.P. ~131°C).[8][9][10][11]

Sample DescriptionObserved Melting Range (°C)Interpretation
Literature Value (Pure) 203-209°C (sharp) Benchmark for high purity.
Hypothetical Sample A 204-206°CHigh purity. The observed range is sharp and falls within the literature values.
Hypothetical Sample B 195-201°CImpure. The range is both depressed (lower than literature) and broad (6°C range).
Hypothetical Sample C 180-195°CSignificantly impure. The melting point is severely depressed and the range is very broad.

This diagram illustrates the thermodynamic principle of melting point depression.

ImpurityEffect Pure Pure Crystalline Lattice (Strong, Uniform Forces) Impure Disrupted Lattice (Weaker, Non-uniform Forces) Pure->Impure Impurity Impurity Molecules Impurity->Impure Energy Less Thermal Energy Required to Melt Impure->Energy Result Depressed & Broadened Melting Range Energy->Result

Caption: How impurities disrupt the crystal lattice, causing melting point depression.

Comparison with Alternative Purity Assessment Methods

While melting point analysis is an invaluable tool, it is primarily qualitative. For quantitative analysis and detection of impurities with similar melting points, more sophisticated techniques are required.

  • Principle: TLC separates components of a mixture based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[10][12] A pure compound should ideally result in a single spot.

  • Protocol Snapshot: A small spot of the dissolved sample is applied to a TLC plate, which is then placed in a sealed chamber with a solvent (mobile phase). As the solvent moves up the plate, it carries the sample components at different rates. The plate is then visualized, typically under UV light.[5]

  • Use Case: Excellent for rapid, qualitative monitoring of reaction progress and for determining the number of components in a mixture.[5]

  • Principle: HPLC is a highly sensitive technique that separates, identifies, and quantifies components in a mixture.[13] A high-pressure pump forces a sample in a solvent (mobile phase) through a column packed with a stationary phase.[14] Each component elutes at a characteristic retention time, and the area under its peak is proportional to its concentration.[1]

  • Protocol Snapshot: A solution of the sample is injected into the HPLC system. The mobile phase carries it through the column, and a detector records the signal as components elute. A chromatogram is generated, showing peaks corresponding to each component.

  • Use Case: The gold standard for quantitative purity analysis in the pharmaceutical industry, capable of detecting and quantifying even trace impurities.[14][15]

  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about a molecule's structure. In its quantitative form (qNMR), the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integrals of the analyte's peaks to those of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[8][16]

  • Protocol Snapshot: A precisely weighed sample of the compound and a certified internal standard are dissolved in a deuterated solvent. A ¹H NMR spectrum is acquired under specific parameters that ensure accurate integration. The purity is then calculated from the integral ratios, molar masses, and weights.[16]

  • Use Case: A primary analytical method that provides a direct measurement of purity without needing a reference standard of the analyte itself. It is highly accurate and provides structural confirmation simultaneously.

FeatureMelting Point AnalysisThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Nature of Result QualitativeSemi-QuantitativeQuantitative Quantitative (Absolute)
Sensitivity LowModerateHigh to Very HighModerate to High
Specificity LowModerateHighVery High (Structural Info)
Speed FastVery Fast Slow to ModerateModerate
Cost (per sample) Very Low LowHighVery High
Expertise Required LowLow to ModerateHighVery High
Key Advantage Rapid, inexpensive purity check.Excellent for reaction monitoring.High precision and sensitivity for trace impurities.Primary method, no analyte-specific standard needed.
Key Limitation Insensitive to small amounts of impurity; not quantitative.Not easily automated; limited resolution.Requires expensive equipment and method development.Requires expensive equipment and certified standards.
Decision-Making Framework for Purity Analysis

Choosing the right analytical method depends on the specific requirements of the research stage.

PurityAnalysisDecision Start Need to Assess Purity of This compound Q1 Is this a quick check after synthesis? Start->Q1 Q2 Need to quantify known impurities or determine precise purity? Q1->Q2 No Method_MP Use Melting Point Analysis Q1->Method_MP Yes Q3 Is this for regulatory submission or need for an absolute, primary method? Q2->Q3 No Method_HPLC Use HPLC Q2->Method_HPLC Yes Q3->Method_HPLC No, but need high sensitivity Method_qNMR Use qNMR Q3->Method_qNMR Yes Method_TLC Use TLC Method_MP->Method_TLC Also consider for reaction monitoring

Caption: Decision tree for selecting a purity assessment method.

Conclusion

Melting point analysis remains an indispensable technique in the modern organic chemistry lab. For assessing the purity of compounds like this compound, it serves as a rapid, cost-effective, and reliable first-pass method. Its strength lies in its ability to quickly flag the presence of significant impurities through observable depression and broadening of the melting range. While it lacks the quantitative power and sensitivity of instrumental methods like HPLC and qNMR, its simplicity and immediacy ensure its place as a foundational pillar of scientific integrity in chemical synthesis. A judicious chemist understands that these methods are not mutually exclusive but form a complementary toolkit, to be deployed strategically based on the analytical question at hand.

References

  • Wikipedia. Phthalic anhydride. [Link]
  • Emery Pharma.
  • JEOL Ltd. What is qNMR (quantitative NMR) ?
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • University of Ottawa.
  • Wikipedia. 4-Bromoaniline. [Link]
  • ELGA LabWater.
  • U.S. Pharmacopeia.
  • PubMed.
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
  • Grokipedia. Melting-point depression. [Link]
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
  • Torontech.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts.
  • Research and Reviews.
  • International Journal of Pharmaceutical Compounding.
  • Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of N-(4-Bromophenyl)phthalimide Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of oncology research, the identification of novel small molecules with potent and selective anticancer activity is a paramount objective. Among the myriad of heterocyclic scaffolds explored, the phthalimide moiety has emerged as a privileged structure, forming the core of several clinically significant agents. This guide provides an in-depth comparative analysis of the in vitro performance of a specific subclass, N-(4-Bromophenyl)phthalimide derivatives, against various cancer cell lines. We will delve into their cytotoxic profiles, benchmark their efficacy against established chemotherapeutic agents, elucidate their mechanism of action, and provide detailed experimental protocols to ensure the reproducibility of the presented findings.

The Rationale for Investigating this compound Derivatives

The phthalimide scaffold, a bicyclic aromatic system, offers a unique combination of structural rigidity and synthetic tractability.[1] The N-phenyl substituent provides a vector for introducing diverse chemical functionalities, allowing for the fine-tuning of physicochemical properties and biological activity. The incorporation of a 4-bromophenyl group, in particular, has been shown in various studies to be a key pharmacophoric feature, potentially enhancing anticancer activity through mechanisms that are still under active investigation.[2] This guide will focus on derivatives that incorporate this specific moiety, aiming to provide a clear comparison of their potential as anticancer drug candidates.

Comparative Cytotoxic Activity

To contextualize the anticancer potential of this compound derivatives, their in vitro cytotoxic activity is compared with that of doxorubicin and cisplatin, two widely used chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is the primary metric for comparison.

The following table summarizes the IC50 values of a representative this compound derivative, N-(5-(4-Bromophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (Compound 5k) , and its analogs against a panel of human cancer cell lines.[3][4] For a robust comparison, IC50 values for doxorubicin and cisplatin against the same or similar cell lines are also presented.[5][6][7][8][9][10][11][12][13]

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)
Compound 5k MDA-MB-468 Breast 0.6 ± 0.04 [4]
PC-12 Pheochromocytoma 0.43 ± 0.06 [4]
MCF-7 Breast >10 [3]
Compound 5b (analogue) MCF-7 Breast 0.2 ± 0.01 [4]
Doxorubicin MCF-7 Breast 0.69 - 2.5 [5][6]
MDA-MB-468 Breast 0.27 - 0.49 [5][10]
PC-12 Pheochromocytoma Data not readily available
Cisplatin MCF-7 Breast ~10 - 20 [12]
MDA-MB-468 Breast ~10 - 20 [12]
PC-12 Pheochromocytoma Data not readily available

Analysis of Cytotoxic Data:

The data reveals that Compound 5k exhibits potent cytotoxic activity against MDA-MB-468 and PC-12 cell lines, with sub-micromolar IC50 values.[4] Notably, its efficacy against the MDA-MB-468 breast cancer cell line is comparable to that of doxorubicin.[5][10] Interestingly, a close analog, Compound 5b, demonstrates significantly higher potency against the MCF-7 breast cancer cell line than Compound 5k, highlighting the critical role of subtle structural modifications in determining cytotoxic efficacy.[4] When compared to cisplatin, both Compound 5k and its active analogs show substantially greater potency against the tested breast cancer cell lines.[12]

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

A crucial aspect of anticancer drug evaluation is the elucidation of the mechanism by which it induces cancer cell death. For the this compound derivatives discussed herein, experimental evidence strongly suggests that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway.[3][4]

The intrinsic pathway is a critical cellular process that, when activated, leads to the controlled dismantling of the cell. Key events in this pathway include the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.[3]

Experimental evidence supporting this mechanism for this compound derivatives includes:

  • Increased Caspase-3 Activity: Treatment of cancer cells with these derivatives leads to a significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[4]

  • Alteration of Bax/Bcl-2 Ratio: These compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, as it promotes mitochondrial membrane permeabilization.[3]

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound derivatives.

apoptosis_pathway cluster_0 This compound Derivative cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade & Apoptosis Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.

Experimental Protocols

To ensure the validity and reproducibility of the data presented, detailed protocols for the primary in vitro assays are provided below.

Cell Viability Assays: MTT and SRB

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for determining cell viability and cytotoxicity.

MTT Assay Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

SRB Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[1]

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[1]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

The following diagram outlines the general workflow for evaluating the in vitro cytotoxicity of novel compounds.

experimental_workflow cluster_workflow In Vitro Cytotoxicity Evaluation Workflow A 1. Cell Culture (Seeding in 96-well plates) B 2. Compound Treatment (Serial dilutions of test compounds and controls) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Viability Assay (MTT or SRB) C->D E 5. Data Acquisition (Absorbance measurement) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The data presented in this guide demonstrate that derivatives bearing this moiety can exhibit potent and selective cytotoxicity against various cancer cell lines, with a mechanism of action involving the induction of apoptosis through the intrinsic pathway.

Further research should focus on a more extensive structure-activity relationship (SAR) analysis by synthesizing and evaluating a broader range of this compound derivatives with modifications to both the phthalimide and phenyl rings. Investigating the upstream signaling events that trigger the apoptotic cascade will provide a more comprehensive understanding of their mechanism of action. Ultimately, promising lead compounds identified through in vitro screening will require validation in preclinical in vivo models to assess their therapeutic potential.

References

  • Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 935–942. [Link]
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021).
  • Lee, H. A., Kim, J. H., & Lee, S. G. (2018). Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. Oncology Letters, 16(5), 6553–6562. [Link]
  • Wong, C. H., Sridhar, R., & Chen, Y. C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
  • Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. (2024). MDPI. [Link]
  • Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. (2024).
  • Serafin, K., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12297. [Link]
  • The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. (2020). DergiPark. [Link]
  • Cisplatin IC50 in 48 and 72 h HepG2 cell cultures with subgroups and... (2023).
  • Responses of MCF-7, HepG2 and A549 cells to cisplatin cytotoxicity when... (2018).
  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (2021). Frontiers in Cell and Developmental Biology. [Link]
  • hsa_circ_0092276 promotes doxorubicin resistance in breast cancer cells by regulating autophagy via miR-348/ATG7 axis. (2021).
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Structure activity relationship (SAR) of phthalimide derivatives. (2023).
  • Cisplatin Induces Differentiation of Breast Cancer Cells. (2013). Frontiers in Oncology. [Link]
  • IC50 in doxorubicin-resistant MCF-7 cell lines. (2024).
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2024). PubMed. [Link]
  • IC50 of the new compounds against the four human cancer cells as well... (2022).
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2024). Eco-Vector Journals Portal. [Link]
  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. (2021).
  • Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (2023).
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2024).
  • Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. (2023).
  • Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. (2022).
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022).
  • Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability. (2021). PubMed. [Link]
  • Aromatase is one of the important target for drugs that interfere with production of estrogen in the treatment of estrogen receptor positive breast cancer. (2017). Journal of Applied Pharmaceutical Science. [Link]

Sources

A Comparative Guide to Catalytic Syntheses of N-(4-Bromophenyl)phthalimide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, N-(4-Bromophenyl)phthalimide serves as a critical building block and intermediate. Its synthesis, while seemingly straightforward, is a nuanced process where the choice of catalyst dictates efficiency, yield, and scalability. This guide provides an in-depth comparison of prevalent catalytic systems for the synthesis of this compound, offering experimental data and mechanistic insights to inform your selection of the most effective synthetic route.

The Significance of this compound

N-Aryl imides, and specifically this compound, are key structural motifs in a variety of biologically active molecules and functional materials. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an invaluable precursor in the synthesis of more complex molecular architectures. The efficiency of its synthesis is therefore a critical consideration in drug discovery and process development pipelines.

Catalytic Strategies for N-Arylation of Phthalimide

The formation of the C-N bond between the phthalimide nitrogen and the 4-bromophenyl group is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and well-established methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Classic Approach: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is one of the earliest methods developed for the formation of carbon-heteroatom bonds.[1] Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands to enhance the efficiency of the copper catalyst.[3][4]

Mechanism of Action: The generally accepted mechanism for the copper-catalyzed N-arylation involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the phthalimide anion. Reductive elimination then yields the desired N-aryl phthalimide product and regenerates the Cu(I) catalyst.

Ullmann Condensation Cu(I)X Cu(I)X Oxidative Addition Oxidative Addition Cu(I)X->Oxidative Addition Ar-X 4-Bromophenyl-Br Ar-X->Oxidative Addition Ar-Cu(III)(X)2 Ar-Cu(III)(Br)2 Oxidative Addition->Ar-Cu(III)(X)2 Ligand Exchange Ligand Exchange Ar-Cu(III)(X)2->Ligand Exchange Phthalimide Anion Phthalimide⁻ Phthalimide Anion->Ligand Exchange Ar-Cu(III)(Nuc)X Ar-Cu(III)(Phth)Br Ligand Exchange->Ar-Cu(III)(Nuc)X Reductive Elimination Reductive Elimination Ar-Cu(III)(Nuc)X->Reductive Elimination Reductive Elimination->Cu(I)X Catalyst Regeneration Product This compound Reductive Elimination->Product

Caption: Catalytic cycle of the Ullmann Condensation.

The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency, broad substrate scope, and milder reaction conditions compared to the classical Ullmann reaction.[5][6] This palladium-catalyzed cross-coupling reaction is highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7]

Mechanism of Action: The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated phthalimide. The final and crucial step is the reductive elimination from the palladium center, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[8]

Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br 4-Bromophenyl-Br Ar-Br->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative Addition->Ar-Pd(II)(Br)L2 Amide Binding Amide Binding Ar-Pd(II)(Br)L2->Amide Binding Phthalimide Anion Phthalimide⁻ Phthalimide Anion->Amide Binding Base Base Base->Amide Binding Ar-Pd(II)(Nuc)L Ar-Pd(II)(Phth)L Amide Binding->Ar-Pd(II)(Nuc)L Reductive Elimination Reductive Elimination Ar-Pd(II)(Nuc)L->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product This compound Reductive Elimination->Product Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification A Combine Reactants: Phthalimide, 4-Bromoiodobenzene, Pd(OAc)₂, XPhos, Cs₂CO₃ B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Solvent: Anhydrous Toluene B->C D Heat and Stir: 100 °C, 12-24 h C->D E Monitor Progress: TLC D->E F Cool and Dilute: Ethyl Acetate E->F Reaction Complete G Filter: Through Celite F->G H Concentrate G->H I Purify: Column Chromatography H->I J Final Product: This compound I->J

Sources

A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)phthalimide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of N-(4-Bromophenyl)phthalimide and its analogs, offering a valuable resource for researchers and professionals in drug discovery and development. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships and potential mechanisms of action, thereby guiding future research in the quest for more effective anticancer agents.

Introduction: The Promise of the Phthalimide Scaffold

The phthalimide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, immunomodulatory, and notably, anticancer effects.[1][2] The well-known immunomodulatory drugs thalidomide and its analogs, lenalidomide and pomalidomide, feature a modified phthalimide structure and are used in the treatment of multiple myeloma.[2] The planar structure of the phthalimide ring system allows for intercalation into DNA and interaction with various enzymatic targets, making it an attractive starting point for the design of novel therapeutic agents.

The focus of this guide, this compound, incorporates a halogenated phenyl ring, a common feature in many anticancer drugs that can enhance binding affinity and modulate electronic properties. Understanding how modifications to this core structure influence cytotoxicity is paramount for the rational design of more potent and selective anticancer compounds.

Methodologies for Assessing Cytotoxicity

To evaluate the anticancer potential of this compound and its derivatives, a panel of robust and validated in vitro cytotoxicity assays are employed. The choice of assay depends on the specific cellular process being interrogated. Here, we detail the principles and protocols for two commonly used methods.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay [3][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[2][7][8][9] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker of plasma membrane damage and cell death.[2]

Experimental Protocol: LDH Assay [7][8][9]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Addition of Reaction Mixture: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

G cluster_workflow General Cytotoxicity Assay Workflow cluster_assays Cytotoxicity Measurement A Cancer Cell Seeding in 96-well plates B Overnight Incubation (Cell Adherence) A->B C Treatment with Phthalimide Derivatives (Varying Concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E1 MTT Assay: Add MTT Reagent D->E1 E2 LDH Assay: Collect Supernatant D->E2 F1 Incubate & Solubilize Formazan E1->F1 G1 Measure Absorbance (570 nm) F1->G1 H Data Analysis: Calculate IC50 Values G1->H F2 Add LDH Reaction Mixture E2->F2 G2 Measure Absorbance (490 nm) F2->G2 G2->H

Experimental Workflow for Cytotoxicity Assessment.

Comparative Cytotoxicity of N-(Aryl)phthalimide Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of this compound and related derivatives against various human cancer cell lines, as reported in the scientific literature. It is important to note that the experimental conditions, such as incubation times and specific assay protocols, may vary between studies.

CompoundDerivativeCancer Cell LineIC50 (µM)Reference
1 This compoundData not available--
2 2-(1,3-Dioxoisoindolin-2-yl)-N-(5-(4-bromophenyl)thiazol-2-yl)acetamideMDA-MB-468 (Breast)> 50[10]
3 2-(1,3-Dioxoisoindolin-2-yl)-N-(5-(4-chlorophenyl)thiazol-2-yl)acetamideMCF-7 (Breast)0.8 ± 0.09[10]
4 2-(1,3-Dioxoisoindolin-2-yl)-N-(5-(2-chlorophenyl)thiazol-2-yl)acetamideMCF-7 (Breast)0.2 ± 0.01[11]
5 N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideNot specifiedNot specified[12]
6 2-(1-(4-bromophenyl)ethyl)-1H-isoindole-1,3(2H)-dioneNot specifiedNot specified[12]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several preliminary structure-activity relationships can be inferred:

  • Influence of the Aryl Substituent: The nature and position of the substituent on the N-phenyl ring significantly impact cytotoxic activity. For instance, a comparison of thiazole-containing derivatives suggests that a chloro-substituent on the phenyl ring can confer potent cytotoxicity, with the position of the chlorine atom also playing a crucial role (compound 4 with 2-chloro substitution being more potent than compound 3 with 4-chloro substitution against MCF-7 cells).[10][11]

  • Role of the Linker: The introduction of a flexible linker, such as the acetamide group in compounds 2 , 3 , and 4 , appears to be a viable strategy for enhancing cytotoxic potential. This linker may allow for optimal positioning of the pharmacophore within the target binding site.

  • Halogen Substitution: The presence of a halogen atom (bromine or chlorine) on the N-aryl ring is a common feature in the more active compounds, suggesting that this contributes favorably to their anticancer properties. This could be due to increased lipophilicity, which enhances cell membrane permeability, or through specific halogen bonding interactions with the biological target.

Unraveling the Mechanism of Action: Induction of Apoptosis

A growing body of evidence suggests that many phthalimide derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[11] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is often triggered by cellular stress, such as DNA damage caused by chemotherapeutic agents. This leads to the activation of pro-apoptotic proteins (e.g., Bax and Bak), which increase the permeability of the mitochondrial outer membrane. This, in turn, results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[13] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[14][15][16][17][18]

G cluster_pathway Simplified Intrinsic Apoptosis Pathway A Phthalimide Derivatives (Cellular Stress) B Mitochondrial Outer Membrane Permeabilization A->B C Cytochrome c Release B->C D Apoptosome Formation (Cytochrome c + Apaf-1) C->D E Caspase-9 Activation (Initiator Caspase) D->E F Caspase-3 Activation (Executioner Caspase) E->F G Cleavage of Cellular Substrates F->G H Apoptosis G->H

Induction of Apoptosis by Phthalimide Derivatives.

The Role of NF-κB

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in cancer cell survival by upregulating the expression of anti-apoptotic genes.[1][19][20][21][22] Constitutive activation of NF-κB is observed in many cancers and is associated with resistance to chemotherapy. Some anticancer agents exert their effects by inhibiting the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis. The potential of this compound derivatives to modulate NF-κB signaling is an important area for future investigation.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic properties of this compound and its derivatives. The available data, while not exhaustive for the parent compound itself, indicates that the N-arylphthalimide scaffold is a promising template for the development of novel anticancer agents. The presence and position of halogen substituents on the N-phenyl ring, as well as the nature of any linking groups, are critical determinants of cytotoxic potency.

Future research should focus on a systematic synthesis and evaluation of a library of this compound derivatives to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and signaling pathways, including the potential modulation of NF-κB, will be crucial for the rational design of next-generation phthalimide-based anticancer drugs with improved efficacy and selectivity.

References

  • Activation and role of caspases in chemotherapy-induced apoptosis.
  • NF-κB in Cancer: A Matter of Life and De
  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the...
  • Nuclear Factor-κB in Development, Prevention, and Therapy of Cancer. Clinical Cancer Research. [Link]
  • Extrinsic & Intrinsic Apoptosis P
  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Cells. [Link]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments. [Link]
  • Caspase Activation in Cancer Therapy.
  • Subunit-Specific Role of NF-κB in Cancer. Cancers. [Link]
  • LDH Assay. Cell Biologics, Inc. [Link]
  • Intrinsic Apoptosis Pathway.
  • NF-κB role on tumor proliferation, migration, invasion and immune escape.
  • Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research. [Link]
  • Activation of caspase-8 during drug-induced apoptosis independent of...
  • Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis.
  • MTT Proliferation Assay Protocol.
  • Cell Viability Assays. Assay Guidance Manual. [Link]
  • Synthesis, in vitro evaluation and DNA interaction studies of N-allyl naphthalimide analogues as anticancer agents. RSC Advances. [Link]
  • Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent. Journal of Medicinal Chemistry. [Link]
  • Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hep
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. [Link]
  • Synthesis of New N-Phthalimide Substituted Tricyclic Imide Containing Isoxazoline and Bispiro Functional Group as Possible Anti-cancer Agents.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
  • In vitro and in silico biological evaluation of phthalimide derivatives as antiprolifer
  • Inhibitory and Cytotoxic Activities of the Phthalimide Derivatives against P. falciparum (3D7 Strain) and HepG2 Cells a.
  • Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis.
  • The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. Biomedicine & Pharmacotherapy. [Link]
  • Overview of naphthalimide analogs as anticancer agents. Mini Reviews in Medicinal Chemistry. [Link]
  • Synthesis and antitumor activity of some new phthalimide analogues. Die Pharmazie. [Link]
  • Design, synthesis, and structure-activity relationships of phthalimide-phenylpiperazines: a novel series of potent and selective alpha(1)(a)-adrenergic receptor antagonists. Journal of Medicinal Chemistry. [Link]
  • Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. International Journal of Molecular Sciences. [Link]
  • Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards. Molecules. [Link]
  • Synthesis of naphthalimide derivatives with potential anticancer activity, their comparative ds- and G-quadruplex-DNA binding studies and related biological activities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents.

Sources

Comparative Guide to the Synthetic Efficiency of N-(4-Bromophenyl)phthalimide Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Bromophenyl)phthalimide is a vital building block in the landscape of organic and medicinal chemistry. As an N-aryl imide, it serves as a precursor for a variety of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The inherent structure, featuring a reactive bromine atom, makes it particularly useful for further functionalization via cross-coupling reactions.[3] Given its importance, the development of efficient, cost-effective, and environmentally benign synthetic routes is a primary concern for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of prevalent methodologies for the synthesis of this compound. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. The protocols described herein are designed to be self-validating, ensuring trustworthiness and reproducibility.

Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved through the condensation of phthalic anhydride with 4-bromoaniline. This reaction, a cornerstone of imide synthesis, can be performed under various conditions, each presenting a unique profile of efficiency, cost, and environmental impact.[4] This guide will focus on benchmarking three distinct and practical approaches:

  • Conventional Thermal Synthesis: The classical approach involving heating the reactants in a high-boiling solvent.

  • Catalytic Synthesis: An improved method utilizing a solid acid catalyst to enhance reaction rates and yields under milder conditions.

  • Microwave-Assisted Synthesis: A modern technique that leverages microwave irradiation to dramatically reduce reaction times and often improve yields.[5][6]

A thorough analysis of these methods will empower researchers to select the optimal procedure based on available resources, desired scale, and green chemistry principles.

Comparative Analysis of Key Synthetic Routes

The efficiency of a chemical synthesis is a multidimensional metric, encompassing not only the final product yield but also reaction time, energy consumption, and ease of purification. Below, we compare the three chosen methodologies for producing this compound.

Conventional Thermal Synthesis

This is the traditional and most straightforward method for synthesizing N-substituted phthalimides.[4] The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.

  • Reaction Principle: Direct dehydrative condensation of phthalic anhydride and 4-bromoaniline at elevated temperatures.

  • Causality of Experimental Choices: The use of a high-boiling solvent like glacial acetic acid facilitates the dissolution of reactants and provides the necessary thermal energy to overcome the activation barrier for the dehydration step. However, this often requires prolonged heating times and can lead to the formation of byproducts.[7]

  • Advantages: Simple experimental setup, readily available and inexpensive reagents.

  • Disadvantages: Typically requires long reaction times (hours), high temperatures leading to high energy consumption, and potentially lower yields compared to more advanced methods.[4]

Sulphamic Acid-Catalyzed Synthesis

To address the limitations of the conventional method, catalysts can be employed. Sulphamic acid (H₂NSO₃H) is an effective, inexpensive, non-corrosive, and environmentally friendly solid acid catalyst for this transformation.[8]

  • Reaction Principle: The acid catalyst protonates a carbonyl oxygen of the phthalic anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the weakly basic 4-bromoaniline. This lowers the activation energy and allows the reaction to proceed under milder conditions.

  • Causality of Experimental Choices: The use of a catalyst avoids the need for harsh, high-temperature conditions. A solvent-free or minimal solvent approach is often possible, aligning with the principles of green chemistry. The catalyst is easily handled and removed during workup.[8]

  • Advantages: High yields, significantly shorter reaction times compared to conventional heating, milder reaction conditions, and operational simplicity.[4][8]

  • Disadvantages: Requires the procurement and handling of a catalyst, although sulphamic acid is relatively benign.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions.[5] By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times.

  • Reaction Principle: Microwave energy directly couples with the polar molecules in the reaction mixture (reactants, any polar solvent), leading to rapid, localized heating. This efficient energy transfer dramatically accelerates the rate of the condensation and dehydration steps.

  • Causality of Experimental Choices: This technique is chosen for its speed and efficiency. Reactions that take hours conventionally can often be completed in minutes.[6] It often leads to higher yields and cleaner reaction profiles, simplifying purification.[9]

  • Advantages: Extremely short reaction times (minutes), often higher yields and product purity, and reduced energy consumption compared to conventional heating for extended periods.[5][10]

  • Disadvantages: Requires specialized microwave reactor equipment. Scale-up can be a consideration depending on the available instrumentation.

Quantitative Data Summary

The following table summarizes the key performance indicators for each synthetic method, allowing for a direct and objective comparison.

MetricConventional MethodSulphamic Acid-CatalyzedMicrowave-Assisted
Typical Yield (%) 60-75%>90%[8]80-95%[10]
Reaction Time 2-15 hours[5]15-20 minutes[8]4-10 minutes[5][6]
Temperature 120-180 °C[4]130 °C (or solvent-free)[8]70-120 °C
Key Reagents Phthalic Anhydride, 4-Bromoaniline, Acetic AcidPhthalic Anhydride, 4-Bromoaniline, Sulphamic AcidPhthalic Anhydride, 4-Bromoaniline
Energy Input HighLow to ModerateLow (due to short time)
Simplicity HighHighModerate (requires specific equipment)

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, step-by-step protocols are provided below.

Protocol 1: Sulphamic Acid-Catalyzed Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-aryl imides using sulphamic acid as a catalyst.[4][8]

Materials:

  • Phthalic Anhydride (1.48 g, 10 mmol)

  • 4-Bromoaniline (1.72 g, 10 mmol)

  • Sulphamic Acid (0.097 g, 1 mmol, 10 mol%)

  • Ethanol or Ethyl Acetate (for washing)

  • Deionized Water

Procedure:

  • In a 50 mL round-bottom flask, combine phthalic anhydride, 4-bromoaniline, and sulphamic acid.

  • Heat the reaction mixture in an oil bath preheated to 130 °C for the time specified (typically 15-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the solidified reaction mixture into a beaker containing 50 mL of cold water and stir vigorously.[4][8]

  • Collect the solid product by vacuum filtration through a Büchner funnel.[8]

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol or ethyl acetate to remove any unreacted starting materials.[4]

  • Dry the product in an oven or under vacuum to afford pure this compound.

  • Characterize the product by determining its melting point (literature: 203-209 °C) and spectroscopic methods (¹H NMR, IR).[11]

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol leverages the efficiency of microwave irradiation for a rapid and high-yield synthesis.

Materials:

  • Phthalic Anhydride (1.48 g, 10 mmol)

  • 4-Bromoaniline (1.72 g, 10 mmol)

  • A suitable microwave-transparent reaction vessel with a magnetic stir bar.

  • Ethanol or Ethyl Acetate (for washing)

  • Deionized Water

Procedure:

  • Place phthalic anhydride and 4-bromoaniline into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the cavity of a laboratory microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 5-10 minutes with stirring. The reaction progress can be monitored by running several small-scale reactions at different time points.

  • After the irradiation is complete, cool the vessel to room temperature (automated in most reactors).

  • Add 10 mL of ethanol to the solidified product and stir to break up the solid.

  • Collect the product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

  • Characterize the product by determining its melting point and using spectroscopic analysis.

Visualization of Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthetic Method Selection Workflow

This diagram outlines the decision-making process for selecting the most appropriate synthetic route based on laboratory priorities.

Synthetic_Route_Selection start Start: Synthesize This compound q1 Priority: Speed? start->q1 q2 Priority: Green Chemistry & High Yield? q1->q2 No method_mw Choose Microwave- Assisted Synthesis q1->method_mw  Yes q3 Constraint: No Special Equipment? q2->q3 No method_cat Choose Catalytic (Sulphamic Acid) Method q2->method_cat  Yes q3->method_cat No method_conv Choose Conventional Thermal Method q3->method_conv  Yes

Caption: A decision flowchart for selecting a synthetic method.

Performance Attribute Comparison

This diagram visually connects each synthetic method to its key performance attributes, providing a quick comparative overview.

Performance_Comparison conv Conventional yield Yield conv->yield Moderate time Time conv->time Very Long equip Simplicity conv->equip High energy Energy Use conv->energy High cat Catalytic cat->yield High cat->time Short cat->equip High cat->energy Low mw Microwave mw->yield High mw->time Very Short mw->equip Low (Needs Reactor) mw->energy Very Low

Caption: Comparative map of methods and their key attributes.

Conclusion and Recommendations

The synthesis of this compound can be approached in several ways, but modern methods offer significant advantages over conventional thermal procedures.

  • For rapid synthesis and screening , Microwave-Assisted Synthesis is unparalleled. Its ability to produce high yields in mere minutes makes it the method of choice for fast-paced research and development environments.[5][9]

  • For green, efficient, and scalable production , the Sulphamic Acid-Catalyzed method presents an ideal balance. It provides excellent yields and short reaction times without the need for specialized equipment, making it a robust and cost-effective option.[4][8]

  • Conventional Thermal Synthesis , while simple, is largely outdated due to its inefficiency. It should only be considered when access to microwave reactors or suitable catalysts is not possible.

By carefully considering the trade-offs between speed, yield, cost, and environmental impact, researchers can confidently select the synthetic strategy that best aligns with their specific goals, ensuring the efficient and responsible production of this valuable chemical intermediate.

References

  • Doraghi, F., Morshedsoloukab, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances.
  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
  • Rajasekhar, K. K., et al. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of ChemTech Research, 2(1).
  • Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances.
  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv.
  • Gomes, P. A. C., et al. (2021). Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[12]arene Phthalimides: NMR, X-ray and Photophysical Analysis. Molecules.
  • BYJU'S. (n.d.). Preparation of Phthalimide.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential.
  • ResearchGate. (2015). Use of domestic microwave oven in the synthesis of phthalimide derivatives.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.

Sources

A Comparative Guide to the Anticonvulsant Activity of N-Phenylphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. Among the promising scaffolds, the phthalimide moiety has garnered significant attention. This guide provides an in-depth comparison of the anticonvulsant activity of N-phenylphthalimide derivatives, focusing on the influence of various substituents on their therapeutic potential. By synthesizing experimental data and elucidating structure-activity relationships (SAR), this document aims to serve as a valuable resource for professionals in the field of epilepsy research and drug development.

Introduction: The Promise of Phthalimide-Based Anticonvulsants

Epilepsy, a neurological disorder affecting millions worldwide, is characterized by recurrent seizures resulting from excessive electrical discharges in the brain.[1] While numerous AEDs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for new therapeutic agents with improved efficacy and tolerability.[2]

Phthalimide derivatives have emerged as a promising class of compounds with significant anticonvulsant properties.[3][4] Notably, N-phenylphthalimides have shown a phenytoin-like profile, demonstrating considerable potency in preclinical screening models such as the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures.[5][6][7] The rigid structure of the N-phenylphthalimide scaffold serves as a key pharmacophore, and strategic substitution on both the phthalimide and the N-phenyl rings can profoundly influence anticonvulsant activity, neurotoxicity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) and Comparative Efficacy

The anticonvulsant potential of N-phenylphthalimide derivatives is intricately linked to the nature and position of substituents on both the phenyl and phthalimide rings. Extensive research has led to the establishment of key structure-activity relationships that guide the design of more potent and less toxic analogues.

Substituents on the N-Phenyl Ring

The substitution pattern on the N-phenyl ring plays a critical role in modulating anticonvulsant activity. Studies have consistently shown that the presence of small alkyl groups, particularly at the ortho positions, enhances efficacy.

  • Ortho-Substitution: The introduction of methyl or ethyl groups at the 2- and 6-positions of the N-phenyl ring generally leads to increased anticonvulsant potency.[5] For instance, 4-amino-N-(2,6-dimethylphenyl)phthalimide is a highly potent anti-MES agent.[5] The order of anticonvulsant efficiency for substituents on the N-phenyl ring has been suggested as: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring.[5] This suggests that steric bulk at the ortho positions is a key determinant of activity.

  • Other Substituents: The introduction of electron-donating or electron-withdrawing groups at various positions on the N-phenyl ring has yielded compounds with a wide spectrum of activities. For example, a 2-chloro-4-amino substitution has been shown to be highly effective.[8]

Substituents on the Phthalimide Ring

Modification of the phthalimide moiety also significantly impacts anticonvulsant activity.

  • Amino and Nitro Groups: The introduction of an amino group, particularly at the 4-position of the phthalimide ring, has been shown to be highly beneficial for anticonvulsant activity.[5] The order of activity for phthalimide ring substitution is generally considered to be 4-amino > 4-nitro > 4-methyl; H > 3-nitro; 3-amino.[5]

The interplay between substituents on both rings is crucial. For example, 4-amino-N-(2-methylphenyl)phthalimide and 4-amino-N-(2,6-dimethylphenyl)phthalimide have demonstrated significant potency in both mouse and rat models.[5]

SAR_N_Phenylphthalimides cluster_phenyl N-Phenyl Ring Substituents cluster_phthalimide Phthalimide Ring Substituents High_Activity_Phenyl High Activity (e.g., 2,6-dimethyl, 2-methyl) Potent Anticonvulsant Potent Anticonvulsant High_Activity_Phenyl->Potent Anticonvulsant Moderate_Activity_Phenyl Moderate Activity (e.g., 2-ethyl) Low_Activity_Phenyl Low/No Activity (e.g., Unsubstituted) Reduced/No Activity Reduced/No Activity Low_Activity_Phenyl->Reduced/No Activity High_Activity_Phthalimide High Activity (e.g., 4-amino) High_Activity_Phthalimide->Potent Anticonvulsant Moderate_Activity_Phthalimide Moderate Activity (e.g., 4-nitro, 4-methyl) Low_Activity_Phthalimide Low Activity (e.g., 3-nitro, 3-amino) Low_Activity_Phthalimide->Reduced/No Activity Core N-Phenylphthalimide Scaffold Core->High_Activity_Phenyl Ortho-alkylation Core->Moderate_Activity_Phenyl Core->Low_Activity_Phenyl Core->High_Activity_Phthalimide 4-position substitution Core->Moderate_Activity_Phthalimide Core->Low_Activity_Phthalimide MoA_N_Phenylphthalimides AP Action Potential VGSC Voltage-Gated Sodium Channel (VGSC) AP->VGSC Depolarization NT Neurotransmitter Release VGSC->NT Na+ influx EPSP Excitatory Postsynaptic Potential (EPSP) NT->EPSP Binding to receptors N_Phenylphthalimide N-Phenylphthalimide Derivative N_Phenylphthalimide->VGSC Binds & Stabilizes Inactivated State

Caption: Proposed Mechanism of Action of N-Phenylphthalimides.

Experimental Protocols for Anticonvulsant Screening

The evaluation of anticonvulsant activity relies on standardized and well-validated preclinical models. The following are step-by-step methodologies for the two most common screening tests.

Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures. [2][6][9][10] Materials and Equipment:

  • Rodents (mice or rats)

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test compound and vehicle

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Divide them into groups (control and test groups).

  • Compound Administration: Administer the test compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Allow for a specific pre-treatment time for the compound to reach its peak effect.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact. [10]Place the corneal electrodes on the eyes.

  • Stimulus Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice). [9][10]6. Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The absence of the tonic hindlimb extension is considered as protection. [9][10]8. Data Analysis: Calculate the percentage of protected animals in each group. The ED50 can be determined by testing a range of doses.

MES_Workflow start Start animal_prep Animal Preparation (Grouping) start->animal_prep compound_admin Compound/Vehicle Administration animal_prep->compound_admin pretreatment Pre-treatment Time compound_admin->pretreatment anesthesia Corneal Anesthesia & Electrode Placement pretreatment->anesthesia stimulus Electrical Stimulus Delivery anesthesia->stimulus observation Observe for Tonic Hindlimb Extension stimulus->observation endpoint Endpoint Assessment (Protection vs. No Protection) observation->endpoint data_analysis Data Analysis (Calculate % Protection, ED50) endpoint->data_analysis Record Results end End data_analysis->end

Caption: Experimental Workflow for the Maximal Electroshock (MES) Test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures. [1][11] Materials and Equipment:

  • Rodents (mice)

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles

  • Observation chambers

  • Test compound and vehicle

Procedure:

  • Animal Preparation: Acclimatize animals and divide them into control and test groups.

  • Compound Administration: Administer the test compound or vehicle to the respective groups.

  • Pre-treatment Time: Allow for a pre-determined time for the compound to take effect.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck. [12]5. Observation: Place the animals in individual observation chambers and observe them for a set period (e.g., 30 minutes) for the onset of seizures.

  • Endpoint: The endpoint is typically the presence or absence of clonic seizures lasting for at least 5 seconds. [12]Protection is defined as the absence of these seizures.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50 if multiple doses are tested.

Conclusion and Future Directions

N-phenylphthalimide derivatives represent a highly promising class of anticonvulsant agents with a mechanism of action primarily targeting voltage-gated sodium channels. The extensive structure-activity relationship studies have provided a clear roadmap for the rational design of novel analogues with enhanced potency and improved safety profiles. The data presented in this guide underscores the potential of specific substitution patterns, such as the 4-amino group on the phthalimide ring and ortho-alkyl groups on the N-phenyl ring, to yield compounds with superior anticonvulsant activity compared to existing therapies.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and brain penetration. Furthermore, a deeper understanding of their interactions with other potential molecular targets could lead to the development of broad-spectrum anticonvulsants with novel mechanisms of action. The continued exploration of the chemical space around the N-phenylphthalimide scaffold holds significant promise for the discovery of the next generation of antiepileptic drugs.

References

  • Wiecek, M., et al. (2009). Synthesis and anticonvulsant evaluation of some N-substituted phthalimides. Acta Poloniae Pharmaceutica, 66(3), 249-257. [Link]
  • PubMed. (2009). Synthesis and anticonvulsant evaluation of some N-substituted phthalimides. [Link]
  • Vamecq, J., et al. (1996). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. Journal of Medicinal Chemistry, 39(15), 2931-2937. [Link]
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 50(1-2), 3-14. [Link]
  • Fisher, R. S. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
  • Vamecq, J., et al. (2001). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Journal of Medicinal Chemistry, 44(10), 1547-1560. [Link]
  • Fasihi-Ramandi, M., et al. (2015). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. Iranian Journal of Basic Medical Sciences, 18(11), 1081–1089. [Link]
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Animal Models of Neurological Disorders. Springer. [Link]
  • ResearchGate. (n.d.). Synthesis and anticonvulsant evaluation of some N-substituted phthalimides. [Link]
  • ResearchGate. (n.d.). Synthesis, Characterization and Antiepileptic Activity of Some New N-Substituted Phthalimide Analogs. [Link]
  • ResearchGate. (n.d.). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. [Link]
  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]
  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
  • Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1747-1754. [Link]
  • Kasteleijn-Nolst Trenité, D. G., et al. (2010). Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats. Epilepsy & Behavior, 17(4), 461-464. [Link]
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]
  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
  • sqadia.com. (2022, April 25). Anti-Epileptic Drugs Mechanism of Action | Pharmacology Mnemonics for Medical Students [Video]. YouTube. [Link]
  • Brieflands. (n.d.).

Sources

A Comparative Guide to the Anti-Inflammatory Potential of N-(4-Bromophenyl)phthalimide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the phthalimide scaffold has emerged as a privileged structure.[1] This guide provides an in-depth evaluation of the anti-inflammatory potential of a specific subclass, N-(4-Bromophenyl)phthalimide analogs. Drawing from available experimental data, we will objectively compare their performance and elucidate the underlying mechanistic pathways that contribute to their anti-inflammatory effects.

Introduction: The Rationale for Developing Novel Phthalimide-Based Anti-Inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Current non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, but their long-term use is associated with significant gastrointestinal and cardiovascular side effects. This necessitates the development of new anti-inflammatory agents with novel mechanisms of action and improved safety profiles. Phthalimide and its derivatives have garnered significant attention due to their diverse biological activities, including potent anti-inflammatory effects.[1][2] The well-known immunomodulatory drug, thalidomide, and its analogs, lenalidomide and pomalidomide, underscore the therapeutic potential of the phthalimide core.[1] This has spurred the exploration of a wide array of N-substituted phthalimide derivatives as promising candidates for new anti-inflammatory drugs.

Comparative In Vivo Anti-Inflammatory Activity of N-Arylphthalimide Analogs

A key study by de Assis et al. provides valuable in vivo comparative data on the acute anti-inflammatory effects of several N-arylphthalimide analogs, including this compound, using the carrageenan-induced paw edema model in mice.[3] This model is a well-established method for evaluating the efficacy of acute anti-inflammatory agents.[3]

Table 1: Comparison of In Vivo Anti-Inflammatory Activity of N-Arylphthalimide Analogs [3]

CompoundStructureDose (mg/kg)Inhibition of Paw Edema (%)
Phthalimide 25035
N-phenylphthalimide (5a) 25040
N-(2-nitrophenyl)phthalimide (5b) 25050
N-(3-nitrophenyl)phthalimide (5c) 25045
N-(4-nitrophenyl)phthalimide (5d) 25042
This compound (5e) 25048
N-(4-chlorophenyl)phthalimide (5h) 25047
Ibuprofen (Standard) 25052
Aspirin (Standard) 25050

Data extracted from de Assis et al. The study evaluated the anti-inflammatory activity at 3 hours post-carrageenan injection.

From this comparative analysis, it is evident that the nature and position of the substituent on the N-phenyl ring significantly influence the anti-inflammatory activity. Notably, the N-(2-nitrophenyl)phthalimide (5b) and this compound (5e) analogs demonstrated the most potent anti-inflammatory effects among the tested phthalimide derivatives, with inhibition of paw edema comparable to the standard drug, aspirin.[3] The 4-bromo substitution, in particular, stands out as a promising modification for enhancing the anti-inflammatory potential of the N-phenylphthalimide scaffold.

Plausible Mechanisms of Anti-Inflammatory Action

While specific in vitro mechanistic data for this compound analogs is limited in the currently available literature, the broader class of phthalimide derivatives has been shown to exert anti-inflammatory effects through multiple pathways. These likely contribute to the observed in vivo activity.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Several studies have demonstrated that phthalimide derivatives can act as potent and selective COX-2 inhibitors.[4][5] The selective inhibition of COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]

Downregulation of Pro-inflammatory Cytokines (TNF-α and Interleukins)

Tumor necrosis factor-alpha (TNF-α) and interleukins such as IL-1β and IL-6 are key signaling molecules that drive the inflammatory cascade.[6][7] The ability of phthalimide analogs to inhibit the production of these pro-inflammatory cytokines is a well-documented mechanism of their anti-inflammatory action.[6][8]

Attenuation of Nitric Oxide (NO) Production

During inflammation, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive production of nitric oxide (NO), a pro-inflammatory mediator. The inhibition of NO production is a valid strategy for controlling inflammation.[9] Phthalimide derivatives have been reported to suppress NO production in activated macrophages.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug development. Some phthalimide analogs have been shown to exert their anti-inflammatory effects by suppressing the activation of the NF-κB pathway.[10]

// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#EA4335"]; Receptor [label="Receptor", fillcolor="#4285F4"]; IKK_Complex [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκB", fillcolor="#34A853"]; NF_kB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4"]; NF_kB_IkB_Complex [label="NF-κB-IκB Complex\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Genes\n(TNF-α, COX-2, iNOS)", fillcolor="#EA4335"]; Phthalimide_Analogs [label="this compound\nAnalogs", shape=ellipse, fillcolor="#34A853"];

// Edges Proinflammatory_Stimuli -> Receptor [label="binds"]; Receptor -> IKK_Complex [label="activates"]; IKK_Complex -> IkB [label="phosphorylates"]; IkB -> NF_kB_IkB_Complex [style=invis]; NF_kB -> NF_kB_IkB_Complex [style=invis]; IKK_Complex -> NF_kB_IkB_Complex [label="leads to IκB degradation"]; NF_kB_IkB_Complex -> NF_kB [label="releases"]; NF_kB -> Nucleus [label="translocates to"]; Nucleus -> Inflammatory_Genes [label="activates transcription of", dir=back]; Phthalimide_Analogs -> IKK_Complex [label="inhibit", style=dashed, color="#EA4335"]; Phthalimide_Analogs -> NF_kB [label="inhibit nuclear\ntranslocation", style=dashed, color="#EA4335"]; } .dot Caption: Plausible inhibition of the NF-κB signaling pathway by this compound analogs.

Experimental Protocols for Evaluating Anti-Inflammatory Potential

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and in vivo anti-inflammatory assays.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the ability of a compound to reduce acute inflammation.[3]

Protocol:

  • Animal Acclimatization: House male Swiss mice or Wistar rats (180-220 g) in a controlled environment (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6-8): a control group (vehicle), a standard drug group (e.g., Ibuprofen, 250 mg/kg), and test groups receiving different doses of the this compound analogs. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).

  • Calculation of Edema and Inhibition:

    • Paw edema = Vt - V0

    • Percentage of inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

// Nodes Start [label="Start: Animal Acclimatization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grouping [label="Grouping and Dosing\n(Vehicle, Standard, Test Compounds)"]; Induction [label="Induction of Edema\n(Sub-plantar Carrageenan Injection)"]; Measurement [label="Paw Volume Measurement\n(Plethysmometer at T0, T1, T2, T3...)"]; Calculation [label="Calculation of Edema\nand % Inhibition"]; End [label="End: Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grouping; Grouping -> Induction; Induction -> Measurement; Measurement -> Calculation; Calculation -> End; } .dot Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Assays

4.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the compounds against COX enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Quantification of Prostaglandin: After a set incubation period (e.g., 2 minutes), stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Calculation of Inhibition: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

4.2.2. TNF-α and IL-6 Production in LPS-Stimulated Macrophages

This assay measures the ability of the compounds to inhibit the release of pro-inflammatory cytokines from immune cells.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce the production of TNF-α and IL-6. Include a vehicle control group without LPS and a positive control group with LPS only.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Calculation of Inhibition: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

4.2.3. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay assesses the inhibitory effect of the compounds on NO production.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the TNF-α and IL-6 assay (steps 1 and 2).

  • Stimulation: Stimulate the RAW 264.7 macrophages with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Measure the nitrite concentration (a stable metabolite of NO) in the supernatant using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at 540 nm.

  • Calculation of Inhibition: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising scaffold for the development of novel anti-inflammatory agents. In vivo studies have demonstrated its significant anti-inflammatory activity, comparable to that of established NSAIDs.[3] The proposed mechanisms of action, based on the broader family of phthalimide derivatives, involve the inhibition of key inflammatory mediators and signaling pathways.

Further research is warranted to fully elucidate the anti-inflammatory profile of this compound and its analogs. Specifically, comprehensive in vitro studies are needed to:

  • Determine their inhibitory activity against COX-1 and COX-2 to assess their selectivity and potential for reduced gastrointestinal side effects.

  • Quantify their ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Evaluate their inhibitory effect on nitric oxide production.

  • Investigate their impact on the NF-κB signaling pathway to confirm this as a key mechanism of action.

A thorough structure-activity relationship (SAR) study, exploring a wider range of halogen and other substitutions on the N-phenyl ring, would also be invaluable in optimizing the anti-inflammatory potency and drug-like properties of this promising class of compounds.

References

  • Al-Ghamdi, K. M., & Al-Harbi, N. O. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 549-561.
  • Amorim, R., et al. (2018). Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties. MedChemComm, 9(5), 849-857.
  • Asif, M. (2014). A review on anti-inflammatory and analgesic potentials of phthalimide derivatives. Journal of Chemistry, 2014, 1-13.
  • Chávez-Pacheco, J. L., et al. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Therapeutic Patents, 1-18.
  • D'Amico, M., et al. (1997). Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study. Bioorganic & Medicinal Chemistry, 5(11), 2095-2102.
  • Alanazi, A. M., et al. (2015). Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 92, 115-123.
  • de Assis, S. P. O., et al. (2014). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. Medicinal Chemistry Research, 23(2), 708-716.
  • Hashimoto, Y., et al. (2004). N-phenylphthalimide-type cyclooxygenase (COX) inhibitors derived from thalidomide: substituent effects on subtype selectivity. Chemical & Pharmaceutical Bulletin, 52(8), 1021-1022.
  • Kamal, A., et al. (2015). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 20(9), 16620-16642.
  • Su, M., et al. (2017). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. International Journal of Molecular Sciences, 18(1), 103.
  • Welsch, D. J., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
  • Yadav, P., et al. (2020). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Bioorganic Chemistry, 94, 103437.
  • Zbrzeźna, M., et al. (2022). Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. International Journal of Molecular Sciences, 23(24), 16183.
  • Zhang, Y., et al. (2020). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. International Journal of Molecular Sciences, 21(15), 5390.
  • Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & Therapeutics, 140(3), 239-257.
  • Li, J., et al. (2009). Synthesis, biological evaluation, and docking studies of N-substituted acetamidines as selective inhibitors of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(5), 1481-1485.
  • Feldmann, M., & Maini, R. N. (2001). Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. Annals of the Rheumatic Diseases, 60(Suppl 3), iii60-iii67.
  • Andrievsky, A., et al. (2014). Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications, 3(2), 15-20.
  • Mondal, S., et al. (2023). Traditional N–C(C=O) disconnection for N-aryl phthalimides synthesis A Traditional method for the synthesis of achiral N-substituted phthalimides. B This work: atroposelective synthesis of N-aryl phthalimides/maleimides. ResearchGate.

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity for N-(4-Bromophenyl)phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth comparison of the principles and experimental methodologies for assessing the cross-reactivity of antibodies raised against N-(4-Bromophenyl)phthalimide. By understanding the structural basis of antibody recognition and employing robust validation assays, researchers can ensure the specificity and accuracy of immunoassays for this important class of compounds.

Introduction: The Specificity Challenge of Small Molecule Immunoassays

This compound and its derivatives belong to the phthalimide class of compounds, which includes therapeutically significant immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2][3] Due to their low molecular weight, these compounds are haptens—molecules that are not immunogenic on their own but can elicit a robust antibody response when conjugated to a larger carrier protein.[4][5]

The development of antibodies specific to these haptens is crucial for creating sensitive immunoassays for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and diagnostic applications.[6][7] However, the structural similarity among phthalimide derivatives presents a significant challenge: antibody cross-reactivity. An antibody raised against one derivative may bind to other, structurally related molecules, leading to inaccurate quantification, false-positive results, and misinterpreted data.[8][9] This guide provides the foundational knowledge and practical protocols to rigorously characterize and compare the cross-reactivity profiles of antibodies targeting this compound derivatives. Ensuring antibody specificity is not merely a technical checkbox; it is the cornerstone of reliable and reproducible science in both research and clinical settings.[10]

The Structural Basis of Phthalimide Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on its target, known as an epitope. For a hapten like this compound, the epitope is the molecule itself. Cross-reactivity occurs when other molecules share sufficient structural similarity to bind to the same antibody.

The core structure for this class is the phthalimide group, with variability arising from the N-substituted phenyl ring. An antibody generated against this compound will primarily recognize the phthalimide core and the bromophenyl group. Therefore, analogs with modifications to the phenyl ring's para-position are the most likely to exhibit cross-reactivity.

Figure 1: Structural Relationships. Diagram illustrating the structural similarities and differences between the target immunogen, this compound, and potential cross-reactants.

Comparative Analysis of Potential Antibody Cross-Reactivity

While specific experimental data for every antibody-analog pair must be generated empirically, we can predict the likely cross-reactivity based on structural homology. The following table provides a framework for comparing the potential cross-reactivity of a hypothetical polyclonal antibody raised against a carrier-conjugated this compound.

Analog Compound Key Structural Difference from Immunogen Predicted Cross-Reactivity Rationale
N-(4-Chlorophenyl)phthalimide Substitution of bromine with chlorine at the para-position.High Chlorine is also a halogen and is electronically similar to bromine, resulting in a minor change to the epitope's overall shape and charge distribution.[11]
N-(4-Fluorophenyl)phthalimide Substitution of bromine with fluorine at the para-position.Medium to High Fluorine is a smaller halogen, which may cause a more significant change in the epitope recognized by some antibody populations (paratope).
N-Phenylphthalimide Complete removal of the para-substituent (bromine).Medium The core phthalimide and phenyl structures remain, but the loss of the bulky, electron-withdrawing bromine atom is a significant alteration.
Thalidomide Replacement of the bromophenyl group with a glutarimide ring.Low to Negligible This represents a major structural change to the N-substituent. While both are cyclic imides, the overall topology is very different.[1]
Pomalidomide Replacement of the bromophenyl group with an amino-modified glutarimide ring.Low to Negligible Similar to thalidomide, the N-substituent is fundamentally different from the immunogen, making significant cross-reactivity unlikely.[2][12]
N-(4-Methylphenyl)phthalimide Substitution of bromine with a methyl group.Low to Medium The substitution of a halogen with an alkyl group represents a substantial change in both size and electronic properties.

Expert Insight: The degree of cross-reactivity is not solely dependent on the analog. It is also heavily influenced by the specific antibody (monoclonal vs. polyclonal), the site at which the hapten was conjugated to its carrier protein, and the immunoassay format used.[8][13] For instance, if the conjugation linker was attached at a position other than the phenyl ring, the resulting antibodies might show broader reactivity to N-phenyl modifications.

Experimental Protocols for Cross-Reactivity Assessment

Rigorous quantification of cross-reactivity requires robust and validated experimental methods. Competitive immunoassays are the gold standard for assessing the specificity of antibodies against haptens.[14][15]

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

This is the most widely used method for screening and quantifying cross-reactivity due to its scalability and cost-effectiveness. The principle relies on the competition between the free analyte (the N-phthalimide derivative being tested) and a fixed amount of an enzyme-labeled derivative for a limited number of antibody binding sites immobilized on a microplate.[15][16]

Competitive_ELISA_Workflow cluster_0 Assay Principle cluster_1 High Analyte Concentration cluster_2 Low Analyte Concentration Ab Immobilized Antibody Analyte Free Analyte (Test Compound) Tracer Enzyme-Labeled Tracer Ab1 Antibody Analyte1 Analyte Analyte1->Ab1 Tracer1 Tracer Result1 Low Signal Ab2 Antibody Analyte2 Analyte Tracer2 Tracer Tracer2->Ab2 Result2 High Signal

Figure 2: Competitive ELISA Principle. High concentrations of free analyte in a sample prevent the enzyme-labeled tracer from binding, resulting in a low signal.

Step-by-Step Protocol: Competitive ELISA

  • Coating: Dilute the specific antibody (e.g., rabbit anti-N-(4-Bromophenyl)phthalimide) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

    • Causality: Immobilizing the antibody to the plate provides the solid phase for the assay, allowing for separation of bound and unbound reagents through washing steps.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of subsequent reagents to the plate surface. Incubate for 1-2 hours at room temperature.[16]

    • Causality: Blocking is critical to minimize background signal and ensure that the measured signal comes only from the specific antibody-antigen interaction.

  • Competition Reaction:

    • Prepare serial dilutions of the standard (this compound) and the test compounds (potential cross-reactants) in assay buffer.

    • In separate tubes, pre-mix 50 µL of each standard/test compound dilution with 50 µL of a fixed, optimized concentration of the enzyme-conjugated hapten (e.g., this compound-HRP).

    • Wash the blocked plate 3 times.

    • Transfer 100 µL of the pre-mixed solutions to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer to remove all unbound reagents.

  • Detection: Add 100 µL/well of an appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL/well of stop solution (e.g., 2M H₂SO₄) to quench the reaction.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a sigmoidal dose-response curve. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the immunogen and each test compound. Calculate the percent cross-reactivity (%CR) using the following formula:

%CR = (IC50 of Immunogen / IC50 of Test Compound) * 100

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that measures binding interactions in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.[17][18] For small molecule analysis, a competitive or inhibition assay format is often most effective.

Step-by-Step Protocol: Competitive SPR Analysis

  • Surface Preparation: Covalently immobilize the this compound-carrier protein conjugate onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • Causality: Immobilizing the hapten-protein conjugate creates a stable surface to measure the binding of the antibody. Direct immobilization of the small molecule is challenging and can lead to steric hindrance.[17]

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Antibody Binding: Inject a fixed, optimized concentration of the specific antibody over the sensor surface until a stable binding signal is achieved.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compounds (including the primary immunogen as a positive control) in running buffer.

    • Co-inject the fixed concentration of the antibody mixed with each dilution of the test compound.

    • A compound that binds to the antibody in solution will prevent it from binding to the immobilized ligand on the chip surface, resulting in a lower SPR signal (response units, RU).

  • Surface Regeneration: After each binding cycle, inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to strip the bound antibody from the surface, preparing it for the next cycle.

    • Causality: Regeneration is essential for high-throughput analysis, allowing the same sensor surface to be used for multiple binding measurements.

  • Data Analysis: Plot the equilibrium binding response (RU) against the concentration of the competing compound. Determine the IC50 for each compound and calculate the percent cross-reactivity as described for the ELISA method.

Conclusion: A Commitment to Assay Integrity

The specificity of an antibody is its most critical attribute. For antibodies raised against this compound derivatives, a thorough investigation of cross-reactivity against structurally related compounds is not optional—it is essential for the validation of any resulting immunoassay. While structural analysis provides a predictive framework, empirical testing using robust methods like competitive ELISA and SPR is the only way to definitively quantify specificity.

By understanding the principles of hapten immunology and meticulously executing these validation protocols, researchers can develop highly specific and reliable tools for the accurate detection and quantification of this important class of molecules. This commitment to scientific integrity ensures that the data generated is trustworthy, reproducible, and ultimately, impactful for both basic research and clinical drug development.

References

  • Benchchem. Comparative Analysis of Thalidomide Analog Cross-Reactivity in Biochemical and Cellular Assays.
  • Hughes, et al. Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC.
  • Taylor & Francis Online. Full article: An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. Published 2021-10-31.
  • RSC Publishing. Methods and applications of noncompetitive hapten immunoassays. Published 2024-07-18.
  • PubMed. Direct single-step surface plasmon resonance analysis of interactions between small peptides and immobilized monoclonal antibodies. Published 2000-02-21.
  • PMC. Lateral flow immunoassays for antigens, antibodies and haptens detection. Published 2023-06-01.
  • Bio-Rad Antibodies. Effective Tools for Drug Monitoring Assays.
  • YouTube. SPR microscopy for cell-based binding kinetic studies with SPRm 220. Published 2025-09-08.
  • NIH. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf. Published 2012-05-01.
  • SeraCare. Technical Guide for ELISA - Protocols.
  • Taylor & Francis. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Published 2024-02-14.
  • News-Medical.Net. Early specificity testing crucial for antibody drug safety. Published 2024-09-18.
  • Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. Published 2023-01-27.
  • STEMart. Analysis the Kinetics/Affinity of Antibody-Antigen Interactions by Surface Plasmon Resonance (SPR).
  • accessdata.fda.gov. 204026Orig1s000. Published 2012-04-10.
  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Published 2021-07-17.
  • Polaris Market Research. Why is Antibody Specificity Testing Important?. Published 2025-10-09.
  • ARUP Consult. Laboratory Testing for Monoclonal Antibody Therapeutics. Published 2024-02-20.
  • NIH. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review.
  • Thermo Fisher Scientific. ELISA technical guide and protocols.
  • NIH. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem.
  • PMC - NIH. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies.
  • Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intra- molecular Cyclization of 2-(Hydroxymethyl)benzamides. Published 2018-05-16.
  • PMC - PubMed Central. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects.
  • Solutions to immunoassay interference, cross reactivity and other challenges. Published 2020-02-19.
  • Bio-Rad Antibodies. ELISA Protocols.
  • NIH. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy.
  • Encyclopedia.pub. Development of Analogs of Thalidomide.
  • MDPI. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives.
  • Tokyo Chemical Industry Co., Ltd.(APAC). This compound 40101-31-3.
  • MDPI. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew).
  • Medscape Reference. Non-Hodgkin Lymphoma (NHL) Medication.
  • PubMed. Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups.
  • PubMed Central. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents.
  • PubMed. Thalidomide and its analogues have distinct and opposing effects on TNF-alpha and TNFR2 during co-stimulation of both CD4(+) and CD8(+) T cells.
  • PMC - NIH. Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity.
  • NIH. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets.
  • PubMed Central. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma.
  • ASH Publications. RNA interference screening identifies lenalidomide sensitizers in multiple myeloma, including RSK2 | Blood | American Society of Hematology. Published 2015-01-15.
  • PMC - NIH. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. Published 2020-10-03.
  • PMC - PubMed Central. Chidamide-Induced Accumulation of Reactive Oxygen Species Increases Lenalidomide Sensitivity Against Multiple Myeloma Cells. Published 2021-07-06.
  • PMC - NIH. The real‐world use and efficacy of pomalidomide for relapsed and refractory multiple myeloma in the era of CD38 antibodies.
  • New Journal of Chemistry (RSC Publishing). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents.
  • DDDT. Pomalidomide in the treatment of multiple myeloma: design, development. Published 2017-08-22.
  • Frontiers. Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos. Published 2019-04-16.
  • DSpace@MIT. Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of N-(4-Bromophenyl)phthalimide in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of target molecules within complex reaction mixtures is a cornerstone of process optimization, quality control, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of N-(4-Bromophenyl)phthalimide, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of their performance to empower you in selecting the most suitable method for your specific needs.

Introduction to this compound and the Imperative for its Accurate Quantification

This compound serves as a crucial building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its chemical structure, featuring a phthalimide moiety attached to a bromophenyl group, makes it a versatile precursor. The Gabriel synthesis, a classic method for forming primary amines, often utilizes phthalimides, and N-aryl phthalimides are integral to various bioactive compounds.[3][4]

The progress of a chemical reaction involving this compound must be meticulously monitored to determine reaction endpoints, calculate yields, and identify the formation of impurities. In a drug development context, rigorous analytical method validation is not just a scientific necessity but a regulatory mandate to ensure product safety and efficacy.[5][6] This guide will explore and compare three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and adaptability.[7][8] For a non-volatile and thermally stable compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

The Rationale Behind RP-HPLC

In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a relatively non-polar molecule, will have a strong affinity for the stationary phase. By carefully tuning the composition of the mobile phase, we can achieve excellent separation from more polar starting materials, reagents, and byproducts. UV detection is highly suitable for this compound due to the presence of chromophores in its structure, which absorb UV light.[9][10]

Experimental Protocol: RP-HPLC with UV Detection

Objective: To quantify this compound in a reaction mixture and separate it from potential impurities.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (>98% purity)

  • Reaction mixture sample

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).[9] Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (80:20 v/v)[9]

    • Flow Rate: 1.0 mL/min[9]

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 249 nm[9]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standards Calibration Standards Standards->HPLC Sample Reaction Mixture Sample (Diluted & Filtered) Sample->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[11] While this compound has a relatively high melting point, it is amenable to GC analysis with appropriate instrumental conditions. The mass spectrometer provides an additional layer of confirmation and can be invaluable in identifying unknown impurities.

The Rationale Behind GC-MS

GC separates compounds based on their volatility and interaction with the stationary phase of the column. For this compound, a high-temperature capillary column is required. The key advantage of GC-MS is the mass spectrometric detection, which provides a unique fragmentation pattern (mass spectrum) for each compound, acting as a chemical fingerprint. This makes the identification and quantification highly specific, even in a complex matrix.[12]

Experimental Protocol: GC-MS

Objective: To quantify this compound and identify potential byproducts in a reaction mixture.

Materials:

  • Dichloromethane (GC grade) or other suitable solvent

  • This compound reference standard (>98% purity)

  • Internal standard (e.g., a structurally similar compound with a different retention time)

  • Reaction mixture sample

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound and an internal standard in dichloromethane. Create a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: Dilute a known amount of the reaction mixture in dichloromethane and add the internal standard at the same concentration as in the calibration standards.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification.

  • Data Analysis: In SIM mode, monitor characteristic ions for this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration of the analyte in the sample using this curve.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standards_IS Calibration Standards + Internal Standard GCMS GC-MS System (Capillary Column, MS Detector) Standards_IS->GCMS Sample_IS Reaction Mixture Sample + Internal Standard Sample_IS->GCMS TIC Obtain Total Ion Chromatogram (TIC) GCMS->TIC SIM Selected Ion Monitoring (SIM) TIC->SIM Quantification_IS Quantify using Internal Standard SIM->Quantification_IS

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

qNMR has emerged as a powerful tool for the quantitative analysis of organic molecules, offering a direct and primary method of measurement.[13][14] Unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte, making it a highly accurate and versatile method.[15]

The Rationale Behind qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16][17] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the concentration of the analyte can be determined with high precision by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity or concentration of this compound in a sample.

Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal for this compound (e.g., the aromatic protons) and a signal from the internal standard.

  • Calculation: The purity or concentration of the analyte can be calculated using the following formula:[16]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualizing the qNMR Workflowdot

qNMR_Workflow cluster_prep Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample_Prep Accurately weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample_Prep->Dissolve NMR Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->NMR Process_Spectrum Phase and Baseline Correction NMR->Process_Spectrum Integrate Integrate Analyte and Standard Signals Process_Spectrum->Integrate Calculate Calculate Purity/ Concentration Integrate->Calculate

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Bromophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N-(4-Bromophenyl)phthalimide. As a senior application scientist, my objective is to move beyond simple instructions and provide a framework grounded in regulatory context and chemical principles, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and integrity. The protocols herein are designed to be self-validating, embedding safety and compliance into the laboratory workflow.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a solid organic compound whose primary risks and regulatory status dictate its disposal pathway.

Chemical and Hazard Properties

The primary acute hazard identified for this compound is that it is harmful if swallowed (GHS Hazard Statement H302).[1][2][3] However, prudent laboratory practice dictates treating it with a higher level of caution, as related halogenated aromatic compounds can cause skin, eye, and respiratory irritation.[4]

The most critical characteristic for disposal is its chemical classification. Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic compound .[5] This classification is paramount because, under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are subject to specific management and disposal regulations.[6][7] These wastes must be segregated from non-halogenated streams and disposed of at an approved waste disposal facility, typically via high-temperature incineration.[5]

Property Information Source(s)
CAS Number 40101-31-3[1][3]
Molecular Formula C14H8BrNO2[3]
Physical State White to off-white solid powder/crystal[1]
GHS Pictogram

[1]
Signal Word Warning[1][3]
Hazard Statement H302: Harmful if swallowed[1][2][3]
Disposal Statement P501: Dispose of contents/container to an approved waste disposal plant[1][2][3][4]

Pre-Disposal Handling and Waste Minimization

Effective waste management begins long before the container is full. It starts with minimizing waste generation and ensuring safe handling at every step.

Personal Protective Equipment (PPE)

When handling this compound, including for disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemically resistant gloves, such as nitrile. Contaminated gloves must be disposed of as chemical waste.

  • Body Protection : A laboratory coat and closed-toe shoes.

Waste Minimization Principles

Minimizing the generation of hazardous waste is not only environmentally responsible but also cost-effective.[8]

  • Source Reduction : Order and use only the amount of chemical required for the experiment.[8]

  • Scale Reduction : Where possible, reduce the scale of experiments to decrease the volume of waste produced.[8]

  • Avoid Contamination : Do not contaminate the pure reagent. Use clean spatulas and weigh boats for each measurement.

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe and compliant with institutional and federal regulations.

Step 1: Waste Characterization and Segregation

  • Action : Immediately characterize any waste containing this compound as "Hazardous Waste: Halogenated Organic Solid."

  • Causality : This step is crucial for regulatory compliance. Halogenated and non-halogenated waste streams have different disposal costs and requirements.[9][10] Mixing them is a common and costly compliance error. This waste must be kept separate from aqueous waste, non-halogenated organic waste, and general laboratory trash.[5]

Step 2: Container Selection and Labeling

  • Action : Select a dedicated, leak-proof waste container with a secure lid. A wide-mouth plastic (e.g., polyethylene) container is often suitable for solid waste.[8] Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Causality : The container must be compatible with the chemical and prevent accidental release.[8] Proper labeling is a legal requirement under RCRA and ensures that anyone in the laboratory can identify the contents and associated hazards.[9] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The accumulation start date (the date the first particle of waste enters the container).

    • An accurate list of all constituents if it is a mixture.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Action : Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[8] Keep the container closed at all times except when adding waste.

  • Causality : The SAA regulation allows laboratories to safely accumulate a limited quantity of hazardous waste (up to 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste) without requiring a full storage permit.[8] Keeping the container closed prevents the release of dust or vapors and is a key safety and compliance requirement.[8]

Step 4: Arranging for Final Disposal

  • Action : Once the container is nearly full (e.g., 75-80% capacity) or has been accumulating for a set period (often up to 12 months, but check institutional policy), contact your EHS department to schedule a waste pickup.[8] Do not overfill containers.

  • Causality : Your institution's EHS department is responsible for the final transport and disposal of the waste through a licensed hazardous waste disposal company.[11][12] This ensures the waste is managed from "cradle-to-grave" in accordance with EPA regulations.[13]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined response plan is critical.

Small Spill Cleanup

For small spills of solid this compound:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wearing appropriate PPE, gently sweep up the solid material, taking care to avoid creating dust.

  • Place the collected material and any contaminated cleaning supplies (e.g., paper towels, pads) into your designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and washcloths, which must also be disposed of as hazardous waste.

Personnel Exposure

  • If Swallowed : Rinse mouth with water. Call a poison control center or doctor for treatment advice.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4]

In all cases of significant exposure, consult the Safety Data Sheet (SDS) and seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Generation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Experiment Complete: Waste Generated characterize Characterize Waste: Contains this compound? start->characterize segregate Segregate as HALOGENATED ORGANIC SOLID characterize->segregate Yes container Select Appropriate Container & Affix Hazardous Waste Label segregate->container store Store in Designated SAA (Keep Container Closed) container->store check_full Container Full (or time limit reached)? store->check_full check_full->store No pickup Schedule Pickup with EHS Department check_full->pickup Yes end_node Compliant Disposal Complete pickup->end_node

Sources

A Comprehensive Guide to the Safe Handling of N-(4-Bromophenyl)phthalimide: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. N-(4--Bromophenyl)phthalimide, a valuable reagent in organic synthesis, demands a methodical and informed approach to its handling. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for your protection and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

N-(4-Bromophenyl)phthalimide is a solid compound that, while stable under normal conditions, presents specific hazards that must be mitigated. The primary route of acute exposure is ingestion, with the compound classified as Harmful if swallowed (H302)[1]. While specific data for skin and eye irritation for this exact compound is not universally listed, the precautionary principle, based on the reactivity of similar aromatic bromine compounds and phthalimides, dictates that we treat it as a potential irritant. Therefore, a comprehensive risk assessment must account for the potential for skin, eye, and respiratory irritation, particularly when handling the powdered form.

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Harmful if swallowedH302[1]
Potential for skin irritation-Prudent Practice
Potential for serious eye irritation-Prudent Practice
Potential for respiratory irritation-Prudent Practice

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of convenience but a critical control measure dictated by the potential hazards. For this compound, the focus is on preventing ingestion and contact with skin and eyes.

Recommended PPE for Handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against dust particles and accidental splashes that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A lab coat should be worn.Prevents skin contact which can cause irritation. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when handling larger quantities or if dust generation is likely.Protects against the inhalation of dust which may cause respiratory tract irritation.
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Eye/Face Protection Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Eye/Face Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing exposure and preventing contamination.

1. Preparation:

  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid.

  • PPE Check: Verify that all necessary PPE is available and in good condition.

  • Emergency Equipment: Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

2. Handling the Chemical:

  • Avoid Dust: Handle this compound carefully to avoid the formation of dust and aerosols[2]. Use non-sparking tools.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product[1]. Wash hands thoroughly with soap and water after handling[1][3].

  • Spill Management: In case of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place the material into a suitable, closed, and labeled container for disposal[2].

3. First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse[3].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3][4].

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[3][4].

Disposal Protocol: Ensuring a Safe End-of-Life for Chemical Waste

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste material, including any contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant[1]. Never dispose of this chemical down the drain.

Disposal_Workflow Start Chemical Use Complete Segregate Segregate Waste (Solid & Contaminated PPE) Start->Segregate Label Label Container: 'Hazardous Waste This compound' Segregate->Label Store Store in Designated Secure Area Label->Store Dispose Dispose via Approved Waste Disposal Facility Store->Dispose End End of Lifecycle Dispose->End

Caption: Waste disposal workflow for this compound.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within your laboratory.

References

  • N-Bromophthalimide | C8H4BrNO2 | CID 75542 - PubChem. PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)phthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.